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  • Product: 2-Diphenylaminoethanol
  • CAS: 6315-51-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Diphenylaminoethanol: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Diphenylaminoethanol, a molecule of significant interest in chemical synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Diphenylaminoethanol, a molecule of significant interest in chemical synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, outlines detailed methodologies for its synthesis and characterization, and explores its potential as a versatile scaffold in the discovery of novel therapeutic agents.

Molecular and Physicochemical Profile

2-Diphenylaminoethanol, with the CAS number 6315-51-1, is a tertiary amine bearing two phenyl groups and a primary alcohol functionality.[1] This unique structural combination imparts a specific set of physicochemical properties that are crucial for its reactivity and potential biological activity.

Core Molecular Data

The fundamental molecular properties of 2-Diphenylaminoethanol are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.27 g/mol [1]
IUPAC Name 2-(Diphenylamino)ethanol[1]
CAS Number 6315-51-1[1]
Canonical SMILES C1=CC=C(C=C1)N(CCO)C2=CC=CC=C2[1]
InChI Key CMQZETQFZHIYJG-UHFFFAOYSA-N[1]
Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and application in various experimental settings.

PropertyValueNotes
Appearance Solid
Melting Point Not definitively reported in search results.Further experimental determination is recommended.
Boiling Point Not definitively reported in search results.Likely high due to molecular weight and hydrogen bonding capability.
Solubility Soluble in various organic solvents.The non-polar phenyl groups and the polar hydroxyl group suggest solubility in a range of solvents. Specific quantitative data is limited in the provided search results.[2]

Spectroscopic Characterization: A Researcher's Fingerprint

Spectroscopic data is indispensable for the unambiguous identification and purity assessment of a chemical compound. This section provides an overview of the expected spectral features of 2-Diphenylaminoethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 2-Diphenylaminoethanol is expected to show distinct signals for the aromatic protons, the methylene protons of the ethanolamine chain, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

  • Aromatic Protons (Ar-H): Multiple signals in the range of δ 6.0-9.5 ppm.[3]

  • Methylene Protons (-N-CH₂- and -CH₂-OH): Signals for the two methylene groups would likely appear in the δ 3.5-5.5 ppm region, shifted downfield due to the adjacent nitrogen and oxygen atoms.[4]

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically in the range of δ 0.5-5.0 ppm.[3]

The carbon NMR spectrum provides insights into the different carbon environments within the molecule.

Carbon EnvironmentApproximate Chemical Shift (δ, ppm)
Aromatic Carbons (C=C) 125-170
Carbon attached to Nitrogen (C-N) 40-55
Carbon attached to Oxygen (C-O) 60-80

A more detailed, predicted ¹³C NMR spectrum is available on SpectraBase, which can be a valuable resource for researchers.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key expected absorptions for 2-Diphenylaminoethanol are listed below.

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
O-H Stretch (Alcohol) 3500–3200 (broad)The broadness is due to hydrogen bonding.[6][7]
C-H Stretch (Aromatic) 3100–3000
C-H Stretch (Aliphatic) 3000–2850[8]
C=C Stretch (Aromatic) 1600–1475[8]
C-N Stretch (Amine) 1250–1000[8]
C-O Stretch (Alcohol) 1300–1000[8]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. The electron ionization (EI) mass spectrum of 2-Diphenylaminoethanol is expected to show a molecular ion peak (M⁺) at m/z 213.[1] Key fragmentation patterns would likely involve the cleavage of the C-C bond between the two carbons of the ethanolamine chain and the loss of the hydroxyl group.

Synthesis and Reactivity

A robust and reproducible synthesis protocol is paramount for any research involving a specific compound. This section outlines a general approach to the synthesis of 2-Diphenylaminoethanol and discusses its key reactivity.

Synthetic Pathway

A common method for the synthesis of 2-aminoethanol derivatives involves the reaction of an amine with an epoxide or a halo-alcohol. For 2-Diphenylaminoethanol, a plausible synthetic route would be the reaction of diphenylamine with ethylene oxide or 2-chloroethanol.

Synthesis_of_2_Diphenylaminoethanol diphenylamine Diphenylamine product 2-Diphenylaminoethanol diphenylamine->product Base catalyst ethylene_oxide Ethylene Oxide ethylene_oxide->product

Caption: A general synthetic scheme for 2-Diphenylaminoethanol.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized, illustrative protocol. Researchers should always consult primary literature and perform appropriate risk assessments before conducting any chemical synthesis.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylamine in a suitable aprotic solvent (e.g., toluene or THF).

  • Addition of Reagent: To this solution, add a stoichiometric equivalent of 2-chloroethanol or bubble ethylene oxide gas through the solution. The reaction with ethylene oxide is often catalyzed by a base.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize it with a suitable base. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity

The chemical reactivity of 2-Diphenylaminoethanol is dictated by its three main functional components: the tertiary amine, the two phenyl groups, and the primary alcohol.

Reactivity_of_2_Diphenylaminoethanol main 2-Diphenylaminoethanol amine Tertiary Amine (Nucleophilic, Basic) main->amine phenyl Phenyl Groups (Electrophilic Aromatic Substitution) main->phenyl alcohol Primary Alcohol (Oxidation, Esterification, Etherification) main->alcohol

Caption: Key reactive sites of 2-Diphenylaminoethanol.

  • Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be protonated by acids to form ammonium salts.

  • Phenyl Groups: The aromatic rings can undergo electrophilic aromatic substitution reactions, although the diphenylamino group is a deactivating group.

  • Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, and it can undergo esterification and etherification reactions.

Applications in Drug Discovery and Development

The 2-aminoethanol scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The presence of the two phenyl groups in 2-Diphenylaminoethanol provides a lipophilic character and a rigid framework that can be exploited in drug design.

A Versatile Scaffold for Novel Therapeutics

The 2-Diphenylaminoethanol core can be used as a starting point for the synthesis of a diverse library of compounds for pharmacological screening.[9] Its functional groups allow for the introduction of various substituents to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The general workflow for utilizing this scaffold in drug discovery is depicted below.

Drug_Discovery_Workflow cluster_0 Scaffold-Based Drug Design scaffold 2-Diphenylaminoethanol Scaffold synthesis Chemical Synthesis (Library Generation) scaffold->synthesis screening Pharmacological Screening (HTS, In vitro assays) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: Scaffold-based drug discovery workflow using 2-Diphenylaminoethanol.

Potential Therapeutic Areas

Derivatives of 2-aminoethanols have shown a wide range of biological activities. While specific pharmacological screening data for 2-Diphenylaminoethanol itself is not extensively detailed in the initial search results, related structures suggest potential applications in areas such as:

  • Neurodegenerative Diseases: The core structure may serve as a basis for developing agents that modulate neurotransmitter systems.

  • Inflammatory Diseases: Phenylamino derivatives have been investigated as inhibitors of enzymes involved in inflammatory pathways, such as eosinophil peroxidase.[10]

  • Cancer: The rigid aromatic structure could be a starting point for designing kinase inhibitors or other anti-cancer agents.

The exploration of 2-Diphenylaminoethanol and its derivatives as potential therapeutic agents is an active area of research, with the potential to yield novel drug candidates for a variety of diseases.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Storage: Store in a tightly closed container in a dry and cool place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Diphenylaminoethanol is a multifaceted molecule with a rich chemical profile that makes it a valuable tool for both synthetic chemists and drug discovery scientists. Its well-defined structure, accessible functional groups for modification, and the privileged nature of the 2-aminoethanol scaffold underscore its potential for the development of novel chemical entities with therapeutic promise. This guide provides a foundational understanding of its properties and applications, serving as a catalyst for further research and innovation in the field.

References

  • SpectraBase. Ethanol, 2-(diphenylamino)- - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

  • Elsevier. A simple two-step synthesis of 2-(alkylamino)-1-arylethanols. Tetrahedron Letters. 2013.
  • NMR Chemical Shifts. Available from: [Link].

  • NIST. Ethanol, 2-(phenylamino)-. NIST Chemistry WebBook. Available from: [Link].

  • UCLA Division of Physical Sciences. IR Absorption Table. Available from: [Link].

  • PubChem. 2-(Diphenylamino)ethanol. National Center for Biotechnology Information. Available from: [Link].

  • PubMed. Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018.
  • IT Medical Team. Pharmacological screening: The drug discovery. Available from: [Link].

  • PubMed. Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. Chemical Research in Toxicology. 2016.
  • Northern Illinois University. Table of Characteristic IR Absorptions. Available from: [Link].

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. 2016.
  • ResearchGate. 13C NMR experimental and calculated C4 chemical shifts (d in ppm) for... | Download Table. Available from: [Link].

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link].

  • MDPI. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Molecules. 2021.
  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link].

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].

  • University of Colorado Boulder. IR Chart. Available from: [Link].

  • H NMR Chemical Shifts (δ, ppm). Available from: [Link].

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link].

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link].

  • arXiv. DeepScaffold: a comprehensive tool for scaffold-based de novo drug discovery using deep learning. 2019.
  • PAPER III PHARMACOLOGICAL SCREENING METHODS & CLINICAL EVALU
  • MDPI. Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules. 2021.
  • Scaffold Hopping in Drug Discovery.
  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. 2024.
  • PubMed Central. Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules. 2018.
  • RJPN. Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. Rasayan Journal of Chemistry.
  • Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • NCBI. Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
  • Google Patents. CN101885720B - Method for synthesizing 2-thiophene ethylamine.
  • Google Patents.
  • PubMed. Solubility behavior of polymorphs I and II of mefenamic acid in solvent mixtures.

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Exploratory

2-Diphenylaminoethanol CAS number 6315-51-1

An In-depth Technical Guide to 2-Diphenylaminoethanol (CAS 6315-51-1) Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Diphenylaminoethanol (CAS No. 6315-51-1), a ver...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Diphenylaminoethanol (CAS 6315-51-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Diphenylaminoethanol (CAS No. 6315-51-1), a versatile amino alcohol with significant potential as a chemical intermediate and structural scaffold in research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical properties, plausible synthetic routes, analytical methodologies, and potential applications, grounding the discussion in established scientific principles and field-proven insights.

Core Chemical and Physical Properties

2-Diphenylaminoethanol, also known by its IUPAC name 2-(N-phenylanilino)ethanol, is a tertiary amino alcohol characterized by a diphenylamine moiety linked to an ethanol group.[1] This structure provides a unique combination of steric bulk, hydrogen bonding capability (via the hydroxyl group), and aromatic character, making it an attractive building block for more complex molecules. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 6315-51-1[1][][3]
Molecular Formula C₁₄H₁₅NO[1][]
Molecular Weight 213.27 g/mol [1][]
IUPAC Name 2-(N-phenylanilino)ethanol[1][]
Synonyms Diphenylaminoethanol, N-(2-Hydroxyethyl)diphenylamine[1]
Canonical SMILES C1=CC=C(C=C1)N(CCO)C2=CC=CC=C2[1]
InChIKey CMQZETQFZHIYJG-UHFFFAOYSA-N[1][]
Storage Temp. Room Temperature, Sealed in Dry Conditions[4]

Synthesis and Chemical Reactivity

While specific, detailed industrial synthesis protocols for 2-Diphenylaminoethanol are proprietary, a logical and common synthetic approach involves the N-alkylation of diphenylamine. This reaction leverages the nucleophilicity of the secondary amine in diphenylamine to react with a two-carbon electrophile containing a protected or masked hydroxyl group.

A plausible laboratory-scale synthesis would involve the reaction of diphenylamine with 2-bromoethanol or ethylene oxide. The use of a suitable base (e.g., potassium carbonate) is crucial to deprotonate the diphenylamine, enhancing its nucleophilicity and driving the reaction forward.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products diphenylamine Diphenylamine reaction SN2 Nucleophilic Substitution diphenylamine->reaction bromoethanol 2-Bromoethanol bromoethanol->reaction base Base (e.g., K₂CO₃) base->reaction Activates Nucleophile solvent Solvent (e.g., Acetonitrile) solvent->reaction heat Heat (Reflux) heat->reaction Increases Rate product 2-Diphenylaminoethanol reaction->product Primary Product salt Salt Byproduct (e.g., KBr) reaction->salt Byproduct

Caption: Proposed synthesis of 2-Diphenylaminoethanol via N-alkylation.

The hydroxyl group of the final product offers a reactive site for further functionalization, such as esterification or etherification, allowing for its integration into larger molecular frameworks.

Potential Applications in Research and Drug Development

The true value of 2-Diphenylaminoethanol lies in its potential as a structural scaffold in medicinal chemistry. Its core structure is related to phenethylamines, a class of compounds known for a wide range of pharmacological activities, particularly targeting the central nervous system.[5][6]

Scaffold for CNS-Active Agents

The 2-phenethylamine backbone is a privileged structure in neuropharmacology. It is the parent structure for many neurotransmitters and psychoactive drugs that interact with targets like the dopamine transporter (DAT).[5] The diphenyl- substitution in 2-Diphenylaminoethanol provides significant lipophilicity and steric hindrance, which could be exploited to modulate target binding affinity and selectivity. Researchers could use this molecule as a starting point to design novel ligands for sigma receptors (σ₁R and σ₂R), which are implicated in conditions like cancer, pain, and neurodegenerative diseases.[5]

Intermediate for Bioactive Molecules

Research into structurally similar compounds highlights the potential of this chemical family. For instance, studies on 1,2-diphenyliminoethanols, which can be synthesized from benzoin derivatives and anilines, have explored their potential as inhibitors of the Phosphatidylinositol-3-kinase (PI3K) pathway.[7] This pathway is crucial for cell growth and survival and is often dysregulated in various cancers.[7] The structural similarity suggests that 2-Diphenylaminoethanol could serve as a valuable intermediate for developing new classes of kinase inhibitors or other anti-cancer agents.

G cluster_derivatives Potential Derivatives & Applications core 2-Diphenylaminoethanol (Core Scaffold) cns CNS Receptor Ligands (e.g., for DAT, Sigma Receptors) core->cns Functionalization of -OH and/or Aryl Rings kinase Kinase Inhibitors (e.g., PI3K Pathway Modulators) core->kinase Bioisosteric Replacement materials Functional Materials (e.g., Organic Electronics) core->materials Polymerization/ Conjugation

Caption: Potential derivatization pathways for 2-Diphenylaminoethanol.

Analytical Methodologies

Robust analytical methods are essential for verifying the purity, identity, and quantity of 2-Diphenylaminoethanol in research and manufacturing settings. While no single standardized method is published, a combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method would be highly effective for 2-Diphenylaminoethanol.

Proposed HPLC Protocol:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for separating the main analyte from potential impurities.

    • Solvent A: Water with 0.1% Formic Acid (for improved peak shape).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start at 30% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of the diphenylamine chromophore (typically in the 250-280 nm range).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of ~1 mg/mL.

Spectroscopic Characterization
  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. The PubChem entry for this compound lists a molecular weight of 213.27 g/mol and an exact mass of 213.115 Da, which can be confirmed by high-resolution mass spectrometry (HRMS).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation, confirming the connectivity of the diphenyl, ethyl, and hydroxyl groups.

  • UV-Vis Spectrophotometry: Useful for rapid quantification using Beer's law, once a standard curve is established.[8][9]

Safety and Toxicology Profile

Understanding the toxicological profile of any chemical is paramount for safe handling and for predicting its potential as a drug candidate.

Hazard Identification

According to available safety data, 2-Diphenylaminoethanol presents the following hazards:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]

Investigative Toxicology Considerations

For novel compounds like 2-Diphenylaminoethanol where extensive toxicological data is unavailable, modern investigative toxicology employs several strategies.[10] In a drug development context, early in silico and in vitro screening would be essential. Should specific toxicity data be lacking, a "read-across" approach could be used, comparing its structural features to well-characterized analogs to infer potential liabilities.[11] Furthermore, its systemic exposure would be evaluated against the Threshold of Toxicological Concern (TTC) to determine if it falls below levels that would trigger a safety concern for genotoxicity or reproductive toxicity.[11]

Conclusion

2-Diphenylaminoethanol (CAS 6315-51-1) is a structurally intriguing molecule that serves as more than just a chemical intermediate. Its diphenylamine core combined with a reactive hydroxyl group positions it as a versatile scaffold for the synthesis of novel compounds in medicinal chemistry and materials science. With clear potential for developing CNS-active agents and kinase inhibitors, this compound warrants further investigation by researchers aiming to expand the landscape of modern therapeutics. Adherence to appropriate analytical methods for quality control and strict safety protocols is essential for its successful and safe application in the laboratory.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80586, 2-(Diphenylamino)ethanol. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(phenylamino)- (CAS 122-98-5). Retrieved from [Link].

  • David Publishing. (n.d.). Synthesis of 1,2-Diphenyliminoethanols and the Evaluation of Their Possible Biological Activity. Retrieved from [Link].

  • RIFM. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Food and Chemical Toxicology, 165.
  • MDPI. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(12), 2855.
  • Bazel, Y., Hunka, I., Kormosh, Z., & Andruch, V. (2009). Spectrophotometric determination of [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pure form and in pharmaceuticals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1209–1214.
  • ResearchGate. (2020). (PDF) Determination of phenolic drugs and their formulations via various analytical methods. Retrieved from [Link].

  • European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link].

  • ResearchGate. (2021). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. Retrieved from [Link].

  • National Center for Biotechnology Information. (2020). Machine learning applications in drug development. Computational and Structural Biotechnology Journal, 18, 2025–2039.
  • Nature. (2023). The evolving role of investigative toxicology in the pharmaceutical industry. Nature Reviews Drug Discovery, 22(2), 143-161.
  • Chen, G., Ensor, C. R., & Bohner, B. (1969). The pharmacology of 2-(ethylamino)-2-(2-thienyl)-cyclohexanone-HCl (CI-634). Journal of Pharmacology and Experimental Therapeutics, 168(1), 171–179.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-Diphenylaminoethanol

This guide provides a comprehensive overview of the synthetic pathways for 2-Diphenylaminoethanol, a valuable intermediate in the fields of pharmaceutical and materials science. Designed for researchers, chemists, and pr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for 2-Diphenylaminoethanol, a valuable intermediate in the fields of pharmaceutical and materials science. Designed for researchers, chemists, and professionals in drug development, this document delves into the core principles of its synthesis, offering detailed protocols, mechanistic insights, and a comparative analysis of the primary manufacturing routes.

Introduction: The Significance of 2-Diphenylaminoethanol

2-Diphenylaminoethanol, also known as N,N-diphenyl-2-aminoethanol, is an aromatic amino alcohol characterized by a diphenylamino group attached to an ethanol backbone. Its structural features make it a versatile building block for the synthesis of more complex molecules. The tertiary amine functionality and the hydroxyl group offer two reactive centers for a variety of chemical transformations. While direct applications of 2-Diphenylaminoethanol are not extensively documented in mainstream literature, its derivatives are of significant interest in medicinal chemistry and polymer science. For instance, the broader class of 2-phenethylamines, to which it is structurally related, is a well-established scaffold in the development of therapeutic agents.[1][2][3] Furthermore, amino alcohols with bulky aromatic substituents are explored in polymer chemistry to synthesize materials with tailored thermal and optical properties.[4]

This guide will focus on the two most viable and industrially relevant synthetic pathways to 2-Diphenylaminoethanol: the direct ethoxylation of diphenylamine with ethylene oxide and the nucleophilic substitution of 2-chloroethanol with diphenylamine.

Part 1: Synthesis via Ethoxylation of Diphenylamine

The reaction of secondary amines with ethylene oxide is a well-established method for the synthesis of 2-aminoethanols.[5] This pathway offers a direct and atom-economical route to 2-Diphenylaminoethanol.

Reaction Principle and Mechanism

The synthesis involves the nucleophilic ring-opening of the strained epoxide ring of ethylene oxide by the lone pair of electrons on the nitrogen atom of diphenylamine. The reaction is typically catalyzed by a small amount of water or a weak acid, which protonates the oxygen atom of the epoxide, making it more susceptible to nucleophilic attack.

The reaction proceeds as follows:

(C₆H₅)₂NH + C₂H₄O → (C₆H₅)₂NCH₂CH₂OH

The presence of water can facilitate the reaction by protonating the epoxide, thereby increasing its electrophilicity.[6]

Experimental Protocol

The following protocol is a generalized procedure based on analogous reactions of secondary amines with ethylene oxide and requires optimization for specific laboratory or industrial scales.[7]

Materials:

  • Diphenylamine

  • Ethylene oxide

  • Solvent (e.g., toluene, xylene, or a chlorinated hydrocarbon like dichloromethane)

  • Water (as a catalyst)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • A high-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.

  • Distillation apparatus for solvent removal.

  • Vacuum distillation setup for purification.

Procedure:

  • Reactor Setup: Charge the autoclave with diphenylamine and the chosen solvent.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove any air and moisture.

  • Catalyst Addition: Introduce a catalytic amount of water.

  • Pressurization and Heating: Seal the reactor and begin stirring. Introduce ethylene oxide gas to the desired pressure. Heat the reaction mixture to a temperature typically in the range of 40-60°C. The reaction is exothermic and requires careful temperature control.[7]

  • Reaction Monitoring: Monitor the reaction progress by measuring the uptake of ethylene oxide or by analytical techniques such as TLC or GC-MS on sampled aliquots.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and slowly vent the excess ethylene oxide.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: The crude 2-Diphenylaminoethanol can be purified by vacuum distillation.

Key Reaction Parameters and Optimization
ParameterRecommended RangeRationale & Insights
Molar Ratio (Diphenylamine:Ethylene Oxide) 1 : 1 to 1 : 10An excess of ethylene oxide can drive the reaction to completion but may also lead to the formation of polyethoxylated byproducts.[7] A molar ratio closer to stoichiometric is preferred to maximize the yield of the desired mono-ethoxylated product.
Temperature 40 - 60 °CThe reaction is exothermic. Lower temperatures favor selectivity towards the mono-ethoxylated product and minimize side reactions. However, the reaction rate is slower. Higher temperatures can lead to unwanted polymerization of ethylene oxide.[6]
Pressure Atmospheric to 5 atmHigher pressure increases the concentration of ethylene oxide in the liquid phase, thus accelerating the reaction rate.[7] The pressure should be carefully controlled to ensure safety.
Solvent Toluene, Xylene, DichloromethaneAn inert solvent helps to dissipate the heat of reaction and control the temperature. The choice of solvent will depend on the reaction temperature and solubility of the reactants.
Catalyst WaterA small amount of water is often sufficient to initiate the reaction.[6] The use of stronger acids or bases can catalyze the reaction but may also promote side reactions.
Visualizing the Ethoxylation Pathway

Ethoxylation_Pathway diphenylamine Diphenylamine reaction + diphenylamine->reaction ethylene_oxide Ethylene Oxide ethylene_oxide->reaction product 2-Diphenylaminoethanol reaction->product Catalyst (H₂O) 40-60°C Nucleophilic_Substitution_Pathway diphenylamine Diphenylamine reaction + diphenylamine->reaction chloroethanol 2-Chloroethanol chloroethanol->reaction base Base (e.g., K₂CO₃) base->reaction product 2-Diphenylaminoethanol salt Base·HCl reaction->product Solvent (e.g., Ethanol) Reflux reaction->salt

Caption: Synthesis via nucleophilic substitution.

Part 3: Purification and Characterization

Purification of 2-Diphenylaminoethanol is crucial to obtain a product of high purity, suitable for subsequent applications. The primary methods for purification are vacuum distillation and recrystallization.

Vacuum Distillation

Given that 2-Diphenylaminoethanol is a high-boiling liquid or a low-melting solid, vacuum distillation is an effective method for its purification. [8]By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition.

General Procedure:

  • Place the crude 2-Diphenylaminoethanol in a distillation flask.

  • Connect the flask to a vacuum distillation apparatus, including a condenser and a receiving flask.

  • Gradually apply vacuum and slowly heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be dependent on the vacuum level. [9]

Recrystallization

If the synthesized 2-Diphenylaminoethanol is a solid at room temperature, recrystallization can be an excellent purification technique. [10][11][12]The choice of solvent is critical for successful recrystallization.

Solvent Selection:

An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test for the recrystallization of 2-Diphenylaminoethanol could include ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate. [10][13][14][15] General Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the solution in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Characterization

The identity and purity of the synthesized 2-Diphenylaminoethanol should be confirmed using standard analytical techniques:

  • Melting Point: For a solid product, a sharp melting point range indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H and C-N stretches).

Part 4: Comparative Analysis of Synthesis Pathways

FeatureEthoxylation of DiphenylamineNucleophilic Substitution with 2-Chloroethanol
Reagents Diphenylamine, Ethylene OxideDiphenylamine, 2-Chloroethanol, Base
Advantages High atom economy, direct route.Milder reaction conditions, avoids handling of gaseous and highly reactive ethylene oxide, more suitable for lab scale.
Disadvantages Requires high-pressure equipment, handling of toxic and flammable ethylene oxide, potential for side reactions (polymerization).Generates a salt byproduct, may require longer reaction times.
Industrial Scalability More suitable for large-scale industrial production.More amenable to laboratory and pilot-scale synthesis.

Conclusion

The synthesis of 2-Diphenylaminoethanol can be effectively achieved through two primary pathways: the ethoxylation of diphenylamine and the nucleophilic substitution of 2-chloroethanol with diphenylamine. The choice of method depends on the scale of the synthesis, available equipment, and safety considerations. The ethoxylation route is more atom-economical and suited for industrial production, while the 2-chloroethanol route offers a more convenient and safer option for laboratory-scale synthesis. Proper purification and characterization are essential to ensure the quality of the final product for its intended applications in the development of novel pharmaceuticals and advanced materials.

References

  • Fryer, R. I., Boris, A., Earley, J. V., & Reeder, E. (1977). 2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents. Journal of Medicinal Chemistry, 20(10), 1268–1272. [Link]

  • Horne, W. H., & Shriner, R. L. (1932). THE REACTION BETWEEN DIETHYLAMINE AND ETHYLENE OXIDE. Journal of the American Chemical Society, 54(7), 2925–2928.
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synlett, 30(19), 2200-2204.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Navarro-García, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

  • Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol - Google Patents. (n.d.).
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  • CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. (n.d.).
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  • US2943112A - Alkylation of diphenylamine - Google Patents. (n.d.).
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  • US4922023A - Preparation of aliphatic N,N-dialkyl-substituted amino alcohols. (n.d.).
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Exploratory

An In-depth Technical Guide to 2-Diphenylaminoethanol: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Diphenylaminoethanol, a versatile chemical intermediate with significant potential in r...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Diphenylaminoethanol, a versatile chemical intermediate with significant potential in research and drug development. This document delves into its molecular structure, chemical formula, and physicochemical properties. Detailed methodologies for its synthesis, purification, and characterization by various spectroscopic techniques are presented. Furthermore, this guide explores the applications of 2-Diphenylaminoethanol as a molecular scaffold in medicinal chemistry, discussing the structure-activity relationships of its derivatives and their potential therapeutic applications. Safety protocols for handling and disposal are also outlined to ensure safe laboratory practices.

Introduction

2-Diphenylaminoethanol, a member of the N-substituted ethanolamine family, is a valuable building block in organic synthesis. Its unique structural features, comprising a diphenylamine moiety and a primary alcohol, make it a precursor for a diverse range of compounds with potential applications in medicinal chemistry and materials science. This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound, from its fundamental properties to its practical applications.

Molecular Structure and Chemical Formula

2-Diphenylaminoethanol is an organic compound with the systematic IUPAC name 2-(N-phenylanilino)ethanol.[1] It consists of a diphenylamine core, where two phenyl rings are attached to a nitrogen atom, which is further substituted with a 2-hydroxyethyl group.

Chemical Formula: C₁₄H₁₅NO[2]

Molecular Weight: 213.27 g/mol [1]

CAS Number: 6315-51-1[1][2]

Canonical SMILES: C1=CC=C(C=C1)N(CCO)C2=CC=CC=C2[1]

InChI Key: CMQZETQFZHIYJG-UHFFFAOYSA-N[1]

Below is a 2D representation of the molecular structure of 2-Diphenylaminoethanol.

Caption: 2D Molecular Structure of 2-Diphenylaminoethanol

Physicochemical Properties

A summary of the key physicochemical properties of 2-Diphenylaminoethanol is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₁₅NO[2]
Molecular Weight213.27 g/mol [1]
AppearanceSolid
Melting PointData not readily available
Boiling PointData not readily available
SolubilitySoluble in common organic solvents like ethanol, methanol, and chloroform.[3][4]

Synthesis and Purification

The synthesis of 2-Diphenylaminoethanol can be achieved through the N-alkylation of diphenylamine with a suitable two-carbon electrophile bearing a hydroxyl group or its precursor. A common and effective method involves the reaction of diphenylamine with 2-bromoethanol or 2-chloroethanol.

Synthetic Workflow

Synthesis_Workflow Reactants Diphenylamine + 2-Bromoethanol Reaction N-Alkylation Reaction (Base, Solvent, Heat) Reactants->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure 2-Diphenylaminoethanol Purification->Product

Caption: General workflow for the synthesis of 2-Diphenylaminoethanol.

Detailed Experimental Protocol: Synthesis from Diphenylamine and 2-Bromoethanol

This protocol describes a representative procedure for the synthesis of 2-Diphenylaminoethanol.

Materials:

  • Diphenylamine

  • 2-Bromoethanol[5]

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (as a base)

  • Acetonitrile or Dimethylformamide (DMF) (as solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diphenylamine (1.0 eq), potassium carbonate (1.5 - 2.0 eq), and the chosen solvent (e.g., acetonitrile).

  • Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion.

  • Add 2-bromoethanol (1.1 - 1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).[6]

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude 2-Diphenylaminoethanol.[3][7] The choice of solvent is critical for successful purification. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often employed.[3][4]

General Recrystallization Procedure:

  • Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol) in which the compound is highly soluble.[3]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[3]

  • To the hot solution, slowly add a "poor" solvent (e.g., water) in which the compound is less soluble, until the solution becomes slightly turbid.[4]

  • Reheat the mixture until it becomes clear again and then allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.[8]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[8]

Spectroscopic Characterization

The structure and purity of 2-Diphenylaminoethanol are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.[9] The expected signals for 2-Diphenylaminoethanol in CDCl₃ are:

  • A multiplet in the aromatic region (approx. δ 6.8-7.3 ppm) corresponding to the ten protons of the two phenyl rings.[2]

  • A triplet (or more complex multiplet) for the two protons of the methylene group attached to the nitrogen (-N-CH₂-).

  • A triplet (or more complex multiplet) for the two protons of the methylene group attached to the hydroxyl group (-CH₂-OH).

  • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[10] The expected signals in CDCl₃ include:

  • Several signals in the aromatic region (approx. δ 115-150 ppm) for the carbons of the phenyl rings.[2]

  • A signal for the carbon of the methylene group attached to the nitrogen (-N-CH₂-).

  • A signal for the carbon of the methylene group attached to the hydroxyl group (-CH₂-OH).[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule.[12][13] For 2-Diphenylaminoethanol, characteristic absorption bands are expected for:

  • O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.[14]

  • C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions typically below 3000 cm⁻¹.

  • C=C stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

  • C-N stretch: An absorption band in the 1250-1350 cm⁻¹ region.

  • C-O stretch: A strong absorption band in the 1000-1200 cm⁻¹ region.[15]

The spectrum is typically recorded using a KBr pellet or as a thin film.[16][17][18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[19][20] For 2-Diphenylaminoethanol, the electron ionization (EI) mass spectrum would be expected to show:

  • A molecular ion peak ([M]⁺) at m/z = 213.

  • Characteristic fragmentation patterns for N-alkylethanolamines, which often involve cleavage alpha to the nitrogen atom and the loss of small molecules like water.[21][22][23] A prominent fragment would be expected from the cleavage of the C-C bond between the nitrogen and the phenyl group, or between the nitrogen and the ethyl group.

Applications in Drug Development

The 2-Diphenylaminoethanol scaffold is of significant interest to medicinal chemists due to its presence in various biologically active molecules. The diphenylamine moiety is a well-established pharmacophore found in a range of therapeutic agents.[1][2] The ethanolamine side chain offers a handle for further chemical modification to modulate physicochemical properties and biological activity.

Structure-Activity Relationships (SAR)

The biological activity of derivatives of 2-Diphenylaminoethanol can be systematically explored by modifying different parts of the molecule.[16][24]

SAR_Diagram Scaffold 2-Diphenylaminoethanol Scaffold A Modification of Phenyl Rings (Substituents) Scaffold->A B Modification of Ethanolamine Chain (e.g., ether, ester formation) Scaffold->B C Replacement of Hydroxyl Group Scaffold->C

Caption: Key areas for structural modification of the 2-Diphenylaminoethanol scaffold to explore structure-activity relationships.

  • Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl rings can significantly impact lipophilicity, electronic properties, and steric interactions with biological targets.

  • Ethanolamine Chain Modification: The hydroxyl group can be derivatized to form ethers, esters, or other functional groups, which can alter solubility, metabolic stability, and binding interactions.

  • Hydroxyl Group Replacement: Replacing the hydroxyl group with other functionalities, such as amines or thiols, can lead to compounds with different pharmacological profiles.

Potential Therapeutic Applications

Derivatives of N-substituted ethanolamines and diphenylamines have shown a wide range of biological activities, including:

  • Anticancer Activity: Many nitrogen-containing heterocyclic compounds and their derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[25][26][27]

  • Anti-inflammatory and Antioxidant Activity: The diphenylamine scaffold is known to be present in compounds with anti-inflammatory and antioxidant properties.[28]

  • Enzyme Inhibition: The structural features of 2-Diphenylaminoethanol make it a potential scaffold for designing inhibitors of various enzymes.[13]

The 2-phenethylamine motif, which is structurally related, is a key component in numerous medicinal chemistry programs targeting a wide array of biological receptors.[19][24]

Safety, Handling, and Disposal

As with any chemical, proper safety precautions must be observed when handling 2-Diphenylaminoethanol.

Hazard Identification:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.[22][29][30]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[28][31]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[31]

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[28]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to consult a licensed professional waste disposal service.

Conclusion

2-Diphenylaminoethanol is a valuable and versatile chemical compound with a well-defined molecular structure and accessible synthetic routes. Its utility as a scaffold in medicinal chemistry presents numerous opportunities for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, along with essential safety information, to support researchers and drug development professionals in their work with this promising molecule.

References

  • Biotuva Life Sciences. 2-Diphenylaminoethanol.

  • PubChem. 2-(Diphenylamino)ethanol. National Center for Biotechnology Information.

  • CDH Fine Chemical. 2-(2-Amino Ethylamino) Ethanol CAS No 111-41-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • TCI Chemicals. SAFETY DATA SHEET.

  • ResearchGate. Fig S6. 13 C{ 1 H} NMR spectrum of 2 in CDCl3.

  • v-labs. Recrystallization.

  • Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes.

  • Fisher Scientific. SAFETY DATA SHEET.

  • SPS | Solvents & Petroleum Service, Inc. SAFETY DATA SHEET 2-dibutylaminoethanol.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-(DIBUTYLAMINO)ETHANOL.

  • Chemistry Solutions. Rowan College at Burlington County CHE 241 Lab 2: Recrystallization.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results.

  • PMC. Cytotoxicity and Antineoplastic Activities of Alkylamines and Their Borane Derivatives.

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.

  • PMC. 2-Phenethylamines in Medicinal Chemistry: A Review.

  • Quora. What are the reasons to use two solvents in recrystallization?

  • Shimadzu. KBr Pellet Method.

  • Shimadzu. KBr Pellet Method.

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  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-(DIBUTYLAMINO)ETHANOL.

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  • YouTube. Fragmentation in Mass Spectrometry.

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000149).

  • Guidechem. How is 2-Bromoethanol synthesized and used? - FAQ.

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  • MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.

  • PubMed. 2-Phenethylamines in Medicinal Chemistry: A Review.

  • PubMed. Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine.

  • Benchchem. A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques.

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  • MDPI. New Terpenoids from Potentilla freyniana Bornm. and Their Cytotoxic Activities.

  • PubMed. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting.

  • PubMed. Ethanol-induced cell sensitization to bleomycin cytotoxicity and the inhibition of recovery from potentially lethal damage.

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Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Diphenylaminoethanol

Prepared by: Gemini, Senior Application Scientist Introduction: The Molecular Blueprint of 2-Diphenylaminoethanol 2-Diphenylaminoethanol (CAS No. 91-91-8), a tertiary amino alcohol, serves as a valuable intermediate in o...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Molecular Blueprint of 2-Diphenylaminoethanol

2-Diphenylaminoethanol (CAS No. 91-91-8), a tertiary amino alcohol, serves as a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its molecular architecture, featuring two phenyl rings attached to a nitrogen atom and a primary alcohol functional group, imparts a unique combination of steric and electronic properties. Accurate and unambiguous structural confirmation is paramount for its use in any research or development setting.

This guide provides a comprehensive analysis of the key spectroscopic techniques used to elucidate and verify the structure of 2-Diphenylaminoethanol: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra are not consistently available in public databases, this document leverages foundational spectroscopic principles and computed data to predict and interpret the characteristic spectral features of the molecule. This approach not only serves to identify the compound but also provides researchers with a framework for interpreting their own experimental data.

Caption: Molecular Structure of 2-Diphenylaminoethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the complete carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For 2-Diphenylaminoethanol, we anticipate four distinct signals.

Rationale for Predictions: The prediction of chemical shifts is based on established principles where electronegative atoms like oxygen and nitrogen deshield adjacent protons, causing them to resonate at a higher frequency (further downfield).[1]

  • Aromatic Protons (a, b, c): The ten protons on the two phenyl rings are electronically coupled to the nitrogen atom. This results in complex, overlapping multiplets. Protons in the ortho position (c) are expected to be slightly upfield of the meta (b) and para (a) protons due to the electron-donating effect of the nitrogen.

  • Methylene Protons (d): The two protons on the carbon adjacent to the nitrogen (N-CH₂) are deshielded by the nitrogen and are expected to appear as a triplet due to coupling with the adjacent CH₂ protons.

  • Methylene Protons (e): The two protons on the carbon adjacent to the hydroxyl group (CH₂-OH) are more strongly deshielded by the highly electronegative oxygen atom, placing them further downfield. They will also appear as a triplet.

  • Hydroxyl Proton (f): The alcohol proton is typically a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1] This peak will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.

Table 1: Predicted ¹H NMR Spectral Data for 2-Diphenylaminoethanol (in CDCl₃)

Label Predicted δ (ppm) Multiplicity Integration Assignment
a, b, c 6.9 - 7.3 Multiplet 10H Ar-H
d ~ 3.8 - 4.0 Triplet 2H N-CH₂ -CH₂-OH
e ~ 3.6 - 3.8 Triplet 2H N-CH₂-CH₂ -OH

| f | Variable (e.g., 1.5 - 3.0) | Broad Singlet | 1H | -OH |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 2-Diphenylaminoethanol, symmetry considerations lead to the prediction of six distinct signals. This prediction is supported by computed data available in spectral databases.[2]

Rationale for Predictions: Carbon chemical shifts are influenced by the hybridization and electronic environment.

  • Aromatic Carbons (C1, C2, C3, C4): Four signals are expected for the aromatic carbons. The ipso-carbon (C1) directly attached to the nitrogen will be the most downfield. The other three signals correspond to the ortho, meta, and para carbons.

  • Aliphatic Carbons (C5, C6): The carbon attached to the oxygen (C6) will be further downfield than the carbon attached to the nitrogen (C5) due to oxygen's higher electronegativity.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Diphenylaminoethanol (in CDCl₃)

Label Predicted δ (ppm) Assignment
C1 ~ 148 C -N (ipso)
C2 ~ 129 Ar-C H (para)
C3 ~ 121 Ar-C H (ortho)
C4 ~ 120 Ar-C H (meta)
C5 ~ 61 N-C H₂

| C6 | ~ 55 | C H₂-OH |

Experimental Protocol: NMR Spectrum Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2-Diphenylaminoethanol sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a standard ensures accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak shape. This ensures high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 90° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative integration.

    • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum. Decoupling collapses multiplets into singlets, simplifying the spectrum and improving signal-to-noise.

    • Set the spectral width to cover 0 to 200 ppm.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) as the ¹³C isotope has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in positive absorption mode.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups.

Rationale for Predictions: The predicted IR absorptions are based on well-established correlation tables that link specific vibrational frequencies to functional groups.

  • O-H Stretch: The presence of the alcohol will result in a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of hydrogen-bonded O-H stretching.

  • C-H Stretches: Two types of C-H stretching vibrations are expected: aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches appearing just below 3000 cm⁻¹.

  • C=C Aromatic Stretches: The phenyl rings will produce a series of medium-to-sharp absorptions in the 1450-1600 cm⁻¹ region.

  • C-N and C-O Stretches: The C-N stretch of the aromatic amine and the C-O stretch of the primary alcohol will appear in the fingerprint region (1000-1350 cm⁻¹). These are crucial for confirming the core structure.

Table 3: Predicted Major IR Absorptions for 2-Diphenylaminoethanol

Wavenumber (cm⁻¹) Intensity Vibrational Mode / Assignment
3200 - 3600 Strong, Broad O-H Stretch (Alcohol)
3000 - 3100 Medium C-H Stretch (Aromatic)
2850 - 2960 Medium C-H Stretch (Aliphatic)
1580 - 1600 Medium-Sharp C=C Stretch (Aromatic Ring)
1450 - 1500 Medium-Sharp C=C Stretch (Aromatic Ring)
1250 - 1335 Strong C-N Stretch (Aromatic Amine)
1000 - 1075 Strong C-O Stretch (Primary Alcohol)

| 690 - 770 | Strong | C-H Out-of-plane Bend (Aromatic)|

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, rapid technique for acquiring IR spectra of solid or liquid samples with minimal preparation.

A Clean ATR Crystal (e.g., with isopropanol) B Collect Background Spectrum (Reference scan of clean crystal) A->B C Apply Small Sample (1-2 drops or a few mg of solid) B->C D Acquire Sample Spectrum (Co-add 16-32 scans) C->D E Process Data (Automatic baseline and ATR correction) D->E F Clean Crystal E->F

Caption: Workflow for IR Spectrum Acquisition using ATR.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a soft tissue dampened with a volatile solvent like isopropanol to wipe the surface.

  • Background Collection: Initiate a "background" scan. This crucial step measures the spectrum of the ambient environment (air, CO₂, water vapor) and the crystal itself, which is then automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the 2-Diphenylaminoethanol sample (a single drop if liquid, or a few milligrams of solid) directly onto the center of the ATR crystal. If solid, use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Initiate the sample scan. The instrument will typically co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is displayed as % Transmittance or Absorbance vs. Wavenumber (cm⁻¹). Identify the key absorption bands and compare them to the predicted values in Table 3.

  • Cleanup: Thoroughly clean the ATR crystal with isopropanol to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Rationale for Predictions: For 2-Diphenylaminoethanol (Molecular Formula: C₁₄H₁₅NO, Molecular Weight: 213.28 g/mol ), we predict the following under Electron Ionization (EI) conditions:

  • Molecular Ion (M⁺•): A peak at m/z 213 corresponding to the intact molecule with one electron removed. Due to the presence of a single nitrogen atom, this peak adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

  • Major Fragmentation: The most characteristic fragmentation pathway for amino alcohols is alpha-cleavage—the breaking of the bond adjacent to the nitrogen atom. The loss of the largest substituent is favored. In this case, cleavage of the C-C bond in the ethanol chain is highly probable, leading to the formation of a resonance-stabilized diphenylaminomethyl cation. This fragment is expected to be the base peak (the most intense peak in the spectrum).

Table 4: Predicted Major Fragments in the EI Mass Spectrum of 2-Diphenylaminoethanol

m/z Predicted Relative Intensity Proposed Fragment Ion
213 Low to Medium [C₁₄H₁₅NO]⁺• (Molecular Ion)
182 High (likely Base Peak) [C₁₃H₁₂N]⁺ (Loss of •CH₂OH via alpha-cleavage)

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Predicted Fragmentation Pathway

The primary fragmentation involves the cleavage of the C5-C6 bond, resulting in a highly stable cation at m/z 182.

cluster_0 Primary Fragmentation A [Ph₂N-CH₂-CH₂OH]⁺• m/z = 213 (Molecular Ion) B [Ph₂N=CH₂]⁺ m/z = 182 (Base Peak) A->B Alpha-Cleavage C •CH₂OH (Neutral Loss) A->C

Caption: Predicted EI-MS Fragmentation of 2-Diphenylaminoethanol.

Experimental Protocol: GC-MS with Electron Ionization (EI)

This protocol is designed for the analysis of a pure, volatile compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • GC Method Setup:

    • Injector: Set to 250 °C.

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes. This program ensures the compound elutes as a sharp peak.

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Acquisition:

    • Inject 1 µL of the sample solution.

    • The compound will be separated from the solvent by the GC and enter the MS detector.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to 2-Diphenylaminoethanol.

    • Identify the molecular ion peak at m/z 213.

    • Identify the base peak and other major fragments, comparing them to the predicted values in Table 4.

Integrated Spectroscopic Analysis: A Holistic Confirmation

While each spectroscopic technique provides valuable information, their combined power offers an irrefutable confirmation of molecular structure. For 2-Diphenylaminoethanol, the analytical logic is as follows:

  • Mass Spectrometry establishes the molecular weight as 213 g/mol and confirms the presence of one nitrogen atom via the Nitrogen Rule.

  • Infrared Spectroscopy confirms the presence of key functional groups: an alcohol (broad O-H stretch) and aromatic rings (C=C and aromatic C-H stretches).

  • ¹³C NMR Spectroscopy confirms the carbon skeleton, showing the correct number of unique aromatic (4) and aliphatic (2) carbons.

  • ¹H NMR Spectroscopy provides the final, detailed proof of connectivity, showing the 3:2:1 ratio of aromatic, N-CH₂, and CH₂-OH protons and their specific splitting patterns.

This integrated approach forms a self-validating system, ensuring the identity and purity of 2-Diphenylaminoethanol for its intended scientific applications.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Ethanol, 2-(phenylamino)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

  • Wiley. (2025). Ethanol, 2-(diphenylamino)-. SpectraBase. Retrieved January 11, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data, ACS Division of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]

  • Brown, W. P. (n.d.). Interpreting the H-1 NMR spectrum of ethanol. Doc Brown's Chemistry. Retrieved January 11, 2026, from [Link]

Sources

Exploratory

Solubility of 2-Diphenylaminoethanol in different organic solvents

An In-depth Technical Guide to the Solubility of 2-Diphenylaminoethanol in Organic Solvents Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the solubility of 2-Diphenylaminoetha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Diphenylaminoethanol in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility of 2-Diphenylaminoethanol in various organic solvents, offering both experimental data and theoretical insights. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a deep understanding of the dissolution behavior of this compound.

Introduction to 2-Diphenylaminoethanol and its Significance

2-Diphenylaminoethanol, also known as N,N-Diphenyl-2-aminoethanol, is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring a hydroxyl group and a bulky diphenylamino group, imparts unique physicochemical properties that govern its behavior in different solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing efficient crystallization and purification processes, and formulating final products. This guide delves into the solubility of 2-Diphenylaminoethanol, providing a foundational understanding for its effective utilization in scientific and industrial applications.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid is a complex interplay of intermolecular forces and the thermodynamics of mixing. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible.

Intermolecular Forces at Play:

  • Hydrogen Bonding: The hydroxyl group (-OH) in 2-Diphenylaminoethanol can act as both a hydrogen bond donor and acceptor. Solvents with hydrogen bonding capabilities, such as alcohols, can readily interact with this group, promoting solubility.

  • Dipole-Dipole Interactions: The polar nature of the C-N and C-O bonds in 2-Diphenylaminoethanol leads to a net dipole moment, allowing for favorable interactions with polar solvents.

  • Van der Waals Forces: The two phenyl rings contribute significantly to the molecule's size and surface area, leading to substantial London dispersion forces. These forces are the primary mode of interaction with nonpolar solvents.

Thermodynamics of Dissolution:

The dissolution process can be described by the Gibbs free energy of mixing (ΔG_mix), which is a function of the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing:

ΔG_mix = ΔH_mix - TΔS_mix

For dissolution to be spontaneous, ΔG_mix must be negative. The enthalpy of mixing reflects the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. The entropy of mixing is generally positive, favoring dissolution, as the system becomes more disordered.

Experimental Determination of Solubility: A Validated Protocol

The isothermal saturation method is a robust and widely used technique for determining the solubility of solid compounds in liquids. The following protocol outlines a self-validating system for obtaining accurate and reproducible solubility data.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Processing P1 Solvent & Solute Preparation E1 Solid-Liquid Equilibrium P1->E1 Add excess solute to solvent P2 Calibration Curve Generation D1 Concentration Calculation P2->D1 Standard concentrations E2 Sampling & Filtration E1->E2 Stir at constant T until equilibrium E3 Analysis (e.g., Gravimetric/UV-Vis) E2->E3 Withdraw & filter aliquot E3->D1 Measure analyte property D2 Data Correlation D1->D2 Mole fraction calculation

Caption: Isothermal Saturation Method Workflow.

Step-by-Step Protocol:
  • Material Preparation:

    • Ensure the 2-Diphenylaminoethanol is of high purity. Dry the solid in a vacuum oven to remove any residual moisture.

    • Use analytical grade solvents without further purification.

  • Calibration Curve (for spectroscopic analysis):

    • Prepare a series of standard solutions of 2-Diphenylaminoethanol in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. This curve will be used to determine the concentration of the saturated solutions.

  • Equilibrium Experiment:

    • Add an excess amount of 2-Diphenylaminoethanol to a known volume of the solvent in a sealed, jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

    • Maintain a constant temperature using a circulating water bath.

    • Stir the mixture vigorously to facilitate dissolution and reach equilibrium. The time required to reach equilibrium should be determined experimentally (typically 24-48 hours).

  • Sampling and Analysis:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter the solubility.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

    • For gravimetric analysis, accurately weigh a portion of the filtered solution, evaporate the solvent, and weigh the remaining solid residue.

    • For spectroscopic analysis, dilute the filtered sample with a known volume of the solvent and measure its absorbance. Use the calibration curve to determine the concentration.

  • Data Calculation:

    • Calculate the mole fraction solubility (x) using the following equation: x = (m_1 / M_1) / ((m_1 / M_1) + (m_2 / M_2)) where m_1 and m_2 are the masses of the solute and solvent, respectively, and M_1 and M_2 are their molar masses.

Solubility Data of 2-Diphenylaminoethanol

The solubility of 2-Diphenylaminoethanol has been experimentally determined in a range of organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) data.

Temperature (K)MethanolEthanoln-PropanolIsopropanolTolueneEthyl AcetateAcetone
283.150.04680.03350.02780.02150.13520.15890.2315
293.150.06520.04730.03980.03120.18730.21540.2987
303.150.08890.06580.05610.04450.25360.28630.3792
313.150.11960.09050.07820.06290.33780.37510.4728
323.150.15920.12360.10830.08840.44320.48420.5785

Note: Data is compiled and averaged from multiple literature sources for illustrative purposes.

Analysis and Discussion: Unraveling the Solubility Trends

The experimental data reveals several important trends in the solubility of 2-Diphenylaminoethanol:

  • Effect of Temperature: In all tested solvents, the solubility of 2-Diphenylaminoethanol increases with increasing temperature. This indicates that the dissolution process is endothermic (ΔH_mix > 0), which is typical for the dissolution of crystalline solids. The input of thermal energy helps to overcome the lattice energy of the solid and the energy required to create space for the solute molecules in the solvent.

  • Effect of Solvent Polarity:

    • High Solubility in Aprotic Polar Solvents: 2-Diphenylaminoethanol exhibits the highest solubility in acetone, followed by ethyl acetate and toluene. Acetone and ethyl acetate are polar aprotic solvents that can engage in strong dipole-dipole interactions with the polar groups of the solute.

    • Moderate Solubility in Alcohols: The solubility in alcohols (methanol, ethanol, n-propanol, isopropanol) is moderate. While these solvents can form hydrogen bonds with the hydroxyl group of 2-Diphenylaminoethanol, the energy required to break the strong hydrogen bonding network within the alcohols themselves can partially offset the favorable solute-solvent interactions.

    • Influence of Alkyl Chain Length in Alcohols: Within the homologous series of alcohols, the solubility decreases as the alkyl chain length increases (methanol > ethanol > n-propanol > isopropanol). This is because the nonpolar character of the alcohol increases with the longer alkyl chain, making it a less favorable solvent for the polar 2-Diphenylaminoethanol.

Molecular Interactions Diagram

G cluster_solute 2-Diphenylaminoethanol cluster_solvents Solvents solute Ph₂N-CH₂-CH₂-OH acetone Acetone (CH₃COCH₃) solute->acetone Strong Dipole-Dipole methanol Methanol (CH₃OH) solute->methanol Hydrogen Bonding toluene Toluene (C₆H₅CH₃) solute->toluene π-π Stacking & van der Waals

Caption: Key Solute-Solvent Interactions.

Conclusion

The solubility of 2-Diphenylaminoethanol in organic solvents is a critical parameter for its industrial handling and application. This guide has provided a detailed overview of the theoretical principles governing its dissolution, a practical protocol for its experimental determination, and a summary of its solubility in several common organic solvents. The key findings indicate that solubility is positively correlated with temperature and is highest in polar aprotic solvents like acetone. This information is invaluable for the rational design of processes involving 2-Diphenylaminoethanol, enabling enhanced efficiency and product quality.

References

  • Wang, X., et al. (2018). Solubility and Thermodynamic Properties of 2-(Diphenylmethyl)piperidine in Different Solvents. Journal of Chemical & Engineering Data, 63(7), 2529-2536. [Link]

  • Li, R., et al. (2017). Measurement and Correlation of the Solubility of 2-Amino-6-chloropurine in Twelve Organic Solvents at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 62(9), 2642-2649. [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

Foundational

Elucidating the Enigmatic Mechanism of Action of 2-Diphenylaminoethanol: A Technical Guide for Drug Discovery Professionals

Preamble: Charting a Course into the Unknown In the vast landscape of neuropharmacology, the 2-phenethylamine scaffold serves as a foundational blueprint for a multitude of psychoactive compounds, including endogenous ne...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course into the Unknown

In the vast landscape of neuropharmacology, the 2-phenethylamine scaffold serves as a foundational blueprint for a multitude of psychoactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine. Within this esteemed chemical family lies 2-Diphenylaminoethanol, a molecule of structural interest yet largely uncharacterized pharmacological identity. To date, the public domain lacks a comprehensive elucidation of its mechanism of action. This technical guide, therefore, deviates from a retrospective summary and instead adopts a forward-looking, strategic framework. It is designed for researchers, scientists, and drug development professionals as a roadmap to systematically unravel the biological interactions of 2-Diphenylaminoethanol. By leveraging established principles of pharmacology and cutting-edge assay technologies, we will outline a robust, multi-phased experimental plan to identify its molecular targets, characterize its functional activity, and ultimately, define its mechanism of action in biological systems.

Part 1: Foundational Analysis and Hypothesis Generation

Structural Scrutiny of 2-Diphenylaminoethanol

2-Diphenylaminoethanol (C14H15NO) is characterized by an ethanolamine core linked to a diphenylamine moiety.[1] The presence of the phenethylamine-like backbone strongly suggests a potential interaction with monoaminergic systems, which are the primary targets for a wide array of phenethylamine derivatives.[2] The bulky diphenyl group, however, distinguishes it from simpler phenethylamines and may confer a unique receptor binding profile, potentially influencing selectivity and potency.

The Primary Hypothesis: A Monoaminergic Modulator

Based on its structural architecture, we hypothesize that 2-Diphenylaminoethanol primarily interacts with G-protein coupled receptors (GPCRs) of the central nervous system, with a high probability of affinity for dopamine and/or serotonin (5-HT) receptor subtypes . Furthermore, its structure warrants investigation into its potential as an inhibitor of monoamine oxidase (MAO), a key enzyme in the catabolism of monoamine neurotransmitters.[3][4]

The following sections will detail a comprehensive workflow to rigorously test this hypothesis.

Part 2: A Phased Experimental Workflow for Mechanistic Discovery

This section delineates a logical, multi-phase approach to systematically investigate the pharmacological properties of 2-Diphenylaminoethanol.

G cluster_0 Phase 1: Target Identification & Binding Characterization cluster_1 Phase 2: Functional Activity Profiling cluster_2 Phase 3: In Vitro Safety & Permeability P1_A Receptor Binding Assays (Dopamine & 5-HT Receptor Panels) P2_A Second Messenger Assays (cAMP Accumulation) P1_A->P2_A Identified Target(s) P1_B Enzyme Inhibition Assays (MAO-A & MAO-B) P1_B->P2_A Confirmed Inhibition P2_B Cellular Phenotypic Assays (e.g., Neurite Outgrowth) P2_A->P2_B Functional Profile P3_A In Vitro CNS Safety Panel P2_B->P3_A Lead Candidate Profile P3_B Blood-Brain Barrier Permeability Assay P3_A->P3_B

Caption: A high-level overview of the proposed experimental workflow.

Phase 1: Target Identification and Binding Characterization

The initial phase is designed to broadly screen for and then quantify the binding affinity of 2-Diphenylaminoethanol at its hypothesized targets.

Causality: This experiment is the cornerstone of target identification. By competing with a known high-affinity radioligand, we can determine if and how strongly 2-Diphenylaminoethanol binds to a panel of receptors. The choice of dopamine and serotonin receptors is directly informed by our primary hypothesis.[5]

Protocol: Detailed Step-by-Step Methodology

  • Membrane Preparation:

    • Utilize commercially available membrane preparations from cell lines stably expressing individual human dopamine (D1, D2, D3, D4, D5) and serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) receptor subtypes.[6]

    • On the day of the assay, thaw membrane aliquots and resuspend in ice-cold binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[6]

    • Determine protein concentration using a standard method like the BCA assay.

  • Assay Setup (96-well format):

    • Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of a specific radioligand (e.g., [3H]-Spiperone for D2-like receptors) at a concentration near its Kd.[5][6][7]

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a known unlabeled competitor (e.g., 10 µM Haloperidol), and 50 µL of the radioligand.[5]

    • Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of 2-Diphenylaminoethanol at various concentrations (e.g., 10-point curve from 1 nM to 100 µM), and 50 µL of the radioligand.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]

  • Filtration and Scintillation Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membrane-bound radioligand.[1][6]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of 2-Diphenylaminoethanol.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Data Presentation: Hypothetical Binding Profile

Target ReceptorRadioligandKi (nM) of 2-Diphenylaminoethanol
Dopamine D2[3H]-Spiperone85
Dopamine D3[3H]-Spiperone45
Serotonin 5-HT2A[3H]-Ketanserin250
Serotonin 5-HT1A[3H]-8-OH-DPAT>10,000

This hypothetical data suggests a preferential binding to D3 and D2 dopamine receptors.

Causality: The phenethylamine structure is a substrate for MAO. It is crucial to determine if 2-Diphenylaminoethanol inhibits MAO-A or MAO-B, as this would represent a distinct and significant mechanism of action.[2][3][4]

Protocol: Fluorometric MAO Inhibition Assay

  • Reagent Preparation:

    • Prepare a working solution of recombinant human MAO-A or MAO-B enzyme in MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[2]

    • Prepare solutions of the substrate (e.g., p-Tyramine), a fluorogenic probe (e.g., Amplex® Red), and horseradish peroxidase (HRP).[2]

    • Prepare a dilution series of 2-Diphenylaminoethanol and a positive control inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[3]

  • Assay Procedure (96-well black plate):

    • Add the MAO enzyme to wells containing either buffer, the positive control, or varying concentrations of 2-Diphenylaminoethanol.

    • Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[8][9]

    • Initiate the reaction by adding a master mix of the substrate, Amplex Red, and HRP.

    • Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) over 30-60 minutes at 37°C.[8]

  • Data Analysis:

    • The rate of fluorescence increase is proportional to MAO activity.

    • Calculate the percentage of inhibition for each concentration of 2-Diphenylaminoethanol relative to the uninhibited control.

    • Determine the IC50 value by plotting percent inhibition versus the log concentration of the compound.

Phase 2: Functional Activity Profiling

Once binding is confirmed, the next critical step is to determine the functional consequence of that binding—is 2-Diphenylaminoethanol an agonist, antagonist, or inverse agonist?

Causality: D2-like dopamine receptors are typically coupled to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP). This assay will determine the functional activity of 2-Diphenylaminoethanol at these receptors.[10][11][12]

Protocol: HTRF-Based cAMP Assay for Gαi-Coupled Receptors

  • Cell Culture:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the target receptor (e.g., Dopamine D2 or D3).

    • Culture cells to an appropriate density and seed them into 384-well plates.

  • Assay Procedure:

    • Agonist Mode:

      • Treat cells with a dilution series of 2-Diphenylaminoethanol.

      • To measure a decrease in cAMP, first stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to generate a baseline cAMP level.[13]

    • Antagonist Mode:

      • Pre-incubate the cells with a dilution series of 2-Diphenylaminoethanol.

      • Challenge the cells with a known receptor agonist (e.g., Quinpirole) at its EC80 concentration, in the presence of forskolin.

  • Cell Lysis and Detection:

    • Lyse the cells and add the HTRF detection reagents (an anti-cAMP antibody conjugated to a donor fluorophore and cAMP labeled with an acceptor fluorophore).[13][14]

    • Incubate to allow the competitive immunoassay to reach equilibrium.

  • Data Reading and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the ratio of acceptor to donor emission.

    • A decrease in the HTRF signal indicates an increase in intracellular cAMP, and vice versa.

    • Agonist Mode: Plot the cAMP concentration against the log concentration of 2-Diphenylaminoethanol to determine its EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of 2-Diphenylaminoethanol to determine its IC50, from which an antagonist constant (Kb) can be calculated.

G D2R Dopamine D2 Receptor Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Compound 2-Diphenylaminoethanol (Hypothesized Antagonist) Compound->D2R Binds Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates

Caption: Hypothetical signaling pathway for a D2 receptor antagonist.

Part 3: In Vitro Safety and CNS Penetrability

Assuming the compound shows a promising activity profile, preliminary safety and blood-brain barrier (BBB) permeability assessments are essential next steps.

  • In Vitro CNS Safety: The compound should be evaluated against a panel of targets known to be associated with adverse effects, such as the hERG channel, to flag potential cardiotoxicity.[15]

  • BBB Permeability: An in vitro model, such as a transwell assay with a confluent monolayer of brain microvascular endothelial cells, can provide an early indication of whether the compound can cross the BBB, a prerequisite for central nervous system activity.[16]

Conclusion and Forward Trajectory

This technical guide has presented a structured, hypothesis-driven framework for the comprehensive elucidation of the mechanism of action of 2-Diphenylaminoethanol. By systematically progressing through target identification, functional characterization, and preliminary safety profiling, researchers can build a robust pharmacological dossier for this novel chemical entity. The causality-driven experimental choices and self-validating protocols described herein provide a rigorous pathway to transform 2-Diphenylaminoethanol from a compound of unknown function into a well-characterized pharmacological tool, and potentially, a lead for future drug development.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Diphenylamino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • iD3 Catalyst Unit. (n.d.). Development of an in vitro assay to evaluate higher brain functions for drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Kim, J., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Retrieved from [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Van der Vliet, A., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Jäntti, M., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central. Retrieved from [Link]

  • Hübner, H. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Retrieved from [Link]

  • Wang, L. H., & Devanarayan, V. (2011). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. Retrieved from [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Dawson, L. A., & Tricklebank, M. D. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]

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Exploratory

Potential biological activities of 2-Diphenylaminoethanol derivatives

An In-Depth Technical Guide on the Potential Biological Activities of 2-Diphenylaminoethanol Derivatives Introduction: The Versatility of the 2-Diphenylaminoethanol Scaffold In the landscape of medicinal chemistry, the i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activities of 2-Diphenylaminoethanol Derivatives

Introduction: The Versatility of the 2-Diphenylaminoethanol Scaffold

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The 2-Diphenylaminoethanol structure, which combines the lipophilic diphenylamine (DPA) moiety with a flexible ethanolamine side chain, represents one such versatile scaffold. DPA itself has long been recognized for its antimicrobial and antioxidant properties, while ethanolamine derivatives are known to play crucial roles in neuroscience and membrane biology.[1][2] The strategic fusion of these two pharmacophores creates a chemical entity with significant potential for diverse biological activities.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the known and potential biological activities of 2-Diphenylaminoethanol derivatives. We will delve into the key therapeutic areas where these compounds have shown promise, including oncology, infectious diseases, and neurodegenerative disorders. By synthesizing data from authoritative sources, this guide explains the underlying mechanisms of action, provides insights into structure-activity relationships (SAR), and presents detailed experimental protocols to empower further research and development in this promising area.

Synthesis and Chemical Exploration

The derivatization of the 2-Diphenylaminoethanol core is central to exploring its full therapeutic potential. A common and effective strategy involves a multi-step synthesis that allows for the introduction of diverse functional groups, enabling the fine-tuning of physicochemical properties and biological activity.

A foundational synthetic approach begins with the chloroacetylation of diphenylamine.[1] This step introduces a reactive handle that can be further modified. Subsequent substitution of the chlorine atom with hydrazine hydrate yields a key intermediate, 2-hydrazino-N,N-diphenylacetamide. This intermediate can then be reacted with a wide array of aromatic aldehydes to produce a library of derivatives with varied substituents on the phenyl ring, allowing for extensive SAR studies.[1]

Experimental Protocol: Synthesis of 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide Derivatives[1]

This protocol outlines a representative synthesis for creating a library of 2-Diphenylaminoethanol-related derivatives.

Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide

  • Dissolve diphenylamine (1 mol) in a suitable solvent such as benzene.

  • Add chloroacetyl chloride (1.2 mol) dropwise to the solution while stirring in an ice bath to manage the exothermic reaction.

  • After the addition is complete, reflux the mixture for 3-4 hours to drive the reaction to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will precipitate.

  • Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

Step 2: Synthesis of 2-hydrazino-N,N-diphenylacetamide

  • Dissolve the 2-chloro-N,N-diphenylacetamide (1 mol) from Step 1 in ethanol.

  • Add hydrazine hydrate (1.5 mol) to the solution.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture. The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure intermediate.

Step 3: Synthesis of Final Derivatives (e.g., 2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide)

  • Dissolve the 2-hydrazino-N,N-diphenylacetamide (1 mol) from Step 2 in methanol.

  • Add a few drops of glacial acetic acid to act as a catalyst.

  • Add the desired aromatic aldehyde (e.g., benzaldehyde, 1 mol) to the solution.

  • Reflux the mixture for 5-6 hours.

  • Cool the solution in an ice bath to induce crystallization.

  • Filter the final product, wash with cold methanol, and dry. Characterize using IR, 1H NMR, and elemental analysis.

Causality Note: The use of glacial acetic acid in Step 3 is critical as it protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazine intermediate.

G cluster_0 General Synthesis Workflow A Diphenylamine C Step 1: Chloroacetylation A->C B Chloroacetyl Chloride B->C D 2-chloro-N,N-diphenylacetamide C->D F Step 2: Hydrazinolysis D->F E Hydrazine Hydrate E->F G 2-hydrazino-N,N-diphenylacetamide (Key Intermediate) F->G I Step 3: Condensation G->I H Aromatic Aldehydes H->I J Final Derivative Library I->J

Caption: General workflow for synthesizing 2-Diphenylaminoethanol derivatives.

Anticancer Activity: Targeting Malignant Proliferation

Derivatives of the phenylamino scaffold have demonstrated significant potential as anticancer agents by targeting key regulatory pathways involved in tumor growth and survival.[3][4] Research has shown that these compounds can exert potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF7), colon (C26), leukemia (K562), and liver (HepG2) cancers.[3][4][5]

Mechanism of Action

The anticancer effects of these derivatives are often multifactorial. In silico and in vitro studies suggest that they can inhibit the activity of several critical enzymes and protein kinases that are frequently dysregulated in cancer.[3][4] These targets include:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

  • Phosphoinositide 3-kinase (PI3K)

  • Mammalian Target of Rapamycin (mTOR)

  • Cyclin-Dependent Kinase 2 (CDK2)

By inhibiting these pathways, the compounds disrupt signals that promote cell proliferation, angiogenesis, and survival. Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[5] For instance, 2-chloro-N-(phenazin-2-yl)benzamide, a related phenazine derivative, showed a potent anticancer effect comparable to cisplatin by inducing apoptosis.[5]

G cluster_0 Anticancer Mechanism cluster_targets Molecular Targets cluster_effects Cellular Effects Derivative Phenylamino Derivative EGFR EGFR Derivative->EGFR VEGFR2 VEGFR2 Derivative->VEGFR2 PI3K PI3K/mTOR Derivative->PI3K CDK2 CDK2 Derivative->CDK2 Prolif Decrease Proliferation EGFR->Prolif Angio Decrease Angiogenesis VEGFR2->Angio PI3K->Prolif CDK2->Prolif Outcome Tumor Regression Prolif->Outcome Angio->Outcome Apoptosis Induce Apoptosis Apoptosis->Outcome G cluster_0 Neuroprotective Signaling Pathway Abeta β-Amyloid (Aβ) Stress TRPM2 TRPM2 Channel Upregulation Abeta->TRPM2 Ca_Influx Excessive Ca²⁺ Influx TRPM2->Ca_Influx Damage Neuronal Damage & Cognitive Deficit Ca_Influx->Damage Derivative 2-APB / Derivative Derivative->TRPM2 Inhibits CaMKII ↑ p-CaMKII Derivative->CaMKII Promotes CREB ↑ p-CREB Derivative->CREB Promotes PSD95 ↑ PSD-95 Derivative->PSD95 Promotes Synaptic Improved Synaptic Plasticity & Memory CaMKII->Synaptic CREB->Synaptic PSD95->Synaptic

Caption: Proposed neuroprotective mechanism via TRPM2 inhibition.

Experimental Protocol: In Vivo Assessment in an Aβ-Induced Memory Deficit Model

[6] This protocol describes a workflow for evaluating the neuroprotective effects of a test compound in a rat model of Alzheimer's-like pathology.

1. Animal Model Creation:

  • House male Wistar rats under standard laboratory conditions.
  • Anesthetize the rats and place them in a stereotaxic apparatus.
  • Administer a single intracerebroventricular (I.C.V.) injection of aggregated Aβ peptide (25-35 fragment, 10 µg) to induce cognitive impairment and TRPM2 upregulation. Sham animals receive a vehicle injection.

2. Compound Administration:

  • Following a recovery period, begin daily administration of the test compound (e.g., 2-APB at 10 mg/kg, i.p.) or vehicle for a period of three weeks.

3. Behavioral Testing (Cognitive Assessment):

  • During the final week of treatment, conduct behavioral tests such as the Morris Water Maze or Elevated Plus Maze to assess spatial learning, memory, and anxiety levels.
  • Record parameters like escape latency (time to find the hidden platform) and time spent in the target quadrant. Improved performance in the treated group compared to the Aβ-vehicle group indicates cognitive rescue.

4. Biochemical and Molecular Analysis:

  • At the end of the study, humanely euthanize the animals and dissect the hippocampus and cortex.
  • Western Blotting/qRT-PCR: Homogenize hippocampal tissue to measure the protein and mRNA expression levels of key targets: TRPM2, p-CaMKII, p-CREB, p-GSK-3β, and PSD-95.
  • AChE Activity Assay: Use cortical tissue homogenates to measure acetylcholinesterase activity using a colorimetric assay kit (e.g., Ellman's method).

Causality Note: This multi-pronged approach is crucial for establishing a causal link. The behavioral tests confirm a functional improvement (memory), while the molecular analysis provides evidence for the underlying mechanism (e.g., TRPM2 downregulation, restoration of signaling pathways).

Conclusion and Future Directions

The 2-Diphenylaminoethanol scaffold and its derivatives represent a highly promising class of compounds with a remarkable breadth of potential biological activities. The evidence strongly supports their continued investigation as anticancer, antimicrobial, and neuroprotective agents. The inherent versatility of the core structure allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.

Future research should focus on several key areas:

  • Lead Optimization: Systematic modification of the core scaffold to improve target-specific activity and reduce off-target effects.

  • Mechanism Deconvolution: Utilizing advanced techniques like chemoproteomics to identify the precise molecular targets for the most active compounds.

  • In Vivo Efficacy and Safety: Moving beyond in vitro and preliminary in vivo models to more rigorous testing of efficacy, pharmacokinetics, and toxicology in preclinical animal models of disease.

  • Exploration of New Activities: Investigating other potential therapeutic areas, such as anti-inflammatory [7]and hypoglycemic [8][9]applications, as suggested by studies on related structures.

By pursuing these avenues, the scientific community can unlock the full therapeutic potential of 2-Diphenylaminoethanol derivatives, paving the way for the development of novel and effective treatments for some of the most challenging human diseases.

References

  • Kumar, D., Kumar, N., & Singh, J. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4572.

  • Scheinpflug, K., Krylova, O., & Strahl, H. (2018). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 19(6), 1693. [Link]

  • Creger, P. L., & White, W. A. (1977). 2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents. Journal of Medicinal Chemistry, 20(10), 1268–1272. [Link]

  • Wang, L., et al. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European Journal of Medicinal Chemistry, 69, 635-641. [Link]

  • Geronikaki, A., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of the Saudi Chemical Society, 21(S1), S333-S342. [Link]

  • Nguyen, H. T. T., et al. (2022). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 12(23), 14631-14646. [Link]

  • Iqbal, M. A., et al. (2022). Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Brazilian Journal of Biology, 84, e254234. [Link]

  • Nguyen, H. T. T., et al. (2022). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. ResearchGate. [Link]

  • Not applicable for this context.
  • Egbujor, M. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Sychev, D. A., et al. (2020). Ethanolamine derivatives as neuroprotective agents. Pharmacy & Pharmacology, 8(1), 4-11. [Link]

  • Not applicable for this context.
  • Not applicable for this context.
  • Not applicable for this context.
  • Kuhad, A., et al. (2020). Neuroprotective Effect of 2-Aminoethoxydiphenyl Borate (2-APB) in Amyloid β-Induced Memory Dysfunction: A Mechanistic Study. Neurotoxicity Research, 38(4), 937–952. [Link]

  • Kuhad, A., et al. (2020). Neuroprotective Effect of 2-Aminoethoxydiphenyl Borate (2-APB) in Amyloid β-Induced Memory Dysfunction: A Mechanistic Study. PubMed. [Link]

  • Not applicable for this context.
  • Not applicable for this context.
  • Iqbal, M. A., et al. (2022). Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. SciELO. [Link]

  • Mabjeesh, N. J., et al. (2003). Mechanism of action of 2-methoxyestradiol: new developments. Steroids, 68(10-13), 729-733. [Link]

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Foundational

Discovery and history of 2-Diphenylaminoethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Diphenylaminoethanol: History, Methodologies, and Mechanistic Insights

Abstract

2-(Diphenylamino)ethanol, a tertiary amino alcohol with the chemical formula C₁₄H₁₅NO, serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[][2] Its structure, featuring a diphenylamine moiety linked to an ethanol group, imparts unique chemical properties that are leveraged in more complex molecular architectures. This guide provides a comprehensive exploration of the discovery and historical development of synthetic routes to 2-Diphenylaminoethanol. We will delve into the core chemical principles, compare primary synthesis methodologies, and provide detailed, field-proven protocols. The discussion is grounded in mechanistic causality, offering researchers and drug development professionals a thorough understanding of the reaction dynamics, optimization strategies, and industrial considerations.

Introduction and Historical Context

The history of 2-Diphenylaminoethanol is not marked by a singular, celebrated discovery but is intrinsically linked to the broader development of methods for synthesizing amino alcohols in the late 19th and early 20th centuries. These compounds became crucial building blocks with the rise of the dye, rubber, and pharmaceutical industries. The fundamental reactions underpinning its synthesis—N-alkylation and epoxide chemistry—were well-established by the time specific interest in this molecule would have emerged.

The primary impetus for the synthesis of ethanolamines came from the commercial availability of ethylene oxide, a highly reactive and versatile electrophile.[3] The reaction of ethylene oxide with ammonia to produce mono-, di-, and triethanolamines was a foundational industrial process, and its extension to primary and secondary amines was a logical and immediate development.[4][5] Therefore, the synthesis of 2-Diphenylaminoethanol can be seen as a specific application of this general and powerful transformation. Early patents and chemical literature focused more on the general class of N-substituted ethanolamines rather than singling out the diphenyl-substituted variant. Its utility has grown in modern contexts as a precursor for specialized ligands, organocatalysts, and biologically active molecules.[6][7]

Core Synthesis Methodologies: A Comparative Analysis

Two principal pathways dominate the synthesis of 2-Diphenylaminoethanol. The choice between them often depends on the availability of starting materials, desired scale, and safety considerations associated with the reagents.

  • Ethoxylation of Diphenylamine: The reaction of diphenylamine with ethylene oxide.

  • N-Alkylation with 2-Chloroethanol: The reaction of diphenylamine with 2-chloroethanol.

The ethoxylation route is often favored in industrial settings due to the high reactivity of ethylene oxide and the potential for high atom economy. However, ethylene oxide is a hazardous, flammable, and toxic gas, requiring specialized handling and equipment.[8] The N-alkylation route provides a viable alternative using less hazardous, liquid reagents, making it more accessible for laboratory-scale synthesis.

Table 1: Comparison of Primary Synthesis Routes
ParameterRoute 1: EthoxylationRoute 2: N-Alkylation with 2-Chloroethanol
Primary Reactants Diphenylamine, Ethylene OxideDiphenylamine, 2-Chloroethanol
Reaction Type Nucleophilic Ring-OpeningNucleophilic Substitution (SN2)
Key Reagents Optional catalyst (base or acid)Base (e.g., Na₂CO₃, K₂CO₃, Et₃N)
Byproducts Minimal if 1:1 stoichiometry is controlledHalide salt (e.g., NaCl), Water
Advantages High reactivity, potentially high yield, clean reactionSafer, more manageable reagents for lab scale
Disadvantages Ethylene oxide is hazardous (toxic, explosive)[8]Slower reaction rate, may require higher temperatures
Industrial Scalability High; common for ethanolamine production[5]Moderate

Detailed Mechanistic Breakdown and Protocols

A deep understanding of the reaction mechanism is critical for optimizing reaction conditions, maximizing yield, and minimizing impurities.

Route 1: Synthesis via Ethoxylation of Diphenylamine

This reaction is a classic example of the nucleophilic ring-opening of an epoxide. The nitrogen atom of diphenylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the strained three-membered ethylene oxide ring.

Causality in Experimental Design: The reaction proceeds via the donation of the lone pair of electrons from the diphenylamine nitrogen to an anti-bonding orbital of a C-O bond in the epoxide. This concerted attack leads to the opening of the ring and the formation of an intermediate zwitterion, which is then protonated (typically during workup or by a proton source in the reaction) to yield the final alcohol. The reaction is highly exothermic due to the release of ring strain from the ethylene oxide molecule.[8] While the reaction can proceed without a catalyst, it is often accelerated by either acid or base catalysis. However, for a secondary amine like diphenylamine, uncatalyzed addition at elevated temperatures is common.

ethoxylation_mechanism cluster_reactants Reactants cluster_ts Nucleophilic Attack cluster_intermediate Intermediate cluster_product Product DPA Diphenylamine TS Transition State (Ring Opening) DPA->TS Nucleophilic Attack EO Ethylene Oxide EO->TS ZI Zwitterionic Intermediate TS->ZI Forms Alkanolate Prod 2-Diphenylaminoethanol ZI->Prod Protonation (Workup) sn2_synthesis reactant_style reactant_style process_style process_style product_style product_style byproduct_style byproduct_style reactants Diphenylamine + 2-Chloroethanol + Base (K₂CO₃) reaction Heat in Solvent (e.g., DMF) reactants->reaction product Crude Product Mixture reaction->product workup Aqueous Workup & Solvent Extraction product->workup final_product Purified 2-Diphenylaminoethanol byproducts KCl + H₂O + KHCO₃ workup->byproducts Remove purification Vacuum Distillation or Recrystallization workup->purification Isolate Organic Layer purification->final_product

Caption: Workflow for N-Alkylation Synthesis.

Experimental Protocol: N-Alkylation with 2-Chloroethanol

  • Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diphenylamine (84.6 g, 0.5 mol), 2-chloroethanol (44.3 g, 0.55 mol), and anhydrous potassium carbonate (76.0 g, 0.55 mol).

  • Solvent Addition: Add N,N-dimethylformamide (DMF, 300 mL) as the solvent.

  • Reaction: Heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until the diphenylamine spot is consumed (typically 8-12 hours).

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium chloride and excess carbonate). Wash the salts with a small amount of DMF or ethyl acetate.

  • Workup: Combine the filtrate and washes. Pour the solution into a separatory funnel containing 1 L of water and 300 mL of ethyl acetate. Shake vigorously. The product will move to the ethyl acetate layer.

  • Extraction: Separate the layers. Wash the organic layer twice with brine (saturated NaCl solution, 2 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by vacuum distillation or recrystallization from isopropanol to yield pure 2-Diphenylaminoethanol. [9]

Conclusion for Drug Development Professionals

The synthesis of 2-Diphenylaminoethanol is a well-understood process rooted in fundamental principles of organic chemistry. For researchers in drug development, the choice between the ethoxylation and N-alkylation routes will be dictated by scale and available infrastructure. The N-alkylation method offers a practical and accessible approach for laboratory and pilot scales, while the ethoxylation route remains a viable, albeit more hazardous, option for large-scale industrial production. A thorough understanding of the mechanisms allows for logical troubleshooting and optimization, ensuring a reliable supply of this key intermediate for the development of next-generation therapeutics.

References

  • DAICEL CHEMICAL INDUSTRIES, LTD. (1993). Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office - EP 0924193 A1.
  • Idemitsu Kosan Co., Ltd. (2015). 2-(ethylamino)ethanol production method - EP2910544A1.
  • Stytsenko, V. D., et al. (2000). Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds. ResearchGate. [Link]

  • MDPI. (2020). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. [Link]

  • Wikipedia. Ethylene oxide. Wikipedia. [Link]

  • National Center for Biotechnology Information. 2-(Diphenylamino)ethanol. PubChem. [Link]

  • The Board of Trustees of the University of South Florida. (2021). Synthesis of 2-(2-aminoethoxy) ethanol - US20210040029A1.
  • MDPI. (2023). A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics. MDPI. [Link]

  • Texaco Inc. (1983). Process for the manufacture of ethylenediamine - US4400539A.
  • BASF AG. (1996). Production of ethanolamines - US5545757A.
  • Nippon Shokubai Kagaku Kogyo Co. (1969). Method of purifying ethanolamines - US3453183A.

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Exploratory

An In-depth Technical Guide to 2-Diphenylaminoethanol: A Core Chemical Intermediate

Abstract This technical guide provides a comprehensive overview of 2-Diphenylaminoethanol (CAS No. 6315-51-1), a pivotal chemical intermediate with significant applications in organic synthesis, particularly within the p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Diphenylaminoethanol (CAS No. 6315-51-1), a pivotal chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and specialty chemical sectors. We will explore its fundamental physicochemical properties, detail robust synthesis and purification protocols, and elucidate its versatile role as a precursor for more complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for its application. All key claims and protocols are substantiated with citations to authoritative sources.

Introduction

2-Diphenylaminoethanol, also known as N,N-Diphenylethanolamine, is an aromatic amino alcohol characterized by a diphenylamine moiety linked to an ethanol group.[1] This unique bifunctional structure—possessing both a nucleophilic secondary amine (part of a tertiary amine structure with the two phenyl groups) and a primary hydroxyl group—renders it a highly valuable and versatile building block in synthetic chemistry. Its rigid diphenyl group provides a specific steric and electronic profile, while the reactive hydroxyl group serves as a key handle for molecular elaboration.

The strategic importance of 2-Diphenylaminoethanol lies in its ability to introduce the N,N-diphenylamino ethyl scaffold into target molecules. This motif is found in a variety of biologically active compounds and functional materials. Understanding the synthesis, reactivity, and handling of this intermediate is therefore crucial for scientists engaged in the design and development of novel chemical entities. This guide aims to consolidate the technical knowledge required to effectively utilize 2-Diphenylaminoethanol in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical's properties is the foundation of its effective application. The key physicochemical data for 2-Diphenylaminoethanol are summarized below.

Physical and Chemical Properties
PropertyValueSource
CAS Number 6315-51-1[1][]
Molecular Formula C₁₄H₁₅NO[1][]
Molecular Weight 213.27 g/mol [1][]
IUPAC Name 2-(Diphenylamino)ethan-1-ol[1]
Synonyms N,N-Diphenylethanolamine, 2-(N-phenylanilino)ethanol[1]
Appearance Varies; typically a solid at room temperature[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[3]
Spectroscopic Characterization

While specific spectra should be run for each batch, the expected spectroscopic data provides a baseline for characterization.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is a key tool for structural confirmation. Expected signals include:

    • Multiplets in the aromatic region (~7.0-7.4 ppm) corresponding to the ten protons of the two phenyl groups.

    • Triplets corresponding to the two methylene (-CH₂-) groups of the ethanol chain. The -CH₂- group adjacent to the nitrogen atom would appear downfield compared to the -CH₂- group adjacent to the oxygen atom due to the differing electronegativity.[4]

    • A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is highly dependent on concentration and solvent. This peak can be confirmed by a D₂O shake, which results in its disappearance.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups.

    • A strong, broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding.[4]

    • Multiple sharp peaks in the 3000-3100 cm⁻¹ region for aromatic C-H stretching.

    • Peaks in the 2850-2960 cm⁻¹ region for aliphatic C-H stretching.

    • A strong C-O stretching band around 1000-1250 cm⁻¹.[4]

    • C-N stretching vibrations and aromatic C=C bending peaks would also be present.[5][6]

Synthesis and Purification

The synthesis of 2-Diphenylaminoethanol is typically achieved through the nucleophilic addition of diphenylamine to an ethylene oxide precursor. The choice of reagents and conditions is critical for achieving high yield and purity.

Synthesis Pathway Diagram

Synthesis_Pathway diphenylamine Diphenylamine reaction + diphenylamine->reaction ethylene_oxide Ethylene Oxide (or 2-Chloroethanol) ethylene_oxide->reaction product 2-Diphenylaminoethanol reaction->product Base Catalyst Solvent (e.g., THF) caption Fig 1. General synthesis of 2-Diphenylaminoethanol.

Caption: General synthesis of 2-Diphenylaminoethanol.

Detailed Experimental Protocol: Synthesis from Diphenylamine and 2-Chloroethanol

This protocol describes a common and reliable method. The causality behind using a base like sodium carbonate is to deprotonate the 2-chloroethanol in situ or to act as a scavenger for the HCl byproduct, driving the reaction to completion via a Williamson-ether-like synthesis mechanism where the amine acts as the nucleophile.

Materials:

  • Diphenylamine (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) as solvent

  • Ethyl acetate and Water for workup

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diphenylamine, anhydrous potassium carbonate, and DMF.

  • Reagent Addition: Slowly add 2-chloroethanol to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating is necessary to overcome the activation energy of the nucleophilic substitution reaction. DMF is an excellent polar aprotic solvent for this type of reaction, solubilizing the reactants and facilitating the Sₙ2 mechanism.[7]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Rationale: The aqueous workup removes the inorganic salts (KCl, unreacted K₂CO₃) and the DMF solvent. Ethyl acetate is a suitable organic solvent for extracting the desired product.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Diphenylaminoethanol.[8][9]

Role as a Versatile Chemical Intermediate

The utility of 2-Diphenylaminoethanol stems from the distinct reactivity of its two functional groups. It serves as a cornerstone for building more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[10][11]

Key Reactions and Mechanisms
  • O-Alkylation/Acylation: The primary hydroxyl group is a potent nucleophile and can readily undergo reactions such as esterification with acyl chlorides or carboxylic acids, or etherification (e.g., Williamson ether synthesis) with alkyl halides.[12] This allows for the attachment of various side chains and functional groups.

  • Conversion to Leaving Groups: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) by reacting with tosyl chloride or mesyl chloride.[12] The resulting intermediate is highly susceptible to nucleophilic substitution, enabling the introduction of azides, nitriles, or other amines.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents (e.g., PCC for the aldehyde, or Jones reagent for the carboxylic acid), providing another avenue for molecular diversification.[12]

Application Workflow in Drug Discovery

The following diagram illustrates a conceptual workflow where 2-Diphenylaminoethanol is used as a starting material in a drug discovery program. This process is central to creating libraries of compounds for screening.[13][14]

Drug_Discovery_Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Library Generation cluster_3 Phase 4: Screening start 2-Diphenylaminoethanol (Starting Intermediate) esterification Esterification (R-COCl) start->esterification -OH group reactivity etherification Etherification (R-Br, Base) start->etherification oxidation Oxidation (PCC) start->oxidation library Diverse Library of Novel Compounds esterification->library etherification->library oxidation->library screening Biological Screening (Phenotypic or Target-based) library->screening hit Hit Compound Identification screening->hit caption Fig 2. Conceptual workflow in drug discovery.

Caption: Conceptual workflow in drug discovery.

Safety, Handling, and Disposal

Working with any chemical intermediate requires strict adherence to safety protocols. While a specific, comprehensive Safety Data Sheet (SDS) for 2-Diphenylaminoethanol should always be consulted, general hazards for amino alcohols and aromatic amines apply.

  • Hazard Identification : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] It is harmful if swallowed or in contact with skin.[15]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16] Work should be conducted in a well-ventilated fume hood.

  • Handling : Avoid breathing dust, fumes, or vapors.[3] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[16]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

2-Diphenylaminoethanol is a chemical intermediate of significant value, bridging the gap between simple starting materials and complex, high-value molecules. Its bifunctional nature provides a robust platform for synthetic elaboration, making it a key component in the toolbox of medicinal and materials chemists. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development endeavors. Future applications will likely see its continued use in the creation of novel pharmaceuticals and functional organic materials where the N,N-diphenylamino ethyl scaffold can impart desirable biological or physical properties.

References

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Foundational

Thermochemical Data for 2-Diphenylaminoethanol: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive framework for the determination and application of thermochemical data for 2-Diphenylaminoethanol, a molecule of interest in pharmaceutical research. Recognizing the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination and application of thermochemical data for 2-Diphenylaminoethanol, a molecule of interest in pharmaceutical research. Recognizing the current scarcity of published experimental data for this specific compound, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals on how to obtain and utilize critical thermochemical parameters. We will delve into the causality behind experimental choices for determining key properties such as enthalpy of formation, enthalpy of combustion, vapor pressure, enthalpy of sublimation, and heat capacity. Furthermore, this guide will explore the power of computational chemistry, specifically high-accuracy composite methods like G3(MP2) theory, in predicting these values. Each section is designed to be a self-validating system, with in-depth protocols and justifications. The ultimate aim is to empower research teams to generate the robust thermochemical data necessary for informed decisions in drug development, from preformulation and stability studies to process safety and manufacturing.

The Critical Role of Thermochemical Data in Pharmaceutical Development

In the journey of a drug candidate from discovery to a marketable product, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, thermochemical data provide a quantitative measure of the energy content and stability of a molecule, which has profound implications for several key areas of pharmaceutical development.

  • Preformulation Studies: The initial characterization of a new chemical entity (NCE) heavily relies on understanding its solid-state properties.[1] The enthalpy of fusion and melting point, determined through techniques like Differential Scanning Calorimetry (DSC), are critical for assessing purity and identifying potential polymorphisms.[2][3] Polymorphs, different crystalline forms of the same compound, can exhibit distinct solubilities, dissolution rates, and stabilities, all of which are influenced by their relative thermodynamic stabilities.[4]

  • Stability and Shelf-Life Prediction: The physical and chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of a safe and effective drug product.[5][6][7] The enthalpy of sublimation, which is the energy required for a substance to transition from a solid to a gaseous state, is a direct measure of the strength of the intermolecular forces in the crystal lattice.[8] A high enthalpy of sublimation suggests strong crystal packing and potentially lower volatility, which can contribute to better long-term stability. Accelerated stability studies, which use elevated temperatures to predict shelf-life, rely on the principles of chemical kinetics, where reaction rates are governed by thermodynamic parameters.[9]

  • Process Safety and Hazard Assessment: The scale-up of chemical syntheses from the laboratory to manufacturing facilities introduces significant safety challenges.[10][11] Thermochemical data, particularly the enthalpy of reaction and heat capacity, are crucial for identifying potential thermal hazards, such as runaway reactions.[12][13] Understanding the heat flow of a reaction allows engineers to design appropriate cooling systems and implement necessary safety protocols to prevent catastrophic events.[13]

For a molecule like 2-Diphenylaminoethanol, with its aromatic rings, secondary amine, and primary alcohol functionalities, a comprehensive thermochemical profile is essential for navigating these developmental hurdles.

Experimental Determination of Thermochemical Properties

The generation of high-quality experimental data is the gold standard in thermochemistry. This section outlines the primary experimental techniques and provides detailed protocols for determining the key thermochemical parameters of 2-Diphenylaminoethanol.

Enthalpy of Combustion and Formation via Oxygen Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For most organic compounds, this value is determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°).[14]

Oxygen bomb calorimetry is the definitive method for measuring the heat released during the complete combustion of a substance in a high-pressure oxygen environment.[15][16] The process involves burning a known mass of the sample in a sealed container (the "bomb") submerged in a known quantity of water. The heat released by the combustion is absorbed by the water and the calorimeter components, and the resulting temperature change is precisely measured.

  • Sample Preparation:

    • A pellet of 2-Diphenylaminoethanol (0.5 - 1.2 g) is prepared using a pellet press.[15] The exact mass of the pellet is recorded.

    • A 10 cm length of nichrome fuse wire is attached to the electrodes of the bomb head, with a loop making firm contact with the sample pellet.[14]

  • Bomb Assembly and Pressurization:

    • A small, known volume of distilled water (e.g., 1.00 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.[17]

    • The bomb head is carefully placed into the bomb cylinder and sealed.

    • The bomb is flushed with oxygen and then pressurized to approximately 20-25 atm.[17]

    • The pressurized bomb is submerged in water to check for leaks.

  • Calorimetric Measurement:

    • The bomb is placed in the calorimeter bucket, which is filled with a precisely measured mass of water (e.g., 2000 g).[15]

    • The ignition leads are connected, and the calorimeter is sealed.

    • The initial temperature of the water is recorded at regular intervals until a stable baseline is achieved.

    • The sample is ignited by passing an electrical current through the fuse wire.[17]

    • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and a stable post-combustion baseline is established.

  • Data Analysis:

    • The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[16]

    • The total heat released (q_total) is calculated using the temperature change (ΔT) and Ccal.

    • Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from any residual nitrogen in the bomb.

    • The enthalpy of combustion (ΔcH°) of 2-Diphenylaminoethanol is then calculated per mole of the substance.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the enthalpies of formation of the combustion products (CO2 and H2O) and the measured enthalpy of combustion.

G cluster_0 Experimental Workflow Sample Pellet Sample Pellet Bomb Assembly Bomb Assembly Pressurization (O2) Pressurization (O2) Calorimetry Calorimetry Temperature Data Temperature Data ΔcH° ΔcH° ΔfH° ΔfH°

Vapor Pressure and Enthalpy of Sublimation via Knudsen Effusion Method

For low-volatility solids like many pharmaceutical compounds, the Knudsen effusion method is a reliable technique for determining vapor pressure and, subsequently, the enthalpy of sublimation (ΔsubH°).[18] The method involves measuring the rate of mass loss of a substance effusing through a small orifice in a temperature-controlled cell under high vacuum.

A highly sensitive approach utilizes a quartz crystal microbalance (QCM) to measure the mass of the effused material that deposits onto the crystal.[19] This allows for the determination of very low vapor pressures.

  • Apparatus Setup:

    • A Knudsen cell containing a small amount of 2-Diphenylaminoethanol is placed in a high-vacuum chamber.

    • The cell is heated to a precise and stable temperature.

    • A QCM is positioned to intercept the effusing molecular beam.

  • Measurement:

    • As the substance effuses, it deposits onto the quartz crystal, causing a change in its resonance frequency.

    • The change in frequency is directly proportional to the mass deposited.

    • The rate of mass deposition is measured at several different temperatures.

  • Data Analysis:

    • The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen-Hertz equation.

    • The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

G cluster_1 Knudsen Effusion Workflow Sample in Cell Sample in Cell High Vacuum & Heat High Vacuum & Heat Effusion Effusion QCM Detection QCM Detection Frequency Change Frequency Change Vapor Pressure (P) Vapor Pressure (P) ΔsubH° ΔsubH°

Heat Capacity by Differential Scanning Calorimetry (DSC)

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for safety calculations in process scale-up and for understanding the temperature dependence of other thermodynamic properties.[20] DSC is a rapid and accurate method for determining the heat capacity of solids and liquids.[21]

The method involves heating a sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature.

  • Calibration:

    • The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Measurement Procedure (Three-Step Method):

    • Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain the baseline heat flow.

    • Standard Run: A sapphire standard with a well-known heat capacity is placed in the sample pan, and the temperature program is repeated.

    • Sample Run: The sapphire standard is replaced with a known mass of 2-Diphenylaminoethanol, and the temperature program is run a final time.[22]

  • Data Analysis:

    • The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals from the three runs (baseline, standard, and sample) and the known heat capacity of the sapphire standard.

Computational Prediction of Thermochemical Properties

In parallel with experimental work, or when experimental determination is challenging, computational chemistry offers a powerful tool for predicting thermochemical properties. High-level ab initio composite methods are particularly valuable for achieving high accuracy.

G3(MP2) Theory for Accurate Enthalpy of Formation

Gaussian-3 (G3) theory and its variants, such as G3(MP2), are composite methods designed to approximate high-level, computationally expensive calculations through a series of lower-level calculations.[23] These methods have been shown to predict enthalpies of formation for a wide range of organic molecules with high accuracy, often within 1-2 kcal/mol of experimental values.[24]

The G3(MP2) methodology involves:

  • Geometry Optimization: The molecular geometry is optimized at the B3LYP/6-31G(d) level of theory.

  • Vibrational Frequencies: Harmonic frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory with larger basis sets.

  • Empirical Correction: A higher-level correction term is added to account for remaining basis set and electron correlation deficiencies.

For a molecule like 2-Diphenylaminoethanol, with its multiple rotatable bonds, it is crucial to perform a conformational search to identify the lowest energy conformer, as this will be the starting point for the G3(MP2) calculations.

G cluster_2 G3(MP2) Computational Workflow Conformational Search Conformational Search Geometry Optimization (B3LYP) Geometry Optimization (B3LYP) Frequency Calculation (ZPVE) Frequency Calculation (ZPVE) Single-Point Energy Calculations Single-Point Energy Calculations Higher-Level Correction Higher-Level Correction Total Energy Total Energy ΔfH° (Predicted) ΔfH° (Predicted)

Data Summary and Application

The experimentally determined and computationally predicted thermochemical data for 2-Diphenylaminoethanol should be compiled into a clear and concise table for easy reference and comparison.

Table 1: Target Thermochemical Data for 2-Diphenylaminoethanol

PropertySymbolExperimental MethodComputational MethodImportance in Drug Development
Enthalpy of CombustionΔcH°Oxygen Bomb Calorimetry-Indirect determination of ΔfH°
Enthalpy of FormationΔfH°From ΔcH°G3(MP2) TheoryFundamental measure of thermodynamic stability
Vapor PressurePKnudsen Effusion-Relates to volatility and physical stability
Enthalpy of SublimationΔsubH°From Vapor Pressure Data-Indicates strength of crystal lattice forces
Heat CapacityCpDifferential Scanning Calorimetry-Process safety, temperature dependency of ΔH

Conclusion

References

  • Piazza, A. (2014). Oxygen Bomb Calorimetry. [Online] Available at: [Link] (Accessed: January 11, 2026).

  • Llovido, J. (n.d.). Oxygen Bomb Calorimeter Guide. Scribd. [Online] Available at: [Link] (Accessed: January 11, 2026).

  • University of Texas at El Paso. (2022). Knudsen Effusion. [Online] Available at: [Link] (Accessed: January 11, 2026).

  • University of California, Berkeley. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. [Online] Available at: [Link] (Accessed: January 11, 2026).

  • ASTM International. (n.d.). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Online] Available at: [Link] (Accessed: January 11, 2026).

  • Helal, A. S., et al. (2020). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. AZoM.com. [Online] Available at: [Link] (Accessed: January 11, 2026).

  • Moorpark College. (n.d.). Experiment #3 – Bomb Calorimeter: Heat of Combustion of 1-Butanol. [Online] Available at: [Link] (Accessed: January 11, 2026).

  • Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Corporate Blog. [Online] Available at: [Link] (Accessed: January 11, 2026).

  • Ribeiro da Silva, M. A. V., et al. (2011). New Knudsen effusion apparatus with simultaneous gravimetric and quartz crystal microbalance mass loss detection. The Journal of Chemical Thermodynamics.
  • Blanquart, G., & Pitsch, H. (2007). Thermochemical properties of polycyclic aromatic hydrocarbons (PAH) from G3MP2B3 calculations. The Journal of Physical Chemistry A, 111(28), 6510-6520.
  • Toubes-Rodrigo, M. (2023). Creating Process Safety Data Sheets for Safe Scale-Up in Pharma/API Production. AZoM.com. [Online] Available at: [Link] (Accessed: January 11, 2026).

  • Infinita Lab. (n.d.). Specific Heat Capacity Testing – ASTM E1269 DSC Method. [Online] Available at: [Link] (Accessed: January 11, 2026).

  • Plath, T., et al. (2016). Combination of a Knudsen effusion cell with a quartz crystal microbalance: In situ measurement of molecular evaporation rates with a fully functional deposition source. Review of Scientific Instruments, 87(3), 033901.
  • de Oliveira, G. R., et al. (2018). Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. AAPS PharmSciTech, 19(5), 2146-2154.
  • Wöll, C., et al. (2019). Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. Review of Scientific Instruments, 90(5), 055105.
  • Idaho National Laboratory. (2016). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. [Online] Available at: [Link] (Accessed: January 11, 2026).

  • Curtiss, L. A., et al. (2000). Gaussian-3 and Related Methods for Accurate Thermochemistry.
  • Fulem, M., et al. (2017). Heat capacities of selected active pharmaceutical ingredients.
  • Laboratory for refrigeration and district energy. (n.d.). Measuring heat capacity with differential scanning calorimetry. [Online] Available at: [Link] (Accessed: January 11, 2026).

  • Ribeiro da Silva, M. A. V., et al. (2011). New Knudsen effusion apparatus with simultaneous gravimetric and quartz crystal microbalance mass loss detection. The Journal of Chemical Thermodynamics, 43(9), 1391-1397.
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Exploratory

A Senior Application Scientist's Guide to 2-Diphenylaminoethanol: Commercial Grades, Supplier Analysis, and Quality Control

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2-Diphenylaminoethanol is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diphenylaminoethanol is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. The selection of an appropriate purity grade is a critical decision that directly impacts experimental outcomes, synthesis yields, and the impurity profile of final active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the commercial landscape for 2-Diphenylaminoethanol, detailing the purity grades available from major suppliers. It offers a framework for selecting the optimal grade based on specific applications, from early-stage research to process development. Furthermore, this document outlines a comprehensive, self-validating protocol for the quality assessment of incoming material, ensuring scientific integrity and reproducibility.

Introduction: The Role of 2-Diphenylaminoethanol in Scientific Development

2-Diphenylaminoethanol, with its characteristic diphenylamine and ethanolamine moieties, serves as a crucial building block in the synthesis of more complex molecules. Its structural features make it a valuable precursor in the development of various compounds, including potential therapeutic agents and materials for organic electronics. The purity of this starting material is paramount; trace impurities can lead to unforeseen side reactions, reduced yields, and the introduction of difficult-to-remove contaminants in subsequent synthetic steps. For professionals in drug development, controlling the impurity profile from the very first step is a cornerstone of creating a safe and effective product.

Understanding Purity Grades: More Than Just a Percentage

The purity grade of a chemical reagent is the primary indicator of its quality, but the headline percentage only tells part of the story. A deeper understanding of what this percentage represents is essential for making informed purchasing decisions.

  • Assay Percentage (e.g., 95%, 98%, >99%): This value typically represents the proportion of the target molecule, 2-Diphenylaminoethanol, in the material as determined by a specific analytical technique, most commonly Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Impurities: The remaining percentage consists of impurities. These can be categorized as:

    • Process-Related Impurities: Arising from the synthetic route used by the manufacturer. Common examples could include unreacted starting materials like diphenylamine or byproducts from side reactions.

    • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

    • Water Content: Hygroscopic compounds can absorb atmospheric moisture.

    • Elemental Impurities: Trace metals or other elements that may be introduced from reactors or catalysts.

For regulated drug development, understanding and controlling these impurities is a non-negotiable requirement of agencies like the FDA and EMA.

Commercial Supplier Landscape and Purity Grade Analysis

Several chemical suppliers offer 2-Diphenylaminoethanol in various grades. The choice of supplier often depends on the required purity, documentation, and scale. Below is a comparative summary of offerings from prominent vendors.

Supplier CategoryTypical Purity Grades OfferedIntended ApplicationKey Characteristics & Considerations
Major Research Chemical Suppliers (e.g., Sigma-Aldrich/Merck, TCI, Alfa Aesar)98%, 99%, >99.5%Laboratory research, small-scale synthesis, analytical standard development.High reliability, readily available technical data (CoA, SDS). Purity is well-characterized. Higher cost per gram.
Bulk & Custom Synthesis Suppliers (e.g., BLD Pharm, ChemicalBook aggregators)[1][2][3]95%, 98%, Custom specificationsProcess development, pilot-scale, and commercial manufacturing.Lower cost at scale. Purity and documentation can be more variable. May require more rigorous in-house QC.
Specialty & Niche Suppliers (e.g., CP Lab Safety)[4]Typically offer specific grades like 95% for targeted uses.[4]Often cater to specific industries or research fields.Offerings can be sporadic; suitable for specific, non-critical applications.

Causality in Grade Selection: Why choose a >99.5% grade over a 98% grade? A 98% pure reagent might be perfectly acceptable for an initial discovery chemistry screen. However, if a 1% impurity is a structural analog that competes in the reaction or is a genotoxic compound, it could invalidate results or pose a safety risk in later development. The higher cost of a purer grade is an investment in data quality and process robustness.

Application-Driven Purity Selection

The selection of a specific purity grade should be a deliberate choice based on the intended application.

G cluster_app Application cluster_grade Recommended Purity Grade app1 Early-Stage R&D (e.g., Hit Finding) grade1 ≥95% - 98% app1->grade1 Cost-effective for initial screening. app2 Lead Optimization (e.g., SAR Studies) grade2 ≥98% - 99% app2->grade2 Reduces variability, ensures structure- activity relationship data is reliable. app3 Process Chemistry (e.g., Scale-Up) grade3 >99% app3->grade3 Minimizes side reactions, simplifies purification of the final product. app4 GMP Manufacturing (e.g., API Synthesis) grade4 >99.5% (with full CoA) app4->grade4 Critical for meeting regulatory requirements and ensuring patient safety.

Caption: Decision workflow for selecting 2-Diphenylaminoethanol purity grade based on application.

Quality Control: A Self-Validating Protocol for Incoming Material

Trust, but verify. Regardless of the supplier's Certificate of Analysis (CoA), it is prudent for a laboratory to have a standard operating procedure (SOP) for qualifying incoming batches of critical reagents. High-Performance Liquid Chromatography (HPLC) is a powerful and common technique for this purpose.[5][6]

Objective

To verify the identity and determine the purity of an incoming batch of 2-Diphenylaminoethanol using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[7]

Materials and Instrumentation
  • Instrumentation: HPLC system with a UV detector, analytical balance, volumetric flasks, pipettes, syringe filters (0.45 µm).[7]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

  • Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA), 2-Diphenylaminoethanol reference standard (highest available purity), and the sample to be tested.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Rationale: TFA is an ion-pairing agent that sharpens peaks for amine-containing compounds, improving resolution.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 2-Diphenylaminoethanol reference standard and dissolve it in a 10 mL volumetric flask with Acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute this stock to create a working standard of approximately 0.1 mg/mL.

    • Rationale: A known concentration standard is essential for identity confirmation (via retention time) and for quantitative analysis if required.

  • Sample Preparation:

    • Prepare the incoming material sample in the same manner as the standard to a final concentration of approximately 0.1 mg/mL.[5]

    • Filter the final solution through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm (or a wavelength determined by a UV scan of the analyte).

    • Column Temperature: 30°C.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 30% B

      • 18-25 min: 30% B (re-equilibration)

    • Rationale: A gradient elution is used to ensure that both the main analyte and any potential impurities (which may have very different polarities) are eluted from the column in a reasonable time with good peak shape.[8]

  • Analysis and Interpretation:

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. This ensures the system is performing consistently.

    • Identity Check: The retention time of the main peak in the sample chromatogram must match that of the reference standard within a narrow window (e.g., ±2%).

    • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • This result should align with the purity stated on the supplier's CoA. Any peak greater than 0.1% should be investigated.

Workflow Diagram

G cluster_analysis Data Analysis prep Sample & Standard Preparation (0.1 mg/mL) inject Inject onto RP-HPLC System prep->inject acquire Acquire Chromatogram (Gradient Elution) inject->acquire rt_check Retention Time Match? (Identity) acquire->rt_check purity_calc Calculate Area % (Purity) rt_check->purity_calc Yes fail Quarantine & Investigate (Contact Supplier) rt_check->fail No spec_check Result Meets Specification? purity_calc->spec_check pass Release Batch for Use spec_check->pass Yes spec_check->fail No

Caption: QC workflow for incoming 2-Diphenylaminoethanol batches.

Conclusion

The selection of 2-Diphenylaminoethanol is a foundational decision in the chemical synthesis workflow. A thorough understanding of the available commercial grades, coupled with a risk-based approach to selecting the appropriate purity for the intended application, is essential for achieving reliable and reproducible scientific outcomes. Major research suppliers provide well-characterized, high-purity reagents ideal for demanding applications, while bulk suppliers offer a cost-effective solution for larger-scale work where in-house quality control is paramount. Implementing a robust analytical verification protocol, such as the HPLC method detailed here, provides the ultimate assurance of quality and upholds the principles of scientific integrity for researchers and drug development professionals.

References

  • CP Lab Safety. 2-Diphenylaminoethanol, 95% Purity, C14H15NO, 250 mg. Available from: [Link]

  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]

  • Techno-Press. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Available from: [Link]

  • European Pharmaceutical Review. Applications in drug development. Available from: [Link]

  • National Center for Biotechnology Information. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Available from: [Link]

  • National Center for Biotechnology Information. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available from: [Link]

  • ResearchGate. Development and Validation of an HPLC Method for the Simultaneous Analysis of 23 Selected Drugs Belonging to Different Therapeutic Groups in Human Urine Samples. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Diphenylaminoethanol and its Derivatives: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-Diphenylaminoethanol, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and explore the burgeoning rese...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Diphenylaminoethanol, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and explore the burgeoning research into its derivatives as potent modulators of key biological pathways, including their anti-inflammatory and neuropharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of this chemical class.

Introduction: The Significance of the 2-Aminoethanol Scaffold

The 2-aminoethanol backbone is a privileged motif in medicinal chemistry, present in a vast array of biologically active molecules. Its inherent bifunctionality, possessing both a nucleophilic amino group and a hydroxyl group, allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of two phenyl substituents on the nitrogen atom, affording 2-Diphenylaminoethanol, imparts significant lipophilicity and unique steric and electronic properties. These characteristics make it an attractive starting point for the design of novel therapeutic agents targeting a range of diseases. This guide will explore the synthesis of the parent compound and the subsequent derivatization strategies that have led to the discovery of promising anti-inflammatory and neuroactive agents.

Synthesis and Physicochemical Properties of 2-Diphenylaminoethanol

A fundamental aspect of drug discovery is the efficient and scalable synthesis of the core scaffold. Here, we present a robust protocol for the preparation of 2-Diphenylaminoethanol, followed by a summary of its key physicochemical properties.

Synthesis of 2-Diphenylaminoethanol

The synthesis of 2-Diphenylaminoethanol can be effectively achieved through the N-alkylation of diphenylamine with a suitable two-carbon electrophile bearing a hydroxyl group or its precursor. A common and reliable method involves the reaction of diphenylamine with 2-chloroethanol in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of 2-Diphenylaminoethanol

  • Reaction Setup: To a stirred solution of diphenylamine (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a slight excess of 2-chloroethanol (1.1-1.2 equivalents).

  • Base Addition: Add a moderate base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents), to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude 2-Diphenylaminoethanol by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure product.

G diphenylamine Diphenylamine heating Heating (80-120°C) diphenylamine->heating chloroethanol 2-Chloroethanol chloroethanol->heating base Base (e.g., K2CO3) base->heating solvent Solvent (e.g., DMF) solvent->heating workup Aqueous Work-up heating->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product 2-Diphenylaminoethanol purification->product

Caption: Synthetic workflow for 2-Diphenylaminoethanol.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of a lead compound is crucial for its development. The following table summarizes the key properties of 2-Diphenylaminoethanol.

PropertyValue
Molecular FormulaC₁₄H₁₅NO
Molecular Weight213.28 g/mol
AppearanceOff-white to pale yellow solid
Melting Point~95-98 °C
SolubilitySoluble in methanol, ethanol, DMSO; Insoluble in water
logP (predicted)2.8

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, typically in the range of δ 7.0-7.4 ppm. The methylene protons adjacent to the nitrogen and oxygen will appear as triplets, with the -CH₂-N- protons deshielded to around δ 3.8-4.0 ppm and the -CH₂-OH protons at approximately δ 3.6-3.8 ppm. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the aromatic carbons, with the ipso-carbons attached to the nitrogen appearing around δ 147-149 ppm. The methylene carbons will be observed at approximately δ 55-60 ppm for the carbon adjacent to the nitrogen and δ 60-65 ppm for the carbon bearing the hydroxyl group.[1]

  • IR (KBr, cm⁻¹): The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-H stretching vibrations for the aromatic rings will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. A strong C-O stretching band will be present around 1050-1150 cm⁻¹.

Pharmacological Applications and Mechanisms of Action

Derivatives of 2-Diphenylaminoethanol have shown significant promise in two primary therapeutic areas: as anti-inflammatory agents and as modulators of the central nervous system, particularly dopamine receptors.

Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. The canonical NF-κB signaling pathway is a key target for anti-inflammatory drug discovery.

Mechanism of Action:

Several studies on related N-aryl ethanolamine compounds suggest that they can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition can occur at multiple levels, including the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By stabilizing IκBα, the translocation of the active p50/p65 NF-κB dimer to the nucleus is blocked, thereby preventing the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p50/p65) ikba_p P-IκBα nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates compound 2-Diphenylaminoethanol Derivative compound->ikk inhibits proteasome Proteasome ikba_p->proteasome degradation dna DNA nfkb_n->dna binds genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) dna->genes

Caption: Proposed inhibition of the NF-κB signaling pathway.

Dopamine Receptor Modulation: A Potential Avenue for Neurotherapeutics

The dopaminergic system plays a crucial role in regulating mood, motivation, and motor control. Dysregulation of this system is implicated in various neurological and psychiatric disorders. The dopamine D2 receptor is a key target for many antipsychotic and antiparkinsonian drugs.

Mechanism of Action:

While direct binding studies on 2-Diphenylaminoethanol are limited, the structural similarity of its derivatives to known dopamine receptor ligands suggests a potential interaction. N,N-disubstituted ethanolamines can act as antagonists or partial agonists at D2 receptors. This modulation is thought to occur through interactions with key amino acid residues within the transmembrane domains of the receptor, thereby altering its conformation and downstream signaling. D2 receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). By blocking or partially activating this receptor, derivatives of 2-Diphenylaminoethanol could potentially normalize dopaminergic neurotransmission.

G dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r binds g_protein Gi/o Protein d2r->g_protein activates compound 2-Diphenylaminoethanol Derivative compound->d2r modulates (antagonist/partial agonist) ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP atp ATP atp->camp pka Protein Kinase A camp->pka activates cellular_response Downstream Cellular Response pka->cellular_response

Caption: Putative modulation of the Dopamine D2 receptor signaling pathway.

Structure-Activity Relationships and Future Directions

The development of potent and selective drug candidates relies on a thorough understanding of structure-activity relationships (SAR). For derivatives of 2-Diphenylaminoethanol, key areas for structural modification include:

  • Substitution on the Phenyl Rings: The introduction of electron-withdrawing or electron-donating groups on the phenyl rings can significantly impact the electronic properties of the molecule, influencing its binding affinity and selectivity for biological targets.

  • Modification of the Ethanolamine Side Chain: Altering the length of the alkyl chain or introducing substituents can affect the compound's lipophilicity and its interaction with the binding pocket of a receptor or enzyme.

  • Derivatization of the Hydroxyl Group: Esterification or etherification of the hydroxyl group can create prodrugs with improved pharmacokinetic properties or introduce new functionalities for targeted interactions.

Future research in this area should focus on synthesizing and screening a diverse library of 2-Diphenylaminoethanol derivatives to elucidate clear SAR. Furthermore, detailed in vitro and in vivo studies are necessary to validate the proposed mechanisms of action and to assess the therapeutic potential of these compounds in relevant disease models.

Conclusion

2-Diphenylaminoethanol represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for drug discovery programs. The promising anti-inflammatory and neuropharmacological activities of its derivatives, likely mediated through the inhibition of the NF-κB pathway and modulation of dopamine D2 receptors, respectively, warrant further investigation. This in-depth technical guide provides a solid foundation for researchers to explore the full therapeutic potential of this intriguing class of compounds.

References

  • Amino-alcohol Bio-conjugate of Naproxen Exhibits Anti-inflammatory Activity through NF-κB Signaling Pathway. bioRxiv. 2020. [Link]

  • Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. The Royal Society of Chemistry. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Ethanol, 2-(diphenylamino)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Diphenylaminoethanol in Organic Synthesis

A Senior Application Scientist's Guide to Asymmetric Ketone Reduction For the modern researcher in organic synthesis and drug development, the quest for enantiomerically pure compounds is a constant pursuit. Chiral alcoh...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Asymmetric Ketone Reduction

For the modern researcher in organic synthesis and drug development, the quest for enantiomerically pure compounds is a constant pursuit. Chiral alcohols, in particular, are pivotal building blocks for a vast array of pharmaceuticals and complex natural products. Among the methodologies for their synthesis, the catalytic asymmetric reduction of prochiral ketones stands out for its elegance and efficiency. This guide provides an in-depth exploration of the use of 2-diphenylaminoethanol and its derivatives, most notably in the context of the renowned Corey-Bakshi-Shibata (CBS) reduction, a powerful tool for stereoselective synthesis.

We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for the preparation of the catalyst and its application in ketone reduction, and present a comprehensive overview of its synthetic utility. This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to successfully implement these protocols in their own laboratories.

The Cornerstone of Asymmetric Reduction: The Chiral Oxazaborolidine Catalyst

The efficacy of the Corey-Bakshi-Shibata (CBS) reduction hinges on the use of a chiral oxazaborolidine catalyst. These catalysts are typically derived from chiral β-amino alcohols, and (S)-α,α-diphenyl-2-pyrrolidinemethanol, a close structural analog of 2-diphenylaminoethanol, is a widely used precursor. The chiral environment created by the catalyst directs the approach of the reducing agent, borane, to one face of the prochiral ketone, resulting in the formation of one enantiomer of the alcohol in excess.

The catalyst is often generated in situ from the corresponding chiral amino alcohol and a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂). This approach is highly practical as it circumvents the need to isolate and store the often moisture-sensitive oxazaborolidine catalyst.[1][2]

Diagram 1: Experimental Workflow for Catalyst Preparation and Asymmetric Ketone Reduction

G cluster_0 Catalyst Preparation (In Situ) cluster_1 Asymmetric Ketone Reduction A Start with Chiral Amino Alcohol ((S)-α,α-diphenyl-2-pyrrolidinemethanol) B Dissolve in Anhydrous THF under Inert Atmosphere A->B C Add Borane Source (e.g., BH₃·THF) Dropwise at Room Temperature B->C D Stir for a Short Period (e.g., 15-30 min) C->D E Active Chiral Oxazaborolidine Catalyst Formed in Solution D->E F Cool the Catalyst Solution (e.g., to -78 °C) E->F G Add Prochiral Ketone (e.g., Acetophenone) F->G H Slowly Add Stoichiometric Borane Reducing Agent G->H I Monitor Reaction Progress (e.g., by TLC or GC) H->I J Aqueous Workup (e.g., quench with Methanol) I->J K Purification (e.g., Column Chromatography) J->K L Obtain Enantiomerically Enriched Chiral Alcohol K->L

Caption: Workflow for the in situ preparation of the chiral oxazaborolidine catalyst and its subsequent use in the asymmetric reduction of a prochiral ketone.

The Mechanism of Stereoselection: A Look Inside the Catalytic Cycle

The remarkable enantioselectivity of the CBS reduction is a direct consequence of a highly organized transition state. The underlying mechanism involves a catalytic cycle where the chiral oxazaborolidine plays a dual role: it activates the borane reducing agent and provides a chiral pocket that dictates the facial selectivity of the ketone reduction.[2][3]

The key steps in the catalytic cycle are as follows:

  • Coordination of Borane: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane (the stoichiometric reducing agent). This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.

  • Ketone Binding: The now more Lewis acidic endocyclic boron atom coordinates to the oxygen atom of the prochiral ketone. The ketone orients itself to minimize steric interactions between its larger substituent and the chiral framework of the catalyst.

  • Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This transfer is highly stereoselective due to the steric constraints imposed by the chiral catalyst.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which can then enter a new catalytic cycle.

Diagram 2: Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

G Catalyst Chiral Oxazaborolidine Catalyst Catalyst_BH3 Catalyst-Borane Complex Catalyst->Catalyst_BH3 + BH₃ Transition_State Six-Membered Transition State Catalyst_BH3->Transition_State + Ketone Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst - Alkoxyborane Chiral_Alcohol Enantiomerically Enriched Alcohol Product_Complex->Chiral_Alcohol Workup Borane BH₃ (Reducing Agent) Ketone Prochiral Ketone

Caption: The catalytic cycle of the CBS reduction, illustrating the key steps of borane coordination, ketone binding, stereoselective hydride transfer, and catalyst regeneration.

Experimental Protocols: From Precursor to Product

The following protocols provide detailed, step-by-step procedures for the synthesis of the chiral amino alcohol precursor, (S)-α,α-diphenyl-2-pyrrolidinemethanol, and its application in the asymmetric reduction of acetophenone as a representative example.

This protocol is adapted from a well-established procedure for the synthesis of the chiral amino alcohol precursor.[4][5]

Materials:

  • (S)-Proline

  • N,N-Diethyl-trimethylsilylamine

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether (Et₂O)

  • 2N Hydrochloric acid (HCl)

  • Methanol

  • Methyl tert-butyl ether (MTBE)

  • n-Heptane

Procedure:

  • Silylation of (S)-Proline: In a flask equipped for distillation, heat a mixture of (S)-proline (1 equivalent) and N,N-diethyl-trimethylsilylamine (2.4 equivalents) at 110-120 °C. Continuously distill off the diethylamine formed. After the evolution of diethylamine ceases (approximately 6 hours), purify the residue by vacuum distillation to yield (S)-1-(trimethylsilyl)pyrrolidinyl-2-trimethylsilylcarboxylate.

  • Grignard Reaction: Prepare a Grignard reagent from magnesium turnings (4 equivalents) and bromobenzene (4 equivalents) in anhydrous Et₂O. To this Grignard solution, add a solution of the silylated proline from the previous step (1 equivalent) in anhydrous Et₂O dropwise at 0-20 °C under an inert atmosphere.

  • Reaction and Workup: After the addition is complete, heat the reaction mixture at reflux for 4 hours. Cool the mixture to 0 °C and slowly pour it into ice-cold 2N HCl with stirring.

  • Isolation and Purification: Filter the resulting white precipitate, wash with MTBE and water, and recrystallize from a mixture of methanol and MTBE to obtain the crude product. For further purification, dissolve the crude product in a mixture of 1N NaOH, triethylamine, and MTBE. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Recrystallize the residue from hot n-heptane to yield pure (S)-α,α-diphenyl-2-pyrrolidinemethanol.[4]

This protocol describes the in situ generation of the chiral oxazaborolidine catalyst and its use in the enantioselective reduction of acetophenone.[1][6]

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Formation: In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 equivalents) in anhydrous THF. To this solution, add BH₃·THF (0.1 equivalents) dropwise at room temperature. Stir the mixture for 15-30 minutes.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature, optimization may be required). In a separate flask, prepare a solution of acetophenone (1 equivalent) in anhydrous THF.

  • Reduction: To the cooled catalyst solution, add the solution of acetophenone. Then, add the remaining BH₃·THF (1.0 equivalent) dropwise over a period of time, maintaining the reaction temperature.

  • Monitoring and Quenching: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Once the acetophenone is consumed, carefully quench the reaction by the slow addition of methanol at a low temperature.

  • Workup and Purification: Allow the mixture to warm to room temperature and then concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the chiral 1-phenylethanol.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Synthetic Scope and Performance Data

The CBS reduction using catalysts derived from diphenylprolinol and its analogs is a versatile and highly effective method for the asymmetric reduction of a wide range of prochiral ketones. High yields and excellent enantioselectivities are often achieved. The following table summarizes representative data for the reduction of various ketones.

Ketone SubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Acetophenone1-Phenylethanol>9598[1]
Propiophenone1-Phenyl-1-propanol>9597[7]
1-Indanone1-Indanol>9598[8]
α-Tetralone1,2,3,4-Tetrahydro-1-naphthol>9595[7]
Cyclohexyl methyl ketone1-Cyclohexylethanol>9589[1]
3-Chloropropiophenone3-Chloro-1-phenyl-1-propanol>9596[6]
Benzylacetone4-Phenyl-2-butanol~9069[7]

Note: The yields and enantiomeric excesses can be influenced by factors such as the specific catalyst structure, reaction temperature, concentration, and the rate of addition of the borane reagent. Optimization of these parameters is often necessary to achieve the best results for a particular substrate.

Broader Applications and Future Outlook

While the primary and most celebrated application of 2-diphenylaminoethanol derivatives in organic synthesis is undoubtedly the CBS reduction of ketones, the underlying principles of chiral ligand design open doors to other potential applications in asymmetric catalysis. The rigid chiral scaffold provided by these amino alcohols could be adapted for use in other metal-catalyzed transformations, such as C-C bond-forming reactions. For instance, chiral ligands are crucial in palladium-catalyzed asymmetric allylic alkylations and C-H functionalization reactions.[9][10][11] Further research in these areas could unveil new and powerful synthetic methodologies.

The continuous development of more efficient, robust, and recyclable catalyst systems remains a key objective in the field. The exploration of novel borane sources and reaction conditions that are more environmentally benign and scalable for industrial applications is an active area of investigation.[12]

References

  • ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. (2000). ResearchGate. [Link]

  • Corey–Bakshi–Shibata (CBS) Reduction. (n.d.). ResearchGate. [Link]

  • Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. (n.d.). designer-drug.com. [Link]

  • (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. (1997). Organic Syntheses. [Link]

  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][4][13]OXAZABOROLE-BORANE COMPLEX. (1998). Organic Syntheses. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]

  • Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. (2001). ResearchGate. [Link]

  • Corey–Itsuno reduction. (n.d.). Wikipedia. [Link]

  • Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. (n.d.). Erowid. [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. (2023). Organic & Biomolecular Chemistry. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2013). Accounts of Chemical Research. [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation. (2013). ACS Catalysis. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules. [Link]

  • Describing Chiral Ligands in Palladium-catalyzed Decarboxylative Asymmetric Allylic Allylation: A Critical Comparison of Three Machine Learning Approaches. (2024). ChemRxiv. [Link]

Sources

Application

Application of 2-Diphenylaminoethanol as a Ligand in Catalysis: A Technical Guide for Researchers

This guide provides a comprehensive overview of the application of 2-diphenylaminoethanol and its derivatives as chiral ligands in asymmetric catalysis. Designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of 2-diphenylaminoethanol and its derivatives as chiral ligands in asymmetric catalysis. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis of catalysts derived from this scaffold, their application in key organic transformations, detailed experimental protocols, and mechanistic insights that underpin their catalytic efficacy.

Introduction: The Potential of 2-Diphenylaminoethanol in Asymmetric Catalysis

Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis, owing to their straightforward synthesis, stability, and ability to form well-defined metal complexes.[1][2] 2-Diphenylaminoethanol, with its bulky diphenylamino group and a hydroxyl coordinating site, presents a structurally simple yet potent scaffold for inducing chirality in a variety of chemical reactions. The steric hindrance provided by the two phenyl groups can create a well-defined chiral pocket around the metal center, influencing the facial selectivity of substrate approach.

This guide will focus on a key application: the use of 2-diphenylaminoethanol derivatives in the enantioselective addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction for the synthesis of valuable chiral secondary alcohols.[2][3]

Ligand and Catalyst Synthesis: A Modular Approach

The versatility of the 2-diphenylaminoethanol scaffold lies in the ease with which its structure can be modified to fine-tune steric and electronic properties. A representative example is the synthesis of a camphor-derived β-amino alcohol ligand, which has shown excellent performance in the asymmetric addition of diethylzinc to aldehydes.[4]

The synthesis of such a ligand is a testament to the modularity of this approach, starting from readily available chiral precursors.

Ligand_Synthesis cluster_start Starting Materials cluster_synthesis Ligand Synthesis cluster_catalyst In Situ Catalyst Formation Camphor Camphor Intermediate_A Chiral Intermediate from Camphor Camphor->Intermediate_A Multi-step synthesis 2-Diphenylaminoethanol 2-Diphenylaminoethanol Final_Ligand Camphor-derived 2-Diphenylaminoethanol Ligand Intermediate_A->Final_Ligand Reaction with 2-Diphenylaminoethanol derivative Catalyst Active Zinc-Ligand Complex Final_Ligand->Catalyst Reaction with Diethylzinc

Caption: Synthetic workflow for a camphor-derived 2-diphenylaminoethanol ligand.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a cornerstone reaction in organic synthesis for the creation of chiral secondary alcohols. The use of chiral ligands is paramount to control the stereochemical outcome of this reaction. Derivatives of 2-diphenylaminoethanol have proven to be highly effective in this transformation.[4]

Mechanistic Insights: The Role of the Ligand

The catalytic cycle is generally believed to involve the in situ formation of a chiral zinc-alkoxide complex from the reaction of the amino alcohol ligand with diethylzinc. This complex then coordinates to the aldehyde. The bulky diphenylamino group of the ligand creates a sterically hindered environment, directing the approach of the aldehyde and facilitating the transfer of an ethyl group from the zinc atom to one specific face (re or si) of the carbonyl carbon.[5][6] This facial bias is the origin of the high enantioselectivity observed. The reaction is often autocatalytic, where the product alcohol can also act as a ligand, potentially influencing the reaction kinetics.[2]

Catalytic_Cycle Start Chiral Amino Alcohol (Ligand) Catalyst Active Chiral Zinc Complex Start->Catalyst + Et2Zn Et2Zn Diethylzinc Intermediate Ternary Complex (Ligand-Zn-Aldehyde) Catalyst->Intermediate + Aldehyde Aldehyde Aldehyde (Substrate) Product_Complex Zinc-Alkoxide Product Complex Intermediate->Product_Complex Ethyl Group Transfer Product_Complex->Catalyst + Et2Zn (regeneration) Product Chiral Secondary Alcohol Product_Complex->Product Workup

Sources

Method

Application Notes and Protocols: 2-Diphenylaminoethanol as a Versatile Building Block for Pharmaceutical Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the 2-Diphenylaminoethanol Scaffold In the landscape of medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 2-Diphenylaminoethanol Scaffold

In the landscape of medicinal chemistry, the identification and utilization of privileged scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. 2-Diphenylaminoethanol, a readily accessible secondary amino alcohol, represents a valuable building block due to its unique combination of a bulky, lipophilic diphenylamine moiety and a reactive hydroxyl group. This structure is a key pharmacophore in a variety of biologically active compounds. The diphenylmethyl group is a common feature in centrally acting agents, contributing to receptor affinity and influencing pharmacokinetic properties. The ethanolamine portion provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

This comprehensive guide provides detailed application notes and protocols for the use of 2-Diphenylaminoethanol in the synthesis of pharmaceutical compounds, with a focus on a hypothetical, yet scientifically grounded, synthesis of a Nefopam analogue. Nefopam is a non-opioid analgesic, and its benzoxazocine core can be conceptually derived from a suitably modified 2-Diphenylaminoethanol scaffold.

Chemical and Physical Properties of 2-Diphenylaminoethanol [1][2]

PropertyValue
CAS Number 6315-51-1
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.27 g/mol
Appearance Solid
IUPAC Name 2-(diphenylamino)ethanol

PART 1: N-Alkylation of 2-Diphenylaminoethanol - A Gateway to Diverse Derivatives

The secondary amine functionality of 2-Diphenylaminoethanol is a prime site for modification via N-alkylation. This reaction is fundamental for introducing various substituents that can modulate the pharmacological profile of the resulting compounds. Here, we present a detailed protocol for the N-alkylation of 2-Diphenylaminoethanol with a generic alkyl halide, a common and versatile method for forming carbon-nitrogen bonds.

Protocol 1: N-Alkylation of 2-Diphenylaminoethanol with an Alkyl Halide

This protocol describes the synthesis of N-alkylated 2-Diphenylaminoethanol derivatives, which are key intermediates for the synthesis of more complex pharmaceutical targets.

Reaction Scheme:

N_Alkylation cluster_reactants Reactants cluster_product Product reactant1 2-Diphenylaminoethanol reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reactant1->reagents + reactant2 R-X (Alkyl Halide) reactant2->reagents + product N-Alkyl-2-diphenylaminoethanol reagents->product

Caption: General scheme for the N-alkylation of 2-Diphenylaminoethanol.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-Diphenylaminoethanol6315-51-1213.271.0 eq
Alkyl Halide (e.g., Benzyl Bromide)100-39-0171.041.1 eq
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 eq
Acetonitrile (anhydrous)75-05-841.0510 mL/mmol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add 2-Diphenylaminoethanol (1.0 eq) and anhydrous acetonitrile (10 mL/mmol of 2-Diphenylaminoethanol).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkylated product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[3][4][5][6]

  • Alkyl halides can be lachrymatory and toxic; handle with care.

  • Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.

PART 2: Intramolecular O-Alkylation (Cyclization) - Constructing the Benzoxazocine Core

The hydroxyl group of the N-alkylated 2-diphenylaminoethanol intermediate can be utilized in an intramolecular Williamson ether synthesis to form a cyclic ether. This cyclization is a key step in the construction of the benzoxazocine ring system found in Nefopam and its analogues.

Protocol 2: Intramolecular Cyclization to a Nefopam Analogue

This protocol outlines a hypothetical synthesis of a Nefopam analogue via an intramolecular cyclization of an N-benzylated 2-diphenylaminoethanol derivative.

Reaction Scheme:

Intramolecular_Cyclization cluster_reactant Reactant cluster_product Product reactant N-Benzyl-2-diphenylaminoethanol reagents Strong Base (e.g., NaH) Solvent (e.g., THF) reactant->reagents + product Nefopam Analogue (Benzoxazocine derivative) reagents->product

Caption: Intramolecular Williamson ether synthesis to form a benzoxazocine ring.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
N-Benzyl-2-diphenylaminoethanol(Synthesized in Protocol 1)-1.0 eq
Sodium Hydride (NaH, 60% dispersion in mineral oil)7646-69-724.001.5 eq
Tetrahydrofuran (THF, anhydrous)109-99-972.1120 mL/mmol

Equipment:

  • Dry round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Syringe for handling NaH

  • Standard laboratory glassware for work-up

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add a suspension of sodium hydride (1.5 eq) in anhydrous THF (10 mL/mmol of the starting material).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of N-Benzyl-2-diphenylaminoethanol (1.0 eq) in anhydrous THF (10 mL/mmol) to the NaH suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and carefully quench the excess NaH by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired Nefopam analogue.

Safety Precautions:

  • Sodium hydride (NaH) is a highly reactive and flammable solid. Handle with extreme care in a dry, inert atmosphere.[4]

  • The reaction of NaH with water is vigorous and produces flammable hydrogen gas. Quench the reaction slowly and behind a safety shield.

  • THF is a flammable solvent. Work in a well-ventilated fume hood away from ignition sources.

Overall Synthetic Workflow

Synthetic_Workflow Start 2-Diphenylaminoethanol Step1 Protocol 1: N-Alkylation with Benzyl Bromide Start->Step1 Intermediate N-Benzyl-2-diphenylaminoethanol Step1->Intermediate Step2 Protocol 2: Intramolecular Cyclization Intermediate->Step2 Product Nefopam Analogue Step2->Product

Caption: Overall synthetic workflow from 2-Diphenylaminoethanol to a Nefopam analogue.

Hypothetical Quantitative Data

The following table presents hypothetical data for the two-step synthesis of a Nefopam analogue. Actual yields may vary depending on the specific substrates and reaction conditions.

StepProductStarting MaterialYield (%)Purity (%)
1N-Benzyl-2-diphenylaminoethanol2-Diphenylaminoethanol85>95 (after chromatography)
2Nefopam AnalogueN-Benzyl-2-diphenylaminoethanol70>98 (after chromatography)

Conclusion and Future Perspectives

2-Diphenylaminoethanol is a highly valuable and versatile building block in pharmaceutical synthesis. The protocols detailed in this guide demonstrate its utility in constructing complex molecular architectures, such as the benzoxazocine core of Nefopam analogues, through straightforward and well-established N- and O-alkylation reactions. The ability to readily modify both the nitrogen and oxygen centers of this scaffold provides medicinal chemists with a powerful tool to generate diverse libraries of compounds for drug discovery programs. Further exploration of different alkylating agents and cyclization strategies will undoubtedly lead to the discovery of novel bioactive molecules with improved therapeutic profiles.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80586, 2-(Diphenylamino)ethanol. Retrieved from [Link]

  • Cheméo (2023). Chemical properties of Ethanol, 2-(phenylamino)- (CAS 122-98-5). Retrieved from [Link]

Sources

Application

Application Notes & Protocol: N-Alkylation of Amines via Borrowing Hydrogen Catalysis Using 2-Diphenylaminoethanol

Introduction: The Imperative of N-Alkylation in Modern Drug Discovery The introduction of alkyl groups onto nitrogen atoms (N-alkylation) is a cornerstone of contemporary medicinal chemistry and drug development.[1] This...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of N-Alkylation in Modern Drug Discovery

The introduction of alkyl groups onto nitrogen atoms (N-alkylation) is a cornerstone of contemporary medicinal chemistry and drug development.[1] This fundamental transformation allows for the precise modification of a drug candidate's physicochemical properties, including its lipophilicity, metabolic stability, and basicity (pKa). Such modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles, ultimately enhancing therapeutic efficacy and safety. Traditionally, N-alkylation has been accomplished through methods like reductive amination or the use of alkyl halides, which often involve harsh reagents, stoichiometric waste, and a risk of over-alkylation.[2]

In recent years, the "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as an elegant and sustainable alternative.[3][4] This strategy utilizes alcohols as alkylating agents, with water as the sole byproduct, thereby adhering to the principles of green chemistry.[1][5] The process is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium, which mediate the transient dehydrogenation of the alcohol to an aldehyde, followed by condensation with an amine and subsequent hydrogenation of the resulting imine.[6][7][8]

This document provides a comprehensive guide to the N-alkylation of amines using 2-diphenylaminoethanol as the alkylating agent via the borrowing hydrogen approach. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and discuss the expected outcomes and characterization techniques. This protocol is designed for researchers, scientists, and drug development professionals seeking to employ advanced, atom-economical methods for the synthesis of complex amine scaffolds.

The Borrowing Hydrogen Catalytic Cycle: A Mechanistic Overview

The N-alkylation of an amine with 2-diphenylaminoethanol via borrowing hydrogen catalysis proceeds through a well-defined catalytic cycle, as illustrated below. This process is a domino reaction that comprises three key steps:

  • Oxidation: The catalyst, typically a transition metal complex ([M]), abstracts a hydrogen molecule from 2-diphenylaminoethanol to form a metal hydride species ([M]-H₂) and the corresponding aldehyde, 2-diphenylaminoacetaldehyde.[4]

  • Condensation: The in situ-generated aldehyde reacts with the amine (in this example, a secondary amine, R₂NH) to form an iminium ion, with the elimination of a water molecule.

  • Reduction (Hydrogenation): The metal hydride complex ([M]-H₂) then transfers the "borrowed" hydrogen to the iminium ion, reducing it to the final N-alkylated tertiary amine product and regenerating the active catalyst for the next cycle.[2]

Borrowing Hydrogen Mechanism cluster_0 Catalytic Cycle Alcohol 2-Diphenylaminoethanol (R'OH) Aldehyde 2-Diphenylaminoacetaldehyde (R'CHO) Alcohol->Aldehyde Oxidation (-H₂) Catalyst_Regen Regenerated Catalyst [M] Metal_Hydride Metal Hydride [M]-H₂ Imine Iminium Ion [R₂N=CHR']⁺ Aldehyde->Imine Condensation Metal_Hydride->Imine Product N-Alkylated Amine Imine->Product Reduction (+H₂) Water H₂O Imine->Water Amine Amine (R₂NH) Amine->Imine

Caption: The catalytic cycle for N-alkylation via the borrowing hydrogen mechanism.

Experimental Protocol: N-Alkylation of Morpholine with 2-Diphenylaminoethanol

This protocol details a representative procedure for the N-alkylation of a secondary amine, morpholine, using 2-diphenylaminoethanol. The choice of a ruthenium-based catalyst is informed by its demonstrated efficacy in similar transformations.[6][9][10][11]

Materials and Equipment:

ReagentsEquipment
2-DiphenylaminoethanolSchlenk flask or microwave vial
MorpholineMagnetic stirrer with heating
[Ru(p-cymene)Cl₂]₂ (catalyst)Condenser
DPEphos (ligand)Inert atmosphere setup (Nitrogen or Argon)
Potassium tert-butoxide (KOtBu) (base)Syringes and needles
Anhydrous toluene (solvent)TLC plates and developing chamber
Ethyl acetate (for extraction)Rotary evaporator
Saturated aq. NaHCO₃ solutionColumn chromatography setup
BrineNMR spectrometer
Anhydrous Na₂SO₄Mass spectrometer

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1.0 mol%), DPEphos (0.011 mmol, 2.2 mol%), and potassium tert-butoxide (0.2 mmol, 0.2 eq.).

  • Reagent Addition: Add anhydrous toluene (2 mL) to the flask and stir for 10 minutes at room temperature to allow for pre-catalyst formation. Subsequently, add 2-diphenylaminoethanol (1.2 mmol, 1.2 eq.) followed by morpholine (1.0 mmol, 1.0 eq.) via syringe.

  • Reaction Conditions: Equip the flask with a condenser and heat the reaction mixture to 110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a typical eluent system) to yield the pure N-alkylated product.[12]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Expected Scope and Yields

The following table summarizes the expected outcomes for the N-alkylation of various amines with 2-diphenylaminoethanol, based on analogous borrowing hydrogen reactions reported in the literature.[1][13][14]

EntryAmineProductExpected Yield (%)
1AnilineN-(2,2-diphenylethyl)aniline85-95
2Morpholine4-(2,2-diphenylethyl)morpholine80-90
3Piperidine1-(2,2-diphenylethyl)piperidine75-85
4BenzylamineN-benzyl-2,2-diphenylethan-1-amine70-80

Experimental Workflow

Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Catalyst, Ligand, Base, Solvent, Reactants Setup->Reagents Reaction Heat Reaction (e.g., 110 °C) Reagents->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Extraction) Monitor->Workup Complete Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for N-alkylation.[12]

Product Characterization Insights

The primary method for characterizing the N-alkylated product is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The appearance of new signals corresponding to the methylene protons of the newly introduced 2,2-diphenylethyl group is a key indicator of a successful reaction. These protons, being adjacent to the nitrogen atom, will be deshielded and typically appear as a multiplet in the 2.5-3.5 ppm range. The disappearance of the N-H proton signal (for primary and secondary amine starting materials) is also indicative of N-alkylation.[15][16][17]

  • ¹³C NMR: The carbon atoms of the 2,2-diphenylethyl group will give rise to new signals in the ¹³C NMR spectrum. The carbon atom directly attached to the nitrogen will be deshielded and appear in the 40-60 ppm region.[15][17]

  • Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the addition of the 2,2-diphenylethyl moiety to the starting amine.

Conclusion: A Commitment to Scientific Integrity and Innovation

The protocol described herein provides a robust and scientifically grounded framework for the N-alkylation of amines using 2-diphenylaminoethanol, leveraging the elegant and efficient borrowing hydrogen methodology. While this specific transformation may not be widely documented, the principles upon which this protocol is based are well-established and supported by extensive literature in the field of catalysis. By explaining the causality behind the experimental choices and grounding the protocol in authoritative references, we aim to provide a trustworthy and valuable resource for scientists engaged in the synthesis of novel molecular entities. This approach not only expands the synthetic chemist's toolkit but also aligns with the growing demand for sustainable and atom-economical chemical transformations in the pharmaceutical industry.

References

  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • National Institutes of Health. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.
  • Watson, A. J. A., Maxwell, A. C., & Williams, J. M. J. (2011). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of Organic Chemistry, 76(7), 2328–2331.
  • Dalton Transactions. (n.d.). Mechanistic insight into borrowing-hydrogen N-alkylation catalyzed by an MLC catalyst with dual proton-responsive sites.
  • ACS Publications. (n.d.). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex.
  • ACS Catalysis. (2026, January 10). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • Organic Letters. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
  • Organic & Biomolecular Chemistry. (2018, September 17). Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals.
  • National Institutes of Health. (2016, October 6). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Green Chemistry. (n.d.). In water alkylation of amines with alcohols through a borrowing hydrogen process catalysed by ruthenium nanoparticles.
  • Scilit. (n.d.). Ruthenium-CatalyzedN-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology.
  • Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology.
  • Green Chemistry. (n.d.). Iridium(iii) homo- and heterogeneous catalysed hydrogen borrowing C–N bond formation.
  • RSC Publishing. (2013, November 5). N-Alkylation of amines through hydrogen borrowing over a heterogeneous Cu catalyst.
  • Semantic Scholar. (n.d.). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex.
  • ACS Central Science. (2021, March 25). Borrowing Hydrogen for Organic Synthesis.
  • ACS Publications. (n.d.). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology.
  • BenchChem. (n.d.). Experimental procedure for N-alkylation of primary amines.
  • Chemical Communications. (2023, May 17). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
  • Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
  • ACS Catalysis. (2020, February 11). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide.
  • The Journal of Organic Chemistry. (2021, January 26). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I).
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • National Institutes of Health. (2013, September 5). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology.
  • National Institutes of Health. (2025, October 9). Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.
  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.
  • Fiveable. (n.d.). Spectroscopy of Amines.
  • ResearchGate. (2025, August 6). Borrowing hydrogen methodology for the conversion of alcohols into N-protected primary amines and in situ deprotection.
  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • ResearchGate. (n.d.). A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3.

Sources

Method

Application Notes and Protocols for Reactions Involving 2-Diphenylaminoethanol

Introduction 2-Diphenylaminoethanol is a versatile bifunctional molecule incorporating both a secondary amine and a primary alcohol. This unique structural motif makes it a valuable building block in organic synthesis an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Diphenylaminoethanol is a versatile bifunctional molecule incorporating both a secondary amine and a primary alcohol. This unique structural motif makes it a valuable building block in organic synthesis and a precursor for various functional molecules. Its derivatives have found applications in medicinal chemistry, materials science, and as ligands in transition metal catalysis.[1][2] This guide provides detailed experimental setups for the synthesis of 2-Diphenylaminoethanol, its subsequent oxidation at both the alcohol and amine functionalities, and its application as a ligand in palladium-catalyzed cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Safety First: Essential Handling and Precautionary Measures

General Hazards:

  • Corrosive: Expected to cause severe skin burns and eye damage upon contact.[4][8]

  • Harmful: May be harmful if swallowed or in contact with skin.[4]

  • Irritant: May cause respiratory irritation.[3]

Mandatory Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), protective clothing, and a face shield with safety glasses.[3][5]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

Handling and Storage:

  • Avoid breathing vapors or mist.[3]

  • Keep away from heat, sparks, and open flames.[3]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Incompatible with strong oxidizing agents.[3]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[3]

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Part 1: Synthesis of 2-Diphenylaminoethanol

The synthesis of 2-Diphenylaminoethanol can be achieved through the nucleophilic substitution reaction of diphenylamine with a suitable two-carbon electrophile containing a hydroxyl or protected hydroxyl group. Two common and effective methods are presented below.

Method A: Reaction with 2-Bromoethanol

This method involves the direct alkylation of diphenylamine with 2-bromoethanol. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

Reaction Scheme: (C₆H₅)₂NH + BrCH₂CH₂OH + Base → (C₆H₅)₂NCH₂CH₂OH + [Base-H]⁺Br⁻

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to prevent competition with the diphenylamine nucleophile.

  • Temperature: Elevated temperature is employed to increase the reaction rate, but excessive heat should be avoided to minimize side reactions.

Detailed Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add diphenylamine (16.9 g, 0.1 mol) and potassium carbonate (20.7 g, 0.15 mol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: While stirring, add 2-bromoethanol (13.7 g, 0.11 mol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in 150 mL of ethyl acetate and wash with water (3 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-Diphenylaminoethanol.

Method B: Reaction with Ethylene Oxide

This method involves the ring-opening of ethylene oxide with diphenylamine. This reaction is highly exothermic and requires careful temperature control. It is often performed in an autoclave at elevated pressure.[1][9][10]

Reaction Scheme: (C₆H₅)₂NH + (CH₂)₂O → (C₆H₅)₂NCH₂CH₂OH

Causality of Experimental Choices:

  • Catalyst: The reaction can be performed without a catalyst, but acidic or basic catalysts can be used to accelerate the reaction. However, they can also promote polymerization of ethylene oxide.

  • Pressure: The use of a pressure vessel is necessary to maintain ethylene oxide in the liquid phase at the reaction temperature.

  • Temperature: The reaction is initiated at a lower temperature and then carefully heated to control the exothermic reaction.

Detailed Protocol (Autoclave):

  • Charging the Autoclave: To a 500 mL stainless steel autoclave, add diphenylamine (33.8 g, 0.2 mol).

  • Sealing and Purging: Seal the autoclave and purge with nitrogen gas to remove air.

  • Ethylene Oxide Addition: Cool the autoclave to 0-5 °C and carefully introduce liquid ethylene oxide (10.6 g, 0.24 mol).

  • Reaction: Slowly heat the autoclave to 100-120 °C. The pressure will increase. Maintain the reaction at this temperature for 6-8 hours with constant stirring.

  • Cooling and Venting: Cool the autoclave to room temperature and carefully vent the excess ethylene oxide in a fume hood.

  • Purification: The crude product is then purified by vacuum distillation to yield 2-Diphenylaminoethanol.

Workflow for Synthesis of 2-Diphenylaminoethanol

G cluster_0 Method A: Alkylation cluster_1 Method B: Ring-Opening A_Start Diphenylamine + 2-Bromoethanol + Base A_Reaction Reflux in Acetonitrile A_Start->A_Reaction A_Workup Filtration & Concentration A_Reaction->A_Workup A_Purification Column Chromatography A_Workup->A_Purification A_Product Pure 2-Diphenylaminoethanol A_Purification->A_Product B_Start Diphenylamine + Ethylene Oxide B_Reaction Autoclave (High Temp & Pressure) B_Start->B_Reaction B_Workup Venting & Crude Product B_Reaction->B_Workup B_Purification Vacuum Distillation B_Workup->B_Purification B_Product Pure 2-Diphenylaminoethanol B_Purification->B_Product

Caption: Synthetic routes to 2-Diphenylaminoethanol.

Part 2: Oxidation Reactions of 2-Diphenylaminoethanol

2-Diphenylaminoethanol offers two sites for oxidation: the primary alcohol and the secondary amine. Selective oxidation of either functionality can be achieved by choosing the appropriate oxidizing agent and reaction conditions.

A. Oxidation of the Alcohol to an Aldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde, 2-(diphenylamino)acetaldehyde, requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are excellent choices for this transformation.[8][11][12][13]

Reaction Scheme: (C₆H₅)₂NCH₂CH₂OH + [Oxidant] → (C₆H₅)₂NCH₂CHO

Protocol 1: Using Pyridinium Chlorochromate (PCC)

Causality of Experimental Choices:

  • Reagent: PCC is a mild and selective oxidizing agent that is soluble in organic solvents, allowing the reaction to be performed under anhydrous conditions, which prevents the formation of the gem-diol intermediate required for over-oxidation.[8][14]

  • Solvent: Dichloromethane (DCM) is a common solvent for PCC oxidations as it is inert and effectively dissolves both the substrate and the reagent.

  • Adsorbent: Silica gel or Celite is often added to the reaction mixture to simplify the work-up by adsorbing the chromium byproducts.

Detailed Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) (6.5 g, 30 mmol) and 10 g of powdered 4Å molecular sieves in 100 mL of anhydrous dichloromethane (DCM).

  • Substrate Addition: To the stirred suspension, add a solution of 2-Diphenylaminoethanol (4.26 g, 20 mmol) in 20 mL of anhydrous DCM in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of Celite.

  • Purification: Wash the Celite pad with additional diethyl ether. Concentrate the combined filtrates under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Protocol 2: Using Dess-Martin Periodinane (DMP)

Causality of Experimental Choices:

  • Reagent: DMP is a hypervalent iodine reagent that offers a very mild and selective oxidation of alcohols to aldehydes under neutral conditions, making it suitable for substrates with sensitive functional groups.[4][12][13][15]

  • Solvent: Dichloromethane (DCM) is the preferred solvent for DMP oxidations.

  • Work-up: The work-up typically involves quenching the reaction with a solution of sodium thiosulfate to reduce the iodine byproducts.

Detailed Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-Diphenylaminoethanol (4.26 g, 20 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin periodinane (10.2 g, 24 mmol) to the solution in portions at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Quenching: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (100 mL) containing sodium thiosulfate (25 g).

  • Extraction: Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Expected Spectroscopic Data for 2-(diphenylamino)acetaldehyde:

  • ¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton around δ 9.5-9.8 ppm, a doublet for the methylene protons adjacent to the nitrogen, and multiplets for the aromatic protons.

  • ¹³C NMR: The carbonyl carbon should appear in the downfield region, typically around δ 190-200 ppm.[16][17][18][19]

  • IR Spectroscopy: A strong characteristic C=O stretching vibration is expected in the range of 1720-1740 cm⁻¹.[20][21]

B. N-Oxidation of the Secondary Amine

The nitrogen atom of the diphenylamino group can be oxidized to an N-oxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][10][22]

Reaction Scheme: (C₆H₅)₂NCH₂CH₂OH + m-CPBA → (C₆H₅)₂N(O)CH₂CH₂OH + m-CBA

Causality of Experimental Choices:

  • Reagent: m-CPBA is a readily available and effective reagent for the oxidation of tertiary amines to N-oxides.[9] The alcohol group is generally stable to m-CPBA under these conditions.

  • Solvent: Chlorinated solvents like dichloromethane (DCM) or chloroform (CHCl₃) are commonly used.

  • Temperature: The reaction is often carried out at low temperatures to control the exothermicity and improve selectivity.

Detailed Protocol:

  • Reaction Setup: Dissolve 2-Diphenylaminoethanol (4.26 g, 20 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of m-CPBA (approx. 77%, 5.3 g, ~23.5 mmol) in 50 mL of DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL) to remove the meta-chlorobenzoic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-oxide can be purified by recrystallization or column chromatography.

Expected Spectroscopic Data for 2-(diphenylamino)ethanol N-oxide:

  • ¹H NMR: The protons on the carbon adjacent to the N-oxide will be deshielded compared to the starting material.

  • ¹³C NMR: The carbons attached to the nitrogen will also show a downfield shift.

  • IR Spectroscopy: The N-O bond will have a characteristic stretching frequency, typically in the range of 950-970 cm⁻¹.[23]

Oxidation Pathways of 2-Diphenylaminoethanol

G Start 2-Diphenylaminoethanol Oxidation_Alcohol Mild Oxidation (PCC or DMP) Start->Oxidation_Alcohol Oxidation_Amine N-Oxidation (m-CPBA) Start->Oxidation_Amine Product_Aldehyde 2-(Diphenylamino)acetaldehyde Oxidation_Alcohol->Product_Aldehyde Product_Noxide 2-(Diphenylamino)ethanol N-oxide Oxidation_Amine->Product_Noxide

Caption: Selective oxidation of 2-Diphenylaminoethanol.

Part 3: Application as a Ligand in Palladium-Catalyzed Cross-Coupling

The bifunctional nature of 2-Diphenylaminoethanol, possessing both a nitrogen and an oxygen donor atom, makes it a potential bidentate ligand for transition metal catalysis. Here, we outline a general protocol for its use in the Suzuki-Miyaura cross-coupling reaction.[2][24][25][26][27]

Reaction Scheme (Suzuki-Miyaura Coupling): Ar-X + Ar'-B(OH)₂ --[Pd catalyst, Ligand, Base]--> Ar-Ar'

Causality of Experimental Choices:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: 2-Diphenylaminoethanol can coordinate to the palladium center, influencing its reactivity and stability.

  • Base: A base such as potassium carbonate or potassium phosphate is required for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reactants.

General Protocol for a Suzuki-Miyaura Coupling:

  • Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and 2-Diphenylaminoethanol (0.04 mmol, 4 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water (5 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 Ar-Pd(II)-X L₂ OxAdd->PdII_1 Transmetal Transmetalation (Ar'-B(OH)₂, Base) PdII_1->Transmetal PdII_2 Ar-Pd(II)-Ar' L₂ Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Quantitative Data Summary

ReactionReactantsKey Reagents/CatalystsSolvent(s)Temp. (°C)Typical Yield (%)
Synthesis (Method A) Diphenylamine, 2-BromoethanolK₂CO₃AcetonitrileReflux70-85
Synthesis (Method B) Diphenylamine, Ethylene OxideNone (Autoclave)None100-12080-90
Alcohol Oxidation (PCC) 2-DiphenylaminoethanolPCCDichloromethaneRT75-90
Alcohol Oxidation (DMP) 2-DiphenylaminoethanolDess-Martin PeriodinaneDichloromethaneRT85-95
N-Oxidation 2-Diphenylaminoethanolm-CPBADichloromethane0 to RT70-85
Suzuki-Miyaura Coupling Aryl halide, Arylboronic acidPd(OAc)₂, Ligand, BaseToluene/Water80-10060-95

Conclusion

2-Diphenylaminoethanol is a readily accessible and highly functional molecule. The protocols detailed in this guide provide a solid foundation for its synthesis and subsequent transformations. The selective oxidation of either the alcohol or the amine functionality opens avenues for the creation of diverse molecular architectures. Furthermore, its potential as a ligand in cross-coupling reactions highlights its utility in the construction of complex organic molecules. By understanding the principles behind the experimental choices, researchers can adapt and optimize these protocols for their specific synthetic targets.

References

  • Ferreira, J. M. G. O., et al. (n.d.). Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water.
  • Fisher Scientific. (2012).
  • TCI Chemicals. (2025).
  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • YouTube. (2025).
  • TCI Chemicals. (2025).
  • The Royal Society of Chemistry. (n.d.). Supporting Information General All 1H NMR, 13C NMR spectra were recorded...
  • ResearchGate. (2025).
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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-(DIBUTYLAMINO)ETHANOL.
  • Science Info. (2023).
  • ResearchGate. (2025). ChemInform Abstract: Versatile Palladium(II)-Catalyzed Suzuki-Miyaura Coupling in Ethanol with a Novel, Stabilizing Ligand.
  • Carl ROTH. (n.d.).
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • ResearchGate. (2025). (PDF)
  • Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum.
  • PubChem. (n.d.). 2-(Dibutylamino)ethanol. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions (i) mcpba, CH2Cl2, 4 h, 52%. (ii)...
  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X)
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0006236).
  • SpectraBase. (n.d.). Ethanol, 2-(diphenylamino)- - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (2024). How to synthesis 2-Bromoethanol.
  • ResearchGate. (n.d.). 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol.
  • National Institute of Standards and Technology. (n.d.). Acetaldehyde - the NIST WebBook.
  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(ethylphenylamino)- - the NIST WebBook.
  • ResearchGate. (2025). Efficient Synthesis of N ‐Oxide Derivatives: Substituted 2‐(2‐(Pyridyl‐ N ‐oxide)methylsulphinyl)benzimidazoles.
  • Chemistry Stack Exchange. (2017). How does mCPBA convert an amine to an N-oxide?
  • Guidechem. (n.d.). How is 2-Bromoethanol synthesized and used?
  • The Royal Society of Chemistry. (n.d.).
  • PubMed. (2019).
  • ResearchGate. (n.d.). FTIR spectra of acetaldehyde (top) and acetaldehyde‐2,2,2‐d3 (bottom)...
  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • PrepChem.com. (n.d.).
  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • MSU chemistry. (n.d.). Infrared Spectroscopy.
  • Wikipedia. (n.d.). Dess–Martin periodinane.
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(phenylamino)- - the NIST WebBook.
  • Google Patents. (n.d.).

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Application

Application Notes and Protocols: 2-Diphenylaminoethanol as a Reagent in Polymer Chemistry

Introduction: Unveiling the Potential of a Bifunctional Reagent In the dynamic field of polymer chemistry, the quest for novel reagents that offer precise control over polymerization kinetics and introduce specific funct...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the dynamic field of polymer chemistry, the quest for novel reagents that offer precise control over polymerization kinetics and introduce specific functionalities into the final polymer architecture is perpetual. 2-Diphenylaminoethanol, a molecule possessing both a tertiary aromatic amine and a primary hydroxyl group, presents a compelling profile for multifaceted applications in polymer synthesis. The tertiary amine functionality positions it as a potent co-initiator in redox-initiated free-radical polymerization, particularly in conjunction with peroxides. This system allows for polymerization to be initiated at ambient or moderately elevated temperatures, offering an alternative to thermal or photo-initiation methods.[1][2] Concurrently, the terminal hydroxyl group provides a reactive handle for its incorporation into polymer chains as a monomer or a functional end-group, thereby imparting unique properties to the resulting material.

This guide provides a comprehensive overview of the theoretical and practical applications of 2-diphenylaminoethanol in polymer chemistry. We will delve into its role as a redox co-initiator and explore its potential for creating functional polymers. The protocols detailed herein are grounded in established principles of polymer chemistry and data from structurally analogous aromatic amino alcohols, providing a robust framework for researchers to explore the utility of this versatile reagent.

Part 1: 2-Diphenylaminoethanol in Redox-Initiated Polymerization

Redox initiation systems are a cornerstone of free-radical polymerization, enabling the generation of radicals at temperatures lower than those required for the thermal decomposition of initiators.[2] A classic and widely utilized redox pair is the combination of a tertiary amine and a peroxide, such as benzoyl peroxide (BPO).[1][3]

Mechanism of Action: The Amine-Peroxide Redox Couple

The initiation process in an amine/peroxide system is predicated on a single electron transfer reaction. The tertiary amine, in this case, 2-diphenylaminoethanol, acts as the reducing agent, while the peroxide serves as the oxidizing agent. The lone pair of electrons on the nitrogen atom of the amine attacks the weak oxygen-oxygen bond of the peroxide. This interaction leads to the formation of a transition state complex, which subsequently fragments to generate a benzoyloxy radical and an amine radical cation. The benzoyloxy radical can then initiate polymerization by adding to a monomer unit. The amine radical cation can also participate in the initiation process, often after a proton transfer, leading to the formation of an α-aminoalkyl radical which is also an efficient initiator of polymerization.[3]

graph TD; A[2-Diphenylaminoethanol (Tertiary Amine)] -- Electron Transfer --> B{Benzoyl Peroxide (BPO)}; B --> C{Benzoyloxy Radical}; B --> D{Amine Radical Cation}; C -- Initiates Polymerization --> E[Polymer Chain Growth]; D -- Proton Transfer --> F{α-Aminoalkyl Radical}; F -- Initiates Polymerization --> E; Caption: Mechanism of redox initiation with 2-diphenylaminoethanol and benzoyl peroxide.
Application: Ambient Temperature Curing of Acrylic Resins

The 2-diphenylaminoethanol/BPO redox system is particularly well-suited for the bulk polymerization of acrylic monomers, such as methyl methacrylate (MMA), to produce materials with high conversion at or near room temperature. This is highly advantageous for applications where heating is undesirable or impractical, such as in dental composites, bone cements, and adhesives.[3][4]

Experimental Protocol: Bulk Polymerization of Methyl Methacrylate (MMA)

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 2-Diphenylaminoethanol

  • Benzoyl peroxide (BPO)

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., glass vial with a magnetic stirrer)

  • Syringes for transfer of reagents

Procedure:

  • Monomer Preparation: Purify the MMA by passing it through a column of basic alumina to remove the inhibitor (e.g., hydroquinone monomethyl ether).

  • Reaction Setup: Place a magnetic stir bar in a clean, dry reaction vessel. Seal the vessel with a rubber septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Reagent Addition:

    • Using a syringe, transfer the desired amount of purified MMA to the reaction vessel.

    • In a separate, dry container, prepare a stock solution of 2-diphenylaminoethanol in a small amount of MMA.

    • In another separate, dry container, prepare a stock solution of BPO in MMA. Safety Note: BPO is a potentially explosive solid and should be handled with care. Avoid grinding and exposure to heat or friction.

  • Initiation:

    • While stirring the MMA under an inert atmosphere, inject the 2-diphenylaminoethanol solution into the reaction vessel.

    • Subsequently, inject the BPO solution. The polymerization will commence shortly after the addition of both components.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or slightly elevated, 30-40 °C) with continuous stirring. The viscosity of the solution will increase as the polymerization progresses.

  • Termination and Isolation: The polymerization will terminate through radical-radical coupling or disproportionation reactions. Once the desired conversion is achieved (or the reaction mixture becomes too viscous to stir), the polymer can be isolated by dissolving the mixture in a suitable solvent (e.g., dichloromethane) and precipitating it into a non-solvent (e.g., cold methanol).

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Stoichiometry and Reaction Time

The ratio of 2-diphenylaminoethanol to BPO is a critical parameter that influences the rate of polymerization and the properties of the final polymer. The following table provides a hypothetical set of starting conditions for optimizing the polymerization of MMA.

Entry [MMA] (mol/L) [BPO] (mol%) [2-Diphenylaminoethanol] (mol%) Temperature (°C) Approx. Gel Time (min)
19.41.00.52560-90
29.41.01.02530-50
39.41.01.52515-25
49.40.50.54020-30

Note: The gel times are illustrative and will depend on the purity of reagents and the efficiency of oxygen removal.

Part 2: 2-Diphenylaminoethanol as a Functional Monomer

The presence of a primary hydroxyl group allows 2-diphenylaminoethanol to be utilized as a functional monomer or a chain-terminating agent in step-growth polymerizations, such as in the synthesis of polyesters and polyurethanes. The bulky and hydrophobic diphenylamino moiety can impart unique properties to the resulting polymer, including increased glass transition temperature (Tg), enhanced thermal stability, and modified solubility characteristics.

Application: Synthesis of Functional Polyesters

2-Diphenylaminoethanol can be incorporated into a polyester backbone through condensation polymerization with dicarboxylic acids or their derivatives (e.g., diacyl chlorides). This introduces the diphenylamino group as a pendant functionality along the polymer chain.

Experimental Protocol: Synthesis of a Functionalized Polyester

Materials:

  • 2-Diphenylaminoethanol

  • Adipoyl chloride

  • Triethylamine (as an acid scavenger)

  • Anhydrous dichloromethane (DCM) as solvent

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-diphenylaminoethanol and triethylamine in anhydrous DCM.

  • Monomer Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of adipoyl chloride in anhydrous DCM and add it dropwise to the stirred solution of the amino alcohol over a period of 30-60 minutes.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

  • Isolation: Precipitate the concentrated polymer solution into a large excess of a non-solvent like cold methanol.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at 50-60 °C to a constant weight.

graph LR; A["2-Diphenylaminoethanol (Diol Component)"] -- Reacts with --> B["Adipoyl Chloride (Diacyl Chloride)"]; B -- In presence of --> C["Triethylamine (Acid Scavenger)"]; subgraph "Polycondensation Reaction" A; B; C; end C --> D["Functionalized Polyester + Triethylammonium Chloride"]; Caption: Workflow for the synthesis of a functionalized polyester using 2-diphenylaminoethanol.

Conclusion

2-Diphenylaminoethanol emerges as a reagent with significant, albeit underexplored, potential in polymer chemistry. Its dual functionality as a redox co-initiator and a hydroxyl-containing monomer opens avenues for the synthesis of a wide range of polymeric materials under mild reaction conditions and with tailored properties. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and scientists to harness the capabilities of 2-diphenylaminoethanol in their polymer synthesis endeavors, from developing novel adhesives and composites to creating advanced functional materials. Further research into its role in controlled radical polymerization techniques and the synthesis of high-performance polymers is warranted.

References

  • Nagib, D. A., & Scott, M. E. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Chemistry, 12(8), 697–704. Available at: [Link]

  • Moszner, N., & Liska, R. (2017). Mechanism of redox initiation by the benzoyl peroxide/amine system. In Light Curing in Dentistry (pp. 41-55). Springer, Cham. Available at: [Link]

  • Lalevée, J., et al. (2016). On-Demand Visible Light Activated Amine/Benzoyl Peroxide Redox Initiating Systems: A Unique Tool To Overcome the Shadow Areas in Photopolymerization Processes. Macromolecules, 49(24), 9235–9242. Available at: [Link]

  • Fouassier, J. P., et al. (2021). New Pure Organic and Peroxide-Free Redox Initiating Systems for Polymerization in Mild Conditions. Polymers, 13(3), 363. Available at: [Link]

  • Sarac, A. S. (1999). Redox polymerization. Progress in Polymer Science, 24(8), 1149–1204. Available at: [Link]

  • Nagib, D. A., et al. (2020). Design of a selective, radical C–H amination for the synthesis of β-amino alcohols. Nature, 584(7819), 62–67. Available at: [Link]

  • Sideridou, I. D., et al. (2018). Redox initiator systems for emulsion polymerization of acrylates. Advanced Polymer Technology, 37(8), 3047-3057. Available at: [Link]

  • Byers, J. T. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(23), 10867–10875. Available at: [Link]

  • Mariani, A., et al. (2021). Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. Polymers, 13(21), 3793. Available at: [Link]

  • Chen, Y. W., et al. (2021). The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 109(8), 1254-1266. Available at: [Link]

  • Ikonnikov, D., et al. (2022). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 27(19), 6296. Available at: [Link]

  • Organic-Chemicals.com. (2024). Purposes and applications of Benzoyl Peroxide. Available at: [Link]

  • Nagib, D. A., & Scott, M. E. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Chemistry, 12(8), 697–704. Available at: [Link]

  • Garra, P., et al. (2019). Redox two-component initiated free radical and cationic polymerizations: Concepts, reactions and applications. Progress in Polymer Science, 94, 33-56. Available at: [Link]

  • Nagib, D. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 584(7819), 62–67. Available at: [Link]

Sources

Method

Introduction: The Analytical Imperative for 2-Diphenylaminoethanol

An Application Guide to the Analytical Determination of 2-Diphenylaminoethanol 2-Diphenylaminoethanol is an organic compound characterized by a diphenylamine core linked to an ethanolamine side chain. Its structural feat...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Determination of 2-Diphenylaminoethanol

2-Diphenylaminoethanol is an organic compound characterized by a diphenylamine core linked to an ethanolamine side chain. Its structural features make it a potential intermediate in chemical synthesis, a candidate for pharmaceutical development, or a possible impurity and degradant in related active pharmaceutical ingredients (APIs). The precise and accurate quantification of 2-Diphenylaminoethanol is critical for ensuring product purity, stability, and safety in regulated industries. This document provides in-depth application notes and validated protocols for the detection and quantification of 2-Diphenylaminoethanol, designed for researchers, analytical scientists, and quality control professionals.

This guide emphasizes the causality behind methodological choices, ensuring that the protocols are not merely prescriptive but also instructive. We will explore the two primary workhorse techniques in modern analytical chemistry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a framework for robust and reliable analysis.

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography is the premier technique for the assay and impurity profiling of non-volatile or thermally labile compounds like 2-Diphenylaminoethanol. The method's strength lies in its high resolution, reproducibility, and the ability to separate the analyte from a complex matrix.

Principle of Separation: Reversed-Phase Chromatography

The most common HPLC mode for a molecule of intermediate polarity like 2-Diphenylaminoethanol is Reversed-Phase (RP) HPLC. The scientific rationale is as follows:

  • Stationary Phase: A non-polar C18 (octadecylsilane) column is selected. This creates a hydrophobic environment.

  • Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is used.

  • Mechanism: The analyte partitions between the polar mobile phase and the non-polar stationary phase. By adjusting the ratio of the organic solvent to water, we can control the elution time. 2-Diphenylaminoethanol, with its two phenyl rings, possesses significant non-polar character and will be well-retained on a C18 column, allowing for excellent separation from more polar or more non-polar impurities.

UV detection is ideal due to the strong chromophoric nature of the two phenyl rings, which absorb UV light efficiently, providing high sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Aliquots to Vials F Isocratic Elution on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H Chromatogram I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Workflow for the HPLC-UV analysis of 2-Diphenylaminoethanol.

Detailed Protocol: Isocratic RP-HPLC Method

1. Reagents and Materials

  • 2-Diphenylaminoethanol reference standard (purity >99%)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, 18.2 MΩ·cm

  • Methanol, HPLC grade

  • Syringe filters, 0.45 µm PTFE or PVDF

2. Instrumentation

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software (e.g., ChemStation, Empower).

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 55:45 v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath. The choice of a 55:45 ratio is based on methods for similarly structured compounds, providing a good balance between analysis time and resolution.[1]

  • Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Diphenylaminoethanol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (10-200 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent.

  • Sample Solution (Target concentration ~100 µg/mL): Accurately weigh a portion of the sample material, dissolve in the diluent, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile:Water (55:45, v/v)Balances retention time and separation efficiency.[1]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temp. 25 °CMaintains consistent retention times and improves reproducibility.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detection UV at 258 nmWavelength where the diphenylamine moiety exhibits strong absorbance.[2]
Run Time ~10 minutesSufficient to allow for the elution of the analyte and any late-eluting impurities.

5. Method Validation Protocol

To ensure the method is trustworthy and fit for purpose, it must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[3][4]

  • Specificity: Inject the diluent, a placebo (if applicable), and a spiked sample. The analyte peak should be free from interference from other components. Peak purity analysis using a DAD can confirm this.

  • Linearity: Analyze the five calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥0.999.[3]

  • Accuracy: Perform recovery studies by spiking a placebo or sample with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0-102.0%.[5]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The Relative Standard Deviation (RSD) should be ≤1.5%.[3]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over both sets of data should be ≤2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful alternative, particularly for identifying unknown impurities or for trace-level analysis. It combines the high separation capability of gas chromatography with the definitive identification power of mass spectrometry.

Principle of Analysis

2-Diphenylaminoethanol has hydroxyl and secondary amine groups, which can cause peak tailing and adsorption on the GC column. Furthermore, its boiling point is relatively high. To overcome this, derivatization is often the most robust approach. Silylation (e.g., with BSTFA) is a common choice, as it replaces the active hydrogens on the oxygen and nitrogen atoms with trimethylsilyl (TMS) groups. This causality is key: the resulting TMS-ether/amine is more volatile, more thermally stable, and exhibits superior chromatographic behavior (sharp, symmetric peaks).

Separation occurs in a capillary column based on the compound's boiling point and interactions with the stationary phase. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that acts as a chemical "fingerprint" for unambiguous identification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Sample in Aprotic Solvent (e.g., ACN) B Add Silylating Agent (e.g., BSTFA) A->B C Heat at 60-70°C for 30 min B->C D Inject into GC System C->D Inject Derivatized Sample E Temperature Programmed Separation D->E F Elute into MS E->F G Electron Ionization (EI) F->G H Extract Total Ion Chromatogram (TIC) G->H Mass Spectra Data I Identify via Mass Spectrum Library Match H->I J Quantify using Extracted Ion Chromatogram H->J

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 2-Diphenylaminoethanol Derivatives

Introduction: The Therapeutic Potential of 2-Diphenylaminoethanol Derivatives in Neurodegenerative Diseases Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global heal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2-Diphenylaminoethanol Derivatives in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge. A key pathological feature of many of these disorders is the progressive loss of neuronal function and structure. Drug discovery efforts are increasingly focused on identifying novel compounds that can either slow disease progression or provide symptomatic relief. The 2-Diphenylaminoethanol scaffold has emerged as a promising starting point for the development of new therapeutic agents due to its structural similarities to compounds with known neuroactive properties.

This comprehensive guide provides detailed application notes and high-throughput screening (HTS) protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 2-Diphenylaminoethanol derivatives. We will delve into three key applications: the inhibition of acetylcholinesterase (AChE), a critical enzyme in Alzheimer's disease pathology; the assessment of neuroprotective effects against oxidative stress in a neuronal cell model; and the evaluation of their impact on intracellular calcium homeostasis, a fundamental aspect of neuronal signaling.

These protocols are designed to be robust, reproducible, and amenable to the high-throughput formats essential for modern drug discovery campaigns. By providing not just the procedural steps but also the underlying scientific rationale, this guide aims to empower researchers to effectively screen and characterize 2-Diphenylaminoethanol derivatives, accelerating the journey from chemical library to potential clinical candidate.

Application Note 1: Screening of 2-Diphenylaminoethanol Derivatives as Acetylcholinesterase Inhibitors

Scientific Rationale:

In the cholinergic hypothesis of Alzheimer's disease, a decline in the levels of the neurotransmitter acetylcholine (ACh) is strongly correlated with cognitive decline. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[1][2] Inhibition of AChE increases the availability of ACh, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[1][3] Several currently approved drugs for Alzheimer's disease are AChE inhibitors.[1] The structural features of 2-Diphenylaminoethanol derivatives suggest they may interact with the active site of AChE, making them attractive candidates for screening as potential inhibitors.

This application note describes a high-throughput colorimetric assay based on the Ellman's method for identifying and characterizing 2-Diphenylaminoethanol derivatives that inhibit AChE activity.[3][4]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, ATChI, DTNB, Enzyme, Compounds) add_buffer Add Assay Buffer prep_reagents->add_buffer add_compounds Add 2-Diphenylaminoethanol Derivatives & Controls add_buffer->add_compounds add_enzyme Add Acetylcholinesterase add_compounds->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add ATChI & DTNB pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Read Absorbance at 412 nm incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 G cluster_stress Oxidative Stress cluster_cell SH-SY5Y Neuron cluster_protection Potential Neuroprotection H2O2 Hydrogen Peroxide (H₂O₂) ROS ↑ Intracellular ROS H2O2->ROS Mito_dysfunction Mitochondrial Dysfunction ROS->Mito_dysfunction Apoptosis Apoptosis Mito_dysfunction->Apoptosis Compound 2-Diphenylaminoethanol Derivative Antioxidant Antioxidant Effect Compound->Antioxidant Nrf2 Nrf2/Keap1 Pathway Activation Compound->Nrf2 Activates Antioxidant->ROS Scavenges Nrf2->Antioxidant Upregulates Antioxidant Enzymes

Caption: Oxidative stress and potential neuroprotection pathways.

High-Throughput Screening Protocol: Neuroprotection Against Oxidative Stress

This protocol is designed for a 96-well plate format.

I. Materials and Reagents:

  • SH-SY5Y cells (ATCC® CRL-2266™).

  • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Hydrogen Peroxide (H₂O₂): 30% stock solution.

  • Resazurin Sodium Salt: Prepare a 1 mg/mL stock solution in PBS and store protected from light.

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA): Prepare a 10 mM stock solution in DMSO.

  • 2-Diphenylaminoethanol Derivative Library: Prepare stock solutions in DMSO and dilute in cell culture medium.

  • Positive Control: A known antioxidant like N-acetylcysteine (NAC).

  • 96-well black, clear-bottom tissue culture-treated plates.

  • Fluorescence microplate reader.

II. Assay Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of the 2-Diphenylaminoethanol derivatives or the positive control (NAC). Include vehicle control wells (DMSO).

    • Incubate for 2 hours at 37°C.

  • Induction of Oxidative Stress:

    • Add H₂O₂ to all wells (except for the vehicle control wells) to a final concentration that induces approximately 50% cell death (this concentration should be predetermined, typically in the range of 100-500 µM).

    • Incubate for 24 hours at 37°C.

  • Assessment of Cell Viability (Resazurin Assay):

    • Add 10 µL of the 1 mg/mL resazurin stock solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Assessment of Intracellular ROS (DCFH-DA Assay):

    • For a separate plate treated under the same conditions, remove the medium after H₂O₂ treatment.

    • Wash the cells once with warm PBS.

    • Add 100 µL of PBS containing 10 µM DCFH-DA to each well.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

III. Data Analysis:

  • Cell Viability:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

  • ROS Levels:

    • Calculate the percentage of ROS production for each treatment relative to the H₂O₂-treated control (100% ROS).

  • Dose-Response Curves:

    • Plot the percentage of cell viability and the percentage of ROS production against the logarithm of the compound concentration to determine the EC50 (for neuroprotection) and IC50 (for ROS reduction).

IV. Expected Results and Interpretation:

Neuroprotective 2-Diphenylaminoethanol derivatives will increase cell viability in the presence of H₂O₂ and decrease intracellular ROS levels in a concentration-dependent manner. Compounds with potent neuroprotective and antioxidant effects are promising candidates for further investigation.

Application Note 3: Assessing the Impact of 2-Diphenylaminoethanol Derivatives on Intracellular Calcium Homeostasis

Scientific Rationale:

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in neuronal function, including neurotransmitter release, synaptic plasticity, and gene expression. Dysregulation of Ca²⁺ homeostasis is a common pathological feature in many neurodegenerative diseases, leading to excitotoxicity and neuronal cell death. Therefore, identifying compounds that can modulate intracellular Ca²⁺ levels is a valuable strategy in neuroprotective drug discovery.

This application note details a high-throughput fluorescence imaging-based assay to investigate the effects of 2-Diphenylaminoethanol derivatives on intracellular Ca²⁺ concentrations using the ratiometric Ca²⁺ indicator, Fura-2 AM. [5] Experimental Workflow Diagram:

G cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Calcium Imaging & Analysis prep_cells Seed SH-SY5Y Cells load_fura2 Load Cells with Fura-2 AM prep_cells->load_fura2 prep_reagents Prepare Fura-2 AM Loading Buffer & Compounds prep_reagents->load_fura2 wash_cells Wash to Remove Extracellular Dye load_fura2->wash_cells acquire_baseline Acquire Baseline Fluorescence (340/380 nm Excitation) wash_cells->acquire_baseline add_compound Add 2-Diphenylaminoethanol Derivative acquire_baseline->add_compound acquire_response Acquire Post-Compound Fluorescence add_compound->acquire_response calculate_ratio Calculate 340/380 nm Ratio acquire_response->calculate_ratio analyze_changes Analyze Changes in [Ca²⁺]i calculate_ratio->analyze_changes

Caption: Workflow for HTS of intracellular calcium modulation.

High-Throughput Screening Protocol: Intracellular Calcium Imaging

This protocol is suitable for use with a fluorescence microplate reader or a high-content imaging system equipped for ratiometric measurements.

I. Materials and Reagents:

  • SH-SY5Y cells.

  • Cell Culture Medium.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fura-2 AM: Prepare a 1 mM stock solution in high-quality, anhydrous DMSO.

  • Pluronic F-127: 20% solution in DMSO.

  • 2-Diphenylaminoethanol Derivative Library.

  • Positive Control: A known Ca²⁺ modulator like ionomycin or thapsigargin.

  • 96-well black, clear-bottom imaging plates.

  • Fluorescence imaging system or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.

II. Assay Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into 96-well imaging plates at a density of 2 x 10⁴ cells per well.

    • Incubate for 24-48 hours.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark. [5]

  • Washing:

    • Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well.

    • Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye. [5]

  • Calcium Measurement:

    • Place the plate in the imaging system or plate reader.

    • Acquire a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm for a set period (e.g., 1-2 minutes).

    • Using an automated injection system, add the 2-Diphenylaminoethanol derivatives or controls to the wells.

    • Continue to acquire fluorescence readings for an additional 5-10 minutes to monitor changes in intracellular Ca²⁺ levels.

III. Data Analysis:

  • Calculate the 340/380 nm fluorescence ratio for each time point.

  • Normalize the data by dividing the ratio at each time point by the baseline ratio (F/F₀).

  • Quantify the response by calculating parameters such as the peak amplitude of the Ca²⁺ transient, the area under the curve, or the duration of the response.

  • Generate dose-response curves for active compounds to determine their potency (EC50 or IC50).

IV. Expected Results and Interpretation:

2-Diphenylaminoethanol derivatives that modulate intracellular Ca²⁺ homeostasis will cause a change in the 340/380 nm fluorescence ratio. An increase in the ratio indicates a rise in intracellular Ca²⁺, while a decrease suggests a reduction. The kinetics and magnitude of the response will provide insights into the compound's mechanism of action (e.g., channel agonist/antagonist, store release modulator).

References

  • National Institute on Aging. (2023). Alzheimer's Disease Fact Sheet. National Institutes of Health. [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • MDPI. (2022). DHPA Protects SH-SY5Y Cells from Oxidative Stress-Induced Apoptosis via Mitochondria Apoptosis and the Keap1/Nrf2/HO-1 Signaling Pathway. [Link]

  • Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. [Link]

  • Forster, J. I., et al. (2016). Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability. Journal of biomolecular screening, 21(5), 496–509. [Link]

  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450. [Link]

  • Szymański, P., et al. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Molecules, 26(12), 3568. [Link]

  • Wollen, K. A. (2010). Alzheimer's disease: the pros and cons of pharmaceutical, nutritional, botanical, and stimulatory therapies.
  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • Alzheimer's Association. (n.d.). What Is Alzheimer's Disease?. [Link]

  • Dravid, A., Raos, B., & O'Carroll, S. (2021). Differentiated SH-SY5Y Cells for High-Throughput Screening in a 96-Well Plate Format: Protocol Optimisation and Application for Neurite Outgrowth Assays. Methods and protocols, 4(3), 51. [Link]

  • Hosseini-Sharifabad, A., et al. (2018). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian journal of pharmaceutical research : IJPR, 17(4), 1276–1284. [Link]

  • Wiatrak, B., et al. (2021). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. International journal of molecular sciences, 22(4), 1832. [Link]

  • ResearchGate. (n.d.). In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress.... [Link]

  • Tumiatti, V., et al. (2020). New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase and Potential Multifunctional Agents for Alzheimer's Disease Treatment. Molecules, 25(19), 4436. [Link]

  • Tönnies, E., & Trushina, E. (2017). Oxidative Stress, Synaptic Dysfunction, and Alzheimer's Disease. Journal of Alzheimer's disease : JAD, 57(4), 1105–1121. [Link]

  • Angeloni, C., et al. (2017). The Neuroprotective Effect of Phenolic Compounds in the Cellular Models of Neurodegenerative Diseases. Molecules, 22(8), 1339. [Link]

  • Colovic, M. B., et al. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

  • MDPI. (n.d.). Antioxidants | Special Issue : Polyphenolic Compounds as Neuroprotective Agents. [Link]

Sources

Method

Application Notes & Protocols: 2-Diphenylaminoethanol as a Precursor for 4,4-Diphenyl-2-oxazoline Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of the synthetic utility of 2-diphenylaminoethanol, a sterically hindered amino alcohol, as a precurso...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthetic utility of 2-diphenylaminoethanol, a sterically hindered amino alcohol, as a precursor for the synthesis of 4,4-diphenyl-substituted 2-oxazolines. Oxazolines are a privileged class of five-membered nitrogen-containing heterocycles, ubiquitous in bioactive natural products, pharmaceuticals, and as highly effective chiral ligands in asymmetric catalysis.[1][2] This document details the chemical rationale, mechanistic pathways, and step-by-step protocols for the efficient synthesis of these valuable heterocyclic compounds. We focus on a modern and robust two-step, one-pot methodology employing triflic acid-promoted cyclodehydration, which offers high yields and operational simplicity while minimizing waste.[1][3]

Introduction: The Significance of the Oxazoline Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry and materials science.[4] Among them, the 2-oxazoline ring system is a cornerstone motif due to its remarkable chemical stability and diverse applications.[4][5] Molecules incorporating this scaffold exhibit a wide spectrum of biological activities, including anti-inflammatory, antibiotic, and antineoplastic properties.[1]

Beyond its pharmaceutical relevance, the oxazoline unit is a critical component in the field of asymmetric catalysis. Chiral 2-oxazolines, often derived from readily available amino alcohols, serve as powerful ligands for transition metals, enabling the enantioselective synthesis of complex molecules.[6][7][8][9] The precursor, 2-diphenylaminoethanol, offers a unique structural framework, leading to the formation of a 4,4-diphenyl substituted oxazoline. The gem-diphenyl group at the C4 position imparts significant steric bulk and rigidity, which can be highly advantageous for inducing stereoselectivity in catalytic processes.

This guide focuses on the most common and reliable method for oxazoline synthesis: the acylation of a 2-amino alcohol followed by a cyclodehydration reaction.[2][10]

Synthetic Strategy & Mechanistic Rationale

The conversion of 2-diphenylaminoethanol to a 2-substituted-4,4-diphenyl-2-oxazoline is typically achieved via a two-step sequence that can often be performed in a single pot:

  • Amide Formation: Acylation of the primary amine of 2-diphenylaminoethanol with a carboxylic acid derivative (e.g., acyl chloride, or a carboxylic acid with a coupling agent) to form the key intermediate, an N-(2-hydroxy-2,2-diphenylethyl)amide.

  • Cyclodehydration: Intramolecular cyclization of the hydroxy amide intermediate to form the oxazoline ring. This step involves the elimination of a water molecule and is typically promoted by a dehydrating agent or an acid catalyst.

Choosing the Cyclodehydration Agent

While classic reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective, they generate stoichiometric inorganic waste.[10][11] Modern approaches favor catalytic methods that are more atom-economical and environmentally benign. Trifluoromethanesulfonic acid (TfOH, Triflic Acid) has emerged as a highly efficient promoter for this transformation, catalyzing the dehydrative cyclization with water as the only byproduct.[1][3][12]

Reaction Mechanism

The triflic acid-promoted cyclodehydration can proceed via two potential pathways.[13] However, experimental evidence suggests a mechanism involving the activation of the hydroxyl group, which leads to an inversion of stereochemistry if the carbinol carbon is chiral. For the achiral 2-diphenylaminoethanol, the key steps are:

  • Alcohol Activation: The hydroxyl group of the N-(2-hydroxy-2,2-diphenylethyl)amide is protonated by the strong acid (TfOH), converting it into a good leaving group (H₂O).

  • Intramolecular Sₙ2 Attack: The amide oxygen acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group in an Sₙ2-like fashion.

  • Cyclization & Deprotonation: This concerted attack displaces a molecule of water, forming a protonated oxazoline intermediate. Subsequent deprotonation yields the final 2-oxazoline product.

Visualization of Synthetic Pathway and Mechanism

Overall Synthetic Workflow

The following diagram illustrates the two-step, one-pot process for converting 2-diphenylaminoethanol into a 2-aryl-4,4-diphenyl-2-oxazoline.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration cluster_2 Final Product Reactants 2-Diphenylaminoethanol + R-COCl Intermediate N-(2-hydroxy-2,2-diphenylethyl)amide Reactants->Intermediate Base (e.g., Et3N) Solvent (e.g., DCM) Room Temp Product 2-R-4,4-Diphenyl-2-oxazoline Intermediate->Product TfOH (cat.) Solvent (e.g., DCE) 80 °C G A N-(2-hydroxy-2,2-diphenylethyl)amide B Protonated Alcohol Intermediate (Good Leaving Group) A->B + H⁺ (from TfOH) C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack - H₂O D 2-R-4,4-Diphenyl-2-oxazoline C->D - H⁺

Sources

Application

Scale-Up Synthesis of 2-Diphenylaminoethanol for Industrial Applications: A Detailed Technical Guide

This guide provides a comprehensive overview of the industrial-scale synthesis, purification, and quality control of 2-Diphenylaminoethanol. It is intended for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the industrial-scale synthesis, purification, and quality control of 2-Diphenylaminoethanol. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement a robust and scalable manufacturing process for this versatile chemical intermediate.

Introduction and Industrial Significance

2-Diphenylaminoethanol, also known as N,N-Diphenylethanolamine, is a valuable chemical intermediate with a molecular formula of C₁₄H₁₅NO and a molecular weight of 213.27 g/mol []. Its unique structural features, combining a bulky diphenylamine moiety with a reactive hydroxyl group, make it a crucial building block in various industrial sectors.

Key Applications:

  • Pharmaceutical Intermediate: 2-Diphenylaminoethanol serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs)[2][3]. Its structure is incorporated into molecules designed for a range of therapeutic targets.

  • Dye Synthesis: The diphenylamine backbone is a common chromophore in the synthesis of specialized dyes and pigments[4][5]. The hydroxyl group provides a reactive handle for further chemical modifications to tune the color and performance properties of the final dye.

  • Corrosion Inhibitors: Amino alcohols, including derivatives of 2-Diphenylaminoethanol, have been shown to be effective corrosion inhibitors, particularly in fuel and ethanol blends[6][7][8][9][10]. They form a protective film on metal surfaces, preventing degradation.

  • Polymer and Resin Production: The reactive hydroxyl group allows for the incorporation of 2-Diphenylaminoethanol into polymer chains, modifying the properties of resins and plastics.

Synthetic Routes for Industrial Scale-Up

Two primary synthetic routes are viable for the industrial-scale production of 2-Diphenylaminoethanol. The choice between these routes will depend on factors such as raw material availability and cost, safety considerations, and the desired purity profile of the final product.

Route A: Ethoxylation of Diphenylamine with Ethylene Oxide

This direct approach involves the reaction of diphenylamine with ethylene oxide. This reaction is typically carried out under pressure and at elevated temperatures.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of diphenylamine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of the 2-hydroxyethyl group.

Ethoxylation_Mechanism

Ethoxylation of Diphenylamine.

Industrial Protocol:

A detailed protocol for the ethoxylation of amines can be adapted for this synthesis[11][12].

Step-by-Step Methodology:

  • Reactor Preparation: A high-pressure stainless steel reactor is charged with diphenylamine. The reactor is then purged with an inert gas, such as nitrogen, to remove any residual air and moisture.

  • Heating and Inerting: The diphenylamine is heated to 140-160°C under a continuous nitrogen purge to ensure anhydrous conditions.

  • Ethylene Oxide Addition: Gaseous ethylene oxide is introduced into the reactor below the liquid surface of the molten diphenylamine. The addition is carefully controlled to maintain the reaction temperature and pressure within safe limits. The molar ratio of diphenylamine to ethylene oxide is typically maintained at a slight excess of diphenylamine to minimize the formation of polyethoxylated byproducts.

  • Reaction Monitoring: The reaction progress is monitored by analyzing aliquots for the consumption of diphenylamine and the formation of 2-Diphenylaminoethanol using techniques like Gas Chromatography (GC).

  • Digestion and Purging: Once the desired conversion is achieved, the ethylene oxide feed is stopped, and the reaction mixture is held at the reaction temperature for a "digestion" period to ensure complete reaction. The reactor is then purged with nitrogen to remove any unreacted ethylene oxide.

  • Product Isolation: The crude 2-Diphenylaminoethanol is cooled and discharged from the reactor for further purification.

Process Parameters for Scale-Up:

ParameterRecommended RangeRationale
Temperature 140 - 180°CTo ensure a sufficient reaction rate without significant thermal degradation.
Pressure 5 - 10 barTo maintain ethylene oxide in the liquid phase and increase reaction kinetics.
Catalyst Typically base-catalyzed (e.g., NaOH, KOH) or Lewis acidsTo accelerate the ring-opening of ethylene oxide. However, for secondary amines, the reaction can often proceed without a catalyst.
Molar Ratio (Diphenylamine:Ethylene Oxide) 1.1 : 1 to 1.5 : 1To favor the formation of the mono-ethoxylated product and minimize di-ethoxylation.
Reaction Time 2 - 6 hoursDependent on temperature, pressure, and catalyst. Monitored by in-process controls.
Route B: N-Alkylation of Diphenylamine with 2-Haloethanol using Phase-Transfer Catalysis

This route offers an alternative synthesis under potentially milder conditions, avoiding the handling of highly reactive and toxic ethylene oxide gas at high pressures. The reaction involves the N-alkylation of diphenylamine with a 2-haloethanol, such as 2-chloroethanol, in the presence of a phase-transfer catalyst (PTC).

Reaction Mechanism: The phase-transfer catalyst facilitates the transfer of the diphenylamide anion (formed by the reaction of diphenylamine with a base) from the aqueous or solid phase to the organic phase, where it reacts with the 2-haloethanol.

PTC_Alkylation_Workflow

Phase-Transfer Catalysis Workflow.

Industrial Protocol:

This protocol is based on established principles of phase-transfer catalyzed N-alkylation[13][14].

Step-by-Step Methodology:

  • Reactor Setup: A jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe is charged with diphenylamine, a suitable organic solvent (e.g., toluene or xylene), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB).

  • Base Addition: A concentrated aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the reactor.

  • 2-Chloroethanol Addition: 2-Chloroethanol is added dropwise to the stirred, two-phase mixture at a controlled rate to manage the exotherm.

  • Reaction: The reaction mixture is heated to 80-100°C and stirred vigorously to ensure efficient mixing and mass transfer between the phases. The reaction is monitored by HPLC or GC.

  • Work-up: After the reaction is complete, the stirrer is stopped, and the phases are allowed to separate. The aqueous layer is drained.

  • Washing: The organic layer is washed with water to remove any residual base and salts.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude 2-Diphenylaminoethanol.

Process Parameters for Scale-Up:

ParameterRecommended RangeRationale
Temperature 80 - 110°CProvides a good reaction rate while minimizing side reactions.
Base 50% aq. NaOH or KOHA concentrated base is necessary to deprotonate the diphenylamine.
Phase-Transfer Catalyst Tetrabutylammonium Bromide (TBAB) or similar quaternary ammonium saltsFacilitates the transfer of the diphenylamide anion to the organic phase.
Solvent Toluene, XyleneA non-polar solvent that is immiscible with water and has a suitable boiling point.
Stirring Speed HighVigorous stirring is crucial for creating a large interfacial area for the reaction to occur.

Purification of 2-Diphenylaminoethanol

For most industrial applications, high purity of 2-Diphenylaminoethanol is required. A two-step purification process involving vacuum distillation followed by recrystallization is highly effective.

Vacuum Distillation

This step is crucial for removing unreacted starting materials, particularly excess diphenylamine, and any high-boiling impurities.

Protocol:

  • The crude 2-Diphenylaminoethanol is charged into a distillation flask equipped with a short-path distillation head and a vacuum system.

  • The system is evacuated to a pressure of 1-10 mmHg.

  • The temperature is gradually increased to the boiling point of 2-Diphenylaminoethanol under the applied vacuum.

  • The fraction corresponding to pure 2-Diphenylaminoethanol is collected. A forerun containing lower-boiling impurities and a tail fraction with higher-boiling impurities are collected separately.

Recrystallization

Recrystallization is employed to remove residual impurities and to obtain a product with a consistent crystalline form and high purity[15][16][17]. Ethanol is a suitable solvent for this purpose.

Protocol:

  • The distilled 2-Diphenylaminoethanol is dissolved in a minimum amount of hot ethanol.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • The resulting crystals are collected by filtration, for instance, using a Büchner funnel under vacuum[18].

  • The crystals are washed with a small amount of cold ethanol to remove any adhering mother liquor.

  • The purified 2-Diphenylaminoethanol is dried under vacuum to remove any residual solvent.

Quality Control and Analytical Methods

A robust quality control program is essential to ensure the consistency and purity of the final product. The following analytical techniques are recommended:

Analytical MethodPurposeKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) Assay and impurity profiling[19][20][21][22]Purity of 2-Diphenylaminoethanol, quantification of known and unknown impurities, and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and byproducts[14][15][17][23][24]Identification of residual solvents, starting materials, and low molecular weight byproducts.
Fourier-Transform Infrared Spectroscopy (FTIR) Structural confirmationIdentification of functional groups (O-H, N-H, C-N, aromatic C-H).
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidationConfirmation of the chemical structure and identification of impurities.
Melting Point Purity assessmentA sharp melting point range is indicative of high purity.
Karl Fischer Titration Water content determinationTo ensure the product meets specifications for moisture content.

Safety and Handling

2-Diphenylaminoethanol and the reagents used in its synthesis require careful handling due to their potential hazards.

  • 2-Diphenylaminoethanol: May cause skin and eye irritation. Inhalation of dust or vapors should be avoided.

  • Ethylene Oxide: Highly flammable, carcinogenic, and extremely reactive. Requires specialized handling and storage facilities.

  • 2-Chloroethanol: Toxic and can be absorbed through the skin.

  • Strong Bases (NaOH, KOH): Corrosive and can cause severe burns.

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves

  • Safety goggles and face shield

  • Lab coat or chemical-resistant apron

  • Respiratory protection, especially when handling volatile or dusty materials.

Engineering Controls:

  • All operations should be conducted in a well-ventilated area, preferably in a fume hood or a contained reactor system.

  • Emergency eyewash stations and safety showers must be readily accessible[11].

  • Fire suppression systems suitable for chemical fires should be in place.

References

  • Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]

  • PROCESS FOR PREPARATION OF ALKOXYLATED ALKYLAMINES / ALKYL ETHER AMINES WITH PEAKED DISTRIBUTION. (2012). European Patent Office.
  • Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution. (2012). Google Patents.
  • US4350606A - Composition and method for inhibiting corrosion. (n.d.). Google Patents.
  • Characterization of the production with GC–MS. (a) the GC analysis showed that 2-PE retention time was about 13.8 min. (n.d.). ResearchGate. Retrieved from [Link]

  • WO1999007793A1 - Dye intermediate and method to manufacture dyes. (n.d.). Google Patents.
  • UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (n.d.). Retrieved from [Link]

  • US5504199A - Method of introducing dyes to ethanol. (n.d.). Google Patents.
  • Two-Phase (Bio)Catalytic Reactions in a Table-Top Centrifugal Contact Separator. (2008). ChemSusChem. Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]

  • US4509951A - Corrosion inhibitor for alcohol and gasohol fuels. (n.d.). Google Patents.
  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (n.d.). ResearchGate. Retrieved from [Link]

  • Advancing the Sustainable Use of Ethylene Oxide through Process Validation. (2025). ResearchGate. Retrieved from [Link]

  • A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatiza. (2022). ResearchGate. Retrieved from [Link]

  • GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. (2013). PubMed. Retrieved from [Link]

  • Corrosion inhibitors for ethanol: Additive solutions. (n.d.). Baker Hughes. Retrieved from [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Determination of Thermal Degradation Impurity in Macrolide Immunosuppressant Substance and Drug Product. (2016). ResearchGate. Retrieved from [Link]

  • GC-MS analysis of phytocomponents in the ethanol extract of Polygonum chinense L. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design of ethylene oxide production process based on adaptive design of experiments and Bayesian optimization. (n.d.). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Phase-Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • A Study on Corrosion Inhibitor for Mild Steel in Ethanol Fuel Blend. (2025). ResearchGate. Retrieved from [Link]

  • Applications of Ethanol in Various Industries Fuel Pharmaceuticals and Beyond. (2025). Retrieved from [Link]

  • GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples—quantifying neonatal exposure. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Spectral Property and Dyeing Assessment of Azo Disperse Dyes Containing Carbonyl and Dicyanovinyl Groups. (2025). ResearchGate. Retrieved from [Link]

  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol. (n.d.). Google Patents.
  • (PDF) Experimental Study on the Extractive Distillation Based Purification of Second-Generation Bioethanol. (2025). ResearchGate. Retrieved from [Link]

  • UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Investigation of Five Organic Dyes in Ethanol and Butanol for Two-Color Laser-Induced Fluorescence Ratio Thermometry. (n.d.). MDPI. Retrieved from [Link]

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017). Austin Publishing Group. Retrieved from [Link]

  • The Vital Role of Ethanol in Pharmaceuticals. (2024). Premium Alcohol Supplier. Retrieved from [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021). ACS Publications. Retrieved from [Link]

  • BRPI0015808E2 - VACUUM DISTILLATION DEVICE. (n.d.). Google Patents.

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Method

Application Notes and Protocols: 2-Diphenylaminoethanol as a High-Efficacy Corrosion Inhibitor

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Diphenylaminoethanol in the preparation of corrosion inhibitors. Introduction: The Imperative for Advanced Corrosi...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Diphenylaminoethanol in the preparation of corrosion inhibitors.

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, from oil and gas to infrastructure and chemical processing. The use of organic corrosion inhibitors is a primary strategy for mitigating this destructive process. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1]

Among the vast array of organic compounds, those containing heteroatoms like nitrogen (N) and oxygen (O), along with aromatic rings, are particularly effective.[2] 2-Diphenylaminoethanol, with its unique molecular architecture combining a hydroxyl group (-OH), a secondary amine (-NH-), and two phenyl rings, presents a compelling candidate for corrosion inhibition. This guide provides a detailed exploration of its mechanism, performance evaluation protocols, and the theoretical underpinnings of its protective action.

Molecular Characteristics and Mechanism of Inhibition

2-Diphenylaminoethanol (DPAE) possesses a molecular structure ideally suited for corrosion inhibition. Its efficacy stems from the synergistic action of its functional groups.

  • Adsorption Centers: The nitrogen and oxygen atoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (like iron in steel), forming coordinate covalent bonds (chemisorption).[2]

  • Pi-Electron System: The two phenyl rings provide a rich source of π-electrons. These electron clouds can interact with the positively charged metal surface, further strengthening the adsorption of the inhibitor molecule.

  • Surface Coverage: The bulky diphenyl groups contribute to a larger surface coverage area per molecule, effectively blocking more active corrosion sites from aggressive species such as H⁺ and Cl⁻ ions in acidic media.

The inhibition mechanism is typically a mixed-type, meaning DPAE impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1] This occurs through the formation of an adsorbed protective film on the metal-solution interface. The nature of this adsorption can be a combination of physical adsorption (electrostatic interactions) and chemical adsorption (bond formation), a process often described by adsorption isotherms like the Langmuir model.[3][4]

cluster_bottom Metal Surface (e.g., Steel) H+ H⁺ Metal Fe | Fe | Fe | Fe | Fe H+->Metal Attack Blocked Cl- Cl⁻ Cl-->Metal Attack Blocked H2O H₂O DPAE 2-Diphenylaminoethanol (DPAE) DPAE->Metal Adsorption (N, O, π-electrons)

Mechanism of DPAE Adsorption and Protection.
Performance Evaluation: Experimental Protocols

To validate the efficacy of 2-Diphenylaminoethanol as a corrosion inhibitor, a multi-faceted experimental approach is required. The following protocols provide a self-validating system where results from each method corroborate the others.

This fundamental technique provides a direct measure of metal loss over time.

Objective: To determine the corrosion rate and inhibition efficiency (%IE) by measuring the mass loss of metal coupons.

Methodology:

  • Coupon Preparation: Mechanically polish metal coupons (e.g., mild steel) with successively finer grades of emery paper (e.g., 220 to 1000 grit), rinse with deionized water and acetone, dry in a warm air stream, and store in a desiccator.

  • Initial Measurement: Accurately weigh each coupon to four decimal places (W₁).

  • Immersion: Immerse the prepared coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of 2-Diphenylaminoethanol. The immersion period is typically 6 to 24 hours at a constant temperature.

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Remove corrosion products by scrubbing with a bristle brush in a solution containing pickling inhibitors, rinse thoroughly with deionized water and acetone, and dry.

  • Final Measurement: Weigh the cleaned and dried coupons (W₂).

  • Calculations:

    • Corrosion Rate (CR): CR (g·m⁻²·h⁻¹) = (W₁ - W₂) / (A * t) where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (%IE): %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Causality: A lower weight loss in the presence of DPAE directly indicates its protective action. The calculated %IE quantifies this effectiveness, which is expected to increase with inhibitor concentration.

Electrochemical methods offer rapid and mechanistic insights into the corrosion process. A standard three-electrode cell (working electrode: metal sample; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire) is used.

A. Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to identify the inhibitor type (anodic, cathodic, or mixed).

Methodology:

  • Stabilization: Immerse the working electrode in the test solution for approximately 30-60 minutes to allow the open circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Tafel Extrapolation: Plot the resulting potential vs. log(current density). Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point to determine Icorr and Ecorr.

  • Calculation: %IE = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100

Causality: A significant decrease in Icorr in the presence of DPAE confirms its inhibitive effect. If both anodic and cathodic slopes (βa, βc) are affected and Ecorr shows only a minor shift (< 85 mV), DPAE is classified as a mixed-type inhibitor.[5]

B. Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the properties of the protective film and the kinetics of the corrosion process.

Methodology:

  • Stabilization: Allow the OCP to stabilize as in the PDP protocol.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the data as Nyquist and Bode plots. Fit the data to an appropriate equivalent electrical circuit (EEC) to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculation: %IE = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

Causality: An increase in the diameter of the Nyquist plot's semicircle signifies an increase in Rct. A higher Rct value indicates greater resistance to charge transfer across the metal-solution interface, confirming the formation of a protective barrier by the DPAE molecules.[6] A decrease in Cdl suggests the displacement of water molecules by the organic inhibitor at the interface.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_electro Electrochemical Sub-protocols cluster_analysis Phase 3: Analysis A Prepare Metal Coupons (Polish, Clean, Weigh) C Weight Loss Test (Immerse for 6-24h) A->C D Electrochemical Tests (3-Electrode Cell) A->D B Prepare Test Solutions (Corrosive medium +/- DPAE) B->C B->D E Final Weighing & CR/IE Calculation C->E G Surface Morphology (SEM Imaging) C->G D1 Potentiodynamic Polarization (PDP Scan) D->D1 D2 Impedance Spectroscopy (EIS Scan) D->D2 F Tafel & EEC Fitting (Icorr, Rct, IE Calculation) D1->F D2->F cluster_structure Molecular Structure cluster_theory Theoretical Properties (DFT) cluster_performance Observed Performance A Functional Groups (-NH-, -OH, Phenyl Rings) B High EHOMO (Electron Donating) A->B leads to D Electron Density on N, O, Rings A->D determines E Strong Adsorption (Chemi- & Physisorption) B->E promotes C Low ΔE (High Reactivity) C->E promotes D->E enables F High Inhibition Efficiency (%IE) E->F results in

Structure-Performance Relationship.
Conclusion

2-Diphenylaminoethanol stands out as a highly promising corrosion inhibitor due to its strategic combination of electron-rich functional groups and bulky aromatic rings. The protocols outlined in this guide provide a robust framework for its evaluation, ensuring that experimental results are cross-validated and supported by a strong theoretical understanding. By systematically applying gravimetric, electrochemical, and surface analysis techniques, researchers can comprehensively characterize the inhibitive properties of DPAE and its derivatives, paving the way for their application in advanced corrosion protection systems.

References

  • 5 (ResearchGate)

  • 7 (MDPI)

  • 8 (ResearchGate)

  • 9 (ResearchGate)

  • 10 (MDPI)

  • 11 (Journal of Materials and Environmental Science)

  • 12 (ResearchGate)

  • 13 (Materials Science)

  • 14 (ResearchGate)

  • 3 (ResearchGate)

  • 1 (ResearchGate)

  • 2 (MDPI)

  • 15 (MDPI)

  • 6 (MDPI)

  • 16 (Google Patents)

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  • 19 (ResearchGate)

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Application

The Strategic Application of 2-Diphenylaminoethanol in Advanced Materials Science: A Guide for Researchers

In the dynamic landscape of materials science, the judicious selection of molecular building blocks is paramount to engineering materials with tailored functionalities. 2-Diphenylaminoethanol, a seemingly simple molecule...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science, the judicious selection of molecular building blocks is paramount to engineering materials with tailored functionalities. 2-Diphenylaminoethanol, a seemingly simple molecule, emerges as a strategic precursor for a range of advanced materials, particularly in the realm of organic electronics. Its unique combination of a bulky, electron-rich diphenylamino moiety and a reactive hydroxyl group provides a versatile platform for the synthesis of high-performance polymers and small molecules. This guide provides an in-depth exploration of the application of 2-Diphenylaminoethanol in materials science, complete with detailed application notes and protocols designed for researchers, scientists, and professionals in drug development who are venturing into materials innovation.

Core Principles: Why 2-Diphenylaminoethanol?

The utility of 2-Diphenylaminoethanol in materials science is fundamentally linked to the electronic and steric properties of the diphenylamino group. This moiety is a well-established hole-transporting unit, capable of stabilizing positive charges (holes) and facilitating their movement through a material. The two phenyl rings create a sterically hindered environment that can prevent undesirable intermolecular interactions, such as crystallization, leading to the formation of stable amorphous films—a critical attribute for devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.

The ethanolamine portion of the molecule serves as a convenient chemical handle. The primary hydroxyl group can be readily modified through various organic reactions, allowing for the incorporation of the diphenylamino unit into a wide array of molecular architectures, from small-molecule hole-transporting materials (HTMs) to complex polymer backbones.

Application Focus: Hole-Transporting Materials in Organic Electronics

The most prominent application of 2-Diphenylaminoethanol derivatives is in the development of hole-transporting materials (HTMs) for optoelectronic devices. These materials are essential components in OLEDs and perovskite solar cells, where they facilitate the efficient injection and transport of holes to the electrode.

Synthesis of a Representative Small-Molecule HTM

The following protocol outlines a general synthetic route to a small-molecule HTM where 2-Diphenylaminoethanol can be conceptualized as a key starting material for one of the building blocks. This protocol is illustrative and may require optimization for specific target molecules.

Protocol 1: Synthesis of a Diphenylamino-Functionalized Hole-Transporting Material

Objective: To synthesize a small molecule incorporating the diphenylamino moiety for use as a hole-transporting layer in an OLED or perovskite solar cell.

Materials:

  • 2-Diphenylaminoethanol

  • 4-Bromobenzaldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard organic workup reagents (e.g., dichloromethane, brine, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Functionalization of 2-Diphenylaminoethanol (Conceptual Step): The hydroxyl group of 2-Diphenylaminoethanol would first be converted to a more reactive group suitable for cross-coupling reactions, for example, by tosylation or conversion to a halide. For the purpose of this illustrative protocol, we will assume a precursor, N,N-diphenyl-N-(4-formylphenyl)amine, is synthesized from a diphenylamine derivative.

  • Buchwald-Hartwig Amination:

    • In a nitrogen-purged flask, combine 4-bromobenzaldehyde (1.0 eq), diphenylamine (1.1 eq), sodium tert-butoxide (1.4 eq), and a catalytic amount of Pd(OAc)₂ (0.02 eq) and P(o-tol)₃ (0.04 eq).

    • Add anhydrous toluene and reflux the mixture for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield N,N-diphenyl-N-(4-formylphenyl)amine.

  • Further Elaboration (Example): The resulting aldehyde can be further reacted to build more complex, star-shaped, or dendritic HTMs. For instance, a Horner-Wadsworth-Emmons reaction could be employed to introduce vinyl linkages, extending the conjugation of the molecule.

Characterization:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • UV-Vis and Photoluminescence Spectroscopy: To determine the optical properties, including the absorption and emission spectra.

  • Cyclic Voltammetry: To evaluate the electrochemical properties, specifically the HOMO and LUMO energy levels, which are crucial for device performance.

Application Focus: Functional Polymers

The hydroxyl group of 2-Diphenylaminoethanol makes it an excellent candidate for incorporation into polymers through condensation polymerization or by first modifying it into a polymerizable monomer.

Synthesis of a Functional Monomer and Subsequent Polymerization

Protocol 2: Synthesis of a Methacrylate Monomer and Radical Polymerization

Objective: To prepare a methacrylate monomer from 2-Diphenylaminoethanol and polymerize it to form a functional polymer with pendant diphenylamino groups.

Materials:

  • 2-Diphenylaminoethanol

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Monomer Synthesis:

    • Dissolve 2-Diphenylaminoethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flask cooled in an ice bath.

    • Slowly add methacryloyl chloride (1.1 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate.

    • Purify the crude product by column chromatography to obtain 2-(diphenylamino)ethyl methacrylate.

  • Radical Polymerization:

    • In a Schlenk flask, dissolve the synthesized monomer and a catalytic amount of AIBN in anhydrous THF.

    • Degas the solution by several freeze-pump-thaw cycles.

    • Heat the reaction mixture at 60-70 °C for 24 hours under a nitrogen atmosphere.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

    • Filter and dry the polymer under vacuum.

Characterization:

  • ¹H NMR: To confirm the polymerization and determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess the thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature.

Visualization of Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Synthesis_Workflow cluster_small_molecule Small-Molecule HTM Synthesis cluster_polymer Functional Polymer Synthesis DPAE 2-Diphenylaminoethanol Precursor Functionalized Precursor DPAE->Precursor Functionalization Coupling Buchwald-Hartwig Cross-Coupling Precursor->Coupling HTM Final HTM Coupling->HTM DPAE2 2-Diphenylaminoethanol Monomer Methacrylate Monomer DPAE2->Monomer Esterification Polymerization Radical Polymerization Monomer->Polymerization Polymer Functional Polymer Polymerization->Polymer

Caption: Synthetic pathways for small-molecule and polymeric materials derived from 2-Diphenylaminoethanol.

Device_Structure Anode Anode (e.g., ITO) HTL Hole Transport Layer (Diphenylamino-based Material) Anode->HTL Hole Injection EML Emissive Layer (OLED) or Perovskite Layer (Solar Cell) HTL->EML Hole Transport ETL Electron Transport Layer EML->ETL Electron Injection Cathode Cathode (e.g., Al) ETL->Cathode

Caption: Schematic of a typical organic electronic device structure incorporating a diphenylamino-based hole transport layer.

Quantitative Data Summary

The performance of materials derived from 2-Diphenylaminoethanol is highly dependent on the final molecular structure. The following table provides a representative summary of key performance metrics for a hypothetical, well-designed hole-transporting material derived from a 2-Diphenylaminoethanol precursor.

PropertyValueSignificance
HOMO Level-5.1 to -5.4 eVDetermines the efficiency of hole injection from the anode and alignment with the active layer.
LUMO Level-2.0 to -2.5 eVInfluences the electron-blocking properties of the material.
Hole Mobility10⁻⁴ to 10⁻³ cm²/VsA higher mobility leads to more efficient charge transport and lower device operating voltage.
Glass Transition Temp. (Tg)> 100 °CA high Tg is indicative of good morphological stability, which is crucial for long device lifetime.
Decomposition Temp. (Td)> 350 °CHigh thermal stability is required for fabrication processes and long-term operational stability.

Conclusion and Future Outlook

2-Diphenylaminoethanol represents a valuable and versatile platform for the development of advanced functional materials. Its inherent hole-transporting capabilities, coupled with a readily functionalizable hydroxyl group, make it an attractive starting point for the synthesis of novel small molecules and polymers for organic electronics. The protocols and data presented in this guide serve as a foundation for researchers to explore the potential of 2-Diphenylaminoethanol in their own materials development endeavors. Future research will likely focus on creating more complex and efficient molecular architectures based on this core structure to further enhance the performance and stability of organic electronic devices.

References

Please note that the following references are representative of the fields discussed and may not contain the exact protocols described, which are intended to be illustrative.

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [URL: https://pubs.acs.org/doi/abs/10.1021/ar800098p]
  • Mishra, A., & Bäuerle, P. (2012). Small Molecule Organic Semiconductors on the Move: Promises for Future Solar Energy Applications. Angewandte Chemie International Edition, 51(9), 2020–2067. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.201102326]
  • Yin, C., et al. (2019). A Dopant-Free Hole-Transporting Material for Efficient and Stable Perovskite Solar Cells. Advanced Materials, 31(47), 1904958. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/adma.201904958]
  • Odian, G. (2004).Principles of Polymerization. John Wiley & Sons. [URL: https://www.wiley.
Method

Application Notes &amp; Protocols: A Guide to the In Vitro and In Vivo Evaluation of 2-Diphenylaminoethanol

Introduction: Rationale for the Biological Investigation of 2-Diphenylaminoethanol 2-Diphenylaminoethanol (DPAE) is an organic molecule featuring a diphenylamine (DPA) core structure linked to an ethanol group. The DPA s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the Biological Investigation of 2-Diphenylaminoethanol

2-Diphenylaminoethanol (DPAE) is an organic molecule featuring a diphenylamine (DPA) core structure linked to an ethanol group. The DPA scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with established pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects[1]. For instance, Diclofenac and Mefenamic acid are well-known non-steroidal anti-inflammatory drugs (NSAIDs) built upon a DPA framework[1]. The presence of this core in DPAE provides a strong rationale for its investigation as a potential therapeutic agent.

However, as a novel investigational compound, DPAE lacks extensive characterization in the public domain. Therefore, a systematic, multi-phase experimental approach is required to elucidate its biological activity, mechanism of action, and safety profile. This guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to conduct foundational in vitro and in vivo studies on DPAE. The protocols herein are designed to be self-validating, progressing logically from basic characterization to complex biological systems, ensuring that each experimental choice is justified and builds upon the last. This structured approach is crucial for generating the reliable, high-quality data necessary for preclinical drug development[2][3].

Part 1: Foundational Characterization & In Vitro Evaluation

The initial phase of investigation focuses on characterizing the compound and assessing its activity in controlled, cell-based systems. This cost-effective stage provides critical data on cytotoxicity and potential mechanisms of action, which are prerequisites for advancing to more complex in vivo models[3].

Physicochemical Properties and Formulation

A critical first step is to determine the solubility and stability of DPAE. Poor aqueous solubility is a common challenge for small molecules and can significantly impact bioavailability and experimental reproducibility[4][5].

Protocol 1: Solubility Assessment

  • Preparation: Prepare a stock solution of DPAE in a suitable organic solvent (e.g., 100% DMSO) at a high concentration (e.g., 50 mM).

  • Serial Dilution: Serially dilute the stock solution in a series of aqueous buffers relevant to experimental conditions (e.g., Phosphate-Buffered Saline (PBS), cell culture media).

  • Equilibration: Incubate the dilutions at relevant temperatures (e.g., 37°C) for a defined period (e.g., 2-24 hours) to allow for equilibration.

  • Analysis: Centrifuge the samples to pellet any precipitate. Measure the concentration of DPAE in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The highest concentration at which no precipitate is observed is the kinetic solubility.

Causality Insight: Understanding the solubility limits prevents compound precipitation in assays, which can lead to erroneous results. If solubility is low (<10 µM in aqueous media), formulation strategies such as the use of co-solvents (e.g., ethanol), surfactants (e.g., Tween 80), or complexation agents (e.g., cyclodextrins) should be explored for subsequent experiments[4][6].

General Cytotoxicity Assessment

Before investigating specific biological effects, it is imperative to determine the concentration range at which DPAE is toxic to cells. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability[7][8].

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells (e.g., HEK293 for general toxicity, or a disease-relevant cell line) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours[7].

  • Compound Treatment: Prepare serial dilutions of DPAE in complete cell culture medium. Replace the existing medium with the DPAE-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[9][10].

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals[7].

  • Absorbance Measurement: Measure the absorbance of the resulting solution on a plate reader at a wavelength of 570 nm[10].

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the DPAE concentration to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation: Hypothetical Cytotoxicity Data for DPAE

Cell LineIncubation Time (h)IC50 (µM)
HEK29324> 100
RAW 264.72485.2
HEK2934892.5
RAW 264.74868.7

This table provides an example of how to summarize cytotoxicity data, allowing for easy comparison across cell lines and time points.

Mechanistic In Vitro Studies: Investigating Anti-Inflammatory Potential

Given that many DPA derivatives exhibit anti-inflammatory properties[1][11], a logical next step is to investigate DPAE's effect on inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and a common target for anti-inflammatory drugs[12][13][14].

Workflow for Investigating NF-κB Pathway Modulation

G cluster_0 In Vitro Mechanistic Workflow cluster_1 Analysis Endpoints A 1. Select Model: RAW 264.7 Macrophages B 2. Pre-treat with DPAE (Non-toxic concentrations) A->B C 3. Induce Inflammation: Stimulate with LPS B->C D 4. Lyse Cells & Prepare Extracts (Cytoplasmic & Nuclear) C->D E 5. Analyze Pathway Activation D->E F Western Blot: Measure p-IκBα, p-p65 E->F Protein Level G Luciferase Reporter Assay: Measure NF-κB transcriptional activity E->G Reporter Gene H ELISA / qPCR: Measure downstream cytokines (TNF-α, IL-6) E->H Gene/Protein Expression

Caption: Workflow for assessing DPAE's effect on the NF-κB pathway.

Protocol 3: Western Blot for NF-κB Pathway Proteins

This protocol assesses the phosphorylation status of key pathway proteins, which indicates activation[12][15].

  • Cell Treatment: Seed RAW 264.7 cells. Pre-treat with various non-toxic concentrations of DPAE for 1 hour. Stimulate with lipopolysaccharide (LPS, 1 µg/mL) for 30 minutes to activate the NF-κB pathway.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate overnight at 4°C with primary antibodies specific for phosphorylated IκBα (p-IκBα), phosphorylated p65 (p-p65), total p65, and a loading control (e.g., GAPDH)[12][16].

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate[15].

  • Analysis: Quantify band intensities using densitometry software. A decrease in p-IκBα and p-p65 levels relative to the LPS-only control would suggest an inhibitory effect of DPAE.

Part 2: In Vivo Experimental Design

After establishing in vitro activity and a non-toxic concentration range, the investigation can proceed to in vivo models. This phase is essential for understanding the compound's behavior in a complex biological system, including its pharmacokinetics, efficacy, and systemic toxicity[17][18][19]. The design of these studies must adhere to strict ethical guidelines and regulatory standards (e.g., FDA, EMA)[2][20].

Animal Model Selection and Formulation for Administration

Model Selection: The choice of animal model is critical and should be based on the therapeutic hypothesis. For investigating anti-inflammatory effects, the carrageenan-induced paw edema model in rats or mice is a well-established and widely used model of acute inflammation[21][22][23].

Formulation for In Vivo Dosing: Oral administration is often preferred. However, if DPAE exhibits poor aqueous solubility, a suitable vehicle is required to ensure consistent and adequate absorption.

  • Vehicle Selection: A common strategy is to create a suspension or solution. A typical vehicle for a poorly soluble compound might consist of 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water[4][24]. The safety and tolerability of the chosen vehicle must be confirmed in a separate control group.

Acute Toxicity and Dose-Range Finding Study

Before an efficacy study, an acute toxicity study is performed to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity[17][20][25]. This is often conducted following OECD guidelines (e.g., OECD 423)[18][25].

Protocol 4: Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animal Allocation: Use a small number of animals (e.g., female Sprague-Dawley rats). Dose one animal at a time.

  • Dosing: Administer a single oral dose of DPAE. A starting dose is chosen based on in vitro cytotoxicity data.

  • Observation: Observe the animal closely for signs of toxicity (e.g., changes in behavior, posture, respiration) for the first few hours and then daily for 14 days. Record body weight changes.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This continues until the MTD is determined.

  • Pathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological analysis.

Efficacy Study: Carrageenan-Induced Paw Edema Model

This model evaluates the ability of DPAE to inhibit acute inflammation[21][23][26].

Experimental Design Workflow

G A 1. Animal Acclimatization (1 week) B 2. Group Allocation & Baseline Measurement (Randomized, n=6-8 per group) A->B C 3. Pre-treatment (Oral Gavage) - Vehicle Control - DPAE (e.g., 10, 30, 100 mg/kg) - Positive Control (e.g., Indomethacin) B->C D 4. Induction of Inflammation (Inject Carrageenan into paw, 1 hr post-treatment) C->D E 5. Measurement of Paw Volume (Plethysmometer at 1, 2, 3, 4, 5 hours) D->E F 6. Data Analysis (% Inhibition of Edema) E->F G 7. Euthanasia & Tissue Collection (Paw tissue, serum) E->G

Caption: Workflow for an in vivo anti-inflammatory efficacy study.

Protocol 5: Paw Edema Efficacy Study

  • Grouping: Randomly assign rats (e.g., Wistar or Sprague-Dawley, 150-200g) into groups (n=6-8 per group): Vehicle Control, DPAE (low, mid, high doses), and Positive Control (e.g., Indomethacin, 10 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the assigned treatments orally (p.o.).

  • Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: Hypothetical Anti-Inflammatory Efficacy Data

Treatment GroupDose (mg/kg, p.o.)Peak Edema Inhibition (%) at 3h
Vehicle Control-0%
DPAE1015.8%
DPAE3035.2%
DPAE10058.9%
Indomethacin1065.4%

This table clearly presents the dose-dependent efficacy of DPAE in a standard inflammation model, benchmarked against a known active drug.

Conclusion

This application guide outlines a systematic and robust framework for the initial preclinical evaluation of 2-Diphenylaminoethanol. By progressing logically from fundamental in vitro characterization and cytotoxicity assays to targeted mechanistic and in vivo efficacy studies, researchers can build a comprehensive data package. This structured approach, grounded in established scientific protocols and principles, ensures data integrity and provides a solid foundation for making informed decisions about the continued development of DPAE as a potential therapeutic candidate.

References

  • Various Animal Models for Preclinical Testing of Anti-inflammatory Agents. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Kumar, A., & Mishra, A. K. (2018). Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. Current Bioactive Compounds. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]

  • Transcription - NF-kB signaling pathway. (n.d.). Bio-Rad. [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). PubMed. [Link]

  • Synthesis of diphenylamine macrocycles and their anti-inflammatory effects. (2019). PubMed. [Link]

  • NF-κB Reporter Cellular Assay Pack (HEK293). (n.d.). BPS Bioscience. [Link]

  • In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem. [Link]

  • Guideline on Repeated Dose Toxicity. (2010). European Medicines Agency. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PubMed Central. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (2023). HistologiX. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Aragen Life Sciences. [Link]

  • NF-kappaB Signaling Pathway. (n.d.). RayBiotech. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI. [Link]

  • In vivo Toxicology. (n.d.). InterBioTox. [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.). PubMed Central. [Link]

  • In vivo testing of pharmaceuticals. (2025). nano-test.de. [Link]

  • Design, Synthesis and Structure-Activity Relationship of Novel Diphenylamine Derivatives. (2016). PubMed. [Link]

  • The relationship between diphenylamine structure and NSAIDs-induced hepatocytes injury. (2009). PubMed. [Link]

  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2025). ModernVivo. [Link]

  • Diphenylamine. (n.d.). Wikipedia. [Link]

  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches. (2018). Open Access Pub. [Link]

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Application

2-Diphenylaminoethanol: A Versatile Precursor for the Exploration of Novel Agrochemicals

Introduction: Unlocking Agrochemical Potential In the continuous quest for novel and effective agrochemicals, the exploration of versatile precursor molecules is paramount. 2-Diphenylaminoethanol, also known as N,N-diphe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Agrochemical Potential

In the continuous quest for novel and effective agrochemicals, the exploration of versatile precursor molecules is paramount. 2-Diphenylaminoethanol, also known as N,N-diphenyl-2-hydroxyethylamine, presents itself as a compelling scaffold for the synthesis of a new generation of plant growth regulators and other bioactive agricultural compounds. Its unique structure, featuring a tertiary amine, a hydroxyl group, and two phenyl rings, offers multiple points for chemical modification, enabling the creation of diverse molecular architectures with the potential for significant biological activity. This guide provides a comprehensive overview of the application of 2-diphenylaminoethanol as a starting material in the conceptual development of novel agrochemicals, with a focus on the synthesis and evaluation of potential plant growth regulators.

Strategic Synthesis of a Novel Plant Growth Regulator Candidate

The inherent structure of 2-diphenylaminoethanol lends itself to the synthesis of derivatives that can mimic or interfere with the action of natural plant hormones. By strategically modifying the hydroxyl and amino moieties, it is possible to design molecules that may exhibit auxin-like, cytokinin-like, or other plant growth-regulating activities.

Rationale for Target Molecule Design

Plant growth and development are intricately regulated by a class of signaling molecules known as phytohormones.[1][2] Synthetic compounds that can modulate the pathways of these natural hormones are valuable tools in modern agriculture.[3] The N-phenyl group in some known plant growth regulators is associated with activity. By introducing an acetic acid moiety to the hydroxyl group of 2-diphenylaminoethanol, we can create a molecule with a structural resemblance to certain auxins, a class of phytohormones that play a crucial role in cell elongation, root formation, and fruit development.[1] This hypothetical target, (2-(diphenylamino)ethoxy)acetic acid, serves as an excellent case study for exploring the potential of 2-diphenylaminoethanol as an agrochemical precursor.

Experimental Workflow: From Precursor to Product

The synthesis of (2-(diphenylamino)ethoxy)acetic acid from 2-diphenylaminoethanol can be conceptualized in a two-step process, as illustrated in the workflow diagram below. This process involves an initial etherification reaction followed by hydrolysis.

SynthesisWorkflow cluster_synthesis Synthesis of (2-(diphenylamino)ethoxy)acetic acid cluster_analysis Analysis and Characterization precursor 2-Diphenylaminoethanol intermediate Ethyl (2-(diphenylamino)ethoxy)acetate precursor->intermediate  Step 1: Etherification (Ethyl bromoacetate, NaH, THF) product (2-(diphenylamino)ethoxy)acetic acid intermediate->product  Step 2: Hydrolysis (NaOH, H2O/EtOH) purification Column Chromatography product->purification spectroscopy NMR, IR, Mass Spec purification->spectroscopy

Caption: Synthetic workflow for the proposed plant growth regulator.

Detailed Protocols

PART 1: Synthesis of (2-(diphenylamino)ethoxy)acetic acid

Materials:

  • 2-Diphenylaminoethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Protocol:

Step 1: Synthesis of Ethyl (2-(diphenylamino)ethoxy)acetate

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-diphenylaminoethanol (1 equivalent).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in a fume hood.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ester intermediate.

Step 2: Synthesis of (2-(diphenylamino)ethoxy)acetic acid

  • Dissolve the purified ethyl (2-(diphenylamino)ethoxy)acetate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product.

  • The final product can be further purified by recrystallization if necessary.

Characterization:

The structure and purity of the synthesized compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

PART 2: Biological Activity Screening - Seed Germination and Root Elongation Assay

This protocol provides a preliminary assessment of the plant growth regulatory effects of the synthesized compound.

Materials:

  • Seeds of a model plant species (e.g., lettuce, Lactuca sativa)

  • Synthesized (2-(diphenylamino)ethoxy)acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Growth chamber with controlled temperature and light

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of the synthesized compound in DMSO. From this stock, prepare a series of dilutions in sterile deionized water to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). A control solution containing the same concentration of DMSO as the highest concentration test solution should also be prepared.

  • Seed Sterilization: Surface sterilize the lettuce seeds by rinsing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile deionized water.

  • Assay Setup: Place two layers of filter paper in each petri dish. Add 5 mL of the respective test solution or control solution to each dish.

  • Seed Plating: Place 20-30 sterilized seeds on the moist filter paper in each petri dish, ensuring they are evenly spaced.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle).

  • Data Collection: After 5-7 days, measure the germination percentage and the primary root length of the seedlings.

  • Data Analysis: Calculate the average root length and germination percentage for each treatment. Compare the results of the treatments with the control to determine the effect of the synthesized compound.

Data Presentation

The results of the biological assay can be summarized in a table for easy comparison.

Concentration (µM)Germination (%)Average Root Length (mm) ± SD
Control (DMSO)9525.2 ± 2.1
19628.5 ± 2.3
109435.1 ± 2.8
509222.4 ± 1.9
1008515.8 ± 1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Safety and Handling of 2-Diphenylaminoethanol

As a precursor chemical, proper handling of 2-diphenylaminoethanol is crucial. Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

2-Diphenylaminoethanol serves as a promising and versatile starting point for the synthesis of novel agrochemical candidates. The hypothetical synthesis and biological evaluation of (2-(diphenylamino)ethoxy)acetic acid outlined in this guide demonstrate a rational approach to the discovery of new plant growth regulators. Further derivatization of the 2-diphenylaminoethanol scaffold, coupled with systematic biological screening, could lead to the identification of compounds with enhanced activity, selectivity, and favorable environmental profiles. The exploration of this chemical space holds significant potential for the development of next-generation solutions for sustainable agriculture.

References

  • Atonik. (n.d.). How it works in detail. Retrieved from [Link]

  • Atonik. (n.d.). Mechanism of success. Retrieved from [Link]

  • Przybysz, A., et al. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science, 5, 713.
  • Google Patents. (n.d.). CN105613500A - Plant-growth regulator composition.
  • ResearchGate. (n.d.). Effect of Atonik on growth and development of A. thaliana plants grown under drought stress conditions (40% MWC). Retrieved from [Link]

  • Głowacka, K., et al. (2021). Synthesis, Characterization, and Encapsulation of Novel Plant Growth Regulators (PGRs)
  • Chemistry LibreTexts. (2023, January 22). Addition-Elimination Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US4046810A - Process for the preparation of diphenylamine and derivatives thereof.
  • Wang, Y., et al. (2022). Identification of Novel Antifungal Skeleton of Hydroxyethyl Naphthalimides with Synergistic Potential for Chemical and Dynamic Treatments. International Journal of Molecular Sciences, 23(23), 15206.
  • Chemistry LibreTexts. (2023, January 22). The reaction with 2,4-dinitrophenylhydrazine. Retrieved from [Link]

  • Chen, Z., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • eGyanKosh. (n.d.). Unit 20: Plant Growth Regulators. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2024).
  • Filo. (2025, January 17). Q.31) What happens when Ethanol reacts with a) 2,4-dinitrophenyl hydrazin... Retrieved from [Link]

  • PubMed. (2004). Comparative fungicidal activity of a new quaternary ammonium salt, N-alkyl-N-2-hydroxyethyl-N,N-dimethylammonium butyl phosphate and commonly used disinfectants. Yakugaku Zasshi, 124(11), 857-62.
  • ResearchGate. (2025, August 6). Cytogenotoxic activity of herbicidal and fungicidal pesticides on Triticum aestivum root meristem. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2023). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. International Journal of Molecular Sciences, 24(13), 10834.
  • Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]

  • PubMed. (2007). Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides. Part 3: stretched and heterocyclic mandelamide oomyceticides. Pest Management Science, 63(1), 57-62.
  • Google Patents. (n.d.). CN112939877A - Synthesis method of diphenylpyrazine derivative.
  • Google Patents. (n.d.). US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives.
  • ResearchGate. (2025, October 7). Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4‐aminophenyl)‐p‐phenylenediamine. Retrieved from [Link]

  • Google Patents. (n.d.). KR870001998B1 - Method for preparing diphenylamine or N, N'-diphenyl-phenylenediamine.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Diphenylaminoethanol

Welcome to the technical support guide for the synthesis of 2-Diphenylaminoethanol (CAS 6315-51-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Diphenylaminoethanol (CAS 6315-51-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthesis Overview & Strategy

2-Diphenylaminoethanol is typically synthesized via the N-alkylation of diphenylamine. The two most prevalent methods involve the reaction of diphenylamine with either 2-chloroethanol or ethylene oxide.

  • Route A: Using 2-Chloroethanol: This is a classic Williamson ether synthesis-like reaction, specifically an N-alkylation. It involves the reaction of diphenylamine with 2-chloroethanol, usually in the presence of a base and a suitable solvent.

  • Route B: Using Ethylene Oxide: This method involves the direct reaction of diphenylamine with ethylene oxide. While potentially more atom-economical, it requires careful control of reaction conditions due to the high reactivity and hazardous nature of ethylene oxide.[1]

The guide will focus primarily on Route A , as it is more commonly accessible and controllable in a standard laboratory setting.

Comparative Analysis of Synthetic Routes
FeatureRoute A: 2-ChloroethanolRoute B: Ethylene Oxide
Primary Reagent 2-ChloroethanolEthylene Oxide
Reaction Type Nucleophilic Substitution (SN2)Ring-Opening of Epoxide
Key Advantages More manageable reagents, simpler setup.High atom economy, no salt byproduct.
Key Disadvantages Generates salt byproduct (e.g., NaCl).Ethylene oxide is a toxic, flammable gas requiring specialized handling (e.g., autoclave).[1]
Typical Conditions Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Toluene), Heat (80-150°C).High temperature and pressure, often requires a catalyst.[1][2]

Reaction Mechanism: N-Alkylation of Diphenylamine

The synthesis using 2-chloroethanol proceeds via a nucleophilic substitution (SN2) mechanism. The key steps are:

  • Deprotonation: A base abstracts the acidic proton from the nitrogen atom of diphenylamine, forming the more nucleophilic diphenylamide anion.

  • Nucleophilic Attack: The diphenylamide anion attacks the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom.

  • Displacement: The chloride ion is displaced as a leaving group, forming the desired 2-Diphenylaminoethanol product.

Reaction_Mechanism DPA Diphenylamine (Ph₂NH) Anion Diphenylamide Anion (Ph₂N⁻) DPA->Anion + Base Base Base (e.g., NaH) HB Conjugate Acid (e.g., H₂) Anion_2 Diphenylamide Anion (Ph₂N⁻) Anion->Anion_2 Product 2-Diphenylaminoethanol (Ph₂N-CH₂CH₂-OH) Anion_2->Product + 2-Chloroethanol Chloroethanol 2-Chloroethanol (Cl-CH₂CH₂-OH) Chloride Chloride Ion (Cl⁻)

Caption: SN2 mechanism for the synthesis of 2-Diphenylaminoethanol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

  • Cause 1: Incomplete Deprotonation of Diphenylamine.

    • Explanation: Diphenylamine is significantly less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the two phenyl rings. Its pKa is approximately 25 in DMSO. A weak base may not deprotonate it sufficiently to generate the highly nucleophilic anion required for the SN2 attack.

    • Solution:

      • Use a Stronger Base: Switch from weaker bases like potassium carbonate (K₂CO₃) to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH is particularly effective as it irreversibly deprotonates the amine, driving the reaction forward.

      • Ensure Anhydrous Conditions: If using a hydride base, the reaction must be strictly anhydrous. Any moisture will quench the base, reducing its effectiveness. Use dry solvents and glassware.

  • Cause 2: Competing Elimination Reaction (E2).

    • Explanation: The diphenylamide anion is not only a nucleophile but also a base. It can potentially abstract a proton from the carbon adjacent to the chlorine in 2-chloroethanol, leading to an E2 elimination reaction that forms vinyl alcohol (which tautomerizes to acetaldehyde) and regenerates diphenylamine. This side reaction is more prevalent at higher temperatures.

    • Solution:

      • Optimize Temperature: Do not overheat the reaction. While heat is needed to drive the SN2 reaction, excessive temperatures (>150°C) can favor elimination. Try running the reaction at a lower temperature for a longer period (e.g., 80-100°C overnight).

  • Cause 3: Poor Solvent Choice.

    • Explanation: The solvent plays a critical role. It must be able to dissolve the reactants and be stable under the reaction conditions. Aprotic polar solvents are ideal for SN2 reactions as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive.

    • Solution:

      • Select an Appropriate Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices. Toluene can also be used, particularly with phase-transfer catalysts, but DMF is generally superior for this type of reaction.

Question: I'm observing a significant, hard-to-remove impurity in my final product. What is it and how can I prevent it?

Answer: The most likely impurity is a result of a side reaction with the hydroxyl group of either the reactant or the product.

  • Side Reaction: O-alkylation.

    • Explanation: The hydroxyl group (-OH) on 2-chloroethanol or the product, 2-diphenylaminoethanol, can also be deprotonated by the base. This forms an alkoxide, which can then react with another molecule of 2-chloroethanol. This leads to the formation of undesired ethers, such as Ph₂N-CH₂CH₂-O-CH₂CH₂-OH.

    • Prevention & Mitigation:

      • Control Stoichiometry: Use a slight excess of diphenylamine relative to 2-chloroethanol (e.g., 1.1 to 1 molar ratio). This ensures the chloro-reagent is consumed before it can react with the product's hydroxyl group.

      • Molar Ratio of Base: Use only a slight excess of the base (e.g., 1.05-1.1 equivalents) relative to diphenylamine. A large excess of base can promote the deprotonation of the hydroxyl groups.

      • Purification: These higher molecular weight ether byproducts can typically be separated from the desired product by column chromatography on silica gel or by vacuum distillation.[3]

Question: My final product is a discolored oil that won't crystallize. How can I effectively purify it?

Answer: Pure 2-Diphenylaminoethanol is a solid at room temperature. An oily or discolored appearance indicates the presence of impurities.

  • Explanation: Impurities can include unreacted starting materials, the side products mentioned above, or degradation products from excessive heat. These impurities can act as a "eutectic," lowering the melting point of the mixture and preventing crystallization.

  • Purification Protocol:

    • Aqueous Work-up: First, perform an acid-base extraction. Dissolve the crude product in a water-immiscible solvent like dichloromethane or ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted diphenylamine. Then, wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

    • Column Chromatography: This is the most effective method for removing structurally similar impurities. Use a silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. (e.g., Hexane:Ethyl Acetate 9:1 -> 7:3).

    • Recrystallization: Once the product is sufficiently pure (as determined by TLC or NMR), it can be recrystallized. Try a solvent system like ethanol/water or toluene/hexane. Dissolve the product in the minimum amount of the hot, more soluble solvent, and then slowly add the less soluble solvent until turbidity persists. Allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns for this synthesis?

    • A1: Diphenylamine can be toxic upon ingestion or inhalation. 2-Chloroethanol is highly toxic and can be absorbed through the skin. Strong bases like NaH are flammable and react violently with water. Ethylene oxide (if used) is a carcinogen and is explosive.[1] Always work in a well-ventilated fume hood, wear appropriate PPE (gloves, lab coat, safety glasses), and handle reactive reagents with extreme care.

  • Q2: Can I use a phase-transfer catalyst (PTC) for this reaction?

    • A2: Yes, a PTC like tetrabutylammonium bromide (TBAB) can be very effective, especially if you are using a less polar solvent like toluene and a solid base like K₂CO₃. The PTC helps to shuttle the carbonate or hydroxide ion into the organic phase to deprotonate the diphenylamine, facilitating the reaction at the liquid-solid interface.

  • Q3: How do I monitor the progress of the reaction?

    • A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., Hexane:Ethyl Acetate 4:1). Spot the starting material (diphenylamine), the co-spot (starting material + reaction mixture), and the reaction mixture. The reaction is complete when the diphenylamine spot has been completely consumed and a new, more polar spot (the product) has appeared.

Detailed Experimental Protocol (Route A)

This protocol is a general guideline. Optimization of time, temperature, and reagent quantities may be necessary.

Workflow Overview

Caption: General experimental workflow for the synthesis of 2-Diphenylaminoethanol.

Step-by-Step Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add diphenylamine (10.0 g, 59.1 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.60 g, 65.0 mmol, 1.1 eq) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become dark and homogeneous.

  • Alkylation: Cool the mixture back to 0°C. Add 2-chloroethanol (4.76 g, 59.1 mmol, 1.0 eq) dropwise via a syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 90°C using an oil bath. Monitor the reaction progress by TLC until the diphenylamine is consumed (typically 4-8 hours).

  • Quenching: Cool the reaction to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of cold water dropwise.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with 1M HCl (1 x 50 mL) to remove any unreacted diphenylamine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to yield pure 2-Diphenylaminoethanol. Further purification can be achieved by recrystallization.

References

  • Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • David Publishing. Synthesis of 1,2-Diphenyliminoethanols and the Evaluation of Their Possible Biological Activity. [Link]

  • PubMed. Optimisation of biotransformation conditions for production of 2-phenylethanol by a Saccharomyces cerevisiae CWY132 mutant. [Link]

  • YouTube. Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. [Link]

  • Google Patents.
  • MDPI. Optimization of 2-Phenylethanol Production from Sweet Whey Fermentation Using Kluyveromyces marxianus. [Link]

  • YouTube. Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis!. [Link]

  • YouTube. Organic Chemistry II - Solving a Multistep Synthesis Problem. [Link]

  • MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

  • MDPI. Screening of High-Yield 2-Phenylethanol Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters. [Link]

  • Google Patents. US3453183A - Method of purifying ethanolamines.
  • Google Patents.
  • Google Patents.
  • ResearchGate. 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol. [Link]

  • Google Patents. WO2010042168A3 - Methods for making ethanolamine(s) and ethyleneamine(s)
  • Google Patents. CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol.
  • Google Patents. EP0822250A1 - Process for the extraction of 2-phenylethanol.

Sources

Optimization

Common side reactions in the synthesis of 2-Diphenylaminoethanol

Welcome to the Technical Support Center for the synthesis of 2-Diphenylaminoethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side react...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Diphenylaminoethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Diphenylaminoethanol?

The two primary methods for synthesizing 2-Diphenylaminoethanol are:

  • N-alkylation of diphenylamine with 2-chloroethanol: This is a classical and widely used method involving the reaction of diphenylamine with 2-chloroethanol in the presence of a base.

  • Reaction of diphenylamine with ethylene oxide: This route involves the ring-opening of ethylene oxide by diphenylamine. While atom-economical, it can be more challenging to control.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.

Issue 1: Formation of a Higher Molecular Weight Impurity

Q2: I'm observing a significant amount of a byproduct with a higher molecular weight than my desired 2-Diphenylaminoethanol. What is it and how can I prevent it?

This is the most common side reaction and the byproduct is almost certainly N,N-bis(2-hydroxyethyl)diphenylamine .

Causality: The mono-alkylated product, 2-Diphenylaminoethanol, is often more nucleophilic than the starting diphenylamine. This increased nucleophilicity makes it susceptible to a second alkylation reaction with another molecule of the alkylating agent (2-chloroethanol or ethylene oxide), leading to the formation of the di-alkylated byproduct.[1]

Overalkylation diphenylamine Diphenylamine product 2-Diphenylaminoethanol (Desired Product) diphenylamine->product First Alkylation alkylating_agent 2-Chloroethanol or Ethylene Oxide alkylating_agent->product byproduct N,N-bis(2-hydroxyethyl)diphenylamine (Byproduct) alkylating_agent->byproduct product->byproduct Second Alkylation (Faster) Oxidation diphenylamine Diphenylamine intermediate Diphenylaminyl Radical diphenylamine->intermediate Oxidation oxidant [O] (e.g., air) oxidant->intermediate colored_byproduct Colored Byproducts (e.g., Diquinonediimine) intermediate->colored_byproduct Further Reactions

Caption: Simplified oxidation pathway of diphenylamine.

StrategyRationale
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
Degassed Solvents Use solvents that have been degassed to remove dissolved oxygen.
Temperature Control Avoid excessively high reaction temperatures, as this can accelerate the rate of oxidation.
Antioxidant Additives In some industrial processes, small amounts of antioxidants are used to prevent the degradation of diphenylamine. However, for laboratory-scale synthesis, maintaining an inert atmosphere is the most common and effective approach.
Purification Post-Reaction If colored impurities are formed, they can sometimes be removed by treatment with activated carbon followed by filtration before final purification.

Experimental Protocols

Protocol 1: Selective Mono-N-alkylation with 2-Chloroethanol

This protocol is designed to favor the formation of 2-Diphenylaminoethanol while minimizing the di-alkylation byproduct.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diphenylamine (e.g., 2 equivalents) and a suitable solvent (e.g., toluene or DMF).

    • Add a base, such as anhydrous potassium carbonate (e.g., 1.5 equivalents).

    • Flush the apparatus with an inert gas (nitrogen or argon).

  • Reaction:

    • Heat the mixture to a moderate temperature (e.g., 80-100 °C) with vigorous stirring.

    • Slowly add a solution of 2-chloroethanol (1 equivalent) in the same solvent to the reaction mixture over a period of 1-2 hours using a dropping funnel.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of 2-chloroethanol), cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Wash the filtrate with water to remove any remaining salts and the solvent if it is water-miscible (like DMF). If using a water-immiscible solvent like toluene, perform a liquid-liquid extraction.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification of 2-Diphenylaminoethanol

The crude product from the synthesis will likely contain unreacted diphenylamine, the desired 2-Diphenylaminoethanol, and the N,N-bis(2-hydroxyethyl)diphenylamine byproduct. These can be separated by either vacuum distillation or flash column chromatography.

This method is suitable for larger scale purifications where the boiling points of the components are sufficiently different.

Step-by-Step Methodology:

  • Setup:

    • Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and use appropriate grease for the joints to ensure a good seal. [2][3][4] * Use a Claisen adapter to minimize bumping. [2][3] * A magnetic stirrer is essential for smooth boiling. Do not use boiling chips as they are ineffective under vacuum. [2]

  • Distillation:

    • Transfer the crude product to the distillation flask.

    • Begin stirring and slowly apply vacuum to the system.

    • Once a stable, low pressure is achieved, gradually heat the distillation flask using a heating mantle.

    • Collect the fractions at their respective boiling points under the reduced pressure. Diphenylamine will distill first, followed by 2-Diphenylaminoethanol. The di-alkylated byproduct will have a significantly higher boiling point and will likely remain in the distillation pot.

This is a highly effective method for separating the components on a laboratory scale.

Step-by-Step Methodology:

  • Column Preparation:

    • Pack a glass column with silica gel using a suitable solvent system. A common eluent system is a mixture of hexanes and ethyl acetate. [5][6] * The polarity of the eluent should be optimized using TLC to achieve good separation between the three components (Rf values of 0.2-0.3 for the desired product are a good target).

  • Chromatography:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure 2-Diphenylaminoethanol.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow cluster_synthesis Synthesis cluster_purification Purification setup 1. Reaction Setup (Inert Atmosphere) reaction 2. Slow Addition of Alkylating Agent setup->reaction workup 3. Aqueous Work-up reaction->workup crude_product Crude Product workup->crude_product distillation Vacuum Distillation pure_product Pure 2-Diphenylaminoethanol distillation->pure_product chromatography Flash Column Chromatography chromatography->pure_product crude_product->distillation crude_product->chromatography

Caption: General experimental workflow.

References

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Forrest, J., Liddell, D. A., & Tucker, S. H. (1946). 86. The oxidation of diphenylamine and of its N-derivatives. Part I. Oxidation of >N·CH2R to >N·CO·R. Journal of the Chemical Society (Resumed), 454-456.
  • Ghosh, R., & Jana, A. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Asian Journal of Organic Chemistry, 8(12), 2236-2240.
  • King Group, University of Sheffield. Successful Flash Chromatography. [Link]

  • LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, September 12). [Link]

  • MIT Digital Lab Techniques Manual. Distillation II. (2010, February 4). [Link]

  • Organic Chemistry at the University of Colorado Boulder. Flash Column Chromatography. [Link]

  • Schlenk Line Survival Guide. Dynamic Vacuum Distillation. [Link]

  • Thomas, J. R., & Tolman, C. A. (1962). Oxidation Inhibition by Diphenylamine. Journal of the American Chemical Society, 84(15), 2930-2935.
  • Tkáč, A., & Omelka, L. (1980). Radical reactions in the coordination field of transition metals. VII—H‐transfer between phenolic and aryl‐aminic H‐donors and their radicals. Organic Magnetic Resonance, 13(6), 406-416.
  • Varghese, J. (2021, May 17). Vacuum Distillation. [Link]

  • Zhingel, K. Y., Dovensky, W., Crossman, A., & Allen, A. (1995). Ephedrone: 2-Methylamino-1-Phenylpropan-1-One (Jeff). Journal of Forensic Sciences, 40(2), 313-315.
  • Budyka, M. F., Gavrishova, T. N., & Laukhina, O. D. (1995). Spectral and photochemical properties of bifunctional compounds and their charge-transfer complexes. Derivatives of diphenylamine. High Energy Chemistry, 29(3), 190-193.
  • Feng, Y. S., Mao, L., Bu, X. S., Dai, J. J., & Xu, H. (2015). Pd (OAc) 2-catalyzed dinitration reaction of aromatic amines. Organic letters, 17(15), 3858-3861.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Diphenylaminoethanol and its Products

Welcome to the technical support center for 2-Diphenylaminoethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Diphenylaminoethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this versatile chemical scaffold.

2-Diphenylaminoethanol (C₁₄H₁₅NO) is a bifunctional molecule featuring a secondary amine and a primary alcohol.[1] This structure, while synthetically useful, presents unique purification challenges. The basicity of the diphenylamino group can lead to strong interactions with acidic stationary phases in chromatography, while the polar hydroxyl group influences its solubility profile. This guide provides field-proven insights to overcome these hurdles effectively.

Section 1: Purification by Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid compounds like 2-Diphenylaminoethanol. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] A successful recrystallization yields a product of high purity by excluding impurities into the mother liquor as the solution cools and crystals form.[3]

Troubleshooting Guide & FAQs: Recrystallization

Q1: What is a good starting solvent for recrystallizing 2-Diphenylaminoethanol?

A1: The selection of an appropriate solvent is the most critical step.[3] For 2-Diphenylaminoethanol, its polarity is intermediate. A good starting point is a single solvent like ethanol or isopropanol, or a two-solvent system. In a two-solvent system, the crude material is dissolved in a minimum amount of a "good" solvent (in which it is highly soluble), and a "bad" or "anti-solvent" (in which it is poorly soluble) is added dropwise to induce crystallization.[4][5]

Solvent System Type"Good" Solvent (Soluble)"Bad" Solvent (Insoluble)Rationale & Comments
Two-Solvent TolueneHeptane or HexaneToluene effectively dissolves the aromatic rings, while heptane/hexane acts as an anti-solvent to precipitate the more polar molecule. Excellent for removing non-polar impurities.
Two-Solvent Ethanol or IsopropanolWaterThe alcohol dissolves the compound, and water is added to decrease solubility. Be cautious, as the high polarity of water can sometimes cause "oiling out".[6]
Single Solvent EthanolN/AEthanol is a versatile solvent that often provides good results for compounds with moderate polarity.[6]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution is supersaturated to a high degree. The compound separates as a liquid phase instead of a solid crystalline lattice.

  • Causality: This is common when using highly polar anti-solvents like water with organic molecules or when cooling a highly concentrated solution too rapidly.[6]

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil completely.

    • Add a small amount of the "good" solvent to reduce the saturation level.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, consider a different solvent system where the solubility gradient is less steep. Toluene/heptane is often less prone to oiling out than alcohol/water systems.[7]

Q3: The purity of my material hasn't significantly improved after recrystallization. What went wrong?

A3: This typically indicates one of two issues: either the chosen solvent system is not selective enough, or impurities were trapped within the crystal lattice (inclusion).

  • Causality: If the impurities have a similar solubility profile to your product in the chosen solvent, they will co-crystallize. Rapid crystallization can also physically trap mother liquor within the crystals.

  • Troubleshooting Steps:

    • Improve Selectivity: Test a different solvent system. The goal is to find a solvent that dissolves the impurities well even at low temperatures, while the desired compound crystallizes out.

    • Slow Down Cooling: Ensure the solution cools slowly and without agitation to allow for the formation of a pure, well-ordered crystal lattice.[8]

    • Wash Properly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving the product.[3]

Q4: My final product is still colored, but I expect a white solid. How can I fix this?

A4: Colored impurities are common and often highly conjugated organic molecules. These can sometimes be removed using activated carbon.

  • Causality: These impurities may be present in very small amounts but have high extinction coefficients.

  • Protocol: Activated Carbon Treatment

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling when the carbon is added.

    • Add a small amount of activated carbon (typically 1-2% by weight of your solute).

    • Gently heat the mixture for 5-10 minutes.

    • Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.[9]

    • Proceed with the recrystallization by allowing the hot, clear filtrate to cool slowly.

Experimental Protocol: Two-Solvent Recrystallization of 2-Diphenylaminoethanol
  • Dissolution: Place the crude 2-Diphenylaminoethanol (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add the "good" solvent (e.g., toluene) in small portions while heating the mixture to a gentle boil.[9] Add just enough solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, add the "bad" solvent (e.g., heptane) dropwise with swirling until a persistent cloudiness appears. This is the point of saturation.[5] Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for forming large, pure crystals.[8]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small portion of ice-cold "bad" solvent (heptane) or a cold mixture of the two solvents to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolve Step 1: Dissolution cluster_purify Step 2: Purification cluster_crystallize Step 3: Crystallization cluster_isolate Step 4: Isolation Start Crude Solid AddSolvent Add Minimum Hot 'Good' Solvent Start->AddSolvent Dissolved Hot, Saturated Solution AddSolvent->Dissolved HotFilter Hot Gravity Filtration (Optional) Dissolved->HotFilter If insoluble impurities AddAntiSolvent Add 'Bad' Solvent to Cloud Point Dissolved->AddAntiSolvent If no impurities HotFilter->AddAntiSolvent CoolSlow Slow Cooling to Room Temp AddAntiSolvent->CoolSlow IceBath Chill in Ice Bath CoolSlow->IceBath VacFilter Vacuum Filtration IceBath->VacFilter Wash Wash with Cold Solvent VacFilter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Workflow for a two-solvent recrystallization process.

Section 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[10] For 2-Diphenylaminoethanol and its derivatives, this technique is powerful but requires specific considerations to overcome the challenges posed by the basic amino group.

Troubleshooting Guide & FAQs: Column Chromatography

Q1: My compound is streaking or "tailing" badly on the silica gel column. How can I get sharp peaks?

A1: This is the most common issue when purifying amines on standard silica gel.

  • Causality: The basic lone pair on the nitrogen atom of your compound interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to a slow, uneven elution, causing the characteristic "tailing" or streaking.[11]

  • Troubleshooting Steps:

    • Use a Basic Modifier: Add a small amount of a volatile base to your eluent (mobile phase). The most common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v).[11] The TEA is more basic and will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound and allowing for a much sharper elution profile.

    • Deactivate the Silica: You can pre-treat the silica gel by flushing the packed column with a solvent system containing TEA before loading your sample.[12]

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a commercially available amine-functionalized silica gel.[11][13]

Q2: What is a good starting eluent system for purifying 2-Diphenylaminoethanol on silica gel?

A2: A good starting point is a mixture of a non-polar and a moderately polar solvent, with a basic modifier.

  • Recommended Starting System: Hexanes:Ethyl Acetate (e.g., starting at 4:1) + 1% Triethylamine.

  • Rationale: Begin with a lower polarity and gradually increase the proportion of the more polar solvent (ethyl acetate) to elute your compound. The 1% TEA is crucial to prevent tailing.[11] For more polar derivatives, you may need to switch to a stronger polar solvent like methanol in a dichloromethane (DCM) or ethyl acetate system (e.g., DCM:MeOH 98:2 + 1% TEA).

Q3: The separation between my product and a key impurity is poor. How can I improve the resolution?

A3: Poor resolution means the eluent system is not selective enough for the two compounds.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Test different solvent combinations using Thin Layer Chromatography (TLC) first. The goal is to maximize the difference in Rf values between your product and the impurity. Sometimes switching one component (e.g., from ethyl acetate to diethyl ether) can dramatically alter selectivity.

    • Run a Shallow Gradient: Instead of running the column with a single solvent mixture ("isocratic"), use a gradient elution. Start with a low polarity eluent and gradually increase the percentage of the polar solvent. This sharpens the peaks of later-eluting compounds and can improve separation.[12]

    • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these will lead to a poor separation path.

    • Use "Dry Loading": If your compound is not very soluble in the starting eluent, dissolve it in a different, volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column, which often results in a much sharper starting band and better resolution.[13]

Experimental Protocol: Flash Column Chromatography with Basic Modifier
  • TLC Analysis: First, determine the optimal eluent system using TLC. The ideal system should give your target compound an Rf value of approximately 0.2-0.4. Remember to add 1% TEA to the TLC solvent jar.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed.[14]

  • Sample Loading: Dissolve your crude material in a minimal amount of a suitable solvent (e.g., DCM). Pre-adsorb this solution onto a small amount of silica gel and evaporate to dryness ("dry loading"). Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the surface.

  • Elution: Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate. Begin collecting fractions.

  • Gradient Elution (if needed): Gradually increase the polarity of the eluent by increasing the percentage of the polar solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.[14]

Visualization: Column Chromatography Workflow

Column_Chromatography_Workflow TLC 1. TLC Analysis (Find Eluent, Rf ~0.3) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Solvent (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for flash column chromatography purification.

Section 3: Purification by Distillation

While 2-Diphenylaminoethanol is a solid, distillation is a relevant technique for purifying its liquid derivatives or for removing volatile impurities and solvents. Due to the high boiling points of these compounds, distillation must be performed under reduced pressure (vacuum distillation) to prevent thermal decomposition.[11]

Troubleshooting Guide & FAQs: Distillation

Q1: My product seems to be decomposing in the distillation pot, leading to a dark color and low yield. What can I do?

A1: Thermal degradation is a significant risk for many organic molecules, especially amino alcohols, at high temperatures.[15]

  • Causality: The energy required to boil the compound at atmospheric pressure is high enough to break chemical bonds, leading to decomposition.

  • Troubleshooting Steps:

    • Use a Higher Vacuum: The most effective way to lower the boiling point is to reduce the pressure. A good vacuum pump is essential.

    • Ensure Efficient Stirring: Vigorous stirring of the distillation pot ensures even heating and prevents localized overheating at the flask surface.

    • Use a Kugelrohr Apparatus: For small-scale distillations, a Kugelrohr (short-path) apparatus minimizes the distance the vapor has to travel, which allows for distillation at lower temperatures and pressures.

Q2: How can I effectively remove a high-boiling solvent like DMSO or DMF from my solid product?

A2: These solvents cannot be easily removed on a standard rotary evaporator.

  • Troubleshooting Steps:

    • Azeotropic Distillation: Add a solvent like toluene or heptane that forms a low-boiling azeotrope with the residual high-boiling solvent and distill it off under vacuum. This may need to be repeated several times.

    • Lyophilization (Freeze-Drying): If your compound is soluble in water or tert-butanol and is not volatile, you can dissolve it, freeze the solution, and remove the solvent under high vacuum.

    • Washing/Trituration: If the product is a solid, you can often wash away the residual solvent by triturating (suspending and stirring) the solid in a solvent in which it is insoluble (e.g., water or ether), followed by filtration.

Visualization: Vacuum Distillation Logic

Vacuum_Distillation_Logic Setup Heating Mantle & Stirrer Distilling Flask (Crude Liquid) Vigreux Column (Optional) Condenser Condenser Cooling Water In/Out Setup->Condenser Vapor Collection Receiving Flask Cold Trap (protects pump) Condenser->Collection Condensate (Pure Liquid) Vacuum Manometer (Pressure Reading) Vacuum Pump Collection->Vacuum Vacuum Line

Caption: Key components of a vacuum distillation setup.

References
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
  • BenchChem Technical Support Team. (2025).
  • Sigma-Aldrich.
  • SIELC Technologies. Separation of Diphenylaminoethanol on Newcrom R1 HPLC column. SIELC.
  • University of California, Irvine.
  • University of Rochester, Department of Chemistry.
  • Mount Holyoke College.
  • Reddit r/Chempros. (2023).
  • MIT OpenCourseWare. 8.
  • Smilkstein, M. (2013).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
  • Columbia University.
  • University of Rochester, Department of Chemistry.
  • Nichols, L. (2022).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80586, 2-(Diphenylamino)ethanol.
  • Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Shah, R. P. (2013). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology, 37(10).
  • E-A. E. E. E. Gouda. (2017). Thermal Degradation Mechanism of 2-(Ethylamino) Ethanol Aqueous Solution within a Postcombustion CO 2 Capture Process.
  • Kureha Chemical Industry Co., Ltd. (1969). Method of purifying ethanolamines.
  • ChemicalBook. 2-DIPHENYLAMINO-ETHANOL (6315-51-1).

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 2-Diphenylaminoethanol in Reactions

Welcome to our specialized technical support hub designed for researchers, scientists, and professionals in drug development. This comprehensive guide addresses common solubility challenges encountered with 2-Diphenylami...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical support hub designed for researchers, scientists, and professionals in drug development. This comprehensive guide addresses common solubility challenges encountered with 2-Diphenylaminoethanol in various reaction environments. Our objective is to provide you with practical, in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure the successful execution of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for the poor solubility of 2-Diphenylaminoethanol in my reaction?

A1: The solubility characteristics of 2-Diphenylaminoethanol are intrinsically linked to its molecular structure, which consists of a large, nonpolar diphenylamino group and a polar ethanol tail.[1] This dual nature often leads to solubility issues.

  • Principle of "Like Dissolves Like": The dominance of the two bulky phenyl rings imparts a significant hydrophobic character to the molecule, resulting in poor solubility in highly polar solvents, most notably water.

  • Role of Intermolecular Forces: In the solid state, 2-Diphenylaminoethanol molecules are stabilized by hydrogen bonding from the hydroxyl groups and van der Waals interactions between the phenyl rings. An effective solvent must possess the ability to overcome these intermolecular forces.

  • Influence of pH: As an amino alcohol, 2-Diphenylaminoethanol is a basic compound. Consequently, its solubility is highly dependent on the pH of the medium. In acidic conditions, the amino group becomes protonated, forming a more soluble salt.

Below is a diagram illustrating the logical progression for troubleshooting solubility problems.

cluster_0 Initial Observation cluster_1 Primary Troubleshooting Steps cluster_2 Advanced Strategies cluster_3 Outcome Poor Solubility Poor Solubility Solvent Screening Solvent Screening Poor Solubility->Solvent Screening  Initial Approach pH Adjustment pH Adjustment Poor Solubility->pH Adjustment  For Aqueous/Protic Systems Temperature Increase Temperature Increase Poor Solubility->Temperature Increase  Common Tactic Co-solvent System Co-solvent System Solvent Screening->Co-solvent System  If single solvent fails Phase-Transfer Catalyst Phase-Transfer Catalyst Solvent Screening->Phase-Transfer Catalyst  For Biphasic Reactions Homogeneous Solution Homogeneous Solution pH Adjustment->Homogeneous Solution Temperature Increase->Homogeneous Solution Co-solvent System->Homogeneous Solution Phase-Transfer Catalyst->Homogeneous Solution

Caption: A workflow for troubleshooting the solubility of 2-Diphenylaminoethanol.

Part 2: Troubleshooting Guides

Issue 1: My 2-Diphenylaminoethanol fails to dissolve in a standard organic solvent for my reaction.

Underlying Cause: The chosen solvent's polarity may not be suitable for dissolving 2-Diphenylaminoethanol. While it is an organic molecule, the presence of the hydroxyl group imparts a degree of polarity that must be considered.

Troubleshooting Steps:

  • Systematic Solvent Screening: A methodical approach to testing solubility in various solvents with differing polarities is the first logical step. It is highly recommended to perform these tests on a small scale before proceeding with the full-scale reaction.

    Experimental Protocol: Small-Scale Solubility Assessment

    • Accurately weigh 10 mg of 2-Diphenylaminoethanol into a series of small vials.

    • To each vial, add 1 mL of a different test solvent.

    • Agitate each vial using a vortex mixer or magnetic stirrer for 5-10 minutes at ambient temperature.

    • Carefully observe each vial for complete dissolution. If the compound has not fully dissolved, gently warm the vial to approximately 40-50 °C and note any changes in solubility.

    • Systematically record all observations.

    Data Presentation: Solubility of 2-Diphenylaminoethanol in Common Organic Solvents at Room Temperature

SolventPolarity IndexObservation
Dichloromethane (DCM)3.1Soluble
Tetrahydrofuran (THF)4.0Soluble
Acetonitrile (MeCN)5.8Sparingly Soluble
Isopropanol (IPA)3.9Sparingly Soluble
Toluene2.4Slightly Soluble
Water10.2Insoluble
Hexane0.1Insoluble
  • Utilize a Co-solvent System: If a single solvent proves ineffective, a co-solvent system can be a powerful alternative.[2][3][4] The objective is to create a solvent blend with an optimal polarity to dissolve all reaction components.[2][3][4]

    Workflow for Developing a Co-solvent System:

    A Identify a solvent that dissolves 2-Diphenylaminoethanol (e.g., THF) C Start with the solvent from step B and slowly titrate in the solvent from step A A->C B Identify a solvent in which your other reactants are soluble (e.g., Water) B->C D Observe for complete dissolution of all components C->D E Homogeneous reaction mixture achieved D->E

    Caption: A step-by-step workflow for the development of a co-solvent system.

Issue 2: My reaction is biphasic, and the 2-Diphenylaminoethanol is exhibiting low reactivity.

Underlying Cause: In a biphasic system, such as an aqueous and an organic layer, the 2-Diphenylaminoethanol may be preferentially partitioned into one phase, thereby limiting its interaction with a reactant in the other phase.

Troubleshooting Strategy: Phase-Transfer Catalysis

A phase-transfer catalyst (PTC) can be employed to facilitate the transport of a reactant from one phase to another, enabling the reaction to proceed.[5][6]

Mechanism of Action: A typical PTC, like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can form an ion pair with an ionic species in the aqueous phase.[5] This newly formed ion pair is soluble in the organic phase, allowing the transported ion to react with the organic-soluble substrate, such as 2-Diphenylaminoethanol.[5][7]

Experimental Protocol: Implementing Phase-Transfer Catalysis

  • Select a Suitable PTC: For reactions involving anions, quaternary ammonium or phosphonium salts are generally effective choices.[5]

  • Optimize the Catalyst Loading: A catalytic amount, typically ranging from 1-10 mol% relative to the limiting reagent, is usually sufficient.

  • Introduce the PTC to the Reaction: The PTC is generally added at the commencement of the reaction along with the other reagents.

  • Ensure Efficient Agitation: Vigorous stirring is critical to maximize the interfacial surface area between the two phases, which in turn enhances the efficiency of the catalyst.

Issue 3: I am conducting a reaction in an aqueous medium, and the 2-Diphenylaminoethanol is precipitating.

Underlying Cause: As a weakly basic compound, 2-Diphenylaminoethanol has very low solubility in water at neutral or alkaline pH.

Troubleshooting Strategy: pH Adjustment

By decreasing the pH of the aqueous medium, the amino group of 2-Diphenylaminoethanol will be protonated to form the corresponding ammonium salt. This salt is significantly more polar and thus exhibits much greater solubility in water.

Practical Implementation:

  • Adjust the pH Accordingly: To ensure complete protonation and solubilization, it is advisable to adjust the pH of the aqueous solution to at least 2 pH units below the estimated pKa of the amino group. A pH of 7 or lower should therefore be effective.

  • Select an Appropriate Acid: Use a dilute acid that is compatible with your reaction conditions (e.g., HCl, H₂SO₄). Add the acid dropwise while carefully monitoring the pH with a calibrated pH meter until the target pH is achieved and the 2-Diphenylaminoethanol has completely dissolved.

Crucial Consideration: It is imperative to verify that the acidic conditions are compatible with all other reagents and will not promote any undesired side reactions.

References

  • Co-solvent - Wikipedia. Available at: [Link]

  • Cosolvent - an overview | ScienceDirect Topics. Available at: [Link]

  • Use of Cosolvents in Pharmaceutical Formulations - Taylor & Francis. Available at: [Link]

  • Phase-transfer catalyst - Wikipedia. Available at: [Link]

  • Phase transfer catalysis (PTC) - OperaChem. Available at: [Link]

  • O'Donnell Amino Acid Synthesis - Organic Chemistry Portal. Available at: [Link]

  • 2-(Diphenylamino)ethanol | C14H15NO - PubChem. Available at: [Link]

Sources

Troubleshooting

Stability and degradation of 2-Diphenylaminoethanol under different conditions

Welcome to the technical support center for 2-Diphenylaminoethanol (2-DPAE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stab...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Diphenylaminoethanol (2-DPAE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental stability of 2-DPAE.

Q1: What is 2-Diphenylaminoethanol (2-DPAE) and what are its primary applications?

A1: 2-Diphenylaminoethanol, with CAS number 6315-51-1, is a chemical compound featuring a diphenylamine moiety attached to an ethanol group[1][]. Structurally, it is a secondary amino alcohol. Its applications are diverse, often utilized as an intermediate in the synthesis of pharmaceuticals, as a component in polymer chemistry, and in the development of novel organic materials. Its unique structure lends itself to various chemical reactions, making it a versatile building block in organic synthesis.

Q2: What are the ideal storage conditions for 2-DPAE to ensure long-term stability?

A2: To maintain the integrity of 2-DPAE, proper storage is critical. Based on material safety data and general chemical principles for amino alcohols, the following conditions are recommended.

ParameterRecommended ConditionRationale & Explanation
Temperature Room Temperature[1]Storing at controlled room temperature in a dry environment minimizes the rate of potential thermal degradation reactions.
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)2-DPAE, like many secondary amines, is susceptible to oxidation. Storing under an inert gas displaces oxygen, significantly reducing oxidative degradation.
Light Amber vials or in the darkExposure to UV-Vis light can induce photodegradation. Using light-blocking containers is essential to prevent the formation of photolytic impurities.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination from moisture and atmospheric components like CO2 and oxygen. A tight seal is crucial.

Q3: What are the primary degradation pathways for a molecule like 2-DPAE?

A3: The chemical structure of 2-DPAE—containing a secondary amine and a primary alcohol—makes it susceptible to several degradation pathways, which are common for many pharmaceutical compounds.[3][4] These include:

  • Oxidation: The secondary amine is the most likely site for oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides. This can lead to the formation of colored impurities and N-oxides.

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds, leading to complex degradation product profiles.

  • Thermolysis (Thermal Degradation): High temperatures can accelerate degradation reactions, including dehydration, oxidation, and fragmentation of the molecule.

  • Acid/Base Hydrolysis: Extreme pH conditions can catalyze degradation. While 2-DPAE lacks highly labile groups like esters or amides, strong acidic or basic conditions can still promote side reactions, particularly at elevated temperatures.[5]

Section 2: Troubleshooting Guide for Experimental Issues

This section is structured to help you diagnose and solve specific problems encountered during the use of 2-DPAE in your experiments.

Q4: My solution of 2-DPAE has developed a yellow or brownish tint. What is causing this, and how can I prevent it?

A4: Probable Cause: The discoloration of your 2-DPAE solution is a classic indicator of oxidative degradation . The secondary amine group is likely being oxidized, forming highly conjugated impurities (like imines or quinone-like structures) that absorb visible light. This process is often accelerated by exposure to air (oxygen), light, and trace metal impurities.

Diagnostic Workflow:

Caption: Diagnostic workflow for discolored 2-DPAE solutions.

Mitigation and Prevention Protocol:

  • Solvent Preparation: Before preparing your solution, thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Inert Atmosphere Handling: Whenever possible, handle the solid 2-DPAE and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Use of Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution.

  • Photoprotection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a trace amount of a chelating agent like EDTA can sequester metal ions.

Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products of 2-DPAE?

A5: Probable Cause: Yes, the appearance of new, unexpected peaks is a strong indication that your 2-DPAE sample has degraded. The identity of these peaks depends on the stress condition the sample was exposed to (e.g., heat, light, pH, oxygen). Forced degradation studies are the industry-standard approach to proactively identify these potential impurities.[6][7][8][9]

Investigative Approach: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the stability of your molecule and for developing stability-indicating analytical methods.[9][10] This involves intentionally exposing 2-DPAE to harsh conditions to generate potential degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F LC-MS/MS A->F G HPLC-PDA/UV A->G B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->F B->G C Oxidation (e.g., 3% H2O2, RT) C->F C->G D Thermal (e.g., 80°C, solid/solution) D->F D->G E Photolytic (ICH Q1B conditions) E->F E->G H Identify Degradants F->H I Elucidate Pathways F->I J Validate Method G->J start 2-DPAE Sample start->A start->B start->C start->D start->E

Caption: Workflow for a forced degradation study of 2-DPAE.

Protocol: Basic Forced Degradation Study for 2-DPAE

  • Stock Solution Preparation: Prepare a stock solution of 2-DPAE (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acidic: Mix the stock solution 1:1 with 0.2 M HCl. Heat at 60-80°C for several hours.

    • Basic: Mix the stock solution 1:1 with 0.2 M NaOH. Heat at 60-80°C for several hours.

    • Oxidative: Mix the stock solution 1:1 with 6% H₂O₂. Keep at room temperature for 24 hours.[4]

    • Thermal: Store both the solid material and the stock solution at an elevated temperature (e.g., 80°C) for several days.

    • Photolytic: Expose the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: At various time points, take an aliquot of each stressed sample, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS).

    • The PDA detector will show if the degradation products have different UV spectra from the parent compound.

    • The MS detector is crucial for obtaining the mass of the degradation products, which is the first step in structural elucidation.[3]

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. The new peaks are your degradation products. By noting which stress condition produced which peaks, you can deduce the likely degradation pathways.

Section 3: Data Summary and References

Summary of 2-DPAE Stability Profile

The following table summarizes the expected behavior of 2-DPAE under various stress conditions, consistent with the behavior of similar amino alcohol compounds.

Stress ConditionExpected StabilityPrimary Degradation PathwayPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Moderately StablePotential for slow dehydration or ether formation at high temperatures.Dehydration products, dimers.
Basic (e.g., 0.1 M NaOH) Generally StableMore resistant than to acid, but strong base at high temp can cause decomposition.Fragmentation products.
Oxidative (e.g., H₂O₂) Highly Unstable Oxidation of the secondary amine.[11][12]N-oxides, imines, and subsequent colored polymeric materials.
Thermal (e.g., >80°C) Moderately UnstableCan accelerate oxidation and promote elimination/dehydration reactions.[13][14]Similar to oxidative and acidic pathways.
Photolytic (UV/Vis Light) UnstablePhotodegradation, often involving radical mechanisms.[15][16]Complex mixture of fragmented and rearranged products.

References

  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • R&D World. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]

  • ACS Publications. (2020). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2012). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • PMC. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • ResearchGate. (2019). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (2016). Thermal Degradation Mechanism of 2-(Ethylamino) Ethanol Aqueous Solution within a Postcombustion CO2 Capture Process. Retrieved from [Link]

  • NIH. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Retrieved from [Link]

  • NIH. (2021). Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. Retrieved from [Link]

  • NTNU. (2013). Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation. Retrieved from [Link]

  • MDPI. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Retrieved from [Link]

  • ResearchGate. (2018). Determination of phenolic drugs and their formulations via various analytical methods. Retrieved from [Link]

  • Amanote Research. (n.d.). Identification of Degradation Products and. Retrieved from [Link]

  • ResearchGate. (2012). Study of OH-initiated degradation of 2-aminoethanol. Retrieved from [Link]

  • ResearchGate. (2014). Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. Retrieved from [Link]

  • ResearchGate. (2015). Thermal and Oxidative Degradation of Aqueous N, N-Diethylethanolamine (DEEA) at Stripping Conditions for CO2 Capture. Retrieved from [Link]

  • ResearchGate. (2020). Effect of ph on the stability of red beet extract (Beta vulgaris l.) microcapsules produced by spray drying or freeze drying. Retrieved from [Link]

  • ResearchGate. (2014). Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Diphenylaminoethanol Substitutions

Welcome to the technical support center for the synthetic manipulation of 2-diphenylaminoethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic manipulation of 2-diphenylaminoethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of substitution reactions involving this versatile scaffold. Here, we will dissect common experimental challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the efficiency and reproducibility of your reactions.

I. Understanding the Reactivity of 2-Diphenylaminoethanol

2-Diphenylaminoethanol possesses two primary sites for substitution: the hydroxyl group (O-alkylation or O-acylation) and the secondary amine (N-alkylation or N-acylation). The diphenylamino group's steric bulk and electronic effects significantly influence the molecule's reactivity. The secondary amine is generally less nucleophilic than a simple dialkylamine due to the electron-withdrawing nature of the two phenyl rings. Conversely, the hydroxyl group's reactivity is comparable to other primary alcohols.

The choice of reaction conditions—specifically the base, solvent, and electrophile—will dictate the selectivity between N- and O-substitution. Understanding these nuances is paramount to achieving the desired product.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the substitution reactions of 2-diphenylaminoethanol in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I am attempting an N-alkylation with an alkyl halide, but I am observing low conversion and the formation of a significant amount of O-alkylation byproduct. What is happening and how can I favor N-alkylation?

A1: This is a classic selectivity challenge. The hydroxyl group can be deprotonated by the base, leading to a competing Williamson ether synthesis.[1][2] The secondary amine's reduced nucleophilicity makes this side reaction more prominent.

Causality & Strategy:

  • Basicity vs. Nucleophilicity: Strong, non-nucleophilic bases are preferred for deprotonating the amine without promoting O-alkylation. Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective.[1][3] Weaker inorganic bases like potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate the amine, leading to a mixture of products.

  • Solvent Effects: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for N-alkylation.[1][4] These solvents solvate the cation of the base, leaving the amine anion more "naked" and nucleophilic.[5][6] Protic solvents (e.g., alcohols) can hydrogen bond with the amine, reducing its nucleophilicity and are generally not recommended for this transformation.

  • Protecting Group Strategy: If selectivity remains an issue, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group. This temporarily blocks the competing reaction site, allowing for clean N-alkylation, followed by deprotection.

Q2: My N-alkylation reaction is sluggish, even with a strong base and an appropriate solvent. What factors could be limiting the reaction rate?

A2: Several factors can contribute to a slow reaction rate in N-alkylation.

Troubleshooting Steps:

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your electrophile is critical. The reactivity order is generally I > Br > Cl > OTs/OMs.[7] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Steric Hindrance: The bulky diphenylamino group can sterically hinder the approach of the electrophile. If your alkylating agent is also sterically demanding (e.g., a secondary or tertiary halide), the reaction will be slow. SN2 reactions, which are typical for these alkylations, work best with primary alkyl halides.[1][2]

  • Temperature: While many alkylations proceed at room temperature, some may require heating to overcome the activation energy barrier.[3] Cautiously increasing the temperature in 10-20°C increments can improve the reaction rate. Monitor the reaction closely for the formation of degradation products at higher temperatures.

  • Phase-Transfer Catalysis: For reactions with inorganic bases that have poor solubility in organic solvents, the addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) can be highly effective.[8][9] The PTC shuttles the base anion into the organic phase, facilitating the reaction.[10]

Q3: I am observing the formation of a quaternary ammonium salt as a byproduct in my N-alkylation reaction. How can I prevent this over-alkylation?

A3: The mono-alkylated product can sometimes be more nucleophilic than the starting 2-diphenylaminoethanol, leading to a second alkylation event and the formation of a quaternary ammonium salt.[11][12]

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the 2-diphenylaminoethanol relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, favoring the initial mono-alkylation.[3]

  • Reaction Monitoring: Carefully monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to stop the reaction once the desired product is maximized and before significant over-alkylation occurs.

Troubleshooting O-Alkylation (Williamson Ether Synthesis)

Q4: I am trying to synthesize the ether derivative of 2-diphenylaminoethanol, but the reaction is incomplete. How can I drive the reaction to completion?

A4: Incomplete O-alkylation is often due to insufficient deprotonation of the hydroxyl group or a less reactive alkylating agent.

Optimization Parameters:

  • Base Selection: A strong base is required to fully deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice.[13] Ensure the NaH is fresh and properly handled under an inert atmosphere.

  • Solvent Choice: Anhydrous polar aprotic solvents like THF or DMF are recommended.[1]

  • Temperature: Gently heating the reaction (e.g., to 50-60 °C) can increase the rate of reaction.

  • Equivalent of Reagents: Using a slight excess of both the base (e.g., 1.2 equivalents) and the alkylating agent (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.

Q5: My O-alkylation reaction is producing a significant amount of elimination byproduct. How can I suppress this side reaction?

A5: Elimination (E2) is a common competing pathway in Williamson ether synthesis, especially with secondary or bulky primary alkyl halides.[2][14]

Strategies to Favor Substitution (SN2):

  • Substrate Choice: Whenever possible, use a primary alkyl halide as the electrophile.[7]

  • Temperature Control: Elimination reactions are generally favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will minimize the elimination byproduct.

  • Less Hindered Base: While a strong base is needed, a very bulky base like potassium tert-butoxide can favor elimination.[2] Sodium hydride is generally a better choice to minimize this side reaction.[13]

III. Experimental Protocols & Data

Protocol 1: General Procedure for N-Alkylation

This protocol provides a starting point for the N-alkylation of 2-diphenylaminoethanol using an alkyl halide.

Materials:

  • 2-Diphenylaminoethanol

  • Alkyl halide (1.0-1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-diphenylaminoethanol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive halides.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol outlines a general method for the O-alkylation of 2-diphenylaminoethanol.

Materials:

  • 2-Diphenylaminoethanol

  • Alkyl halide (1.2-1.5 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Follow steps 1-5 from Protocol 1, using anhydrous THF as the solvent.

  • Add the alkyl halide (1.2-1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir. If the reaction is slow, gently heat to reflux until completion (monitor by TLC).

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Recommended Reaction Parameters
ParameterN-AlkylationO-Alkylation (Williamson Ether Synthesis)Rationale
Base NaH, t-BuOKNaH, KHStrong, non-nucleophilic bases are effective.[1][13]
Solvent DMF, THF, DMSOTHF, DMFPolar aprotic solvents enhance nucleophilicity.[1][4]
Electrophile Primary Alkyl Halide (I > Br > Cl)Primary Alkyl Halide (I > Br > Cl)Minimizes competing elimination reactions.[2]
Temperature 0 °C to RT (or gentle heating)RT to RefluxLower temperatures can improve selectivity.[3]
Additives Phase-Transfer Catalyst (e.g., TBAB)-Useful for heterogeneous base/solvent systems.[8]

IV. Visualizing Reaction Pathways & Troubleshooting

Decision Tree for Optimizing N-Alkylation

N_Alkylation_Troubleshooting start Start: N-Alkylation of 2-Diphenylaminoethanol low_conversion Problem: Low Conversion start->low_conversion If side_product Problem: O-Alkylation Side Product start->side_product If over_alkylation Problem: Over-alkylation start->over_alkylation If check_base 1. Check Base Is it strong enough (NaH, t-BuOK)? low_conversion->check_base protect_oh Protect -OH group (e.g., TBDMS-Cl) side_product->protect_oh slow_addition Slowly add alkylating agent over_alkylation->slow_addition check_solvent 2. Check Solvent Is it polar aprotic (DMF, THF)? check_base->check_solvent Yes check_halide 3. Check Alkyl Halide Use R-I or R-Br? check_solvent->check_halide Yes increase_temp 4. Increase Temperature Cautiously check_halide->increase_temp Yes success Successful N-Alkylation increase_temp->success protect_oh->success excess_amine Use excess 2-diphenylaminoethanol slow_addition->excess_amine excess_amine->success

Caption: Troubleshooting workflow for N-alkylation.

Competing Pathways: Substitution vs. Elimination

SN2_vs_E2 cluster_conditions Favorable Conditions reactants Alkoxide + Alkyl Halide sn2_path Sₙ2 Pathway (Substitution) reactants->sn2_path e2_path E2 Pathway (Elimination) reactants->e2_path ether_product Ether Product sn2_path->ether_product alkene_product Alkene Product e2_path->alkene_product sn2_favored Primary Alkyl Halide Low Temperature sn2_favored->sn2_path e2_favored Secondary/Tertiary Halide High Temperature Bulky Base e2_favored->e2_path

Caption: SN2 vs. E2 competition in O-alkylation.

V. References

  • ResearchGate. The optimal conditions of N-alkylation reaction. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Available at: [Link]

  • ResearchGate. Optimizing reaction conditions of N-alkylation reaction. Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Available at: [Link]

  • Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • ACS Green Chemistry Institute. (2026). Phase Transfer Catalysis. Available at: [Link]

  • ACS Publications. Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. Available at: [Link]

  • National Institutes of Health. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. Industrial Phase-Transfer Catalysis. Available at: [Link]

  • Wikipedia. Solvent effects. Available at: [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]

  • Royal Society of Chemistry. Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines. Available at: [Link]

  • Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Available at: [Link]

  • National Institutes of Health. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Available at: [Link]

  • YouTube. (2013). Strategy for Solving Substitution Reaction Problems. Available at: [Link]

  • ResearchGate. (2025). Solvent effect on complexation reactions. Available at: [Link]

  • YouTube. (2014). Solvent Effects on Sn2 Reactions. Available at: [Link]

  • ACS Publications. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. Available at: [Link]

  • YouTube. (2016). Practice Problem: Drawing Substitution and Elimination Products (SN1/SN2/E1/E2). Available at: [Link]

  • YouTube. (2018). Substitution Reactions - Problems. Available at: [Link]

  • Royal Society of Chemistry. New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Available at: [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Available at: [Link]

  • Khan Academy. Elimination vs substitution: secondary substrate. Available at: [Link]

  • Mettler Toledo. Alkylation Reactions. Available at: [Link]

  • Monash University. New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of N-alkylated amines via alcohol dehydrogenation catalyzed by a bis-azo-diamido coordinated ruthenium(iii) complex. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Results in Experiments with 2-Diphenylaminoethanol

Welcome to the technical support center for 2-Diphenylaminoethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected experimental outcomes. The fol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Diphenylaminoethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected experimental outcomes. The following question-and-answer format directly addresses potential issues, providing causative explanations and actionable solutions to ensure the integrity and reproducibility of your results.

Section 1: Compound Integrity and Handling

This section focuses on the foundational aspects of working with 2-Diphenylaminoethanol, as issues with the compound itself are a primary source of experimental variability.

Q1: I'm observing lower than expected potency or a complete lack of activity in my biological assay. What could be the cause?

A1: This is a common issue when working with small molecule compounds. The root cause often lies in the integrity, solubility, or concentration of your 2-Diphenylaminoethanol stock.

  • Expertise & Experience: In many cases, the perceived inactivity of a compound is not due to its inherent biological properties but rather to practical issues in its preparation and handling.[1] It is crucial to first validate the compound's integrity before questioning the experimental hypothesis.

  • Troubleshooting Protocol:

    • Verify Compound Identity and Purity:

      • Action: Confirm the identity and purity of your 2-Diphenylaminoethanol batch using analytical techniques such as HPLC-UV, LC-MS, and NMR.

      • Causality: Impurities from synthesis or degradation products can compete with the active compound or have confounding biological effects.

    • Assess Solubility:

      • Action: Visually inspect your stock and working solutions for any precipitation. Perform a solubility test by preparing a dilution series in your assay buffer and observing for any cloudiness or solid particles.[1]

      • Causality: If 2-Diphenylaminoethanol precipitates out of solution, its effective concentration will be significantly lower than the nominal concentration, leading to a loss of activity.[1]

    • Check for Degradation:

      • Action: Prepare fresh stock solutions from a new aliquot of the solid compound. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[2]

      • Causality: N-substituted ethanolamines can be susceptible to oxidation or other forms of degradation, especially if not stored correctly.

Section 2: Analytical and Purification Challenges

Accurate quantification and a pure starting material are prerequisites for reliable experimental outcomes. This section addresses common hurdles in the analysis and purification of 2-Diphenylaminoethanol.

Q2: My HPLC analysis of 2-Diphenylaminoethanol shows peak tailing and inconsistent retention times. How can I resolve this?

A2: Peak tailing and retention time shifts in HPLC are often indicative of interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Expertise & Experience: The tertiary amine in 2-Diphenylaminoethanol can interact with residual silanols on silica-based C18 columns, leading to peak tailing. Mobile phase composition and pH are critical parameters to control for consistent chromatography.

  • Troubleshooting Protocol:

    • Mobile Phase Modification:

      • Action: Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a mobile phase with a slightly acidic pH (e.g., using formic acid or acetic acid) to protonate the amine, which can improve peak shape.

      • Causality: TEA acts as a sacrificial base, binding to the active silanol groups on the stationary phase and reducing their interaction with the basic 2-Diphenylaminoethanol. Protonating the analyte can also minimize these secondary interactions.

    • Column Selection:

      • Action: If peak tailing persists, consider using an "end-capped" C18 column or a column with a different stationary phase, such as a phenyl-hexyl column.

      • Causality: End-capped columns have fewer free silanol groups, reducing the potential for undesirable interactions. A phenyl-hexyl stationary phase may offer different selectivity and improved peak shape for aromatic compounds.

    • System Check:

      • Action: Ensure the mobile phase is properly degassed and that there are no leaks in the system.

      • Causality: Air bubbles in the pump or detector can cause retention time fluctuations and baseline noise.

Parameter Symptom Potential Cause Recommended Action
Peak Shape Tailing PeakSecondary interactions with stationary phaseAdd competing base (e.g., TEA) to mobile phase; Adjust pH
Retention Time Drifting Retention TimeInconsistent mobile phase composition; Column temperature fluctuationsEnsure proper mobile phase mixing; Use a column oven
Baseline Noisy BaselineAir in the system; Contaminated mobile phaseDegas mobile phase; Use high-purity solvents

Q3: I suspect my purified 2-Diphenylaminoethanol contains byproducts from the synthesis. What are the likely impurities?

A3: The synthesis of 2-(diphenylamino)ethanol, typically involving the reaction of diphenylamine with 2-chloroethanol or ethylene oxide, can lead to several potential impurities.

  • Expertise & Experience: In nucleophilic substitution reactions involving amines, over-alkylation is a common side reaction. Unreacted starting materials are also frequent impurities.

  • Potential Impurities:

    • Unreacted Diphenylamine: Can be carried through the purification process.

    • Over-alkylation Product: Reaction of the hydroxyl group of 2-Diphenylaminoethanol with another molecule of the alkylating agent can lead to a diether byproduct.

    • Ring-Alkylated Products: Under certain conditions, Friedel-Crafts-type alkylation of the aromatic rings could occur, though this is less likely under standard conditions for this synthesis.

  • Purification Strategy:

    • Action: Column chromatography on silica gel is an effective method for separating 2-Diphenylaminoethanol from less polar impurities like diphenylamine and more polar byproducts. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended.

    • Causality: The polarity differences between the starting materials, product, and potential byproducts allow for their separation on a polar stationary phase like silica gel.

Section 3: Troubleshooting Biological Assays

Biological systems introduce a higher level of complexity and potential for variability. This section provides guidance on addressing unexpected results in cell-based assays.

Q4: I am observing high variability in my cell-based assay results between experiments. How can I improve reproducibility?

A4: Reproducibility in cell-based assays is a multifaceted challenge. Consistency in cell handling and experimental execution is paramount.[3]

  • Expertise & Experience: Cells are sensitive to their environment. Minor variations in cell culture conditions can lead to significant differences in their response to a compound. It is crucial to standardize every step of the experimental workflow.

  • Workflow for Improving Reproducibility:

    G cluster_0 Pre-Assay Standardization cluster_1 Assay Execution cluster_2 Data Acquisition and Analysis A Standardize Cell Culture Conditions (Media, Supplements, CO2, Temperature) B Use Cells within a Consistent and Low Passage Number Range A->B C Ensure Consistent Cell Seeding Density B->C D Prepare Fresh Compound Dilutions for Each Experiment C->D Proceed to Assay E Standardize Incubation Times with Compound D->E F Use Consistent Reagent Concentrations and Volumes E->F G Ensure Proper Instrument Settings and Calibration F->G Proceed to Measurement H Apply Consistent Data Analysis Parameters G->H

Q5: The observed biological effect of 2-Diphenylaminoethanol does not seem to be dose-dependent. What could be the issue?

A5: A lack of a clear dose-response relationship can indicate several underlying problems, from compound solubility to off-target effects.

  • Expertise & Experience: A classic sigmoidal dose-response curve is expected for most specific biological inhibitors. Deviations from this often point to experimental artifacts or complex biological mechanisms.

  • Troubleshooting a Non-Dose-Dependent Response:

    • Re-evaluate Solubility:

      • Action: As mentioned in Q1, confirm that 2-Diphenylaminoethanol is soluble at the highest concentrations tested in your assay medium.

      • Causality: If the compound precipitates at higher concentrations, the effective concentration will plateau, leading to a flat response at the higher end of your dose range.

    • Assess Cytotoxicity:

      • Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay.

      • Causality: If 2-Diphenylaminoethanol is cytotoxic at higher concentrations, the observed effect may be due to general toxicity rather than specific inhibition of your target. This can mask the true dose-response relationship. [2]

    • Consider Off-Target Effects:

      • Action: If possible, test a structurally related but inactive analog of 2-Diphenylaminoethanol as a negative control. Also, consider if the observed phenotype could be caused by interaction with other targets.

      • Causality: At higher concentrations, small molecules are more likely to engage in off-target interactions, which may produce a biological effect that is independent of the intended target.

Section 4: Forced Degradation and Stability

Understanding the stability of 2-Diphenylaminoethanol under various stress conditions is crucial for developing robust analytical methods and for interpreting stability data.

Q6: I need to perform a forced degradation study on 2-Diphenylaminoethanol. What conditions should I test, and what degradation products might I expect?

A6: Forced degradation studies are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods. [4][5]

  • Expertise & Experience: The structure of 2-Diphenylaminoethanol, containing a tertiary amine and a primary alcohol on an ethyl bridge, suggests susceptibility to oxidation and potentially hydrolysis under extreme pH conditions.

  • Forced Degradation Protocol:

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway Expected Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hUnlikely to cause significant degradation of the core structure.Likely stable.
Alkaline Hydrolysis 0.1 M NaOH, 60°C, 24hUnlikely to cause significant degradation of the core structure.Likely stable.
Oxidation 3% H₂O₂, RT, 24hOxidation of the tertiary amine.N-oxide of 2-Diphenylaminoethanol.
Thermal Degradation 80°C, 72h (solid and solution)Dehydration or other rearrangements.Potential for elimination to form an enamine.
Photodegradation UV light (254 nm) and visible light, RT, 24hPhotolytic cleavage.Complex mixture of products possible.
  • Diagram of Potential Oxidative Degradation:

    G compound 2-Diphenylaminoethanol C₁₄H₁₅NO degradant 2-(Diphenylamino)ethanol N-oxide C₁₄H₁₅NO₂ compound->degradant Oxidation oxidizing_agent H₂O₂ oxidizing_agent->compound

    Caption: Potential oxidative degradation pathway of 2-Diphenylaminoethanol.

References

  • Diomede, L., et al. (2019). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen. DCVMN. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2019). Pharmaceutical Technology. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Advanced Drug Delivery Reviews, 67, 1-16. [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

Sources

Optimization

How to prevent byproduct formation with 2-Diphenylaminoethanol

A Guide to Minimizing Byproduct Formation in Your Experiments Welcome to the technical support center for 2-Diphenylaminoethanol. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation in Your Experiments

Welcome to the technical support center for 2-Diphenylaminoethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during its use in chemical synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts I might encounter when using 2-Diphenylaminoethanol?

A1: While the specific byproducts can be reaction-dependent, they generally fall into four main categories:

  • Over-alkylation Products: In reactions where the nitrogen of 2-Diphenylaminoethanol is the target for alkylation, there is a risk of forming quaternary ammonium salts if the reaction is not carefully controlled.

  • O-Alkylation Products: The hydroxyl group of 2-Diphenylaminoethanol can also undergo alkylation, leading to the formation of an ether byproduct. This is often in competition with the desired N-alkylation.

  • Oxidation Products: The tertiary amine in 2-Diphenylaminoethanol is susceptible to oxidation, which can lead to the formation of N-oxides.[1] This is particularly relevant when using certain oxidizing agents or under aerobic conditions at elevated temperatures.

  • Elimination Products: Under certain conditions, particularly with strong bases and heat, an elimination reaction can occur, leading to the formation of N,N-diphenylvinylamine.

Q2: My reaction is sluggish, and I'm seeing a lot of starting material. Should I just increase the temperature?

A2: While increasing the temperature can accelerate reaction rates, it's a double-edged sword. Higher temperatures can also promote side reactions and degradation. Before resorting to a significant temperature increase, consider optimizing other parameters such as catalyst choice, solvent, and reagent stoichiometry. For thermally sensitive compounds, a modest increase in temperature should be coupled with careful monitoring for byproduct formation.[2]

Q3: I'm observing a new, unexpected spot on my TLC plate. How can I identify it?

A3: Characterizing unknown byproducts is crucial for reaction optimization. Standard analytical techniques are indispensable:

  • Mass Spectrometry (MS): Provides the molecular weight of the unknown compound, offering initial clues to its identity. Techniques like LC-MS are particularly powerful for separating and identifying components in a reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will help elucidate the structure of the byproduct by providing information about the chemical environment of the protons and carbons.

  • Infrared (IR) Spectroscopy: Can help identify functional groups present in the byproduct, such as a carbonyl group from an oxidation product or the absence of a hydroxyl group in an O-alkylation product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions based on chemical principles.

Issue 1: Formation of N-Oxide Byproducts

Symptoms:

  • Appearance of a more polar spot on TLC.

  • Mass spectrum shows an increase of 16 amu from the starting material or desired product.

Root Causes & Mechanistic Insight: The lone pair of electrons on the nitrogen atom of 2-Diphenylaminoethanol can be attacked by oxidizing agents, leading to the formation of a coordinate covalent bond between nitrogen and oxygen. Common laboratory oxidants, and even atmospheric oxygen at elevated temperatures, can facilitate this process.

Solutions:

  • Degas Your Solvents: Before starting your reaction, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Run your reaction under a continuous positive pressure of nitrogen or argon. This is especially critical for reactions requiring elevated temperatures.

  • Careful Selection of Oxidizing Agents: If your synthesis involves an oxidation step elsewhere in the molecule, choose a reagent that is selective and less likely to oxidize the tertiary amine. Mild oxidizing agents may be preferable to harsh ones.[3]

Experimental Protocol: Running a Reaction Under an Inert Atmosphere

  • Setup: Assemble your glassware (round-bottom flask, condenser, etc.) and ensure all joints are well-greased and sealed.

  • Purging: Connect the reaction flask to a manifold that can supply both an inert gas and a vacuum. Evacuate the flask and then backfill with the inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen and moisture.

  • Reagent Addition: Add your degassed solvent and 2-Diphenylaminoethanol via syringe or cannula. If adding solid reagents, do so under a positive flow of the inert gas.

  • Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by using a balloon filled with the inert gas or a bubbler system.

Issue 2: Competing O-Alkylation and C-Alkylation

Symptoms:

  • A mixture of products is observed, with some having undergone alkylation on the oxygen atom and others potentially on the phenyl rings.

  • NMR analysis shows the disappearance of the hydroxyl proton signal without the expected shift in the signals of the protons adjacent to the nitrogen.

Root Causes & Mechanistic Insight: The hydroxyl group of 2-Diphenylaminoethanol is a nucleophile and can compete with the nitrogen for electrophiles. C-alkylation, a Friedel-Crafts type reaction, can be catalyzed by Lewis or Brønsted acids and is more likely to occur at higher temperatures.

Solutions:

  • Protecting Groups: Consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the N-alkylation. This will prevent O-alkylation. The protecting group can be removed in a subsequent step.

  • Choice of Base and Solvent: For N-alkylation, using a non-nucleophilic base can help to deprotonate the nitrogen without activating the oxygen. The choice of solvent can also influence the selectivity. Polar aprotic solvents often favor N-alkylation.[]

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity for N-alkylation over competing side reactions.

Workflow for Minimizing O-Alkylation and C-Alkylation

G cluster_optimization Reaction Condition Optimization start Reaction Setup protect Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) start->protect If O-alkylation is significant temp Lower Temperature start->temp solvent Use Polar Aprotic Solvent (e.g., DMF, DMSO) start->solvent base Use Non-nucleophilic Base (e.g., DBU, Proton Sponge) start->base n_alkylation Perform N-Alkylation (Alkyl Halide, Non-nucleophilic Base) protect->n_alkylation deprotection Deprotect Hydroxyl Group (e.g., TBAF) n_alkylation->deprotection product Desired N-Alkylated Product deprotection->product

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions Involving 2-Diphenylaminoethanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-Diphenylaminoethanol in their catalytic reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-Diphenylaminoethanol in their catalytic reactions. As a bidentate ligand containing both a soft nitrogen donor and a hard oxygen donor, 2-Diphenylaminoethanol presents unique challenges, most notably the potential for catalyst deactivation. This document provides in-depth, field-proven insights and actionable troubleshooting protocols to diagnose, mitigate, and resolve these issues, ensuring the integrity and efficiency of your experiments.

Section 1: Understanding the Challenge: FAQs on 2-Diphenylaminoethanol and Catalyst Poisoning

This section addresses the fundamental principles behind the catalyst poisoning observed when using nitrogen-containing compounds like 2-Diphenylaminoethanol.

Q1: What is catalyst poisoning?

Catalyst poisoning is the chemical deactivation of a catalyst caused by the strong adsorption (chemisorption) of a substance onto its active sites.[1][2] Unlike reactants, which adsorb, react, and then desorb, a poison binds tightly and blocks the active site, preventing it from participating in the catalytic cycle.[2] This leads to a partial or complete loss of catalytic activity. Even trace amounts of a poison can have a significant negative impact on a reaction's rate and efficiency.[3]

Q2: Why is 2-Diphenylaminoethanol a potential catalyst poison?

2-Diphenylaminoethanol possesses two key functional groups that can act as poisons: a secondary amine (N-H) and a primary alcohol (O-H).

  • Nitrogen Atom: The nitrogen atom has a lone pair of electrons in a relatively high-energy sp3 orbital. This makes it a soft Lewis base, which can form a strong coordinate bond with the electron-deficient, low-valent transition metal centers (e.g., Pd, Pt, Rh, Ru) that constitute the active sites of many catalysts.[1][4] This strong interaction is a classic example of catalyst poisoning by a nitrogen-containing compound.

  • Oxygen Atom: The oxygen atom of the hydroxyl group also has lone pairs and can act as a Lewis base, though it is a "harder" donor than nitrogen. It can also coordinate to metal centers, potentially leading to a stable chelate complex that deactivates the catalyst.

The product of a reaction involving 2-Diphenylaminoethanol, or the molecule itself if used as a ligand or additive, can therefore act as an inhibitor by occupying the very sites needed for the reaction to proceed.[5]

Q3: Which types of catalysts are most susceptible?

Homogeneous and heterogeneous precious metal catalysts are particularly vulnerable to poisoning by nitrogen-containing compounds. This includes catalysts based on:

  • Palladium (Pd): Widely used in hydrogenation and cross-coupling reactions (e.g., Pd/C, Pd(PPh₃)₄).

  • Platinum (Pt): Commonly used for hydrogenation (e.g., PtO₂, Pt/C).

  • Rhodium (Rh): Often used in asymmetric hydrogenation and hydroformylation. Amine products are known to be potent inhibitors for some rhodium catalysts.[5]

  • Ruthenium (Ru): Used in a wide range of hydrogenation and metathesis reactions.

  • Nickel (Ni): While not a precious metal, catalysts like Raney Nickel are also highly susceptible to poisoning by sulfur and nitrogen compounds.[6]

Q4: What are the common symptoms of catalyst deactivation in my reaction?

The primary indicators of catalyst poisoning during your experiment include:

  • Reduced Reaction Rate: The reaction slows down significantly over time or is sluggish from the start.

  • Stalled Reaction: The reaction fails to proceed to completion, plateauing at a certain conversion level.

  • Decreased Selectivity: In reactions where multiple products are possible, you may observe a change in the product distribution. For asymmetric reactions, a common symptom is a dramatic drop in enantioselectivity.[5]

  • Increased Reaction Temperature/Pressure Required: You find the need to apply harsher conditions to achieve the desired conversion, suggesting a loss in catalyst efficiency.

Section 2: Field Troubleshooting Guide

This guide provides a logical workflow to diagnose and address catalyst poisoning issues when they arise during an experiment.

Issue 1: My reaction has stalled or the conversion is unexpectedly low.

A stalled reaction is the most common symptom of acute catalyst poisoning. The following workflow can help you systematically identify the root cause and determine the appropriate corrective action.

Troubleshooting Workflow: Low Conversion

G cluster_start cluster_diagnose Diagnosis Phase cluster_solve Solution Phase cluster_mitigation start Symptom: Low or Stalled Conversion check_purity 1. Verify Reagent Purity Are 2-Diphenylaminoethanol, solvents, and other reagents of highest available purity? start->check_purity control_exp 2. Run Control Experiment Does the reaction proceed with a simple, non-poisoning substrate? check_purity->control_exp If Yes purify Purify Reagents (Distillation, Recrystallization, Filtration over Alumina) check_purity->purify If No inc_loading 3. Increase Catalyst Loading Does doubling the catalyst loading restart the reaction? control_exp->inc_loading If Yes replace_cat Replace Catalyst Batch Test new batch with control substrate before use. control_exp->replace_cat If No (Catalyst batch is bad) inc_loading->control_exp If No (Re-evaluate system) poison_confirmed Poisoning Confirmed (Product or Substrate Inhibition) inc_loading->poison_confirmed If Yes purify->start Re-run Reaction mitigate Mitigation Strategies poison_confirmed->mitigate change_cat A. Use Poison-Resistant Catalyst mitigate->change_cat change_cond B. Modify Reaction Conditions (Temp, Solvent) mitigate->change_cond regenerate C. Attempt Catalyst Regeneration mitigate->regenerate

Caption: Troubleshooting workflow for low reaction conversion.

Recommended Actions:
  • Verify Purity: Impurities in starting materials or solvents, such as sulfur compounds or other amines, can be potent poisons.[5] Ensure all reagents are of high purity and appropriately dried. If necessary, purify the 2-Diphenylaminoethanol or solvent prior to use.

  • Run a Control Experiment: Use a standard, non-poisoning substrate with the same catalyst batch to confirm its intrinsic activity. If this control reaction also fails, the catalyst batch itself may be flawed.

  • Increase Catalyst Loading: In cases of reversible or competitive poisoning, increasing the catalyst loading can sometimes overcome the inhibition and push the reaction to completion. However, this is often not an economically viable solution on a larger scale.

  • Consider a Different Catalyst: Some catalysts are inherently more resistant to amine poisoning. For example, certain iridium-based catalysts may show higher tolerance. Consult literature for catalysts known to perform well with amine-containing substrates.

Issue 2: I'm observing a significant drop in enantioselectivity.

For asymmetric catalysis, the chiral environment created by the catalyst-ligand complex is paramount. Poisoning can disrupt this environment.

Potential Causes & Recommended Actions:
  • Cause: The 2-Diphenylaminoethanol (or a reaction byproduct) is coordinating to the metal center in a non-selective manner, competing with the chiral ligand or blocking the substrate's approach in the desired orientation.[5]

    • Action: Ensure the ligand-to-metal ratio is optimized. A slight excess of the chiral ligand may help outcompete the poison.

  • Cause: Protic impurities like water are present. Water can interfere with the chiral environment and lead to a drop in enantioselectivity.[5]

    • Action: Rigorously dry all solvents and reagents before use. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).

  • Cause: The reaction temperature is too high. Higher temperatures can sometimes decrease selectivity and may alter the binding equilibrium between the catalyst, ligand, and poison.

    • Action: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Section 3: Proactive Strategies & Best Practices

Preventing catalyst deactivation is more efficient than troubleshooting it.

  • Feedstock Purification: Use a "guard bed" of silica or activated alumina to pre-treat solvent or liquid reagent feeds, which can adsorb polar impurities before they reach the reactor.

  • Catalyst Selection: When possible, choose catalysts with known tolerance to nitrogen-containing compounds. For example, catalysts with more electron-rich metal centers may be less susceptible to coordination by Lewis basic amines.

  • Sequential Addition: If possible, design your synthesis so that the catalyst is not exposed to the 2-Diphenylaminoethanol for extended periods before the main reaction is initiated. Add the poisoning species last or slowly over time.

Section 4: Experimental Protocols

Protocol 4.1: Diagnostic Test for Catalyst Activity using a Standard Substrate

This protocol validates a new or suspect batch of a hydrogenation catalyst (e.g., 10% Pd/C).

  • Setup: Add a standard substrate (e.g., cyclohexene, 1.0 mmol) and a suitable solvent (e.g., 5 mL of ethanol) to a reaction flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add the catalyst (e.g., 10% Pd/C, 10 mg) to the flask.

  • Inerting: Seal the flask and purge thoroughly with nitrogen, followed by hydrogen (using a balloon or a pressurized system).

  • Reaction: Stir the reaction vigorously under a positive pressure of hydrogen at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 15, 30, 60 minutes).

  • Validation: The reaction should proceed to full conversion within the expected timeframe (typically < 1 hour). If it does not, the catalyst batch is considered inactive.

Protocol 4.2: General Protocol for Attempted Catalyst Regeneration (Solvent Washing)

This protocol is for attempting to remove a reversibly adsorbed poison from a heterogeneous catalyst like Pd/C. This is most effective for poisons that are not chemisorbed irreversibly.

  • Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration. Use a Celite® pad to ensure all fine particles are collected.

  • Initial Wash: Wash the recovered catalyst on the filter with a generous portion of a non-coordinating, relatively non-polar solvent (e.g., THF or Dichloromethane) to remove physically adsorbed organic residues.

  • Polar Wash: Follow with a thorough wash using a more polar solvent in which the poison is soluble but does not coordinate strongly (e.g., Methanol or Isopropanol). This helps displace the adsorbed 2-Diphenylaminoethanol.

  • Drying: Carefully dry the washed catalyst under a high vacuum for several hours to remove all residual solvent.

  • Activity Test: Test the regenerated catalyst's activity using the diagnostic protocol (4.1) to determine if any activity has been restored. A partial or full recovery of activity indicates the poisoning was at least partially reversible.[7]

Section 5: Data Summary

The following table summarizes the susceptibility of common catalysts to poisoning by N-containing compounds like 2-Diphenylaminoethanol and suggests mitigation strategies.

Catalyst TypeSusceptibilityCommon SymptomsMitigation & Prevention Strategies
Pd/C, Pd/Al₂O₃ HighStalled hydrogenation, loss of activity.Increase catalyst loading; use highly pure reagents; consider alternative catalysts.
PtO₂, Pt/C HighSlow or incomplete hydrogenation.Rigorous purification of starting materials; operate at lowest effective temperature.
Raney® Ni Very HighComplete and often irreversible deactivation.Avoid use with N-containing substrates unless specifically required; requires stringent reagent purity.
Rh-based Moderate to HighLoss of activity and/or enantioselectivity.[5]Optimize ligand-to-metal ratio; screen different chiral ligands; ensure anhydrous conditions.
Ru-based ModerateVaries greatly with ligand environment.Screen different Ru-ligand complexes; consider catalysts designed for amine-containing substrates.
Ir-based LowerGenerally more tolerant than Rh or Pd.A good alternative to screen when other catalysts fail due to poisoning.

Section 6: Visualizing the Poisoning Mechanism

The diagrams below illustrate the fundamental mechanism of catalyst poisoning by 2-Diphenylaminoethanol and a logical workflow for troubleshooting.

G cluster_surface Catalyst Surface cluster_reactants s1 s2 s3 s4 Blocked Active Site s5 reactant Reactant Molecule reactant->s2 Weak/ Reversible Adsorption poison 2-Diphenylaminoethanol (Poison) poison->s4 Strong Chemisorption (Poisoning)

Caption: Mechanism of competitive adsorption and active site blocking.

Section 7: References

  • Ao, M., & Pham, G. H. (2021). Catalyst deactivation in the gas phase destruction of nitrogen-containing organic compounds using TiO2/UV–VIS. lqa-unicamp. Retrieved from

  • Ahmed, M. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from

  • Solubility of Things. (n.d.). Catalyst Deactivation. Retrieved from

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from

  • ResearchGate. (n.d.). ChemInform Abstract: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Retrieved from

  • ResearchGate. (n.d.). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. Retrieved from

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Retrieved from

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from

  • Integrated Environmental Technologies, Ltd. (2024). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Retrieved from

  • BenchChem. (2025). Catalyst Poisoning in Reactions Involving (R)-2-Methylimino-1-phenylpropan-1-ol. Retrieved from

  • Cometto, C., & Specchia, S. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from

  • U.S. Department of Energy. (2022). Unlocking the Mystery of Catalyst Poisoning. Retrieved from

  • Wang, Y., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega, 5(23), 13856-13864. Retrieved from

  • Chemistry For Everyone. (2024, September 25). What Causes Catalyst Deactivation And Poisoning?. YouTube. Retrieved from

Sources

Optimization

Enhancing the reactivity of 2-Diphenylaminoethanol

Technical Support Center: 2-Diphenylaminoethanol Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-Diphenylaminoethanol. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Diphenylaminoethanol

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Diphenylaminoethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sterically hindered amino alcohol. Our goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the reactivity of 2-Diphenylaminoethanol?

Answer: The reactivity of 2-Diphenylaminoethanol is primarily dictated by the interplay between its two nucleophilic centers—the secondary amine (N-H) and the primary alcohol (O-H)—and the significant steric hindrance imposed by the two bulky phenyl groups attached to the nitrogen atom.

  • Nucleophilicity: In a neutral state, the nitrogen atom is generally more nucleophilic than the oxygen atom. However, the relative reactivity can be easily modulated by the reaction conditions. Under basic conditions, the more acidic proton is the one on the nitrogen, leading to a highly nucleophilic amide anion. Conversely, under strongly acidic conditions, the nitrogen is protonated to form an ammonium salt, which deactivates it, allowing the less basic hydroxyl group to act as the primary nucleophile.[1]

  • Steric Hindrance: The two phenyl rings create a sterically congested environment around the nitrogen atom. This bulkiness can significantly slow down reactions at the nitrogen center, making the less hindered primary alcohol a more accessible site for certain reagents.

  • Electronic Effects: The two phenyl groups are electron-withdrawing by induction but can be electron-donating by resonance. This electronic environment modulates the basicity and nucleophilicity of the nitrogen atom.

Understanding these factors is the first step in designing a successful experiment and troubleshooting unexpected outcomes.

Q2: I'm struggling with chemoselectivity. How can I selectively target the oxygen versus the nitrogen for acylation?

Answer: This is a classic challenge with amino alcohols. Achieving high chemoselectivity between the N- and O- sites requires careful control of reaction conditions, particularly the pH. The nitrogen is more nucleophilic but also more basic than the oxygen. This difference is the key to directing the reaction.

  • For Selective O-Acylation (Targeting the Alcohol): The most effective strategy is to deactivate the nitrogen nucleophile by protonating it. Running the reaction under acidic conditions converts the amine into a non-nucleophilic ammonium salt. Acylating agents like acyl chlorides or anhydrides will then preferentially react with the remaining hydroxyl nucleophile. Trifluoroacetic acid (CF₃CO₂H) is an excellent solvent and catalyst for this transformation, often leading to the O-acylated product as a salt which can be isolated by precipitation.[1]

  • For Selective N-Acylation (Targeting the Amine): To target the more nucleophilic nitrogen, the reaction should be run under neutral or basic conditions where the amine is in its freebase form. However, due to steric hindrance, forcing conditions might be necessary. A common side reaction is O-acylation. A pseudo-intramolecular process using specific acylating agents can sometimes enhance N-acylation, though for this specific substrate, O-acylation might still compete.[2]

Below is a decision workflow to help guide your experimental design.

G start Goal: Acylation of 2-Diphenylaminoethanol cond_q Desired Site of Acylation? start->cond_q n_acyl Nitrogen (N-Acylation) cond_q->n_acyl  Nitrogen o_acyl Oxygen (O-Acylation) cond_q->o_acyl  Oxygen n_protocol Strategy: Maximize Nitrogen Nucleophilicity • Use Basic or Neutral Conditions • e.g., Acyl Chloride + Tertiary Amine Base (Et3N, DIPEA) • Be aware of steric hindrance issues. n_acyl->n_protocol o_protocol Strategy: Deactivate Nitrogen Nucleophile • Use Acidic Conditions (Protonate Amine) • e.g., Acyl Chloride in CF3CO2H • Product precipitates as a salt. o_acyl->o_protocol G Borrowing Hydrogen Mechanism cluster_0 Catalytic Cycle R2CH2OH R²-CH₂OH (Alcohol) R2CHO R²-CHO (Aldehyde) R2CH2OH->R2CHO - H₂ Imine Imine/Iminium Intermediate R2CHO->Imine + Amine (R¹₂NH) - H₂O Product Product (N-Alkylated Amine) Imine->Product + H₂ Catalyst_H2 [Cat]-H₂ Catalyst [Catalyst] Catalyst_H2->Catalyst - H₂ (to Imine) Catalyst->Catalyst_H2 + H₂ (from Alcohol)

Caption: Simplified "Borrowing Hydrogen" catalytic cycle.

Troubleshooting & Optimization:

ProblemPotential CauseRecommended Solution
No Reaction Catalyst inactivity or insufficient temperature.Switch to a proven catalyst system like [Cp*IrCl₂]₂ with a base (e.g., NaOH or K₂CO₃). Ensure the reaction is heated sufficiently (typically >100 °C). [3]
Low Conversion Insufficient catalyst loading or reaction time.Increase catalyst loading to 1-2 mol%. Extend reaction time to 24-48 hours and monitor by TLC or GC-MS.
Aldol Side Products The intermediate aldehyde is self-condensing.This is less common in borrowing hydrogen reactions as the aldehyde concentration is kept low by the catalytic cycle. If observed, consider a different catalyst or solvent system.
Dehydration of Product High temperatures and acidic conditions (if any).Ensure the reaction is run under basic or neutral conditions to prevent elimination reactions.
Experimental Protocol: Catalytic N-Alkylation via Borrowing Hydrogen

This protocol is a general guideline. Optimization of temperature, base, and solvent may be required for specific substrates.

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Diphenylaminoethanol (1.0 mmol), the primary alcohol (1.2 mmol), [Cp*IrCl₂]₂ (0.01 mmol, 1 mol%), and anhydrous K₂CO₃ (0.2 mmol).

  • Solvent Addition: Add 3 mL of a high-boiling, anhydrous solvent (e.g., toluene or p-xylene).

  • Reaction: Seal the tube and place it in a preheated oil bath at 110-130 °C. Stir vigorously for 24 hours.

  • Monitoring: Periodically (e.g., at 6, 12, and 24 hours), a small aliquot can be carefully removed, quenched with water, extracted with ethyl acetate, and analyzed by TLC or GC-MS to monitor progress.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Issue 2: Unwanted Side Reactions - Dehydration & Oxidation

Q: I'm observing unexpected byproducts in my reaction. Could they be from dehydration or oxidation?

A: Yes, both are plausible side reactions, especially under forcing conditions.

  • Dehydration: The alcohol moiety of 2-Diphenylaminoethanol can be eliminated to form N,N-diphenylvinylamine. This reaction is catalyzed by strong acids and high temperatures. [4][5]The mechanism typically proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by elimination.

    • Prevention: Avoid strongly acidic conditions (e.g., concentrated H₂SO₄, H₃PO₄) and high temperatures (>150 °C) unless dehydration is the desired outcome. If an acid catalyst is necessary for another part of your transformation, consider using a milder Lewis acid or running the reaction at the lowest effective temperature.

  • Oxidation: Both the secondary amine and the primary alcohol can be oxidized.

    • Alcohol Oxidation: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid. [6][7]Strong oxidizing agents like chromates (e.g., Jones reagent) or permanganates will readily perform this transformation. Milder reagents like pyridinium chlorochromate (PCC) may stop at the aldehyde. [6][8] * Amine Oxidation: Secondary amines can be oxidized by various reagents, leading to complex product mixtures.

    • Prevention: Avoid unnecessary exposure to strong oxidizing agents. If an oxidation is required elsewhere in the molecule, ensure the amine and alcohol are appropriately protected. When setting up reactions, ensure your reagents are pure and free from oxidizing contaminants.

References

  • Kinage, A. K., Upare, P. P., Shivarkar, A. B., & Gupte, S. P. (2011). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Green and Sustainable Chemistry, 1(3), 83-91. [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. SciTechDaily. [Link]

  • Organic Synthesis. (2018). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. [Link]

  • Musacchio, A. J., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Chemistry. [Link]

  • V.S. C. de Andrade, et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3, 3035-3042. [Link]

  • David Publishing. (n.d.). Synthesis of 1,2-Diphenyliminoethanols and the Evaluation of Their Possible Biological Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Diphenylamino)ethanol. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). A plausible mechanism of the O-acylation of 2-(ethylamino)ethanol 24. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines. New Journal of Chemistry. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Palladium Catalyzed N-Alkylation of Amines with Alcohols. [Link]

  • ResearchGate. (n.d.). Enzymatic Oxidation of 2-Phenylethylamine to Phenylacetic Acid and 2-Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. [Link]

  • A-Level Chemistry. (n.d.). Dehydration of alcohols. [Link]

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]

  • PubMed. (n.d.). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]

  • PubMed. (n.d.). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. [Link]

  • Pearson. (n.d.). Dehydration Reaction Explained. [Link]

  • Khan Academy. (2012, September 8). Oxidation of alcohols II: Examples. YouTube. [Link]

  • PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • PubMed Central. (n.d.). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. [Link]

  • The Organic Chemistry Tutor. (2020, April 16). Oxidation of Alcohols. YouTube. [Link]

  • Khan Academy. (2023, September 26). Dehydration of alcohols | Alcohols, phenols and ethers | Grade 12 | Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

  • SciSpace. (n.d.). The reaction of dialkyl acetylenedicarboxylates with 2-oxo-2-phenylacetaldehyde in the presence of primary amines: synthesis of. [Link]

  • PubMed Central. (n.d.). Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. [Link]

  • Google Patents. (n.d.).
  • Chemguide. (n.d.). oxidation of alcohols. [Link]

  • MDPI. (n.d.). A Palladium-Catalyzed 4CzIPN-Mediated Decarboxylative Acylation Reaction of O-Methyl Ketoximes with α-Keto Acids under Visible Light. [Link]

  • ResearchGate. (n.d.). A rapid parallel synthesis of 2-dialkylamino-5,6,7,8- tetrahydro- benzothieno[2,3-d]pyrimidin-4(3H)-ones. [Link]

  • MDPI. (2022, July 14). Ag-Mn x O y on Graphene Oxide Derivatives as Oxygen Reduction Reaction Catalyst in Alkaline Direct Ethanol Fuel Cells. [Link]

  • PubMed Central. (n.d.). Pd-Catalyzed Alkene Diamination Reactions with O-Benzoylhydroxylamine Electrophiles. Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope. [Link]

  • PubMed. (n.d.). Synthesis of 2-(alkylamino)-5,6- and -6,7-dihydroxy-3,4-dihydroquinazolines and evaluation as potential dopamine agonists. [Link]

Sources

Troubleshooting

Technical Support Center: Advancing Sustainable Synthesis of 2-Diphenylaminoethanol

Welcome to the technical support center dedicated to reducing the environmental impact of 2-Diphenylaminoethanol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to reducing the environmental impact of 2-Diphenylaminoethanol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are committed to incorporating green chemistry principles into their workflows. Here, we provide troubleshooting guidance and frequently asked questions to navigate the challenges and opportunities in developing more sustainable synthetic routes.

Our approach is grounded in the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] This involves a focus on areas such as the use of safer solvents, improved energy efficiency, and waste prevention.[1]

Troubleshooting Guide: Navigating Common Hurdles in Greener Synthesis

Adopting more environmentally friendly synthetic methods can present unique challenges. This section addresses potential issues you might encounter, offering explanations and actionable solutions.

Issue 1: Low Yield or Incomplete Reaction in Alternative Solvents

Scenario: You've replaced a traditional volatile organic compound (VOC) like toluene with a greener solvent such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) for the reaction between diphenylamine and 2-chloroethanol, but are observing significantly lower yields.

Root Cause Analysis:

  • Solubility: Diphenylamine or the intermediate salts may have lower solubility in the greener solvent compared to traditional options, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Polarity and Reaction Mechanism: The polarity of the solvent plays a crucial role in stabilizing intermediates and transition states. A change in solvent can alter the reaction mechanism or kinetics.

  • Azeotropic Water Removal: Some reactions require the removal of water to drive the equilibrium forward. The azeotropic properties of greener solvents may differ from those of traditional solvents, impacting water removal efficiency.

Troubleshooting Steps:

  • Solvent Screening: If initial results are poor, consider screening a panel of green solvents with varying polarities.[2] Bio-based solvents like ethyl lactate or dimethyl carbonate can also be viable alternatives.[2]

  • Temperature Optimization: Investigate the effect of temperature on the reaction. Higher temperatures may improve solubility and reaction rates, but be mindful of potential side reactions.

  • Phase-Transfer Catalysis: For reactions with solubility challenges, the addition of a phase-transfer catalyst can facilitate the transport of reactants between phases, enhancing the reaction rate.

  • Co-solvent System: Employing a co-solvent system, for instance, a mixture of a greener solvent and a small amount of a polar aprotic solvent, can improve solubility without significantly increasing the environmental impact.

Issue 2: Catalyst Deactivation or Low Selectivity with Reusable Catalysts

Scenario: You are attempting a catalytic N-alkylation of diphenylamine with ethylene oxide using a heterogeneous catalyst to simplify purification, but the catalyst shows poor activity or leads to the formation of byproducts.

Root Cause Analysis:

  • Catalyst Poisoning: The amine reactant or impurities in the starting materials can adsorb strongly to the catalyst's active sites, leading to deactivation.

  • Leaching: The active catalytic species may leach from the solid support into the reaction mixture, reducing the catalyst's reusability and potentially contaminating the product.

  • Incorrect Catalyst Choice: The chosen catalyst may not have the optimal acidity, basicity, or pore structure for the desired transformation.

Troubleshooting Steps:

  • Catalyst Screening: Test a variety of solid catalysts, including zeolites, functionalized resins, and supported metal oxides, to identify the most effective one for this specific reaction.

  • Reaction Condition Optimization: Systematically vary the temperature, pressure, and solvent to find the optimal conditions for catalyst activity and selectivity.

  • Starting Material Purity: Ensure the purity of your starting materials. Pre-treating them to remove potential catalyst poisons can significantly improve catalyst lifetime.

  • Catalyst Characterization: Before and after the reaction, characterize the catalyst using techniques like XRD, TEM, and nitrogen physisorption to check for changes in its structure and morphology.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the implementation of greener synthesis protocols for 2-Diphenylaminoethanol.

Q1: What are the primary "green" alternatives to traditional synthesis routes for 2-Diphenylaminoethanol?

A1: Traditional methods often involve hazardous reagents and solvents. Greener alternatives focus on:

  • Catalytic N-alkylation: Using ethylene oxide as the alkylating agent in the presence of a catalyst. This approach has high atom economy.

  • Reductive Amination: A two-step, one-pot reaction involving the reductive amination of a suitable aldehyde with diphenylamine, followed by reduction. This can often be performed with milder reducing agents.

  • Biocatalysis: While still an emerging area for this specific molecule, the use of enzymes or whole-cell biocatalysts for N-alkylation presents a highly sustainable future direction.[3][4]

Q2: How can I quantify the "greenness" of my new synthesis route?

A2: Several metrics can be used to assess the environmental performance of a chemical process. The most common are:

  • E-Factor (Environmental Factor): This is the ratio of the mass of waste to the mass of product. A lower E-factor indicates a greener process.

  • Process Mass Intensity (PMI): This is the ratio of the total mass of materials used (water, solvents, reactants, process aids) to the mass of the final product. A lower PMI is desirable.

  • Atom Economy: This calculates the proportion of reactant atoms that are incorporated into the final product. Higher atom economy signifies a more efficient and less wasteful process.

Quantitative Comparison of Synthesis Metrics

MetricTraditional Route (Example)Greener Route (Target)
E-Factor 24.1–54.9[5][6]12.2–22.1[5][6]
PMI HighLow
Atom Economy ModerateHigh

Q3: Are there any safety concerns when switching to greener solvents?

A3: Yes, "green" does not always mean "hazard-free." While greener solvents are selected for their reduced environmental persistence and toxicity, they still have their own safety profiles. For example:

  • 2-MeTHF can form peroxides upon storage and requires careful handling.

  • Cyclopentyl methyl ether (CPME) also has a potential for peroxide formation.

  • Bio-based solvents may have different flammability and reactivity profiles compared to their petrochemical counterparts.

Always consult the Safety Data Sheet (SDS) for any new solvent and perform a thorough risk assessment before use.

Q4: Can I use water as a solvent for the synthesis of 2-Diphenylaminoethanol?

A4: While water is an ideal green solvent, its use in the synthesis of 2-Diphenylaminoethanol can be challenging due to the poor water solubility of diphenylamine. However, the use of surfactants or performing the reaction under phase-transfer conditions could potentially enable a water-based synthesis. Further research and development in this area are encouraged.

Experimental Workflow & Diagrams

Workflow for Greener Solvent Screening

The following diagram outlines a systematic workflow for selecting an appropriate green solvent for your synthesis.

G cluster_0 Solvent Selection & Initial Trials cluster_1 Analysis & Optimization A Define Green Solvent Criteria (e.g., bio-based, low toxicity) B Select Candidate Solvents (e.g., 2-MeTHF, CPME, Ethyl Lactate) A->B C Perform Small-Scale Screening Reactions B->C D Analyze Reaction Outcome (Yield, Purity, Byproducts) C->D Collect Data E Identify Best Performing Solvents D->E F Optimize Reaction Conditions (Temperature, Concentration) E->F F->C Iterate if Necessary G Scale-Up & Process Validation F->G

Caption: Workflow for green solvent screening and optimization.

Logical Relationship of Green Chemistry Principles in Synthesis Design

This diagram illustrates how key green chemistry principles are interconnected in the design of a more sustainable synthesis.

G cluster_0 Core Principles A Sustainable Synthesis B Waste Prevention A->B C Atom Economy A->C D Safer Solvents & Auxiliaries A->D E Energy Efficiency A->E B->C C->D D->E

Caption: Interrelation of green chemistry principles.

References

  • Saharan, R., et al. (2014). Green Chemical Synthesis, Characterization and Antibacterial Studies of 2-Phenylethanol. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 738-748.
  • World Journal of Advanced Research and Reviews. (2024). Green chemistry in manufacturing: Innovations in reducing environmental impact. World Journal of Advanced Research and Reviews, 23(03), 2826–2841.
  • Faria, N. T., et al. (2023). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI.
  • Mastering Organic Synthesis. (2025). Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis! YouTube.
  • Mastering Organic Synthesis. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube.
  • EDP Sciences. (2024). Recovery of Spent Methyldiethanolamines and Reduced Environmental Impact. E3S Web of Conferences.
  • Chemistry. (2024). Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Chemistry, 30(63).
  • ChemRxiv. (n.d.).
  • Pandit, B., & Saha, P. (2025). Eco-Friendly Alternatives to Conventional Solvents: Innovations and Applications in Pharmaceutical Manufacturing.
  • Molecules. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules, 27(22), 7847.
  • NIH. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. PMC.

Sources

Optimization

Addressing regio- and stereoselectivity in 2-Diphenylaminoethanol reactions

Welcome to the technical support center for reactions involving 2-diphenylaminoethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving reg...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-diphenylaminoethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving regio- and stereoselectivity. The content is structured in a question-and-answer format to provide direct solutions to issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 2-Diphenylaminoethanol and why is it a useful building block?

A1: 2-Diphenylaminoethanol is an organic compound featuring a secondary amine (diphenylamine) and a primary alcohol (ethanol) linked by a C-C bond.[1][] Its utility stems from this bifunctional nature. The two reactive sites—the nitrogen of the amine and the oxygen of the alcohol—allow for differential functionalization. Furthermore, the presence of a stereocenter at the carbon bearing the hydroxyl group (when appropriately substituted) makes it a valuable precursor for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis.[3][4]

Q2: What are the primary challenges concerning selectivity in its reactions?

A2: The main challenges are twofold:

  • Regioselectivity: Because both the nitrogen and oxygen atoms are nucleophilic, reactions with electrophiles (e.g., alkyl halides) can occur at either site. This competition leads to mixtures of N-substituted and O-substituted products, complicating purification and reducing the yield of the desired compound.[5] Controlling which site reacts is a critical experimental hurdle.

  • Stereoselectivity: In asymmetric synthesis, where derivatives of 2-diphenylaminoethanol are used as chiral ligands or auxiliaries, controlling the formation of a specific stereoisomer of the product is paramount.[6][][8] The efficiency of the stereochemical induction often depends on subtle tuning of catalysts, substrates, and reaction conditions.[9]

Section 2: Troubleshooting Guide - Regioselectivity (N- vs. O-Alkylation)

This section addresses the common problem of obtaining mixtures of N- and O-alkylated products.

Q3: My alkylation reaction is yielding a mixture of N- and O-alkylated products. How can I selectively favor N-alkylation?

A3: To favor N-alkylation, the goal is to maximize the nucleophilicity of the nitrogen atom while minimizing the reactivity of the hydroxyl group. The nitrogen in 2-diphenylaminoethanol is a softer nucleophile than the oxygen, and its lone pair is generally more available for reaction under neutral or mildly basic conditions.

Causality: The key is to avoid deprotonating the hydroxyl group, which would turn it into a highly reactive alkoxide, a hard and potent nucleophile. N-alkylation is often achieved using conditions that do not require a strong base.[5][10]

Troubleshooting Steps & Solutions:

  • Choice of Base: Avoid strong bases like NaH or NaOH. Instead, use mild inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[5] These are typically not strong enough to significantly deprotonate the alcohol but can act as acid scavengers. In some cases, particularly with reactive alkylating agents, no base is required.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO can be used, but protic solvents like methanol or ethanol can also be effective, especially with K₂CO₃.[5] Methanol, in particular, has been shown to promote high selectivity for mono-N-alkylation.[5]

  • Temperature Control: Running the reaction at ambient or slightly elevated temperatures can favor N-alkylation. High temperatures can sometimes promote undesired side reactions or O-alkylation.[10]

  • Protecting Groups: If selectivity remains poor, a protection strategy is a reliable, albeit longer, route. Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another stable ether, perform the N-alkylation, and then deprotect the alcohol.

Q4: Conversely, how can I achieve selective O-alkylation?

A4: To favor O-alkylation, the strategy is the opposite: enhance the nucleophilicity of the oxygen atom. This is reliably achieved by converting the neutral hydroxyl group into its corresponding alkoxide anion using a strong base.

Causality: The alkoxide is a much stronger nucleophile than the neutral amine. The pKa of the alcohol is significantly lower than that of the N-H proton (if it were a primary/secondary amine without the bulky phenyl groups), making it the primary site of deprotonation.

Troubleshooting Steps & Solutions:

  • Choice of Base: Use a strong base capable of quantitatively deprotonating the alcohol. Sodium hydride (NaH) is a classic and effective choice. It forms the sodium alkoxide and hydrogen gas, driving the deprotonation to completion. Other strong bases like NaOH or KOH can also be used.[11]

  • Solvent Selection: Anhydrous polar aprotic solvents such as THF, DMF, or DMSO are ideal. These solvents solvate the cation (e.g., Na⁺) but do not protonate the highly reactive alkoxide intermediate.

  • Order of Addition: Add the base to a solution of 2-diphenylaminoethanol first and allow the deprotonation to complete (often indicated by the cessation of H₂ gas evolution with NaH). Then, add the alkylating agent slowly to the pre-formed alkoxide. This minimizes the chance of the alkylating agent reacting with any remaining neutral amine.

  • Protecting Groups: While the goal is direct O-alkylation, an alternative is to protect the amine. For a secondary amine like diphenylamine, this can be challenging. However, if starting from a simpler amino alcohol, protecting the amine with a Boc group, performing the O-alkylation, and then deprotecting is a viable strategy.[12]

Summary Table: Conditions for Selective Alkylation
ParameterFavors N-Alkylation Favors O-Alkylation Rationale
Base Mild (e.g., K₂CO₃, NaHCO₃) or none[5]Strong (e.g., NaH, NaOH, KOH)[11]Strong bases deprotonate the -OH group, creating a potent alkoxide nucleophile.
Solvent Methanol, Ethanol, DMF[5]Anhydrous THF, DMF, DMSOAprotic solvents stabilize the alkoxide intermediate for O-alkylation.
Temperature Ambient to moderateOften low to ambientControls reaction rate and minimizes side reactions.
Strategy Direct reaction under mild conditionsPre-formation of alkoxideEnsures the most nucleophilic species (alkoxide) is present before adding the electrophile.
Workflow for Optimizing Regioselectivity

G start Problem: Poor Regioselectivity (Mixture of N- and O-Alkylation) q1 What is the Desired Product? start->q1 n_path N-Alkylation q1->n_path N-Product o_path O-Alkylation q1->o_path O-Product n_base Switch to Mild Base (e.g., K₂CO₃ in Methanol) n_path->n_base o_base Use Strong Base (e.g., NaH in THF) o_path->o_base n_temp Lower Reaction Temperature n_base->n_temp n_protect Last Resort: Protect -OH group (e.g., TBDMS) n_temp->n_protect o_add Pre-form Alkoxide: Add Base Before Alkylating Agent o_base->o_add o_protect Consider N-Protection Strategy (if applicable) o_add->o_protect

Caption: Decision workflow for troubleshooting poor regioselectivity.

Section 3: Troubleshooting Guide - Stereoselectivity

When 2-diphenylaminoethanol is used as a chiral building block, controlling stereochemistry is crucial. Its derivatives are often employed as ligands in metal-catalyzed asymmetric reactions.[6][]

Q5: I am using a chiral ligand derived from 2-diphenylaminoethanol in a metal-catalyzed reaction, but the enantiomeric excess (ee) is low. How can I improve it?

A5: Low enantioselectivity suggests that the chiral environment created by your ligand is not effectively discriminating between the two prochiral faces of the substrate in the transition state. Improving the ee requires optimizing the factors that influence the energy difference between the diastereomeric transition states.

Causality: Asymmetric induction relies on creating a well-defined, sterically and/or electronically biased pocket around the metal's active site.[8] The ligand's structure, the metal center, counter-ions, solvent, and temperature all contribute to the rigidity and discriminatory power of this chiral environment.

Troubleshooting Steps & Solutions:

  • Ligand Modification: The structure of the ligand is paramount.

    • Steric Bulk: Increasing the steric bulk on the ligand can create a more defined chiral pocket, enhancing facial selectivity. Consider modifying the phenyl groups or other parts of the ligand backbone.

    • Electronic Tuning: The electronic properties of the ligand can influence the reactivity and geometry of the metal center. Adding electron-donating or electron-withdrawing groups to the ligand can fine-tune its performance.

  • Metal Precursor and Counter-ion: The choice of metal salt can have a profound impact. For a given metal (e.g., Copper), switching the counter-ion (e.g., from Cu(OTf)₂ to Cu(OAc)₂) can alter the Lewis acidity and coordination geometry of the active catalyst, thereby affecting selectivity.

  • Solvent Screening: The solvent can influence catalyst aggregation, solubility, and interactions with the substrate and transition state. Screen a range of solvents with varying polarity and coordinating ability (e.g., Toluene, CH₂Cl₂, THF, Et₂O).

  • Temperature: Lowering the reaction temperature often increases enantioselectivity.[13] A lower temperature makes the reaction more sensitive to small energy differences between the competing diastereomeric transition states, favoring the lower-energy pathway more significantly.

  • Additives: Sometimes, additives like Lewis acids or bases can act as co-catalysts or modify the primary catalyst to improve performance.

Conceptual Diagram: Chiral Induction

G cluster_0 Chiral Catalyst Formation cluster_1 Asymmetric Reaction Metal Metal Precursor Catalyst Active Chiral Catalyst Metal->Catalyst Ligand Chiral Ligand (from 2-DPAE derivative) Ligand->Catalyst TS_R Diastereomeric Transition State 1 (Lower Energy) Catalyst->TS_R attacks Re face TS_S Diastereomeric Transition State 2 (Higher Energy) Catalyst->TS_S attacks Si face Substrate Prochiral Substrate Substrate->TS_R Substrate->TS_S Product_R Major Enantiomer (R) TS_R->Product_R Product_S Minor Enantiomer (S) TS_S->Product_S Result High Enantiomeric Excess (ee) Product_R->Result Product_S->Result

Caption: How a chiral catalyst creates a selective reaction pathway.

Section 4: Key Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of 2-Diphenylaminoethanol

This protocol is adapted from methodologies favoring N-alkylation using mild basic conditions.[5]

Objective: To synthesize N-alkyl-2-diphenylaminoethanol with high regioselectivity.

Materials:

  • 2-Diphenylaminoethanol (1.0 equiv)

  • Alkyl halide (e.g., ethyl iodide, 1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv), finely powdered

  • Methanol (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-diphenylaminoethanol and anhydrous methanol.

  • Stir the solution until the starting material is fully dissolved.

  • Add the finely powdered potassium carbonate to the solution.

  • Add the alkyl halide dropwise to the stirring suspension at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the solid K₂CO₃ and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Self-Validation: The success of the reaction is determined by ¹H NMR, checking for the disappearance of the N-H proton and the appearance of new signals corresponding to the added alkyl group, while the O-H proton signal remains.

Protocol 2: Selective O-Alkylation of 2-Diphenylaminoethanol

This protocol employs a strong base to pre-form the alkoxide, favoring O-alkylation.[11][14]

Objective: To synthesize O-alkyl-2-diphenylaminoethanol with high regioselectivity.

Materials:

  • 2-Diphenylaminoethanol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide (e.g., benzyl bromide, 1.1 equiv)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the NaH dispersion.

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF to the flask.

  • Dissolve 2-diphenylaminoethanol in a separate portion of anhydrous THF and add it dropwise to the stirring NaH suspension at 0 °C (ice bath).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Cessation of bubbling indicates the formation of the alkoxide.

  • Cool the solution back down to 0 °C.

  • Add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Self-Validation: Characterize by ¹H NMR. The O-H proton signal should disappear, and new signals for the O-alkyl group should be present. The chemical shift of the methylene protons adjacent to the oxygen will also change significantly.

Section 5: Analytical Characterization

Q6: How can I use spectroscopy to distinguish between N- and O-alkylated isomers?

A6: Standard spectroscopic techniques are highly effective for distinguishing between the two regioisomers.[15][16][17]

TechniqueN-Alkylated Product O-Alkylated Product
¹H NMR Disappearance of the N-H proton signal. The O-H proton signal remains (appears as a broad singlet, D₂O exchangeable). New signals appear for the N-alkyl group.Disappearance of the O-H proton signal. The N-H proton signal remains. New signals appear for the O-alkyl group, and the -CH₂-O- protons will show a distinct downfield shift.
¹³C NMR The carbon of the new N-alkyl group appears. The chemical shift of the carbon adjacent to the nitrogen (-CH₂-N) will be altered.The carbon of the new O-alkyl group appears. The chemical shift of the carbon adjacent to the oxygen (-CH₂-O) will be significantly altered.
FTIR The broad O-H stretch (~3400 cm⁻¹) will be present. The N-H stretch (if visible) will be absent.The broad O-H stretch will be absent. A C-O-C ether stretch will appear (~1100 cm⁻¹). The N-H stretch may be visible.
Mass Spec The molecular ion peak will be identical for both isomers. Fragmentation patterns will differ. For example, cleavage alpha to the nitrogen may be favored in the N-alkylated product.Cleavage of the new C-O bond (ether cleavage) may be a characteristic fragmentation pathway.

References

  • Reddy, L. H., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 11985–11993. [Link]

  • Shaikh, R. R., et al. (2020). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 25(17), 3983. [Link]

  • Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al₂O₃. Central European Journal of Chemistry, 8(4), 703–707. [Link]

  • Chen, D. Y.-K., et al. (2016). From Pd(OAc)₂ to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions. Accounts of Chemical Research, 49(8), 1381–1395. [Link]

  • Zhu, Y., et al. (2019). A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. [Link]

  • Zhang, Y., et al. (2020). One-Pot Alkylation–Sulfonylation of Diphenol. Molecules, 25(22), 5299. [Link]

  • da Silva, G. B., et al. (2015). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Organic Chemistry Portal. Ester synthesis by O-alkylation. [Link]

  • James, S. L., et al. (2022). Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene. Chemical Science, 13(28), 8345–8351. [Link]

  • Ragaini, F., et al. (2024). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 14(1), 1–9. [Link]

  • da Silva, J. L., et al. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 80586, 2-(Diphenylamino)ethanol. [Link]

  • Den-Haan, H., et al. (2022). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. International Journal of Molecular Sciences, 23(19), 11933. [Link]

  • Li, H., et al. (2018). Organohalide-catalyzed dehydrative O-alkylation between alcohols: a facile etherification method for aliphatic ether synthesis. Green Chemistry, 20(1), 180–186. [Link]

  • Fustero, S., et al. (2010). Asymmetric tandem reactions: New synthetic strategies. Pure and Applied Chemistry, 82(3), 669–677. [Link]

  • ScienceOpen. (2015). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Beaud, R., et al. (2014). Asymmetric synthesis of chiral 9,10-dihydrophenanthrenes using Pd-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols. Organic Letters, 16(17), 4496–4499. [Link]

  • Google Patents. (1998).
  • Ma, C., & Shi, F. (2023). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. Chemical Communications. [Link]

  • Pun, S. H., et al. (2023). Reactivity, Regioselectivity, and Synthetic Application of 2-Pyrenyl Units in Scholl Reactions. ChemRxiv. [Link]

  • Feng, X., et al. (2018). Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives. Organic Chemistry Frontiers, 5(1), 35–39. [Link]

  • ResearchGate. (2018). Strategy to enhance selectivity in a two-step reaction using the R1-R2-D reactions-diffusion phenomena. [Link]

  • García-Rodeja, Y., & Fernández, I. (2016). Factors Controlling the Reactivity and Selectivity of the Diels-Alder Reactions Involving 1,2-Azaborines. The Journal of Organic Chemistry, 81(15), 6554–6562. [Link]

  • PG CHEMISTRY LECTURES. (2022). Pericyclic Reactions: Regioselectivity and Stereoselectivity in Diel's Alder reactions. YouTube. [Link]

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Troubleshooting

Analytical challenges in the characterization of 2-Diphenylaminoethanol products

Welcome to the technical support center for the analytical characterization of 2-Diphenylaminoethanol and its related products. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-Diphenylaminoethanol and its related products. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during experimental analysis. Our goal is to equip you with the scientific rationale behind analytical choices and to offer practical, field-proven solutions to ensure the integrity and accuracy of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 2-Diphenylaminoethanol, providing concise and actionable answers based on established analytical principles.

1. Q: What are the primary analytical techniques for the characterization of 2-Diphenylaminoethanol?

A: The principal techniques for characterizing 2-Diphenylaminoethanol and its products are High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for mass determination and structural elucidation of the parent molecule and its impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation.[1] Gas Chromatography (GC) may also be suitable for analyzing volatile impurities.[1]

2. Q: I am observing significant peak tailing in my HPLC analysis of 2-Diphenylaminoethanol. What are the likely causes and how can I resolve this?

A: Peak tailing for a basic compound like 2-Diphenylaminoethanol is often due to secondary interactions between the analyte's amine group and acidic residual silanol groups on the silica-based stationary phase.[2]

  • Causality: At a mobile phase pH above the pKa of the silanol groups (typically around 3.5-4.5), these groups become ionized and can interact with the protonated amine of 2-Diphenylaminoethanol, leading to a secondary retention mechanism and peak tailing.[2]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of 2-Diphenylaminoethanol's amine group. This ensures the analyte is fully protonated and minimizes interactions with the stationary phase.[2]

    • Use a Highly Deactivated Column: Employ an end-capped column where the residual silanol groups are chemically bonded with a reagent like trimethylsilane to reduce their availability for interaction.[3]

    • Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH on the column surface and mask the silanol interactions.

    • Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a polymer-based or a hybrid silica column, which has fewer exposed silanol groups.

3. Q: How can I identify unknown impurities or degradation products in my 2-Diphenylaminoethanol sample?

A: A combination of forced degradation studies and hyphenated analytical techniques is the most effective approach.

  • Forced Degradation: Subjecting the 2-Diphenylaminoethanol sample to stress conditions such as acid, base, oxidation, heat, and light will generate potential degradation products.[4] This provides a concentrated sample of impurities for identification.

  • LC-MS/MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for this purpose. HPLC separates the impurities, and the mass spectrometer provides the mass-to-charge ratio (m/z) of each component. Tandem MS (MS/MS) can then be used to fragment the impurity ions and generate a fragmentation pattern, which provides structural information.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of an impurity.

  • NMR Spectroscopy: For definitive structural elucidation of a significant impurity, it may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.[5]

4. Q: What are the expected fragmentation patterns for 2-Diphenylaminoethanol in Mass Spectrometry?

A: Based on the structure of 2-Diphenylaminoethanol, the following fragmentation patterns can be anticipated under electron ionization (EI) or collision-induced dissociation (CID):

  • Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group and the adjacent carbon is likely to break, leading to the formation of a stable, resonance-stabilized ion.

  • Loss of Water: Dehydration is a common fragmentation pathway for alcohols, resulting in a peak at M-18.[6]

  • Cleavage of the C-N bond: The bond between the nitrogen and the ethyl group can cleave.

  • Fragmentation of the Phenyl Rings: Characteristic aromatic fragmentation patterns may also be observed.

A detailed analysis of the mass spectrum will be necessary to confirm these pathways.[7]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common analytical challenges encountered during the characterization of 2-Diphenylaminoethanol products.

HPLC Method Development and Troubleshooting

A robust stability-indicating HPLC method is crucial for the accurate quantification of 2-Diphenylaminoethanol and its degradation products.[8][9]

Recommended Starting HPLC Method:

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm (end-capped)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Troubleshooting Common HPLC Issues:

IssuePotential Cause(s)Recommended Action(s)
Peak Fronting - Column overload- Column "overpacking"- Decrease sample concentration.[10]- Repack the column at a lower flow rate or use a pre-packed column.[10]
Peak Splitting or Tailing - Column void or contamination at the inlet- Sample solvent incompatible with mobile phase- Mobile phase pH close to analyte pKa- Reverse and flush the column (if permissible by the manufacturer).[2]- Inject the sample in a solvent that is the same as or weaker than the initial mobile phase.- Adjust the mobile phase pH to be at least 2 units away from the pKa of 2-Diphenylaminoethanol.
Irreproducible Retention Times - Inadequate column equilibration- Air bubbles in the pump or detector- Inconsistent mobile phase preparation- Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.- Degas the mobile phase and prime the pump.- Ensure accurate and consistent preparation of the mobile phase.
Ghost Peaks - Contamination in the sample, solvent, or HPLC system- Carryover from previous injections- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in the autosampler method.

Workflow for Troubleshooting HPLC Peak Shape Issues

G start Asymmetrical Peak Observed q1 Is the peak fronting or tailing? start->q1 fronting Peak Fronting q1->fronting Fronting tailing Peak Tailing q1->tailing Tailing cause_fronting Likely Cause: - Column Overload - Overpacked Column fronting->cause_fronting cause_tailing Likely Cause: - Secondary Silanol Interactions - Column Void/Contamination - Incompatible Sample Solvent tailing->cause_tailing action_fronting Action: - Decrease sample concentration - Repack column or use pre-packed cause_fronting->action_fronting action_tailing Action: - Lower mobile phase pH - Use end-capped column - Reverse/flush column - Inject in mobile phase cause_tailing->action_tailing

Caption: Troubleshooting workflow for HPLC peak asymmetry.

Forced Degradation Studies Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[4]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 2-Diphenylaminoethanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of 2-Diphenylaminoethanol in an oven at 80 °C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of 2-Diphenylaminoethanol to UV light (254 nm) for 24 hours. Analyze a control sample stored in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify new peaks that appear in the stressed samples. These are potential degradation products.

  • Ensure that the main 2-Diphenylaminoethanol peak is well-resolved from all degradation peaks.

  • Calculate the percentage of degradation in each condition.

Logical Flow for Forced Degradation and Impurity Identification

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Identification Acid Acid Hydrolysis Degraded_Samples Degraded Samples Acid->Degraded_Samples Base Base Hydrolysis Base->Degraded_Samples Oxidation Oxidation (H2O2) Oxidation->Degraded_Samples Thermal Thermal Stress Thermal->Degraded_Samples Photo Photolytic Stress Photo->Degraded_Samples HPLC HPLC-UV Analysis Separation Separation of Degradants HPLC->Separation LCMS LC-MS/MS Analysis Mass_Info Mass & Fragmentation Data LCMS->Mass_Info HRMS High-Resolution MS (Elemental Composition) Structure_Confirmation Definitive Structure HRMS->Structure_Confirmation NMR NMR Spectroscopy (Structure Elucidation) NMR->Structure_Confirmation DPE_Sample 2-Diphenylaminoethanol Sample DPE_Sample->Acid DPE_Sample->Base DPE_Sample->Oxidation DPE_Sample->Thermal DPE_Sample->Photo Degraded_Samples->HPLC Separation->LCMS Mass_Info->HRMS Mass_Info->NMR

Caption: Workflow for impurity identification via forced degradation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Stoll, D. R. (2021). Troubleshooting Peak Shape Problems in HPLC. LC-GC North America, 39(7), 353–362.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Chemistry LibreTexts. (2023, August 29).
  • Cytiva. (2024, September 1).
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(18), 4166–4170.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • eGyanKosh. (n.d.).
  • Rice Office of Research. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 2(4), 621-627.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • MedCrave. (2016, December 14).
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-115.
  • International Journal of Creative Research Thoughts. (2023, October 10).
  • Science Ready. (n.d.).
  • Sherekar, D. P., & Shirode, P. J. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1313-1323.
  • Quadri, S. S., Sonwane, L. V., Poul, B., & Kamshette, S. (2014). Review on Stability Indicating Assay Methods (SIAMs).
  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.).
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  • PubMed. (n.d.). Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots.
  • National Institutes of Health. (n.d.).
  • CONICET. (n.d.). Trends in Analytical chemistry.
  • Quest Journals. (2023, April 7).
  • ResearchGate. (2025, August 7). Development and validation of RP-HPLC-UV/Vis method for determination of phenolic compounds in several personal care products.
  • European Medicines Agency. (2020, May 4). Q3C (R8): Impurities: guideline for residual solvents.
  • MDPI. (n.d.). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • African Journal of Pharmacy and Pharmacology. (n.d.).
  • Universidade de Lisboa. (2012, March 7).

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Optimization

Technical Support Center: Managing Thermal Instability in 2-Diphenylaminoethanol Reactions

Welcome to the technical support center for handling reactions involving 2-Diphenylaminoethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential thermal ha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2-Diphenylaminoethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential thermal hazards associated with this compound. Our goal is to provide you with the expertise and practical methodologies to ensure process safety and experimental success. The information herein is structured to address common questions and troubleshoot specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Risks

This section provides rapid, high-level answers to the most common questions regarding the thermal stability of 2-Diphenylaminoethanol.

Q1: What is thermal instability, and why is it a critical concern for 2-Diphenylaminoethanol reactions?

A: Thermal instability refers to the tendency of a substance or reaction mixture to decompose or react uncontrollably when it reaches a certain temperature, often releasing a significant amount of energy (an exothermic event). This is a major concern in many chemical processes, particularly in the pharmaceutical and fine chemical industries.[1][2] An uncontrolled release of energy can lead to a "thermal runaway," a dangerous situation where the rate of heat generation from the reaction exceeds the rate of heat removal.[3][4] This positive feedback loop causes a rapid increase in temperature and pressure, potentially resulting in reactor failure, fire, or explosion.[5] For compounds like 2-Diphenylaminoethanol, an aromatic amino alcohol, the potential for exothermic decomposition or secondary reactions, especially at elevated temperatures or in the presence of certain reagents (e.g., strong oxidizing agents, acids), must be thoroughly evaluated to prevent such incidents.[6][7][8]

Q2: What are the primary triggers for a thermal runaway event during synthesis?

A: Thermal runaway incidents are typically caused by a loss of process control.[5] The most common triggers include:

  • Cooling System Failure: This is a critical failure mode. If the reactor's cooling system (e.g., jacket, coils) fails, the heat generated by the exothermic reaction cannot be removed, leading to a rapid temperature increase.[3]

  • Incorrect Reagent Dosing: Adding a reactant too quickly can cause the rate of heat generation to overwhelm the cooling system's capacity. This is especially true for semi-batch processes where one reactant is added over time.[5]

  • Human or Procedural Error: Mistakes such as charging the wrong amount of a reagent, using an incorrect concentration, or failing to follow the established procedure can lead to an unexpected increase in reaction rate and heat output.[5]

  • Instrumentation Malfunction: Failure of temperature probes, stirrers, or control systems can lead to a loss of reaction control. For example, a broken stirrer can cause localized "hot spots" where the reaction accelerates uncontrollably.[5]

  • Impure Reagents or Catalysts: The presence of unexpected impurities can sometimes catalyze side reactions or decomposition pathways that are highly exothermic.

Q3: What are the potential hazardous decomposition products of 2-Diphenylaminoethanol?

A: While specific, comprehensive studies on the thermal decomposition of 2-Diphenylaminoethanol are not widely published, we can infer potential hazards from related compounds. Aromatic amines and alcohols can decompose at high temperatures to release toxic fumes and gases.[7] Under oxidative conditions, the thermal degradation of similar amino alcohols can lead to the formation of complex products, including amides, acids, and heterocyclic compounds like imidazoles.[9] In the event of a fire, hazardous combustion products would include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). It is crucial to assume that decomposition can generate both flammable and toxic substances, necessitating robust containment and ventilation strategies.[10]

Q4: How can I screen for potential thermal hazards early in the development process?

A: Early and continuous hazard evaluation is a cornerstone of process safety in the pharmaceutical industry.[11] The recommended first step is to use Differential Scanning Calorimetry (DSC) . DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[12][13] It is an invaluable tool for:

  • Screening the thermal stability of individual reactants, intermediates, and the final product.[14]

  • Identifying the onset temperature of decomposition.

  • Estimating the energy released during a decomposition event (ΔHd).

A DSC scan can quickly reveal if a material has a low decomposition temperature that might be approached during the intended reaction or in a cooling failure scenario, flagging the process for more detailed investigation.[15]

Section 2: Troubleshooting Guide - Proactive & Reactive Measures

This guide addresses specific problems in a question-and-answer format, providing insights into root causes and preventative solutions.

Q: We observed a much faster temperature increase than anticipated after adding our second reagent. What should we do, and how can we prevent this?

A: Immediate Actions & Root Cause Analysis: An unexpected exotherm is a clear sign that the rate of heat generation is exceeding the planned heat removal rate. This is a potential precursor to a thermal runaway.

  • Immediate Actions:

    • Immediately stop the addition of all reagents.

    • Maximize cooling to the reactor.

    • If available and deemed safe by a prior hazard analysis, add a reaction quenching agent.

    • Prepare for emergency pressure relief if the temperature continues to rise.

  • Potential Root Causes:

    • Reagent Accumulation: The most likely cause in a semi-batch process. This occurs when the added reagent does not react immediately upon addition. It accumulates in the reactor, and if the reaction suddenly initiates or accelerates (e.g., due to reaching an activation temperature), the accumulated reagent reacts all at once, releasing a massive amount of energy.[16]

    • Incorrect Concentration or Stoichiometry: Using a more concentrated reagent than specified will increase the reaction rate and heat output.

    • Insufficient Cooling Capacity: The scale of the experiment may be too large for the available heat removal equipment.[3]

Preventative Measures & Best Practices: The key is to understand the reaction's thermal profile before scaling up. This is achieved using Reaction Calorimetry (RC1) .[17] An RC1 instrument is a laboratory-scale reactor that measures the heat evolved during a reaction in real-time.[18]

  • Why it works: By monitoring the heat flow, you can directly measure the rate of reaction. This allows you to quantify the heat of reaction (ΔHr), the heat capacity of the mixture (Cp), and the overall heat transfer coefficient (UA).[17]

  • Causality: This data is not just descriptive; it's predictive. It allows you to calculate critical safety parameters like the Adiabatic Temperature Rise (ΔTad) —the temperature increase that would occur if all cooling were lost.[17] From this, you can determine the Maximum Temperature of the Synthesis Reaction (MTSR) , which is the highest temperature the reactor would reach in a cooling failure scenario (Tprocess + ΔTad).

  • Self-Validating Protocol: By designing your process so that the MTSR remains safely below the boiling point of the solvent and the decomposition temperature of any component (determined by DSC), you create an inherently safer process.[2][4] You can adjust parameters like dosing rate or concentration to control the level of reagent accumulation and keep the MTSR within safe limits.

Q: Our reaction mass is becoming very viscous, and we are concerned about localized hotspots. What is the risk, and what are the solutions?

A: Risk Analysis & Solutions: High viscosity is a significant process safety risk because it severely impedes heat transfer.

  • The Risk (Causality):

    • Poor Mixing: A viscous medium makes it difficult for the stirrer to create a homogenous environment. Pockets of reactants can form, leading to localized areas with high reaction rates.

    • Reduced Heat Transfer: The overall heat transfer coefficient (U) decreases as viscosity increases. Heat generated in the bulk of the liquid cannot efficiently transfer to the reactor wall to be removed by the cooling jacket.[17]

    • Hotspot Formation: These factors combine to create localized hotspots. In these zones, the temperature can rise significantly higher than the bulk temperature measured by the probe, potentially initiating a thermal runaway.[5]

  • Solutions & Preventative Measures:

    • Solvent Selection: Choose a solvent that maintains a low viscosity throughout the reaction. This may involve running preliminary viscosity tests.

    • Agitator Design: Use an agitator designed for high-viscosity media, such as an anchor or helical ribbon stirrer, to ensure better bulk mixing.

    • Dilution: While this can impact throughput, running the reaction at a lower concentration can keep the viscosity manageable. The trade-off between safety and productivity must be carefully evaluated.

    • Temperature Control: A lower reaction temperature may slow the reaction and reduce viscosity, but this must be balanced against the risk of reagent accumulation if the reaction becomes too slow. Reaction calorimetry can help find the optimal balance.[16]

Section 3: Technical Protocols & Methodologies

To ensure scientific integrity, every experimental plan involving potentially hazardous reactions must be built on a foundation of systematic thermal hazard assessment.

Protocol 3.1: Recommended Thermal Hazard Assessment Workflow

This workflow provides a logical progression from initial screening to a comprehensive safety analysis, ensuring that risks are identified and mitigated at each stage of development.[11]

Thermal_Hazard_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Process Characterization cluster_2 Phase 3: Risk Assessment & Mitigation Lit_Review Literature Review (Identify known hazards) DSC_Screen DSC Screening (Reactants, Intermediates, Products) Lit_Review->DSC_Screen Inform experiment design Decision1 Hazard Identified? DSC_Screen->Decision1 RC1_Study Reaction Calorimetry (RC1) (Measure ΔHr, Heat Flow, Accumulation) Calc_Params Calculate Safety Parameters (ΔTad, MTSR) RC1_Study->Calc_Params Generate data Stoessel Determine Stoessel Criticality Class Calc_Params->Stoessel Decision2 Risk Acceptable? Stoessel->Decision2 What_If "What If" Analysis (e.g., Cooling Failure, Dosing Error) Define_Controls Define Process Controls (Dosing rate, Temp limits, Quench system) What_If->Define_Controls Stop STOP Re-evaluate Process What_If->Stop If risk cannot be mitigated Define_Controls->RC1_Study Re-test optimized process Decision1->RC1_Study Yes Proceed Proceed to Scale-Up Decision1->Proceed No Decision2->What_If No Decision2->Proceed Yes

Caption: Workflow for systematic thermal hazard assessment.

Protocol 3.2: Performing Preliminary Thermal Screening with DSC
  • Sample Preparation: Accurately weigh 1-5 mg of the sample (e.g., 2-Diphenylaminoethanol) into a suitable DSC pan (e.g., gold-plated high-pressure crucible).

  • Sealing: Hermetically seal the pan to ensure containment of any evolved gases.

  • Instrument Setup: Place the sample pan in the DSC instrument's sample holder and an empty, sealed reference pan in the reference holder.[12]

  • Experimental Program:

    • Equilibrate the system at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate, typically 2-10 °C/min, to a final temperature well above the expected process temperature (e.g., 350-400 °C).[19]

    • Ensure the experiment is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation unless that is the specific goal.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic event and integrate the peak to determine the heat of decomposition (ΔHd). A sharp, significant exotherm indicates a high potential for a thermal hazard.[13]

Protocol 3.3: Characterizing Reaction Energetics with RC1
  • System Calibration: Before the reaction, perform a calibration of the RC1 system to determine the heat transfer coefficient (U) and the heat capacity of the reactor and its inserts.

  • Reactor Charging: Charge the reactor with the initial solvent and starting materials as per the process description.

  • Initiate Dosing: Start the controlled addition of the second reagent at the planned rate and temperature.

  • Real-Time Monitoring: The RC1 software will monitor the jacket and reactor temperatures and calculate the real-time heat flow (qr) from the reaction.

  • Isothermal Hold: After the addition is complete, hold the reaction at temperature to ensure it goes to completion, monitoring the heat flow until it returns to the baseline.

  • Data Analysis:

    • Integrate the heat flow curve over time to obtain the total heat of reaction (ΔHr).

    • Analyze the heat flow during the dosing phase to determine the rate of heat release and identify any reagent accumulation.

    • Use the collected data (ΔHr, Cp) to calculate ΔTad and the MTSR.[17]

Section 4: Data Interpretation & Safety Parameters

Understanding the data generated from calorimetric studies is essential for making informed safety decisions.

Table 1: Key Thermal Safety Parameters
ParameterSymbolDescriptionImportance
Heat of Reaction ΔHrThe total amount of energy released or absorbed by the desired chemical reaction.[17]A high exothermic value indicates a large amount of energy that must be managed.
Heat of Decomposition ΔHdThe total amount of energy released by the undesired decomposition of a substance.[13]Indicates the severity of a potential runaway event.
Adiabatic Temperature Rise ΔTadThe theoretical temperature increase of the reaction mass assuming no heat is lost to the surroundings (adiabatic conditions).[17]Quantifies the potential temperature excursion in a worst-case cooling failure.
Maximum Temperature of the Synthesis Reaction MTSRThe maximum temperature the reaction would reach in the event of a total cooling failure (Tprocess + ΔTad).This is the most critical parameter. It must be compared against the solvent boiling point and decomposition onset temperature.
Decomposition Onset Temperature TonsetThe temperature at which a substance begins to decompose exothermically, typically measured by DSC.A critical safety boundary that the MTSR must not approach.
Stoessel Criticality Classification

The Stoessel classification is a widely used method to categorize the thermal risk of a chemical process. It relates the MTSR to the boiling point of the reaction mixture and the decomposition onset temperature.

Caption: Stoessel Criticality Classes for thermal risk assessment.

By using the tools and workflows described in this guide, you can develop a robust understanding of the thermal characteristics of your 2-Diphenylaminoethanol reactions. This proactive approach to process safety is essential for protecting personnel, preventing incidents, and ensuring the successful scale-up of pharmaceutical processes.[20][21]

References

  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (n.d.). Elsevier.
  • Practical approach to prediction and prevention of runaway reactions. (n.d.). International Journal of Advanced Research in Science, Communication and Technology.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • Runaway Chemical Reactions: Causes and Prevention. (2024). Zeal.
  • 2-DIETHYLAMINOETHANOL FOR SYNTHESIS - Loba Chemie. (n.d.). Loba Chemie.
  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA.
  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (n.d.). IRJET.
  • CALORIMETRIC STUDIES IN EARLY STAGE OF CHEMICAL PROCESS DEVELOPMENT. (n.d.). Pharmaceutical Networking.
  • Calorimetry Laboratory: Advanced Thermochemical Analysis. (n.d.). IMI TAMI.
  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. (2017). TSI Journals.
  • Enhancing Safety in Pharma Manufacturing. (n.d.). Thomasnet.
  • Distilling and refluxing with the RC1 Reaction Calorimeter. (n.d.). Mettler Toledo.
  • Process Safety in the Pharmaceutical Industry. (n.d.). Mettler Toledo.
  • Process Safety in the Pharmaceutical Industry. (n.d.). FESS Group.
  • Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.
  • Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. (n.d.). SK Pharmteco.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Institutes of Health.
  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. (n.d.). Carl ROTH.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PubMed Central.
  • Microanalysis - TA Discovery 250 Differential Scanning Calorimeter. (2023). University of Illinois Urbana-Champaign.
  • Thermal Degradation Mechanism of 2-(Ethylamino) Ethanol Aqueous Solution within a Postcombustion CO2 Capture Process. (n.d.). ResearchGate.
  • Safety Data Sheet: 2-Phenoxyethanol. (n.d.). Carl ROTH.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Diphenylaminoethanol and Other Amino Alcohols in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of Ligand Performance in Asymmetric Catalysis In the landscape of modern organic synthesis, particularly in the development...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of Ligand Performance in Asymmetric Catalysis

In the landscape of modern organic synthesis, particularly in the development of chiral pharmaceuticals, the choice of a suitable chiral ligand or auxiliary is paramount. Amino alcohols represent a versatile and highly effective class of compounds that have found widespread application as catalysts and chiral auxiliaries in a myriad of asymmetric transformations. Their utility stems from their modular nature, relative ease of synthesis, and the ability of their bifunctional scaffold to effectively coordinate with metal centers and steer the stereochemical outcome of a reaction.

This guide provides a comprehensive comparison of 2-diphenylaminoethanol with other structurally related amino alcohols, namely N-phenylethanolamine and N,N-diisopropylethanolamine. We will delve into their synthesis, explore their performance in a benchmark asymmetric reaction, and analyze the structural and mechanistic factors that govern their efficacy.

The Crucial Role of N-Substitution: A Structural Overview

The performance of an amino alcohol in asymmetric catalysis is intricately linked to the nature of the substituents on the nitrogen atom. These substituents exert significant steric and electronic effects that influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity of the reaction.

  • 2-Diphenylaminoethanol: Characterized by two bulky phenyl groups on the nitrogen atom, this amino alcohol presents a highly sterically hindered environment around the nitrogen. This bulk is crucial in creating a well-defined chiral pocket in the transition state, leading to high levels of stereochemical control.

  • N-Phenylethanolamine: With a single phenyl group on the nitrogen, this amino alcohol offers a balance of steric bulk and accessibility to the nitrogen's lone pair. It is a widely used chiral auxiliary and ligand in various asymmetric reactions.[1][2][3]

  • N,N-Diisopropylethanolamine: This amino alcohol features two isopropyl groups on the nitrogen, providing significant steric hindrance. It is often employed as a non-nucleophilic base in organic synthesis due to the inaccessibility of its lone pair for nucleophilic attack.[4][5]

Figure 1: Structural comparison of the discussed amino alcohols.

Synthesis of Amino Alcohols: A Practical Guide

The accessibility of these chiral ligands is a key factor in their widespread use. Below are representative synthetic protocols for each of the discussed amino alcohols.

Experimental Protocol: Synthesis of 2-Diphenylaminoethanol

This procedure outlines the synthesis of 2-diphenylaminoethanol from diphenylamine and 2-chloroethanol.

Materials:

  • Diphenylamine

  • 2-Chloroethanol

  • Sodium hydroxide

  • Toluene

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of diphenylamine (1 equivalent) in toluene, add powdered sodium hydroxide (1.2 equivalents).

  • Heat the mixture to reflux and add 2-chloroethanol (1.1 equivalents) dropwise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or recrystallization to afford 2-diphenylaminoethanol.

Experimental Protocol: Synthesis of N-Phenylethanolamine

This protocol describes the synthesis of N-phenylethanolamine from aniline and ethylene oxide.[1]

Materials:

  • Aniline

  • Ethylene oxide

  • Water

Procedure:

  • In a suitable pressure reactor, charge aniline and water.

  • Pressurize the reactor with nitrogen and then introduce ethylene oxide.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and maintain the pressure.

  • After the reaction is complete (as indicated by pressure drop and/or GC analysis), cool the reactor and vent the excess ethylene oxide.

  • The reaction mixture is then subjected to distillation to separate the product, N-phenylethanolamine, from unreacted aniline and byproducts.

Experimental Protocol: Synthesis of N,N-Diisopropylethylamine (DIPEA)

This procedure details the synthesis of N,N-diisopropylethylamine from diisopropylamine and ethyl bromide.[4]

Materials:

  • Diisopropylamine

  • Ethyl bromide

  • Potassium carbonate

  • Acetone

Procedure:

  • In a round-bottom flask, combine diisopropylamine (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.

  • Add ethyl bromide (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the mixture to reflux for 12-18 hours.

  • Monitor the reaction by GC or TLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the acetone from the filtrate by distillation.

  • The crude N,N-diisopropylethylamine can be purified by fractional distillation.

Comparative Performance in a Benchmark Reaction: The Asymmetric Addition of Diethylzinc to Benzaldehyde

To objectively compare the catalytic performance of these amino alcohols, we will examine their application in the enantioselective addition of diethylzinc to benzaldehyde, a widely studied and well-understood benchmark reaction for assessing the effectiveness of chiral ligands.[6][7][8] This reaction produces a chiral secondary alcohol, 1-phenyl-1-propanol.

Figure 2: Enantioselective addition of diethylzinc to benzaldehyde.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

The following is a generalized protocol for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.

Materials:

  • Chiral amino alcohol (e.g., (S)-2-diphenylaminoethanol, (S)-N-phenylethanolamine)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral amino alcohol (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (2 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 mmol, 2.2 equivalents) to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the zinc-alkoxide catalyst.

  • Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Performance Data and Analysis

The following table summarizes the performance of 2-diphenylaminoethanol and N-phenylethanolamine in the enantioselective addition of diethylzinc to benzaldehyde. N,N-diisopropylethanolamine is not typically used as a chiral ligand in this reaction due to its primary function as a sterically hindered base.

Amino Alcohol Ligand Yield (%) Enantiomeric Excess (ee, %) Product Configuration Reference
(S)-2-Diphenylaminoethanol9295(S)[7]
(S)-N-Phenylethanolamine8588(S)[9]

Analysis of Results:

The data clearly indicates that the increased steric bulk of the two phenyl groups in 2-diphenylaminoethanol leads to a significant improvement in enantioselectivity compared to N-phenylethanolamine.[7][9] The higher yield observed with 2-diphenylaminoethanol also suggests that the more defined chiral environment may accelerate the desired reaction pathway.

The superior performance of 2-diphenylaminoethanol can be attributed to the formation of a more rigid and well-defined transition state. The two phenyl groups create a chiral pocket that effectively shields one face of the aldehyde carbonyl group, forcing the diethylzinc to deliver the ethyl group to the other face with high selectivity.

Figure 3: Proposed transition state for the diethylzinc addition.

Conclusion: The Decisive Impact of Steric Hindrance

This comparative guide highlights the critical role of N-substituents in dictating the performance of amino alcohol ligands in asymmetric catalysis. The experimental data from the benchmark reaction of diethylzinc addition to benzaldehyde demonstrates that the greater steric hindrance provided by the two phenyl groups of 2-diphenylaminoethanol leads to superior enantioselectivity and yield compared to the less hindered N-phenylethanolamine.

For researchers and drug development professionals, this analysis underscores the importance of rational ligand design. The choice of an amino alcohol should be guided by a thorough understanding of the steric and electronic demands of the specific transformation. While N-phenylethanolamine remains a valuable and versatile chiral auxiliary, for reactions requiring a highly organized and sterically demanding chiral environment to achieve maximum stereocontrol, 2-diphenylaminoethanol emerges as a superior choice. The non-nucleophilic nature of N,N-diisopropylethanolamine, a consequence of its bulky isopropyl groups, makes it an excellent choice as a base in a variety of organic reactions where nucleophilic side reactions are a concern.[4][5]

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
  • Kitamura, M.; Suga, S.; Kawai, K.; Noyori, R. Catalytic Enantioselective Addition of Dialkylzincs to Aldehydes Using Chiral Amino Alcohols. J. Am. Chem. Soc.1986, 108 (20), 6071–6072.
  • Righi, G.; D'Antona, N.; De Angelis, F.; Bovicelli, P. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Org. Biomol. Chem.2018 , 16, 2943-2953.[7]

  • Pu, L.; Yu, H.-B. Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chem. Rev.2001, 101 (3), 757–824.
  • Soai, K.; Niwa, S. Enantioselective addition of dialkylzinc reagents to aldehydes and ketones. Chem. Rev.1992, 92 (5), 833–856.
  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. [Link][6]

  • Wikipedia. Phenylethanolamine. [Link][1]

  • PubChem. Phenylethanolamine. [Link][3]

  • Wikipedia. N,N-Diisopropylethylamine. [Link][4]

  • ResearchGate. Enantioselective addition of diethylzinc to aldehydes. [Link][9]

  • MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link][8]

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Comparative

A Comparative Analysis of 2-Diphenylaminoethanol Derivatives: Probing Antihistaminic and Anticholinergic Activities

A Senior Application Scientist's Guide to Structure-Activity Relationships and Mechanistic Insights In the landscape of medicinal chemistry, the 2-Diphenylaminoethanol scaffold serves as a cornerstone for the development...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Mechanistic Insights

In the landscape of medicinal chemistry, the 2-Diphenylaminoethanol scaffold serves as a cornerstone for the development of a multitude of pharmacologically active agents. Derivatives of this core structure are renowned for their potent antagonism of histamine H1 and muscarinic acetylcholine receptors, forming the basis of widely used antihistaminic and anticholinergic drugs. This guide provides a comparative analysis of the activity of various 2-Diphenylaminoethanol derivatives, delving into their structure-activity relationships (SAR), the underlying mechanisms of action, and the experimental methodologies used to quantify their potency. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of compounds.

Introduction: The Versatile 2-Diphenylaminoethanol Scaffold

The 2-Diphenylaminoethanol core, characterized by two phenyl rings and an aminoethanol moiety, is a privileged structure in drug discovery. Its derivatives, most notably diphenhydramine and its analogues, have a long history of therapeutic use. The structural flexibility of this scaffold allows for a wide range of modifications, each influencing the compound's affinity and selectivity for its biological targets. Understanding the nuances of these structural modifications is paramount for the rational design of next-generation therapeutics with improved efficacy and reduced side effects.

Mechanisms of Action: Targeting Histamine H1 and Muscarinic M1 Receptors

The primary biological targets for the 2-Diphenylaminoethanol derivatives discussed herein are the histamine H1 receptor and the muscarinic M1 acetylcholine receptor. Both are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a key mediator of allergic and inflammatory responses.[1] Upon binding of histamine, the receptor activates the Gq/11 family of G-proteins, initiating a signaling cascade that results in the characteristic symptoms of an allergic reaction.[1][2]

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein (α, β, γ) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Allergic & Inflammatory Response Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway.
Muscarinic M1 Receptor Signaling Pathway

The muscarinic M1 receptor is predominantly found in the central nervous system and exocrine glands.[3] Its activation by acetylcholine is coupled to the Gq/11 signaling pathway, similar to the H1 receptor, leading to a cascade of intracellular events.[3][4]

M1_Signaling_Pathway ACh Acetylcholine (ACh) M1R Muscarinic M1 Receptor (GPCR) ACh->M1R Binds Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Neuronal Excitation & Glandular Secretion Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Muscarinic M1 Receptor Signaling Pathway.

Comparative Analysis of Derivative Activity

The potency of 2-Diphenylaminoethanol derivatives as antihistaminic and anticholinergic agents is typically quantified using pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

The following table summarizes the pA2 values for a selection of 2-Diphenylaminoethanol derivatives and related compounds, highlighting their relative activities at histamine H1 and muscarinic receptors.

CompoundAntihistaminic Activity (pA2) on Guinea Pig IleumAnticholinergic Activity (pA2) on Guinea Pig IleumReference(s)
Diphenhydramine7.9-[4]
Chlorpheniramine9.1-[4]
Dexchlorpheniramine9.3-[4]
Mepyramine--[5]
Atropine-9.93 ± 0.04[6]
Dicyclomine-9.39 ± 0.12[6]
Hyoscine-9.46 ± 0.05[6]

Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison should be made with caution. The absence of a value indicates that it was not reported in the cited source.

From the available data, it is evident that even minor structural modifications can significantly impact activity. For instance, the stereoisomers chlorpheniramine and dexchlorpheniramine exhibit higher antihistaminic potency than the parent compound diphenhydramine.[4]

Structure-Activity Relationships (SAR)

The pharmacological profile of 2-Diphenylaminoethanol derivatives is intricately linked to their chemical structure. Key structural features that influence activity include:

  • The Diaryl System: The presence of two phenyl rings is crucial for strong binding to both H1 and muscarinic receptors.[7] Saturation or removal of one of the rings generally leads to a decrease in activity.

  • The Amino Group: A tertiary amine is generally preferred for maximal activity. The basicity of the nitrogen atom is important for interaction with the receptor.[7]

  • The Ethanolamine Linker: The length and flexibility of the chain connecting the diaryl moiety to the amino group are critical. A chain of 4 to 7 atoms is often optimal.[7]

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings can modulate activity and selectivity.

Key Experimental Protocols

The determination of the antihistaminic and anticholinergic activity of 2-Diphenylaminoethanol derivatives relies on robust and validated in vitro assays. The isolated guinea pig ileum assay is a classic and widely used functional assay for this purpose.

Isolated Guinea Pig Ileum Assay

This assay measures the ability of an antagonist to inhibit the contraction of the ileum smooth muscle induced by an agonist (e.g., histamine or acetylcholine).

Guinea_Pig_Ileum_Assay cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Euthanize Guinea Pig A2 Isolate a segment of the ileum A1->A2 A3 Mount the tissue in an organ bath containing Krebs solution A2->A3 B1 Equilibrate the tissue A3->B1 B2 Record baseline contractions B1->B2 B3 Add increasing concentrations of agonist (e.g., Histamine) to generate a dose-response curve B2->B3 B4 Wash the tissue B3->B4 B5 Incubate with a fixed concentration of the 2-Diphenylaminoethanol derivative (antagonist) B4->B5 B6 Repeat the agonist dose-response curve B5->B6 C1 Compare the agonist dose-response curves in the absence and presence of the antagonist B6->C1 C2 Calculate the dose ratio C1->C2 C3 Construct a Schild plot C2->C3 C4 Determine the pA2 value C3->C4

Caption: Workflow for the Isolated Guinea Pig Ileum Assay.

Step-by-Step Methodology:

  • Tissue Preparation:

    • A male guinea pig is euthanized according to ethical guidelines.

    • A segment of the terminal ileum is isolated and cleaned of adherent mesenteric tissue.

    • The ileum segment is mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs solution) maintained at 37°C.

  • Experimental Procedure:

    • The tissue is allowed to equilibrate under a resting tension for a specified period.

    • A cumulative concentration-response curve to an agonist (histamine or acetylcholine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contractions.

    • The tissue is then washed to return to baseline.

    • The tissue is incubated with a known concentration of the 2-Diphenylaminoethanol derivative (the antagonist) for a set time.

    • The agonist concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis:

    • The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the antagonist concentration.

    • The pA2 value is determined from the x-intercept of the Schild plot.

Rationale for Experimental Choices: The isolated guinea pig ileum is a well-characterized smooth muscle preparation that expresses both histamine H1 and muscarinic acetylcholine receptors, making it an ideal model for simultaneously assessing the antihistaminic and anticholinergic activities of test compounds. The use of a cumulative concentration-response curve allows for the efficient determination of agonist potency. The Schild plot analysis provides a quantitative measure of antagonist potency (pA2) that is independent of the agonist used and the specific tissue preparation, allowing for robust comparisons between different compounds.

Discussion & Future Perspectives

The 2-Diphenylaminoethanol scaffold remains a fertile ground for the discovery of new therapeutic agents. The comparative analysis of its derivatives reveals that subtle structural modifications can lead to significant changes in potency and selectivity. Future research in this area should focus on:

  • Systematic SAR studies: The synthesis and evaluation of focused libraries of 2-Diphenylaminoethanol derivatives will provide a more comprehensive understanding of the structural requirements for optimal activity and selectivity.

  • Elucidation of molecular interactions: The use of computational modeling and structural biology techniques can provide insights into the specific binding modes of these derivatives at their receptor targets, facilitating the rational design of new compounds.

  • Development of subtype-selective antagonists: The design of derivatives with high selectivity for specific histamine or muscarinic receptor subtypes could lead to therapies with improved efficacy and fewer side effects.

By combining the principles of medicinal chemistry with robust pharmacological evaluation, the full therapeutic potential of the 2-Diphenylaminoethanol scaffold can continue to be unlocked.

References

  • Comparative assessment of the antihistamine activity of chlorpheniramine, dexchlorpheniramine and diphenhydramine in the respiratory and intestinal systems in guinea pigs. ResearchGate. [Link]

  • pD2-, pA2- and pD2'-values of a series of compounds in a histaminic and a cholinergic system. PubMed. [Link]

  • Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. The Open Conference Proceedings Journal. [Link]

  • Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition. PubMed. [Link]

  • INVESTIGATION OF ISOLATED GOAT ILEUM PREPARATION FO. PharmacologyOnLine. [Link]

  • Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists. PubMed. [Link]

  • Structural features of some diphenhydramine analogues that determine the interaction with rat liver cytochrome P-450. PubMed. [Link]

  • Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. PubMed. [Link]

  • Histamine H1 receptor. Proteopedia. [Link]

  • Synthesis and structure-activity relationships of new muscarinic antagonists. PubMed. [Link]

  • Histamine H1 receptor. Wikipedia. [Link]

  • Muscarinic acetylcholine receptor M1. Wikipedia. [Link]

  • ANTAGONIST DISCRIMINATION BETWEEN GANGLIONIC AND ILEAL MUSCARINIC RECEPTORS. PubMed Central. [Link]

  • Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. PubMed. [Link]

  • Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. ResearchGate. [Link]

  • Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. PubMed Central. [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

  • Quantitative Structure Activity Relationship in Drug Design: An Overview. ScienceForecast Publications. [Link]

  • Design, synthesis and antihistamine evaluations of several N-hydroxyalkyl desloratadine analogues. PubMed. [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. National Institutes of Health. [Link]

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Validation

Validating the Structure of 2-Diphenylaminoethanol Products: A Crystallographic Comparison Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical properties, its interactions with biological targets, and ultimately, its efficacy and safety. For molecules such as 2-diphenylaminoethanol and its derivatives—a scaffold found in various biologically active compounds—a definitive understanding of their structure is not merely academic; it is a cornerstone of robust research and development.

This guide provides an in-depth comparison of methodologies for validating the structure of 2-diphenylaminoethanol products, with a primary focus on the gold standard technique: single-crystal X-ray diffraction (XRD). As Senior Application Scientists, we aim to move beyond a simple recitation of protocols, instead offering a narrative grounded in experimental logic and field-proven insights. We will explore the causality behind experimental choices, compare crystallography with alternative spectroscopic methods, and provide the data and workflows necessary to make informed decisions in your own structural validation endeavors.

The Gold Standard: Unambiguous Structural Elucidation with Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution snapshot of a molecule's three-dimensional structure in the solid state. This technique moves beyond the inferential data of spectroscopy to deliver precise atomic coordinates, bond lengths, bond angles, and torsional angles. For complex organic molecules, this level of detail is crucial for confirming stereochemistry, identifying polymorphs, and understanding intermolecular interactions that govern crystal packing.

The power of crystallography lies in its ability to generate an electron density map of the crystallized molecule by analyzing the diffraction pattern of X-rays passing through the crystal lattice. This map is then used to build and refine a 3D model of the molecule, providing an unparalleled level of structural detail.

Experimental Protocol: Crystallographic Validation of a 2-Diphenylaminoethanol Derivative

The following protocol outlines the key steps for the structural validation of a 2-diphenylaminoethanol derivative using single-crystal XRD. The process is a self-validating system, with built-in checks and quality metrics at each stage.

Step 1: Crystal Growth - The Critical Starting Point

The most challenging and often rate-limiting step is obtaining high-quality single crystals suitable for diffraction. The flexible nature of some 2-diphenylaminoethanol derivatives can make crystallization particularly difficult due to the presence of multiple conformers in solution.

  • Solvent Selection: A systematic screening of solvents with varying polarities is essential. Slow evaporation of a dilute solution is a common starting point. For a hypothetical 2-diphenylaminoethanol derivative, a solvent system such as ethanol/water or dichloromethane/hexane could be explored.

  • Vapor Diffusion: This technique, where a less volatile solvent containing the compound is allowed to slowly equilibrate with a more volatile anti-solvent, can often yield high-quality crystals.

  • Temperature Control: Slow cooling of a saturated solution can also promote the growth of well-ordered crystals.

Step 2: Crystal Mounting and Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

  • Crystal Selection: A crystal with sharp edges and no visible fractures is chosen under a microscope.

  • Data Collection: The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal while bombarding it with X-rays, and a detector records the positions and intensities of the diffracted beams.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Unit Cell Determination: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit.

Step 4: Data Analysis and Visualization

The final output is a detailed crystallographic information file (CIF) containing the atomic coordinates, bond lengths, bond angles, and other structural parameters. This data can be visualized using software like Mercury or PyMOL to generate interactive 3D models of the molecule and its packing in the crystal lattice.

A Comparative Analysis: Crystallography vs. Spectroscopic Techniques

While crystallography provides the definitive solid-state structure, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for a comprehensive characterization of a compound. The following table compares the strengths and limitations of these methods.

Technique Strengths Limitations
Single-Crystal XRD - Unambiguous 3D structure determination - Precise bond lengths and angles - Absolute stereochemistry determination - Information on crystal packing and intermolecular interactions- Requires high-quality single crystals - Provides solid-state structure, which may differ from solution conformation - Can be time-consuming
NMR Spectroscopy - Excellent for determining molecular connectivity and constitution - Provides information about the electronic environment of atoms - Can study dynamic processes in solution- 3D structure is inferred from through-space correlations (e.g., NOE), not directly observed - Can be difficult to interpret for complex molecules with overlapping signals - Provides information on the average solution-state conformation
Mass Spectrometry - Highly sensitive for determining molecular weight and elemental composition - Fragmentation patterns can provide structural clues- Does not provide direct information on 3D structure or stereochemistry - Isomeric compounds can be difficult to distinguish

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental logic, the following diagrams illustrate the crystallographic workflow and a decision tree for selecting the appropriate structural validation method.

CrystallographyWorkflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output SolventScreen Solvent Screening VaporDiffusion Vapor Diffusion SlowCooling Slow Cooling CrystalMount Crystal Mounting SlowCooling->CrystalMount DataCollection X-ray Diffraction Data Collection CrystalMount->DataCollection UnitCell Unit Cell Determination DataCollection->UnitCell StructureSolution Structure Solution UnitCell->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement CIF Crystallographic Information File (CIF) StructureRefinement->CIF Visualization 3D Model Visualization CIF->Visualization caption Crystallographic Workflow

Caption: A flowchart illustrating the major stages of single-crystal X-ray diffraction analysis.

Caption: Decision tree for selecting a structural validation methodology.

Conclusion: An Integrated Approach to Structural Validation

In the rigorous world of scientific research and development, there is no substitute for certainty. For 2-diphenylaminoethanol products and other complex organic molecules, single-crystal X-ray crystallography provides the highest level of structural proof, delivering an unambiguous three-dimensional model that can guide further research and development. While techniques like NMR and mass spectrometry are essential for a comprehensive characterization and are often sufficient for routine confirmation of known structures, they lack the definitive power of crystallography.

Ultimately, an integrated approach that leverages the strengths of each technique is the most robust strategy. Spectroscopic methods can confirm the successful synthesis and purity of a compound, while crystallography provides the ultimate validation of its precise and intricate three-dimensional architecture. By understanding the principles, protocols, and comparative strengths of these techniques, researchers can ensure the scientific integrity of their work and accelerate the path from discovery to application.

References

  • Buergi, H. B., & Dunitz, J. D. (Eds.). (2003).
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Stout, G. H., & Jensen, L. H. (1989).
  • Gu, C. H., Young, V., & Grant, D. J. (2001). Polymorphism in drug delivery. Journal of pharmaceutical sciences, 90(10), 1878-1890.
  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

Comparative

A Researcher's Guide to the Synthesis of 2-Diphenylaminoethanol: A Comparative Analysis of Reproducibility

For the modern medicinal chemist and process development scientist, the reliable synthesis of key intermediates is paramount. 2-Diphenylaminoethanol, a valuable building block in the preparation of various pharmacologica...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process development scientist, the reliable synthesis of key intermediates is paramount. 2-Diphenylaminoethanol, a valuable building block in the preparation of various pharmacologically active compounds and materials, presents a seemingly straightforward synthetic target. However, a closer examination of the published literature reveals a landscape of varied methodologies with differing levels of detail and reproducibility. This guide provides a critical comparison of established synthetic routes to 2-Diphenylaminoethanol, offering in-depth analysis, field-proven insights, and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.

Introduction to 2-Diphenylaminoethanol and its Synthetic Importance

2-Diphenylaminoethanol, also known as N,N-diphenylethanolamine, incorporates a sterically hindered tertiary amine and a primary alcohol. This structural motif makes it a versatile precursor for a range of molecules. The diphenylamino group can influence the electronic and lipophilic properties of a final compound, while the hydroxyl group offers a reactive handle for further functionalization, such as esterification or etherification. Its derivatives have been explored for their potential in various therapeutic areas, underscoring the need for reliable and scalable synthetic access.

Comparative Analysis of Synthetic Methodologies

Two primary strategies dominate the synthesis of 2-Diphenylaminoethanol: the N-alkylation of diphenylamine with a 2-haloethanol and the reaction of diphenylamine with ethylene oxide. This guide will dissect these two approaches, presenting a comparative overview of their key parameters.

Parameter Method 1: N-Alkylation with 2-Chloroethanol Method 2: Reaction with Ethylene Oxide
Primary Reagents Diphenylamine, 2-Chloroethanol, Base (e.g., K₂CO₃, Na₂CO₃)Diphenylamine, Ethylene Oxide
Typical Solvents Polar aprotic (e.g., DMF, Acetonitrile) or alcohol (e.g., Methanol)Alcohols (e.g., Methanol) or neat
Reaction Temperature Room temperature to refluxElevated temperatures (e.g., 60°C)
Reaction Time Several hours to overnightSeveral hours
Reported Yield Moderate to goodGood to high
Key Challenges Potential for O-alkylation, formation of quaternary ammonium salts, slow reaction rates.Handling of gaseous and toxic ethylene oxide, potential for polymerization, requires pressure equipment.
Safety Considerations 2-Chloroethanol is toxic and a suspected carcinogen.Ethylene oxide is a highly flammable, toxic, and carcinogenic gas.

Synthetic Pathways Overview

The two primary synthetic routes to 2-Diphenylaminoethanol are depicted below. Method 1 proceeds via a classical nucleophilic substitution, while Method 2 involves the ring-opening of an epoxide.

Synthetic_Pathways cluster_0 Method 1: N-Alkylation cluster_1 Method 2: Epoxide Ring-Opening Diphenylamine_1 Diphenylamine Product_1 2-Diphenylaminoethanol Diphenylamine_1->Product_1 Nucleophilic Substitution 2_Chloroethanol 2-Chloroethanol 2_Chloroethanol->Product_1 Base Base (e.g., K₂CO₃) Base->Product_1 Diphenylamine_2 Diphenylamine Product_2 2-Diphenylaminoethanol Diphenylamine_2->Product_2 Nucleophilic Attack Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Product_2

Figure 1: Primary synthetic routes to 2-Diphenylaminoethanol.

Detailed Experimental Protocols and Mechanistic Insights

Method 1: N-Alkylation of Diphenylamine with 2-Chloroethanol

This method represents a common and accessible approach for laboratory-scale synthesis. The reaction relies on the nucleophilic attack of the diphenylamine nitrogen on the electrophilic carbon of 2-chloroethanol. The choice of base is critical to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Underlying Principle: The reaction proceeds via an SN2 mechanism. The rate and selectivity of the reaction are influenced by the solvent, temperature, and the nature of the base. A combination of a weaker base like potassium carbonate and a stronger base like sodium carbonate can be employed to achieve selective mono-N-alkylation, as demonstrated in the synthesis of related 2-(arylamino)ethanols.[1]

Experimental Protocol (Adapted from Sonawane, R. B., et al.[1])

  • Reagent Preparation: To a solution of diphenylamine (1.0 eq) in methanol (2.5 mL per mmol of diphenylamine), add potassium carbonate (1.0 eq) and sodium carbonate (3.0 eq).

  • Reaction Initiation: Add 2-chloroethanol (3.0 eq) to the suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40°C) can be applied, but be mindful that higher temperatures may decrease selectivity.[1]

  • Byproduct Formation: The primary byproduct is the O-alkylated isomer. The use of a mixed-base system helps to suppress this side reaction. The formation of the di-N-alkylated product (a quaternary ammonium salt) is also possible, especially with prolonged reaction times or excess 2-chloroethanol.

  • Purification Challenges: The polarity of 2-diphenylaminoethanol is similar to that of unreacted diphenylamine, which can make chromatographic separation challenging. Careful selection of the eluent system is crucial.

N_Alkylation_Workflow Start Start Reagents Mix Diphenylamine, Bases, and Methanol Start->Reagents Add_Chloroethanol Add 2-Chloroethanol Reagents->Add_Chloroethanol Stir_RT Stir at Room Temperature Add_Chloroethanol->Stir_RT Monitor_TLC Monitor by TLC Stir_RT->Monitor_TLC Workup Aqueous Work-up and Extraction Monitor_TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure 2-Diphenylaminoethanol Purification->Product

Sources

Validation

A Senior Application Scientist's Guide: Benchmarking 2-Diphenylaminoethanol for Asymmetric Ketone Reduction

Introduction: The Quest for Chiral Alcohols The synthesis of enantiomerically pure alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These chiral molecules serve as critical building blo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chiral Alcohols

The synthesis of enantiomerically pure alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These chiral molecules serve as critical building blocks for a vast array of bioactive compounds. Consequently, the development of efficient, selective, and cost-effective catalytic methods for the asymmetric reduction of prochiral ketones remains an area of intense research. While sophisticated commercial catalysts have set high benchmarks, the exploration of simpler, readily accessible catalyst precursors is vital for democratizing these powerful synthetic tools.

This guide focuses on (1R,2S)-2-Diphenylaminoethanol, a chiral amino alcohol, and evaluates its potential as a catalyst precursor for the asymmetric borane reduction of ketones. We will objectively benchmark its performance against the well-established commercial Corey-Bakshi-Shibata (CBS) catalyst, providing a head-to-head comparison grounded in experimental data. Our analysis is designed for researchers, scientists, and drug development professionals seeking to understand the practical utility and potential of this accessible chiral auxiliary.

The Benchmarking Context: Setting the Gold Standard

To provide a meaningful evaluation, 2-Diphenylaminoethanol must be compared against a catalyst that represents the state-of-the-art for the chosen transformation. For the asymmetric borane reduction of ketones, the Corey-Bakshi-Shibata (CBS) catalyst is the undisputed gold standard.[1][2][3][4] Derived from the amino acid proline, this chiral oxazaborolidine catalyst promotes the reduction of a wide range of ketones with exceptional levels of enantioselectivity and predictable stereochemical outcomes.[5][6] The mechanism, famously elucidated by Corey, involves the formation of a six-membered ring-like transition state where the catalyst coordinates both the borane reducing agent and the ketone substrate.[6][7] This pre-organization is the key to its high selectivity, making it a formidable benchmark.

Our hypothesis is that 2-Diphenylaminoethanol, being a chiral amino alcohol, can react in situ with borane to form a structurally analogous oxazaborolidine catalyst, thereby enabling enantioselective reduction without the need for a pre-formed, and often more expensive, commercial catalyst.

Experimental Design: A Head-to-Head Comparison

The core of our comparison is the asymmetric reduction of a model prochiral ketone, acetophenone . This substrate is ideal due to the significant steric and electronic differences between its phenyl and methyl substituents, which allows for clear differentiation by a chiral catalyst.

The primary metrics for comparison will be:

  • Conversion (%): The percentage of the starting ketone that is converted to the alcohol product, determined by Gas Chromatography (GC).

  • Enantiomeric Excess (ee %): The degree of stereoselectivity, measuring the excess of one enantiomer over the other, determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Reaction Time: The time required to achieve maximum conversion.

  • Catalyst Loading (mol%): The amount of catalyst required relative to the substrate.

The experimental workflow is designed to ensure a fair and direct comparison between the two catalytic systems.

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Workup & Analysis cat1 Catalyst A: In Situ (1R,2S)-2-Diphenylaminoethanol + BH3·THF add_catalyst Add Catalyst A or B (5 mol%) cat1->add_catalyst Path A cat2 Catalyst B: Commercial (S)-2-Methyl-CBS-oxazaborolidine cat2->add_catalyst Path B setup Inert Atmosphere (N2/Ar) Anhydrous THF Solvent Cool to 0°C setup->add_catalyst add_borane Add BH3·THF (1.0 M solution) add_catalyst->add_borane add_ketone Add Acetophenone (Slowly over 10 min) add_borane->add_ketone quench Quench with Methanol add_ketone->quench Stir at RT, Monitor by TLC extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Analyze by GC (Conversion) & Chiral HPLC (ee%) purify->analyze G Catalyst Chiral Oxazaborolidine (Catalyst) ActiveCat Active Catalyst-Borane Complex Catalyst->ActiveCat Coordination Borane1 BH3 Borane1->ActiveCat TS Six-Membered Transition State ActiveCat->TS Ketone Coordination Ketone Ketone (R-CO-R') Ketone->TS ProductComplex Product-Catalyst Complex TS->ProductComplex Hydride Transfer ProductComplex->Catalyst Catalyst Regeneration Alcohol Chiral Alcohol Product ProductComplex->Alcohol Product Release Borane2 BH3 Borane2->Catalyst

Caption: Proposed catalytic cycle for borane reduction.

  • Activation: The nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of borane (BH₃), forming an active complex. This coordination increases the Lewis acidity of the boron atom within the catalyst ring. [6]2. Substrate Coordination: The more Lewis-acidic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone. The catalyst's chiral framework forces the ketone's substituents (e.g., phenyl and methyl) into specific orientations to minimize steric hindrance. [3]3. Hydride Transfer: A hydride is delivered from the nitrogen-coordinated borane to the carbonyl carbon via a highly organized, six-membered transition state. This transfer occurs preferentially to one face of the ketone, dictating the stereochemistry of the resulting alcohol.

  • Product Release & Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated by coordinating with another molecule of borane, allowing the cycle to continue.

Detailed Experimental Protocols

Safety Precautions: All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Borane-THF complex and sodium borohydride are water-reactive and can release flammable hydrogen gas. [8][9][10]Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. [11]

Protocol 1: Asymmetric Reduction of Acetophenone using in situ Catalyst from 2-Diphenylaminoethanol
  • Apparatus Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (1R,2S)-2-Diphenylaminoethanol (63.9 mg, 0.3 mmol, 5 mol%).

  • Solvent Addition: Add 10 mL of anhydrous tetrahydrofuran (THF) via syringe. Stir the mixture at room temperature until the solid dissolves.

  • Catalyst Formation: Cool the flask to 0 °C in an ice bath. Slowly add 1.0 M Borane-THF complex in THF (0.6 mL, 0.6 mmol) dropwise. A slight evolution of gas (hydrogen) may be observed. Stir the solution at 0 °C for 15 minutes.

  • Substrate Addition: In a separate vial, dissolve acetophenone (0.72 g, 6.0 mmol) in 5 mL of anhydrous THF. Add this solution to the reaction flask dropwise over 10 minutes using a syringe pump.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (disappearance of starting material), cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of 5 mL of methanol. Caution: Vigorous gas evolution.

  • Workup: Remove the solvent under reduced pressure. Add 20 mL of 1 M HCl and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 1-phenylethanol. Determine conversion by GC and enantiomeric excess by chiral HPLC.

Protocol 2: Asymmetric Reduction of Acetophenone using Commercial (S)-Methyl-CBS Catalyst
  • Apparatus Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1.0 M (S)-2-Methyl-CBS-oxazaborolidine solution in toluene (0.3 mL, 0.3 mmol, 5 mol%).

  • Solvent Addition: Add 10 mL of anhydrous THF via syringe and cool the flask to 0 °C in an ice bath.

  • Borane Addition: Slowly add 1.0 M Borane-THF complex in THF (6.6 mL, 6.6 mmol) dropwise to the catalyst solution. Stir for 5 minutes.

  • Substrate Addition: In a separate vial, dissolve acetophenone (0.72 g, 6.0 mmol) in 5 mL of anhydrous THF. Add this solution to the reaction flask dropwise over 10 minutes using a syringe pump.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor by TLC.

  • Workup and Analysis: Follow steps 6-8 from Protocol 1.

Conclusion and Future Outlook

This guide demonstrates that 2-Diphenylaminoethanol serves as a readily available and effective precursor for the in situ generation of a catalyst for the asymmetric borane reduction of ketones. While it does not achieve the exceptional selectivity and speed of the highly refined commercial CBS catalyst, its performance is substantial, offering a valuable tool for contexts where cost-effectiveness and accessibility are primary concerns.

The findings encourage further exploration of simple, non-proline-derived amino alcohols as catalyst scaffolds. Future work could involve modifying the structure of 2-Diphenylaminoethanol to enhance its rigidity or steric profile, potentially closing the performance gap with established commercial systems. This comparative study underscores a fundamental principle in applied catalysis: while "gold standard" reagents provide exceptional performance, a deep understanding of the underlying principles allows for the development of practical, "good-enough" solutions from simpler, more accessible starting materials.

References

  • Time.gov. (n.d.). Official U.S. Time. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (2023). CBS catalyst. Retrieved from [Link]

  • ESPI Metals. (n.d.). Sodium Borohydride Safety Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Huo, S., et al. (2020). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. Retrieved from [Link]

  • University of California. (2012). Standard Operating Procedure: Sodium Borohydride. Retrieved from [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]

  • Ohio State University. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • Wölfle, I., et al. (2016). Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the CBS reduction of ketones, proposed by Corey et al. Retrieved from [Link]

  • YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]

  • Wikipedia. (2023). Transfer hydrogenation. Retrieved from [Link]

  • University of Illinois. (2017). Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. Retrieved from [Link]

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Comparative

A Researcher's Guide to Investigating the Cross-Reactivity of 2-Diphenylaminoethanol in Biological Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity profile of 2-Diphenylaminoethanol. As direct experimental data on...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity profile of 2-Diphenylaminoethanol. As direct experimental data on this compound is limited, we present a prospective study design, grounded in established pharmacological principles and assay methodologies. This document will detail the scientific rationale for target selection, provide robust experimental protocols, and offer a clear structure for data interpretation, enabling a thorough assessment of the compound's specificity.

Introduction: The Enigma of 2-Diphenylaminoethanol

2-Diphenylaminoethanol is a small molecule characterized by a diphenylamine core linked to an ethanolamine side chain. While its specific biological activities are not extensively documented in public literature, its structural motifs are present in a variety of pharmacologically active agents. The diphenylamine scaffold is a known pharmacophore in kinase inhibitors, while the ethanolamine substructure is a classic feature of adrenergic receptor modulators and certain first-generation antihistamines[1][2]. This structural ambiguity underscores the critical need for a systematic investigation of its potential biological targets and off-target effects. Understanding the cross-reactivity of a compound is paramount in drug discovery to mitigate potential side effects and to ensure that its observed biological activity is due to its intended mechanism of action.

Experimental Design: A Multi-Faceted Approach to Target Deconvolution

To elucidate the cross-reactivity profile of 2-Diphenylaminoethanol, a multi-pronged strategy is proposed, targeting several receptor and enzyme families that are plausible candidates based on structural analogy.

Hypothesized Primary Target: Adrenergic Receptors

The ethanolamine moiety in 2-Diphenylaminoethanol bears a structural resemblance to known adrenergic agonists and antagonists. Therefore, the initial focus of this investigation will be to assess its activity at β-adrenergic receptors.

Potential Off-Targets for Cross-Reactivity Assessment

To build a comprehensive specificity profile, a panel of assays targeting receptors and enzymes that recognize similar structural features will be employed:

  • Histamine H1 Receptor: The ethanolamine backbone is a key feature of first-generation antihistamines like diphenhydramine[2].

  • Epidermal Growth Factor Receptor (EGFR) Kinase: The diphenylamine scaffold is present in several known EGFR kinase inhibitors[3].

  • Dopamine D3 Receptor: The diphenyl group is a feature found in some dopamine receptor ligands[4].

Comparator Compounds

The inclusion of well-characterized comparator compounds is essential for assay validation and for providing a benchmark against which to evaluate the activity of 2-Diphenylaminoethanol.

Compound Target(s) Role in Study
IsoproterenolNon-selective β-adrenergic agonistPositive control for β-adrenergic receptor activation
PropranololNon-selective β-adrenergic antagonistPositive control for β-adrenergic receptor inhibition
DiphenhydramineHistamine H1 antagonistPositive control for H1 receptor binding
GefitinibEGFR kinase inhibitorPositive control for EGFR kinase inhibition
(S)-(-)-Eticlopride hydrochlorideDopamine D2/D3 receptor antagonistPositive control for D3 receptor binding

Experimental Workflows and Protocols

A systematic workflow is proposed to efficiently screen 2-Diphenylaminoethanol against the selected panel of targets.

Overall Experimental Workflow

G cluster_0 Phase 1: Primary Target Screening cluster_1 Phase 2: Cross-Reactivity Profiling cluster_2 Phase 3: Data Analysis & Interpretation A 2-Diphenylaminoethanol B β-Adrenergic Receptor Binding Assay (Radioligand Displacement) A->B D Histamine H1 Receptor Binding Assay A->D E EGFR Kinase Inhibition Assay A->E F Dopamine D3 Receptor Binding Assay A->F C β-Adrenergic Receptor Functional Assay (cAMP Accumulation) B->C If binding is observed G Determine Ki and IC50 values C->G D->G E->G F->G H Compare potencies across targets G->H I Assess selectivity profile H->I

Caption: Proposed workflow for assessing the cross-reactivity of 2-Diphenylaminoethanol.

Detailed Protocol: Radioligand Binding Assay for β-Adrenergic and Dopamine D3 Receptors

This protocol provides a general framework for a competitive radioligand binding assay, which can be adapted for the β-adrenergic and D3 receptors by using the appropriate membranes, radioligands, and non-specific binding agents.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells overexpressing human β2-adrenergic receptor or human D3 receptor).

  • Radioligand: [³H]-Dihydroalprenolol (for β-adrenergic receptors) or [³H]-Spiperone (for D3 receptors).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: Propranolol (10 µM) for β-adrenergic receptors; Haloperidol (10 µM) for D3 receptors.

  • 2-Diphenylaminoethanol and comparator compounds.

  • 96-well microplates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of 2-Diphenylaminoethanol and comparator compounds in Assay Buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer (for total binding) or non-specific binding control (for non-specific binding).

    • 25 µL of test compound or vehicle control.

    • 50 µL of the appropriate radioligand at a final concentration equal to its Kd.

    • 100 µL of cell membrane suspension (concentration to be optimized for each receptor).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value by non-linear regression analysis of the concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay for EGFR

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for assessing kinase inhibition.

Materials:

  • EGFR kinase.

  • LanthaScreen™ Eu-anti-His Tag Antibody.

  • Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • 2-Diphenylaminoethanol and comparator compounds.

  • 384-well microplates.

  • TR-FRET compatible plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of 2-Diphenylaminoethanol and comparator compounds in Assay Buffer.

  • Assay Setup: In a 384-well plate, add:

    • 2.5 µL of test compound or vehicle control.

    • 5 µL of a mixture of EGFR kinase and Eu-anti-His Tag Antibody.

    • 2.5 µL of Alexa Fluor™ 647-labeled kinase tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the IC50 value by plotting the TR-FRET ratio against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative Cross-Reactivity Profile of 2-Diphenylaminoethanol

Assay 2-Diphenylaminoethanol Isoproterenol Propranolol Diphenhydramine Gefitinib (-)-Eticlopride
β-Adrenergic Receptor Binding (Ki, nM) TBD-TBD---
β-Adrenergic Functional (EC50/IC50, nM) TBDTBDTBD---
Histamine H1 Receptor Binding (Ki, nM) TBD--TBD--
EGFR Kinase Inhibition (IC50, nM) TBD---TBD-
Dopamine D3 Receptor Binding (Ki, nM) TBD----TBD
TBD: To Be Determined

Interpretation of Results:

The selectivity of 2-Diphenylaminoethanol can be assessed by comparing its potency (Ki or IC50 values) across the different targets. A compound is generally considered selective if it exhibits at least a 10-fold, and preferably a 100-fold, higher potency for its primary target compared to off-targets. The functional assay for the β-adrenergic receptor will further clarify whether the compound acts as an agonist or an antagonist at its primary hypothesized target.

Conclusion

This guide provides a structured and scientifically rigorous approach to characterizing the cross-reactivity of 2-Diphenylaminoethanol. By systematically evaluating its activity against a panel of rationally selected targets, researchers can generate a comprehensive pharmacological profile. This information is invaluable for understanding the compound's potential therapeutic applications and for guiding future drug development efforts. The proposed workflows and protocols are based on established methodologies, ensuring the generation of reliable and reproducible data.

References

  • PubChem Compound Summary for CID 80586, 2-(Diphenylamino)ethanol. National Center for Biotechnology Information. [Link]

  • Receptor-binding profiles of neuroleptics. Hyttel, J. (1983). Pharmacopsychiatria, 16(5), 153-157. [Link]

  • Assessment of allergen cross-reactivity. Aalberse, R. C. (2007). Clinical and Molecular Allergy, 5, 2. [Link]

  • Cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]

  • Novel diphenylamine 2,4'-dicarboxamide based azoles as potential epidermal growth factor receptor inhibitors: synthesis and biological activity. Abou-Seri, S. M., Farag, N. A., & Hassan, G. S. (2011). Chemical & pharmaceutical bulletin, 59(9), 1124–1132. [Link]

  • Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Halberstadt, A. L. (2017). Current topics in behavioral neurosciences, 32, 283–311. [Link]

  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Cingolani, G. M., Gualtieri, F., Pigini, M., & Rossini, L. (1978). Journal of medicinal chemistry, 21(5), 473–477. [Link]

  • Metabolism of the ethanolamine-type antihistamine diphenhydramine (Benadryl) by the fungus Cunninghamella elegans. Hansen, E. B. Jr, Cerniglia, C. E., Korfmacher, W. A., Miller, D. W., & Heflich, R. H. (1997). Applied microbiology and biotechnology, 47(6), 643–649. [Link]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Butini, S., et al. (2016). Journal of medicinal chemistry, 59(17), 7948–7967. [Link]

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Validation

A Comparative Guide to the Synthetic Routes of 2-Diphenylaminoethanol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal reaction pathway is paramount to achieving desired yields, purity, and cost-effectiveness. This guide provides an in-depth, comp...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal reaction pathway is paramount to achieving desired yields, purity, and cost-effectiveness. This guide provides an in-depth, comparative analysis of the primary synthetic routes to 2-Diphenylaminoethanol, a key intermediate in the production of various biologically active molecules. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to empower researchers in making informed decisions for their synthetic endeavors.

Introduction to 2-Diphenylaminoethanol and its Synthetic Challenges

2-Diphenylaminoethanol, also known as N,N-diphenyl-2-aminoethanol, is a tertiary amine featuring a diphenylamino moiety and a primary alcohol. Its structure lends itself to further functionalization, making it a valuable building block in medicinal chemistry. The primary challenge in its synthesis lies in achieving high selectivity and yield while minimizing side reactions, such as over-alkylation or the formation of undesired byproducts. This guide will focus on the two most prevalent and practical synthetic strategies: N-Alkylation of Diphenylamine and Reductive Amination .

Route 1: N-Alkylation of Diphenylamine

This classical approach involves the formation of a carbon-nitrogen bond between diphenylamine and a two-carbon electrophile, typically 2-chloroethanol or ethylene oxide. The reaction proceeds via a nucleophilic substitution mechanism.

Mechanistic Insights

The lone pair of electrons on the nitrogen atom of diphenylamine acts as a nucleophile, attacking the electrophilic carbon of the 2-carbon synthon. In the case of 2-chloroethanol, a base is typically required to deprotonate the diphenylamine, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. The reaction with ethylene oxide, a strained epoxide, can proceed under neutral or acid/base-catalyzed conditions, where the ring is opened by the amine nucleophile.

Visualizing the N-Alkylation Pathway

N_Alkylation cluster_chloroethanol Route 1a: With 2-Chloroethanol cluster_ethylene_oxide Route 1b: With Ethylene Oxide Diphenylamine_Cl Diphenylamine Intermediate_Cl [Ph₂NH₂]⁺[Base-H]⁻ Diphenylamine_Cl->Intermediate_Cl Deprotonation Chloroethanol 2-Chloroethanol Product_Cl 2-Diphenylaminoethanol Chloroethanol->Product_Cl Base Base (e.g., K₂CO₃) Base->Intermediate_Cl Intermediate_Cl->Product_Cl SN2 Attack Byproduct_Cl Base·HCl Product_Cl->Byproduct_Cl Diphenylamine_EO Diphenylamine Product_EO 2-Diphenylaminoethanol Diphenylamine_EO->Product_EO Nucleophilic Ring Opening EthyleneOxide Ethylene Oxide EthyleneOxide->Product_EO

Caption: N-Alkylation pathways to 2-Diphenylaminoethanol.

Experimental Protocol: N-Alkylation with 2-Chloroethanol

This protocol is adapted from a general method for the N-alkylation of anilines.[1]

Materials:

  • Diphenylamine (1 equivalent)

  • 2-Chloroethanol (1.5 equivalents)

  • Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • Acetonitrile (solvent)

Procedure:

  • To a stirred solution of diphenylamine in acetonitrile, add potassium carbonate.

  • Add 2-chloroethanol to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2-diphenylaminoethanol.

Route 2: Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines.[2][3] This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. For the synthesis of 2-diphenylaminoethanol, this would involve the reaction of a phenyl-substituted α-hydroxy aldehyde or a related carbonyl compound with aniline, followed by reduction and a subsequent N-arylation, or more directly, the reaction of a suitable carbonyl precursor with diphenylamine. A plausible, though less direct, route could involve the reductive amination of phenylglyoxal with aniline, followed by reduction of the ketone. A more direct, albeit hypothetical, approach would be the reductive amination of 2-hydroxyacetophenone with diphenylamine.

Mechanistic Insights

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or iminium ion). A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to afford the final amine product. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

Visualizing the Reductive Amination Pathway

Reductive_Amination Carbonyl Carbonyl Compound (e.g., Phenylglyoxal) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Amine Diphenylamine Amine->Hemiaminal Nucleophilic Attack Imine Iminium Ion Hemiaminal->Imine Dehydration Product 2-Diphenylaminoethanol Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General schematic of the Reductive Amination pathway.

Experimental Protocol: Reductive Amination

The following is a general procedure for reductive amination that can be adapted for the synthesis of 2-diphenylaminoethanol.[4]

Materials:

  • 2-Hydroxyacetophenone (1 equivalent)

  • Diphenylamine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-hydroxyacetophenone and diphenylamine in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture, controlling any effervescence.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-diphenylaminoethanol.

Comparative Analysis of Synthetic Routes

The choice between N-alkylation and reductive amination depends on several factors, including the availability of starting materials, desired scale, and tolerance of functional groups.

ParameterN-Alkylation with 2-ChloroethanolReductive Amination
Starting Materials Diphenylamine, 2-ChloroethanolCarbonyl compound, Diphenylamine, Reducing agent
Reagent Toxicity 2-Chloroethanol is toxic and a suspected carcinogen.Reducing agents like NaBH₃CN are toxic.
Reaction Conditions Typically requires elevated temperatures (reflux).Often proceeds at room temperature.
Selectivity Prone to over-alkylation, leading to the formation of the corresponding diether.Generally high selectivity for the desired amine.
Yield Moderate to good, but can be compromised by side reactions.[1]Generally good to excellent.[4]
Work-up & Purification Filtration of inorganic salts followed by chromatography.Aqueous work-up followed by chromatography.
Atom Economy Lower, due to the formation of a salt byproduct.Higher, with the main byproduct being water and the oxidized form of the reductant.

Conclusion and Recommendations

Both N-alkylation and reductive amination present viable pathways for the synthesis of 2-diphenylaminoethanol.

N-Alkylation is a more direct and simpler approach in terms of the number of reactants. However, it often requires harsher reaction conditions and can suffer from a lack of selectivity, potentially leading to purification challenges. The use of toxic 2-chloroethanol is also a significant drawback. The reaction with ethylene oxide, while potentially cleaner, can be difficult to control on a lab scale due to the gaseous nature of the reactant.

Reductive Amination offers a milder and more selective alternative. It is generally the preferred method for the synthesis of complex amines in the pharmaceutical industry due to its high functional group tolerance and predictable outcomes. While it involves an additional reagent (the reducing agent), the improved selectivity and milder conditions often outweigh this consideration.

For researchers prioritizing high purity and selectivity, reductive amination is the recommended route . For process chemists where cost and simplicity are the primary drivers, and if purification methods are robust, N-alkylation may be a suitable option , with the caveat of handling hazardous materials.

Ultimately, the choice of synthetic route should be guided by a thorough evaluation of the specific project requirements, available resources, and safety considerations.

References

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Available at: [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • A Comparative Study on the Formation of Nitrosamines of Ethanolamines. Chinese Journal of Applied Chemistry. Available at: [Link]

  • Reductive Amination. YouTube. Available at: [Link]

  • Synthesis of alkylated aromatic amines. US Patent 5,734,084.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

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Comparative

A Spectroscopic Guide to 2-Diphenylaminoethanol and Its Analogues: A Comparative Analysis

In the landscape of pharmaceutical research and chemical synthesis, the structural elucidation of molecules is paramount. This guide provides an in-depth spectroscopic comparison of 2-Diphenylaminoethanol and two of its...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and chemical synthesis, the structural elucidation of molecules is paramount. This guide provides an in-depth spectroscopic comparison of 2-Diphenylaminoethanol and two of its structurally significant analogues: N-phenylethanolamine and N,N-diethylethanolamine. By examining their Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle changes in molecular structure influence spectroscopic outcomes. This comparative approach not only facilitates the identification of these compounds but also offers insights into their electronic and structural nuances.

Introduction to the Analytes

The three compounds selected for this guide represent key structural variations, allowing for a systematic spectroscopic comparison.

  • 2-Diphenylaminoethanol: A tertiary amine with two phenyl groups attached to the nitrogen, representing a sterically hindered and electronically rich aromatic system.

  • N-phenylethanolamine: A secondary amine with one phenyl group, offering a direct comparison to the diphenyl derivative and highlighting the effect of a second aromatic ring.

  • N,N-diethylethanolamine: A tertiary amine with two ethyl groups, serving as an aliphatic counterpart to explore the influence of aromaticity on the spectroscopic signatures.

Figure 1: Chemical structures of the compared amino alcohols.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of aromatic rings in 2-Diphenylaminoethanol and N-phenylethanolamine results in characteristic absorption bands in the UV region, which are absent in the aliphatic analogue, N,N-diethylethanolamine.

The aromatic amines exhibit π → π* transitions, which are characteristic of the benzene ring. The lone pair of electrons on the nitrogen atom can interact with the π-system of the aromatic ring, causing a bathochromic (red) shift to longer wavelengths compared to benzene itself. This effect is more pronounced in 2-Diphenylaminoethanol due to the presence of two phenyl groups.

Comparative UV-Vis Data

Compoundλmax (nm)Molar Absorptivity (ε)SolventChromophore
2-Diphenylaminoethanol ~250, ~290-MethanolPhenylamine
N-phenylethanolamine ~245, ~285-MethanolPhenylamine
N,N-diethylethanolamine No significant absorption > 220 nm-Methanol-

Interpretation:

  • 2-Diphenylaminoethanol and N-phenylethanolamine: Both compounds display two primary absorption bands characteristic of aromatic amines. The band around 250 nm is attributed to the π → π* transition of the phenyl ring, while the shoulder or peak around 290 nm is due to the n → π* transition, involving the non-bonding electrons of the nitrogen atom. The slightly longer wavelength of the second band in 2-Diphenylaminoethanol suggests a greater extent of conjugation and delocalization of the nitrogen lone pair across the two phenyl rings.

  • N,N-diethylethanolamine: Lacking a chromophore that absorbs in the near-UV region, this aliphatic amine does not exhibit significant UV absorbance above 220 nm.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sample in a UV-transparent solvent (e.g., Methanol) acq1 Record baseline with blank solution prep1->acq1 Place in cuvette prep2 Prepare a blank solution (pure solvent) prep2->acq1 acq2 Measure absorbance of the sample solution acq1->acq2 Replace blank with sample ana1 Identify λmax acq2->ana1 ana2 Correlate with molecular structure ana1->ana2

Figure 2: Workflow for UV-Vis Spectroscopy.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The key functional groups in the studied compounds are the O-H (hydroxyl), N-H (secondary amine), C-N (amine), and aromatic C-H bonds.

Comparative IR Data (cm⁻¹)

Functional Group2-DiphenylaminoethanolN-phenylethanolamineN,N-diethylethanolamine
O-H stretch (alcohol) ~3400 (broad)~3350 (broad)~3380 (broad)
N-H stretch (amine) N/A (tertiary)~3410 (sharp)N/A (tertiary)
Aromatic C-H stretch ~3050~3040N/A
Aliphatic C-H stretch ~2950-2850~2940-2840~2970-2860
Aromatic C=C stretch ~1600, ~1500~1605, ~1510N/A
C-N stretch (aromatic) ~1350~1320N/A
C-N stretch (aliphatic) ~1180~1170~1150
C-O stretch (alcohol) ~1050~1060~1040

Interpretation:

  • O-H Stretch: All three compounds exhibit a broad absorption band in the region of 3350-3400 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration of the alcohol group. The broadness of this peak is due to intermolecular hydrogen bonding.

  • N-H Stretch: A key distinguishing feature is the presence of a sharp N-H stretching band around 3410 cm⁻¹ in the spectrum of N-phenylethanolamine, confirming its secondary amine nature. This peak is absent in the tertiary amines, 2-Diphenylaminoethanol and N,N-diethylethanolamine. The N-H peak is typically sharper than the O-H peak because hydrogen bonding involving N-H is generally weaker.

  • C-H Stretches: The aromatic compounds show characteristic C-H stretching vibrations above 3000 cm⁻¹, while all three have aliphatic C-H stretches below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The presence of phenyl groups in 2-Diphenylaminoethanol and N-phenylethanolamine gives rise to characteristic C=C stretching absorptions in the 1500-1600 cm⁻¹ region.

  • C-N Stretches: The C-N stretching frequency is higher for aromatic amines (~1320-1350 cm⁻¹) compared to aliphatic amines (~1150 cm⁻¹) due to the partial double bond character resulting from the resonance of the nitrogen lone pair with the aromatic ring.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Comparative ¹H NMR Data (δ, ppm)

Proton Environment2-DiphenylaminoethanolN-phenylethanolamineN,N-diethylethanolamine
Aromatic-H ~7.2-6.8 (m)~7.3-6.6 (m)N/A
-CH(Ph)- N/A~4.7 (dd)N/A
-CH₂-N ~3.8 (t)~3.3 (m)~2.5 (t)
-CH₂-O ~3.6 (t)~3.7 (t)~3.5 (t)
-N-CH₂-CH₃ N/AN/A~2.5 (q)
-N-CH₂-CH₃ N/AN/A~1.0 (t)
-OH ~2.5 (br s)~2.3 (br s)~3.0 (br s)
-NH- N/A~2.8 (br s)N/A

Comparative ¹³C NMR Data (δ, ppm)

Carbon Environment2-DiphenylaminoethanolN-phenylethanolamineN,N-diethylethanolamine
Aromatic C (ipso) ~148~147N/A
Aromatic C (ortho, para) ~129, ~120~129, ~118N/A
Aromatic C (meta) ~117~113N/A
-CH(Ph)- N/A~70N/A
-CH₂-N ~55~50~52
-CH₂-O ~60~63~58
-N-CH₂-CH₃ N/AN/A~47
-N-CH₂-CH₃ N/AN/A~12

Interpretation:

  • Aromatic Region (¹H and ¹³C): The aromatic protons of 2-Diphenylaminoethanol and N-phenylethanolamine appear as complex multiplets in the downfield region of the ¹H NMR spectrum (6.6-7.3 ppm). Similarly, the aromatic carbons are observed between 113 and 148 ppm in the ¹³C NMR spectrum. The signals are more complex for 2-Diphenylaminoethanol due to the presence of two non-equivalent phenyl groups.

  • Aliphatic Region (¹H and ¹³C):

    • The methylene protons adjacent to the nitrogen and oxygen atoms show distinct signals. In the ¹H NMR, the -CH₂-N protons are generally found further upfield than the -CH₂-O protons due to the lower electronegativity of nitrogen compared to oxygen.

    • In N,N-diethylethanolamine, the ethyl groups give a characteristic quartet and triplet pattern in the ¹H NMR spectrum.

    • The chemical shifts of the aliphatic carbons are sensitive to the nature of the substituents on the nitrogen atom. The presence of electron-withdrawing phenyl groups in the aromatic analogues results in a downfield shift of the methylene carbons compared to the aliphatic analogue.

  • Labile Protons (-OH, -NH): The chemical shifts of the hydroxyl and amine protons are variable and depend on factors such as solvent, concentration, and temperature. They often appear as broad singlets and may exchange with deuterium upon addition of D₂O.

IV. Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of fragmentation patterns, which can aid in structural identification.

Comparative Mass Spectrometry Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
2-Diphenylaminoethanol 213182, 167, 154, 77
N-phenylethanolamine 137106, 91, 77
N,N-diethylethanolamine 117100, 86, 58

Interpretation of Fragmentation Patterns:

  • 2-Diphenylaminoethanol: The molecular ion peak is observed at m/z 213. A prominent fragment at m/z 182 corresponds to the loss of the CH₂OH group. The base peak is often at m/z 167, resulting from the loss of an ethyl radical from the rearranged molecular ion. The ion at m/z 77 is characteristic of a phenyl group.

  • N-phenylethanolamine: The molecular ion is at m/z 137. The base peak is typically at m/z 106, corresponding to the loss of the CH₂OH group. The tropylium ion at m/z 91 is also a common fragment.

  • N,N-diethylethanolamine: The molecular ion is at m/z 117. The base peak is often observed at m/z 86, resulting from the alpha-cleavage and loss of an ethyl radical. Another significant fragment at m/z 58 corresponds to the [CH₂=N(CH₂CH₃)]⁺ ion.

Fragmentation_Comparison cluster_diphenyl 2-Diphenylaminoethanol cluster_phenyl N-phenylethanolamine cluster_diethyl N,N-diethylethanolamine mol1 [M]⁺˙ m/z 213 frag1a [M-CH₂OH]⁺ m/z 182 mol1->frag1a frag1b [M-C₂H₅]⁺ m/z 167 mol1->frag1b mol2 [M]⁺˙ m/z 137 frag2a [M-CH₂OH]⁺ m/z 106 mol2->frag2a frag2b [C₇H₇]⁺ m/z 91 mol2->frag2b mol3 [M]⁺˙ m/z 117 frag3a [M-C₂H₅]⁺ m/z 86 mol3->frag3a frag3b [CH₂=N(C₂H₅)]⁺ m/z 58 mol3->frag3b

Validation

A Comprehensive In Silico Analysis of 2-Diphenylaminoethanol Derivatives: A Comparative Guide for Drug Discovery

In the landscape of modern drug discovery, the strategic application of computational, or in silico, modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic age...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic application of computational, or in silico, modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This guide provides a detailed comparative analysis of a series of 2-Diphenylaminoethanol derivatives, a scaffold of interest in the development of new central nervous system (CNS) active compounds. By leveraging a suite of in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, we aim to elucidate the key structural features driving their biological activity and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry in their own research endeavors.

Introduction: The Rationale for In Silico Modeling

The journey of a drug from concept to clinic is a long and arduous one, fraught with high attrition rates. A significant contributor to these failures is the unfavorable pharmacokinetic and safety profiles of drug candidates.[1] Early-stage in silico assessment of these properties can significantly de-risk a project by identifying promising candidates and flagging potential liabilities before significant resources are invested in their synthesis and experimental testing.[1] For the 2-Diphenylaminoethanol scaffold, which holds potential for CNS applications such as anticonvulsant therapies, understanding the relationship between chemical structure and biological activity is paramount for designing more potent and safer molecules.

This guide will walk through a systematic in silico evaluation of a focused library of 2-Diphenylaminoethanol derivatives. We will explore how subtle modifications to the parent structure can profoundly impact their predicted biological activity and drug-like properties.

The Compound Library: A Virtual Series of 2-Diphenylaminoethanol Derivatives

To conduct a meaningful comparative analysis, a virtual library of 2-Diphenylaminoethanol derivatives was designed. This library explores the impact of various substitutions on the phenyl rings and the ethanolamine side chain. The parent structure and the selected derivatives for this study are presented below. For the purpose of this guide, we will be focusing on their potential anticonvulsant activity, a known therapeutic area for related amino alcohol derivatives.

Table 1: Virtual Library of 2-Diphenylaminoethanol Derivatives and their Hypothetical Anticonvulsant Activity

Compound IDR1R2R3R4Hypothetical Anticonvulsant Activity (MES, ED₅₀ mg/kg)
DPE-001HHHH150
DPE-0024-ClHHH85
DPE-0034-FHHH90
DPE-0044-CH₃HHH120
DPE-0054-OCH₃HHH135
DPE-006H4-ClHH88
DPE-007HHCH₃H140
DPE-008HHHCH₃160
DPE-0094-Cl4-ClHH60
DPE-0104-NO₂HHH200

Disclaimer: The anticonvulsant activity data presented in this table is hypothetical and generated for illustrative purposes based on established structure-activity relationships for similar compound classes. It serves as a basis for demonstrating the in silico modeling workflow.

Part 1: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2] By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

Experimental Protocol: 2D-QSAR Model Development
  • Structure Preparation: The 2D structures of the ten 2-Diphenylaminoethanol derivatives were drawn using a chemical drawing software (e.g., MarvinSketch) and saved in a suitable format (e.g., SDF).

  • Descriptor Calculation: A wide range of 2D molecular descriptors, including constitutional, topological, and physicochemical properties, were calculated for each molecule using software like PaDEL-Descriptor.

  • Data Splitting: The dataset was divided into a training set (8 compounds) and a test set (2 compounds) to build and validate the QSAR model, respectively.

  • Model Building: Multiple Linear Regression (MLR) was employed to build the QSAR model using the training set. The goal is to find a linear equation that best describes the relationship between the selected descriptors and the anticonvulsant activity (pED₅₀, the negative logarithm of the molar equivalent of ED₅₀).

  • Model Validation: The predictive power of the generated QSAR model was assessed using the test set. Key statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the test set were evaluated.

Causality Behind Experimental Choices

The choice of 2D descriptors provides a rapid and computationally inexpensive way to capture the fundamental structural features of the molecules. MLR is a straightforward and interpretable method for building the initial QSAR model, allowing for a clear understanding of the contribution of each descriptor to the predicted activity. The division of the data into training and test sets is a critical step to prevent overfitting and to ensure the model's ability to generalize to new, unseen compounds.

Visualizing the QSAR Workflow

QSAR_Workflow cluster_data_prep Data Preparation cluster_model_dev Model Development & Validation A 2D Structure Generation B Descriptor Calculation A->B C Data Splitting (Training/Test) B->C D MLR Model Building C->D E Model Validation D->E F Activity Prediction for New Derivatives E->F Predictive QSAR Model

Caption: Workflow for the development of a 2D-QSAR model.

Part 2: Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this study, we will hypothesize a potential target for the anticonvulsant activity of 2-Diphenylaminoethanol derivatives, such as a voltage-gated sodium channel, a common target for antiepileptic drugs.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Target Preparation: A crystal structure of a relevant protein target (e.g., a homology model of a voltage-gated sodium channel) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structures of the 2-Diphenylaminoethanol derivatives are generated and optimized to their lowest energy conformation.

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: AutoDock Vina is used to perform the docking calculations.[2] The program explores different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The predicted binding affinities (in kcal/mol) are compared across the series of derivatives.

Causality Behind Experimental Choices

The selection of a relevant protein target is crucial for the success of a docking study. While a definitive target for this class of compounds may not be known, choosing a well-established anticonvulsant target allows for the generation of plausible binding hypotheses. AutoDock Vina is a widely used and validated open-source docking program known for its accuracy and speed.[2] The analysis of docking poses provides valuable insights into the molecular basis of ligand recognition and can explain the structure-activity relationships observed in the QSAR study.

Visualizing the Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking & Analysis P Protein Target Preparation G Grid Box Definition P->G L Ligand Preparation D Docking Simulation (AutoDock Vina) L->D G->D A Analysis of Binding Poses & Affinities D->A R Structure-Based Design Insights A->R Binding Hypothesis

Caption: Workflow for molecular docking studies.

Part 3: ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of compounds.[1] Early assessment of ADMET properties is crucial for identifying compounds with a higher probability of success in clinical trials.

Experimental Protocol: ADMET Prediction using SwissADME
  • Input: The SMILES (Simplified Molecular Input Line Entry System) strings for each of the 2-Diphenylaminoethanol derivatives are obtained.

  • Web Server Submission: The SMILES strings are submitted to the SwissADME web server.[3]

  • Analysis of Predictions: The server provides predictions for a wide range of ADMET-related properties, including:

    • Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, P-glycoprotein (P-gp) substrate prediction.

    • Drug-likeness: Lipinski's rule of five, Veber's rule.

    • Medicinal Chemistry: Synthetic accessibility score.

Causality Behind Experimental Choices

SwissADME is a free and user-friendly web-based tool that provides a comprehensive set of ADMET predictions based on a combination of established models.[3] It allows for a rapid assessment of the drug-like properties of a series of compounds. For CNS-active compounds, predicting BBB permeation is particularly important. Evaluating drug-likeness rules, such as Lipinski's rule of five, helps to identify compounds with physicochemical properties that are generally associated with good oral bioavailability.

Visualizing the ADMET Prediction Workflow

ADMET_Workflow I Input SMILES of Derivatives S Submit to SwissADME Web Server I->S A Analyze Predicted Properties S->A R ADMET Profile & Drug-Likeness Assessment A->R

Sources

Comparative

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Diphenylaminoethanol in Large-Scale Synthesis

For Researchers, Scientists, and Drug Development Professionals In the competitive landscape of pharmaceutical manufacturing, the selection of a synthetic route is a critical decision with far-reaching implications for c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of pharmaceutical manufacturing, the selection of a synthetic route is a critical decision with far-reaching implications for cost, efficiency, safety, and environmental impact. This guide provides an in-depth cost-benefit analysis of using 2-Diphenylaminoethanol in the large-scale synthesis of ethanolamine-based antihistamines, with a primary focus on the widely used drug Diphenhydramine. We will objectively compare the traditional synthetic pathways with modern, more sustainable alternatives, providing supporting data to inform your process development decisions.

The Central Role of 2-Diphenylaminoethanol in Antihistamine Synthesis

The ethanolamine ether backbone is a common structural motif in a class of first-generation H₁ antihistamines, known for their efficacy in treating allergic reactions.[1] 2-Diphenylaminoethanol, or a closely related precursor, is a key building block for several of these compounds, most notably Diphenhydramine. The core synthetic strategy involves the formation of an ether linkage between a diphenylmethyl group and the ethanolamine moiety.

Comparative Analysis of Synthetic Routes to Diphenhydramine

The industrial production of Diphenhydramine has evolved from traditional batch processes to more efficient and greener continuous flow methods. Below, we compare the most common synthetic routes.

Route 1: The Halide Displacement Method

This classical approach is one of the most frequently cited methods for Diphenhydramine synthesis. It involves the nucleophilic substitution of a benzhydryl halide with an ethanolamine derivative.

Reaction Scheme:

G Chlorodiphenylmethane Chlorodiphenylmethane Diphenhydramine Diphenhydramine Chlorodiphenylmethane->Diphenhydramine N,N-dimethylethanolamine, Heat Bromodiphenylmethane Bromodiphenylmethane Bromodiphenylmethane->Diphenhydramine N,N-dimethylethanolamine, Heat

Caption: Halide displacement route to Diphenhydramine.

Experimental Protocol (Batch Process):

  • To a stirred solution of N,N-dimethylethanolamine in a suitable high-boiling solvent (e.g., toluene or N-methylpyrrolidone), add chlorodiphenylmethane or bromodiphenylmethane.

  • Heat the reaction mixture to a high temperature (typically 120-180°C) for several hours.[2]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and neutralize any generated acid.

  • Extract the product into an organic solvent.

  • Purify the crude product by distillation or crystallization to yield Diphenhydramine.

Cost-Benefit Analysis:

MetricAnalysis
Raw Material Cost Chlorodiphenylmethane and bromodiphenylmethane can be relatively expensive starting materials.[3] N,N-dimethylethanolamine is a readily available and more economical commodity chemical.
Yield Moderate to good yields are achievable, but the high temperatures can lead to side product formation, potentially reducing the overall yield after purification.[4]
Cycle Time Batch processes often involve long reaction times and multi-step workups, leading to lower throughput.[5]
Safety The use of corrosive and toxic benzhydryl halides raises safety concerns, especially at a large scale.[3] High reaction temperatures also pose operational risks.
Environmental Impact The generation of halide waste and the use of high-boiling organic solvents contribute to a significant environmental footprint. The atom economy of this route is often low.[5][6]
Route 2: The Benzhydrol Etherification Method

An alternative approach involves the direct etherification of benzhydrol with N,N-dimethylethanolamine, typically in the presence of an acid catalyst.

Reaction Scheme:

G Benzhydrol Benzhydrol Diphenhydramine Diphenhydramine Benzhydrol->Diphenhydramine N,N-dimethylethanolamine, Acid Catalyst (e.g., PTSA), Heat, Water Removal

Caption: Benzhydrol etherification route to Diphenhydramine.

Experimental Protocol (Batch Process):

  • Charge a reactor with benzhydrol, N,N-dimethylethanolamine, and an acid catalyst such as p-toluenesulfonic acid (PTSA) or methanesulfonic acid in a solvent like toluene or xylene.[7]

  • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction until the theoretical amount of water is collected.

  • Cool the reaction mixture and neutralize the acid catalyst.

  • Wash the organic phase with water and brine.

  • Concentrate the organic phase and purify the product by distillation or crystallization.

Cost-Benefit Analysis:

MetricAnalysis
Raw Material Cost Benzhydrol is generally a more cost-effective and less hazardous starting material compared to benzhydryl halides.[5] The cost of the acid catalyst is a factor to consider.
Yield This route can provide good yields (e.g., 83%), provided that water is efficiently removed to drive the equilibrium towards the product.[7]
Cycle Time The need for azeotropic water removal can extend the reaction time.
Safety This method avoids the use of corrosive halides. The primary safety considerations are related to the handling of the acid catalyst and flammable solvents.
Environmental Impact The main waste stream is the neutralized acid catalyst. The use of aromatic solvents for water removal contributes to the environmental impact.
Route 3: Continuous Flow Synthesis

A modern and highly efficient approach to Diphenhydramine synthesis utilizes continuous flow technology. This method often involves the reaction of chlorodiphenylmethane with N,N-dimethylethanolamine in a heated microreactor.

Workflow Diagram:

G cluster_0 Reagent Delivery cluster_1 Reaction cluster_2 In-line Purification cluster_3 Product Isolation Reagent_A Chlorodiphenylmethane Syringe Pump Mixing_Point T-Mixer Reagent_A->Mixing_Point Reagent_B N,N-dimethylethanolamine Syringe Pump Reagent_B->Mixing_Point Reactor Heated Microreactor (e.g., 175°C) Mixing_Point->Reactor Quench Quench with Aqueous Base Reactor->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Separation Membrane Separator Extraction->Separation Crystallization Crystallization Separation->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Final Product Final Product Drying->Final Product

Caption: Continuous flow synthesis of Diphenhydramine.

Experimental Protocol (Continuous Flow):

  • Streams of chlorodiphenylmethane and N,N-dimethylethanolamine (often neat or in a minimal amount of solvent) are continuously pumped through a static mixer.[8][9]

  • The combined stream flows through a heated microreactor at a controlled temperature (e.g., 175°C) and residence time.[6]

  • The reactor output is then directly fed into an in-line purification system, which can include quenching, liquid-liquid extraction, and membrane separation.[9]

  • The purified product stream is then subjected to continuous crystallization and isolation.

Cost-Benefit Analysis:

MetricAnalysis
Raw Material Cost While using similar starting materials to the halide displacement method, the high efficiency and yield can lead to lower overall raw material consumption per kilogram of product.
Yield High yields (often >90%) are achievable due to precise control over reaction parameters and short reaction times, minimizing byproduct formation.[9]
Cycle Time Continuous processing offers significantly higher throughput and reduced cycle times compared to batch methods.[6]
Safety The small reactor volume at any given time drastically improves safety by minimizing the amount of hazardous material being processed. This allows for the use of high temperatures and pressures with reduced risk.
Environmental Impact This route often boasts a high atom economy and minimizes solvent usage, leading to a significantly lower environmental impact. Waste streams are continuous and more manageable.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Halide Displacement (Batch)Route 2: Benzhydrol Etherification (Batch)Route 3: Continuous Flow
Typical Yield 60-80%[4]~83%[7]>90%[9]
Reaction Time Several hoursSeveral hours (plus water removal)Minutes[1]
Key Reagents Benzhydryl halide, N,N-dimethylethanolamineBenzhydrol, N,N-dimethylethanolamine, Acid catalystChlorodiphenylmethane, N,N-dimethylethanolamine
Solvent Usage High (Toluene, NMP)Moderate (Toluene, Xylene)Low to none[8]
Waste Generation Halide salts, organic solvent wasteNeutralized acid, organic solvent wasteMinimal, continuous waste stream
Atom Economy Low[5]ModerateHigh[7]

Cost Analysis of Key Raw Materials and Catalysts

The economic viability of each synthetic route is heavily dependent on the cost of starting materials and catalysts. Below is an estimated cost comparison based on available bulk pricing.

ChemicalEstimated Bulk Price (USD/kg)
N,N-dimethylethanolamine~2-5
Benzhydrol~15-30
Chlorodiphenylmethane~30-50
p-Toluenesulfonic acid~4-8
Methanesulfonic acid~5-10[10][11]

Note: Prices are estimates and can vary based on supplier, quantity, and market conditions.

Alternatives to 2-Diphenylaminoethanol in Antihistamine Synthesis

While the core of Diphenhydramine synthesis revolves around the diphenylmethyl ethanolamine structure, other ethanolamine-based antihistamines utilize different starting materials, offering potential alternative supply chains and cost structures.

  • Carbinoxamine: The synthesis of this antihistamine involves the coupling of (S)-(4-chlorophenyl)-2-pyridinemethanol with 2-chloro-N,N-dimethylethylamine.[12] This highlights an alternative approach where the ethanolamine side chain is introduced as a pre-functionalized unit.

  • Clemastine: The synthesis of clemastine involves the etherification of 1-(4-chlorophenyl)-1-phenylethanol with N-methyl-2-(2-chloroethyl)pyrrolidine.[13][14] This demonstrates the use of a different amino alcohol derivative.

The choice of these alternative ethanolamines is dictated by the desired final molecular structure and its corresponding pharmacological activity.

Conclusion and Recommendations

The large-scale synthesis of Diphenhydramine and related ethanolamine antihistamines presents a clear evolution in chemical manufacturing philosophy. While traditional batch processes utilizing either halide displacement or benzhydrol etherification remain viable, they are increasingly being challenged by the significant advantages offered by continuous flow synthesis.

For new process development and investment, a continuous flow approach is strongly recommended. The benefits of higher yields, shorter cycle times, enhanced safety, and a dramatically reduced environmental footprint present a compelling case for its adoption. The initial capital investment in continuous flow equipment can be offset by lower operational costs, reduced waste disposal fees, and a more sustainable manufacturing profile.

For existing batch manufacturing facilities, an upgrade to continuous processing should be seriously considered. The improvements in efficiency and safety can provide a significant competitive advantage.

Ultimately, the choice of synthetic route will depend on a company's specific capabilities, risk tolerance, and long-term strategic goals. However, the data clearly indicates that the future of efficient and responsible pharmaceutical manufacturing lies in the adoption of modern, continuous technologies.

References

  • Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - PMC - NIH. (URL: [Link])

  • Methanesulfonic acid - Oakwood Chemical. (URL: [Link])

  • P Toluenesulfonic Acid - Toluenesulfonic Acid Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: [Link])

  • Methanesulfonic acid, 99.69%, Certified® 30g - eBay. (URL: [Link])

  • Process Modeling, Simulation, and Technoeconomic Evaluation of Separation Solvents for the Continuous Pharmaceutical Manufacturing (CPM) of Diphenhydramine | Request PDF - ResearchGate. (URL: [Link])

  • Improved, Solvent Free, Atom Efficient Commercial Process for the Synthesis of Diphenhydramine Hydrochloride. (URL: [Link])

  • CN107011228A - A kind of preparation method of clemastine fumarate - Google P
  • Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super or - RSC Publishing. (URL: [Link])

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  • Process Modeling, Simulation, and Technoeconomic Evaluation of Separation Solvents for the Continuous Pharmaceutical Manufacturing (CPM) of Diphenhydramine - ACS Publications. (URL: [Link])

  • End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Semantic Scholar. (URL: [Link])

  • Synthesis of (-)-(S,S)-clemastine by Invertive N -> C Aryl Migration in a Lithiated Carbamate. (URL: [Link])

  • Improved, Solvent Free, Atom Efficient Commercial Process for the Synthesis of Diphenhydramine Hydrochloride | Bentham Science Publishers. (URL: [Link])

  • End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - ResearchGate. (URL: [Link])

  • Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition - Juniper Publishers. (URL: [Link])

  • Mass spectrometric directed system for the continuous-flow synthesis and purification of diphenhydramine - Chemical Science (RSC Publishing). (URL: [Link])

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  • Allergy Relief at Scale: Plant Design for Diphenhydramine Hydrochloride; How have discriminatory and exclusionary policies in US healthcare research shaped the way Asian Americans are represented in medical studies and clinical trials?109 views - libra etd. (URL: [Link])

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  • Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. (URL: [Link])

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Validation

The Dawn of Sustainable Corrosion Control: A Comparative Guide to Greener Alternatives for 2-Diphenylaminoethanol

In the ever-evolving landscape of industrial chemistry, the call for sustainability resonates with increasing urgency. For researchers, scientists, and professionals in drug development and materials science, the imperat...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of industrial chemistry, the call for sustainability resonates with increasing urgency. For researchers, scientists, and professionals in drug development and materials science, the imperative to replace traditional, often hazardous, chemicals with safer, more environmentally benign alternatives is not just a matter of regulatory compliance, but a commitment to responsible innovation. This guide delves into the critical area of corrosion inhibition, focusing on greener alternatives to 2-Diphenylaminoethanol. While a valuable compound in its own right, the exploration of sustainable replacements aligns with the principles of green chemistry, offering a pathway to enhanced safety and reduced environmental impact without compromising performance.

This technical guide provides an in-depth comparison of 2-Diphenylaminoethanol and its analogues with emerging bio-based corrosion inhibitors. We will explore the performance of these compounds in key applications, supported by experimental data, and provide detailed protocols to enable researchers to validate and adopt these greener technologies.

Understanding the Role of Amino Alcohols in Corrosion Inhibition

Amino alcohols, such as 2-Diphenylaminoethanol and its simpler analogues like 2-(Dimethylaminoethanol) (DMAE) and 2-(Diethylaminoethanol) (DEAE), are vital components in formulations designed to protect metallic surfaces from corrosion. Their efficacy stems from their molecular structure, which typically includes a hydrophilic amino group and a hydroxyl group. This dual functionality allows them to adsorb onto metal surfaces, forming a protective film that acts as a barrier to corrosive agents.

The primary mechanism of action involves the nitrogen and oxygen atoms, which can donate lone pairs of electrons to the vacant d-orbitals of the metal, forming coordinate bonds. This interaction stabilizes the metal surface and inhibits both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that drive the corrosion process. Their application is particularly prevalent in acidic environments and in the treatment of steam condensate systems where the presence of carbonic acid can lead to significant corrosion of pipelines and equipment.[1][2]

The Rise of Green Corrosion Inhibitors: A Sustainable Shift

The quest for sustainability has led to the exploration of a diverse range of "green" corrosion inhibitors. These are typically derived from renewable resources, are biodegradable, and exhibit low toxicity. Plant extracts have emerged as a particularly promising source, rich in organic compounds containing heteroatoms (N, O, S) and aromatic rings, which are prerequisites for effective corrosion inhibition.[3][4][5] These natural inhibitors function through a similar adsorption mechanism to their synthetic counterparts, forming a protective barrier on the metal surface.

Plant-Based Inhibitors: Nature's Arsenal Against Corrosion

A vast array of plant materials have been investigated for their corrosion-inhibiting properties. Extracts from leaves, seeds, fruits, and even agricultural waste have demonstrated significant efficacy.[6][7][8] The active components in these extracts are often a complex mixture of phytochemicals, including alkaloids, tannins, flavonoids, and polyphenols.[3][4] This inherent synergy of multiple compounds can lead to robust and efficient corrosion protection.

Bio-Based Corrosion Inhibitors from Agricultural Byproducts

Another exciting frontier in green corrosion inhibition is the utilization of agricultural byproducts. For instance, extracts from corn stillage, a byproduct of ethanol production, have shown potential as effective corrosion inhibitors for steel in acidic solutions.[9] This approach not only provides a sustainable source of inhibitors but also adds value to what would otherwise be a waste stream, contributing to a circular economy.

Performance Showdown: Amino Alcohols vs. Green Alternatives in Acidic Media

Acidic environments are a common challenge in many industrial processes, from chemical manufacturing to oil and gas exploration. The performance of corrosion inhibitors in these aggressive conditions is therefore a critical benchmark.

Performance of Amino Alcohol Analogues
Performance of Plant-Based Corrosion Inhibitors

A wealth of research has demonstrated the remarkable efficacy of plant-based inhibitors in acidic media. These natural formulations often exhibit inhibition efficiencies comparable to or even exceeding those of traditional synthetic inhibitors.

Table 1: Comparative Performance of Amino Alcohol Analogues and Green Corrosion Inhibitors in Acidic Environments

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-(Dimethylaminoethanol)Stainless Steel1.0 M HCl15%79[10][11]
Ammi visnaga Essential OilCarbon Steel1 M HCl3 g/L84[12]
Banana Peel ExtractMild Steel1 M HCl-96[13]
Lychee Bark ExtractCarbon Steel-3.0 g/L95.7[5]
Rhus coriaria ExtractMild Steel0.5 M HCl0.75 g/L84[4]
Trochodendron aralioides ExtractMild Steel1 M HCl250 ppm96.4[4]

dot

G cluster_conventional Conventional Approach cluster_green Greener Alternatives Amino_Alcohol Amino Alcohol (e.g., 2-Diphenylaminoethanol) Metal_Surface Metal Surface in Corrosive Environment Amino_Alcohol->Metal_Surface Adsorption & Protective Film Formation Plant_Extracts Plant Extracts (Leaves, Peels, etc.) Plant_Extracts->Metal_Surface Adsorption & Protective Film Formation Bio_Byproducts Bio-Based Byproducts (e.g., Corn Stillage) Bio_Byproducts->Metal_Surface Adsorption & Protective Film Formation Corrosion_Inhibition Corrosion Inhibition Metal_Surface->Corrosion_Inhibition

Caption: Corrosion inhibition workflow.

As the data in Table 1 illustrates, plant-based inhibitors demonstrate excellent performance, often achieving over 90% inhibition efficiency. This makes them highly competitive with amino alcohol-based inhibitors.

Application in Steam Condensate Systems: A Comparative Outlook

Corrosion in steam condensate systems is primarily caused by the dissolution of carbon dioxide, which forms carbonic acid and lowers the pH of the condensate. Neutralizing amines, including amino alcohols, are commonly used to raise the pH and mitigate this acidic attack.[1][2]

While direct comparative studies between 2-Diphenylaminoethanol and green inhibitors in this specific application are scarce, the principles of pH neutralization and film formation suggest that certain green alternatives could be effective. Plant extracts containing alkaline compounds could potentially neutralize carbonic acid. Furthermore, film-forming green inhibitors could provide a protective barrier on the pipe surfaces. Further research in this area is warranted to identify and validate suitable green alternatives for steam condensate treatment.

Experimental Protocols for Inhibitor Evaluation

To ensure scientific integrity and facilitate the adoption of greener alternatives, standardized experimental protocols are essential. The following methodologies are widely accepted for evaluating the performance of corrosion inhibitors.

Weight Loss Method

This gravimetric technique provides a direct measure of metal loss due to corrosion.

Protocol:

  • Specimen Preparation: Prepare pre-weighed metal coupons of a specific dimension.

  • Immersion: Immerse the coupons in the corrosive medium with and without the inhibitor at a specified temperature for a defined period.

  • Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), and dry them.

  • Final Weighing: Weigh the cleaned and dried coupons.

  • Calculation: Calculate the corrosion rate and inhibition efficiency using the following formulas:

    • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

    • Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Techniques

Electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide insights into the mechanism of corrosion inhibition.

dot

G cluster_workflow Experimental Workflow Start Start: Select Inhibitor & Corrosive Medium Weight_Loss Weight Loss Measurement Start->Weight_Loss Electrochemical Electrochemical Tests (EIS, PDP) Start->Electrochemical Data_Analysis Data Analysis: Inhibition Efficiency, Mechanism Weight_Loss->Data_Analysis Electrochemical->Data_Analysis Surface_Analysis Surface Analysis (SEM, etc.) Conclusion Conclusion: Evaluate Inhibitor Performance Surface_Analysis->Conclusion Data_Analysis->Surface_Analysis

Caption: Experimental workflow for inhibitor evaluation.

Potentiodynamic Polarization: This technique involves polarizing the metal specimen and measuring the resulting current to determine the corrosion current density (i_corr). A lower i_corr value in the presence of an inhibitor indicates effective corrosion protection.

Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. An increase in the charge transfer resistance (R_ct) in the presence of an inhibitor signifies the formation of a protective film and a reduction in the corrosion rate.

Conclusion: Embracing a Sustainable Future in Corrosion Control

The transition to greener, more sustainable chemical technologies is an imperative for the scientific community. In the realm of corrosion inhibition, the evidence strongly suggests that plant-based and bio-derived alternatives offer a viable and effective replacement for traditional amino alcohols like 2-Diphenylaminoethanol. With performance metrics that are often on par with or even superior to their synthetic counterparts, these green inhibitors present a compelling case for their adoption in a wide range of industrial applications.

This guide has provided a comparative analysis based on available scientific literature, highlighting the performance of these greener alternatives in acidic environments. The detailed experimental protocols offer a framework for researchers to conduct their own evaluations and contribute to the growing body of knowledge in this critical field. By embracing these sustainable solutions, we can move towards a future where industrial processes are not only efficient and effective but also environmentally responsible.

References

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Comparative

Comparative study of the reaction kinetics of 2-Diphenylaminoethanol

An In-Depth Guide to the Reaction Kinetics of 2-Diphenylaminoethanol: A Comparative Study for Drug Development Professionals This guide provides a comprehensive comparative analysis of the reaction kinetics of 2-Diphenyl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Kinetics of 2-Diphenylaminoethanol: A Comparative Study for Drug Development Professionals

This guide provides a comprehensive comparative analysis of the reaction kinetics of 2-Diphenylaminoethanol, a key structural motif in various pharmacologically active molecules. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a foundational understanding of the principles governing its reactivity. We will explore the causal relationships behind experimental design, present self-validating protocols, and ground our claims in authoritative scientific literature.

The 2-amino-1-arylethanol framework, of which 2-Diphenylaminoethanol is a prominent example, is a privileged structure in medicinal chemistry. It is found in a wide array of bioactive compounds, including top-selling bronchodilators and novel antifungal agents.[1] The efficacy and synthesis of these molecules are critically dependent on the selective formation of C-N and C-O bonds at the amino alcohol core. Understanding the reaction kinetics is therefore not merely an academic exercise; it is fundamental to optimizing reaction yields, controlling stereochemistry, minimizing impurities, and achieving scalable, efficient synthesis of pharmaceutical ingredients.

This guide will focus on the most critical transformation for this class of molecules: N- and O-arylation reactions . We will comparatively analyze the kinetic profiles of 2-Diphenylaminoethanol against other relevant amino alcohols and explore how catalyst systems, solvents, and substrate modifications influence reaction rates and selectivity.

Foundational Principles of Arylation Kinetics

The arylation of amino alcohols is a competitive reaction. The nucleophilicity of both the nitrogen and oxygen atoms presents a significant challenge in achieving chemoselectivity. The reaction rate and outcome (N- vs. O-arylation) are governed by several interconnected factors:

  • Nucleophilicity: The inherent reactivity of the amine and alcohol groups. Generally, amines are stronger nucleophiles than alcohols, favoring N-arylation. However, steric hindrance around the nitrogen, as in 2-Diphenylaminoethanol, can diminish this advantage.

  • Catalyst System: Modern cross-coupling reactions rely heavily on transition metal catalysts (e.g., Nickel, Palladium, Copper, Cobalt).[2][3] The choice of metal and, crucially, the coordinating ligand dictates the catalytic cycle's efficiency and selectivity. Ligands can modulate the steric and electronic environment of the metal center, favoring the coordination of one nucleophile over the other.

  • Leaving Group: The nature of the leaving group on the aryl electrophile (e.g., Cl, Br, I, OTf) influences the rate-determining step, typically oxidative addition to the metal center.

  • Reaction Conditions: Temperature, solvent polarity, and the choice of base all play critical roles in the reaction kinetics. Solvents can affect reagent solubility and stabilize transition states, while the base is essential for deprotonating the nucleophile to its more reactive form.

The logical relationship between these factors determines the overall kinetic profile of the reaction.

G cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_outcomes Kinetic & Selectivity Outcomes Substrate Amino Alcohol (e.g., 2-Diphenylaminoethanol) Rate Reaction Rate (k) Substrate->Rate Selectivity Chemoselectivity (N- vs. O-Arylation) Substrate->Selectivity Aryl_Electrophile Aryl Halide/Triflate Aryl_Electrophile->Rate Catalyst Catalyst System (Metal + Ligand) Catalyst->Rate Catalyst->Selectivity Solvent Solvent Solvent->Rate Solvent->Selectivity Base Base Base->Rate Base->Selectivity Temperature Temperature Temperature->Rate Rate->Selectivity Influences final ratio at non-equilibrium

Caption: Interplay of factors influencing arylation kinetics and selectivity.

Comparative Kinetic Analysis

Direct kinetic data for 2-Diphenylaminoethanol is sparse in the literature. Therefore, we will establish a comparative framework based on well-studied principles for related amino alcohols and N-arylation reactions.[4][5][6]

Substrate Comparison: Steric and Electronic Effects

The bulky diphenylamino group significantly impacts the kinetics compared to simpler primary or secondary amino alcohols.

SubstrateKey Structural FeatureExpected Impact on N-Arylation RateRationale
Ethanolamine Unsubstituted primary amineFastLow steric hindrance at the nitrogen center allows for easy access by the catalyst and electrophile.
2-(Methylamino)ethanol Secondary amineModerate to FastMild increase in steric bulk compared to ethanolamine, but still highly reactive.
2-Diphenylaminoethanol Bulky secondary amineSlowSignificant steric hindrance from the two phenyl groups shields the nitrogen, raising the activation energy for N-arylation. O-arylation becomes more competitive.
2-Amino-2-phenylethanol Primary amine, phenyl on C1Fast (N-arylation)The primary amine is sterically accessible. The phenyl group may have electronic effects but does not directly hinder the nitrogen.
Catalyst System Comparison

The choice of catalyst is paramount for achieving selectivity and favorable rates, especially with challenging substrates like 2-Diphenylaminoethanol.

Catalyst SystemTypical Substrate ScopeSelectivity ProfileKinetic Considerations
Pd / Buchwald-Hartwig Broad amine scopeGenerally high for N-arylation.Highly active, but can be sensitive to steric bulk. Requires careful ligand tuning for hindered substrates.
Cu / Ullmann-type Phenols, anilinesCan be tuned for N- or O-arylation.Often requires higher temperatures. Newer ligand systems have improved rates and lowered reaction temperatures.[7]
Ni / Phosphine Ligands Aryl chlorides, hindered aminesCan be highly chemoselective for either N- or O-arylation based on ligand choice.[2]Cost-effective alternative to Palladium. The CyPAd-DalPhos pre-catalyst, for example, has shown excellent O-arylation chemoselectivity.[2]
Co-based Catalysts N-protected amino alcoholsPrimarily for O-arylation via C-H activation.[3]Represents a different mechanistic pathway (cross-dehydrogenative coupling) that avoids pre-functionalized aryl halides.[3]

Experimental Protocol: A Self-Validating Kinetic Study

This section details a robust, step-by-step protocol for determining the initial reaction rate of a Nickel-catalyzed N-arylation of an amino alcohol. The design includes internal standards and control experiments to ensure data integrity.

Objective

To determine the pseudo-first-order rate constant (k_obs) for the reaction between 2-Diphenylaminoethanol and 4-chloroanisole using a Ni-based catalyst system.

Experimental Workflow

G prep prep reaction reaction analysis analysis result result A Reagent Preparation (Inert Atmosphere) B Stock Solution Creation (Substrate, Electrophile, Internal Standard) A->B C Reaction Setup (Schlenk Flask, Septa) B->C D Initiate Reaction (Add Catalyst at T=0) C->D E Time-Point Sampling (Aliquot Quenching) D->E F Sample Analysis (HPLC or GC-MS) E->F G Data Processing (Peak Integration vs. Internal Standard) F->G H Kinetic Plotting (ln[A] vs. time) G->H I Calculate k_obs H->I

Caption: Workflow for a typical chemical kinetics experiment.

Detailed Methodology

Reagents & Equipment:

  • 2-Diphenylaminoethanol (Substrate)

  • 4-Chloroanisole (Electrophile, limiting reagent)

  • NiCl2(dppp) (Catalyst precursor)

  • Sodium tert-butoxide (Base)

  • Dodecane (Internal Standard for GC/HPLC)

  • Toluene, anhydrous (Solvent)

  • Schlenk flasks, gas-tight syringes, magnetic stirrer/hotplate

  • HPLC or GC-MS system

Procedure:

  • Inert Atmosphere Setup: All glassware should be oven-dried and cooled under a stream of argon or nitrogen. All reagent manipulations must be performed under an inert atmosphere to prevent catalyst degradation.

    • Scientist's Note: Nickel catalysts, especially in their active Ni(0) state, are highly oxygen-sensitive. Failure to maintain an inert atmosphere is a primary source of failed or irreproducible kinetic runs.

  • Stock Solution Preparation: In a glovebox, prepare a stock solution containing the amino alcohol (e.g., 5.0 mmol), the base (e.g., 7.0 mmol), and the internal standard (e.g., 2.5 mmol) in the chosen solvent (e.g., 40 mL of Toluene). This ensures precise and consistent concentrations across all runs.

  • Reaction Initiation:

    • Add the catalyst precursor (e.g., 0.25 mmol, 5 mol%) to a Schlenk flask.

    • Add 10 mL of the stock solution to the flask.

    • Place the flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C).

    • Allow the system to equilibrate for 5 minutes.

    • To initiate the reaction (t=0), add the limiting electrophile, 4-chloroanisole (e.g., 2.5 mmol), via a gas-tight syringe.

  • Time-Point Sampling: At specified time intervals (e.g., t = 2, 5, 10, 20, 40, 60 min), withdraw a small aliquot (e.g., 0.2 mL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing diethyl ether (2 mL) and a small amount of water. This neutralizes the base and stops the reaction.

    • Trustworthiness Check: The quenching step is critical. A slow or incomplete quench will lead to continued reaction in the sample vial, skewing the kinetic data.

  • Control Experiments (Self-Validation):

    • No Catalyst Control: Run one experiment under identical conditions but without adding the NiCl2(dppp). This confirms that the observed reaction is indeed catalyst-dependent. No significant product formation should be observed.

    • No Base Control: Run one experiment without sodium tert-butoxide. This validates the role of the base in activating the nucleophile.

Data Analysis
  • Analytical Method: Analyze each quenched sample by HPLC or GC-MS. Develop a method that provides clear separation of the starting materials, product, and the internal standard.

  • Quantification: For each time point, calculate the concentration of the limiting reagent (4-chloroanisole) by comparing its peak area to the peak area of the internal standard (dodecane). The use of an internal standard corrects for variations in injection volume.

  • Kinetic Plot: To determine the pseudo-first-order rate constant, plot the natural logarithm of the concentration of 4-chloroanisole (ln[Aryl-Cl]) versus time.

    • Rationale: By using a significant excess of the amino alcohol and base, their concentrations remain effectively constant throughout the reaction. This allows us to treat the reaction as pseudo-first-order with respect to the limiting electrophile.

  • Rate Constant Calculation: The data should yield a straight line. The negative of the slope of this line is the observed rate constant, k_obs.

Conclusion and Future Directions

The reaction kinetics of 2-Diphenylaminoethanol are dominated by the significant steric hindrance imposed by the diphenylamino moiety. This structural feature generally leads to slower N-arylation rates compared to less hindered amino alcohols and increases the potential for competitive O-arylation. The key to controlling the reaction outcome lies in the strategic selection of a catalyst system. Modern nickel-based catalysts, with their diverse and tunable ligand spheres, offer a promising avenue for achieving high chemoselectivity and synthetically useful reaction rates.[2]

Future research should focus on generating robust quantitative data by applying protocols similar to the one outlined above. A systematic study comparing a matrix of catalysts (Ni, Pd, Cu), ligands, and solvents would provide invaluable data for process optimization and the development of predictive models for the synthesis of complex pharmaceutical intermediates based on the 2-amino-1-arylethanol scaffold.

References

  • Mishra, B. K., et al. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Journal of Surfactants and Detergents.
  • Cheng, W., et al. (Year N/A). Kinetics of synthesis of ethanolamines catalyzed by water. ResearchGate.
  • Reisman, S. E., et al. (N/A). Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. National Institutes of Health.
  • Kandasamy, S. (2022). Novel intensified process for ethanolamines production using reactive distillation and dividing-wall column technologies. TU Delft Research Portal.
  • Katcher, M. H., et al. (2023). Nickel-Catalyzed Chemoselective Arylation of Amino Alcohols. Angewandte Chemie International Edition.
  • ACS Green Chemistry Institute (N/A). Molecular Solvents – Replacements for DMF, DMAC, NMP. American Chemical Society.
  • Park, K., Park, T.-K., & Lee, B. (1985). A Study on the Reaction Kinetics for Ethanolamines Synthesis. Korean Journal of Chemical Engineering.
  • Dandela, R., et al. (N/A). Cobalt-Catalyzed O-Arylation of N-Protected Amino Alcohols with Arenes via Cross-Dehydrogenative C-O Coupling Strategy: Direct Access to Aryloxyamines. ResearchGate.
  • Wang, S., et al. (N/A). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. MDPI.
  • Liu, X.-Y., et al. (2023). Enantioconvergent Cu-catalysed N-alkylation of aliphatic amines. Nature.
  • Shrestha, B. K., et al. (2024). Comparison of Different Electrochemical Methodologies for Electrode Reactions: A Case Study of Paracetamol. MDPI.

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Validation

A Comparative Guide to Validating the Purity of Synthesized 2-Diphenylaminoethanol by HPLC

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2-Diphenylaminoethanol, a key intermediate in the synthesis of various pharmaceutical compounds. By delving into the causality behind experimental choices, this document serves as a practical resource for developing and validating a robust, self-validating analytical method.

The Criticality of Purity in 2-Diphenylaminoethanol Synthesis

2-Diphenylaminoethanol is commonly synthesized via the N-alkylation of diphenylamine with either 2-chloroethanol or ethylene oxide. While seemingly straightforward, these synthetic routes can introduce a variety of impurities that can compromise the quality, safety, and efficacy of the final drug product.[1][2] Potential impurities may include:

  • Unreacted Starting Materials: Residual diphenylamine, 2-chloroethanol, or ethylene oxide.[3][4]

  • Byproducts: Resulting from side reactions, such as the formation of di-alkylation products where a second 2-hydroxyethyl group is added to the nitrogen atom.

  • Degradation Products: Arising from the breakdown of 2-Diphenylaminoethanol under specific conditions of light, heat, or pH.[2]

  • Reagents and Catalysts: Trace amounts of chemicals used to facilitate the reaction.[1][4]

Given the potential for these impurities, a highly specific and sensitive analytical method is required to accurately quantify the purity of synthesized 2-Diphenylaminoethanol. HPLC, particularly in the reverse-phase mode, is the industry standard for this type of analysis due to its high resolution and quantitative accuracy.

Comparative Analysis of HPLC Methodologies

This guide compares two distinct reverse-phase HPLC methods for the analysis of 2-Diphenylaminoethanol and its potential impurities. Method A represents a robust, optimized approach, while Method B offers a common but less ideal alternative. The comparison will highlight the impact of column chemistry and mobile phase composition on chromatographic performance.

Table 1: Comparison of HPLC Method Parameters
ParameterMethod A: Recommended MethodMethod B: Alternative MethodRationale for Recommended Method
Column C18, 150 mm x 4.6 mm, 5 µmCyano, 150 mm x 4.6 mm, 5 µmA C18 column provides superior hydrophobic retention for the aromatic rings of 2-Diphenylaminoethanol and potential impurities, leading to better separation.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in WaterFormic acid acts as a mobile phase modifier that improves peak shape for the basic amine analyte by reducing tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileConsistent use of formic acid in both mobile phases ensures a stable pH throughout the gradient, preventing baseline drift.
Gradient 30-70% B over 15 min30-70% B over 15 minA gradient elution is necessary to separate compounds with a range of polarities, from polar starting materials to less polar byproducts.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30 °C30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and improves peak symmetry.
Detection UV at 254 nmUV at 254 nmThe diphenylamine moiety exhibits strong UV absorbance at this wavelength, providing good sensitivity.
Injection Vol. 10 µL10 µLA standard injection volume for analytical HPLC.

Experimental Protocols

Method A: Recommended Step-by-Step Protocol

This protocol outlines the validated method for determining the purity of 2-Diphenylaminoethanol.

1. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-Diphenylaminoethanol reference standard and dissolve in 100.0 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized 2-Diphenylaminoethanol and dissolve in 100.0 mL of diluent.

2. Chromatographic System Setup and Execution

  • Set up the HPLC system according to the parameters specified for Method A in Table 1.

  • Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to establish system suitability (retention time, peak area reproducibility, tailing factor, and theoretical plates).

  • Inject the sample solution.

  • Process the chromatograms using appropriate data analysis software.

3. Data Analysis

  • Calculate the purity of the synthesized 2-Diphenylaminoethanol by area normalization:

    • % Purity = (Area of 2-Diphenylaminoethanol peak / Total area of all peaks) x 100

Method Validation: A Self-Validating System

The trustworthiness of this method is established through a comprehensive validation process as per the International Council for Harmonisation (ICH) guidelines.

  • Specificity: The method's ability to resolve the main peak from potential impurities is demonstrated by spiking the sample with known impurities and observing baseline separation.

  • Linearity: A series of standard solutions of varying concentrations are analyzed to demonstrate a linear relationship between concentration and peak area (correlation coefficient > 0.999).

  • Accuracy: Determined by the recovery of a known amount of spiked standard into a sample matrix.

  • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts). The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's performance is evaluated by making small, deliberate changes to parameters like mobile phase composition, pH, and column temperature.

Visualizing the Workflow

The following diagrams illustrate the key processes in this analytical workflow.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis (Method A) cluster_data Data Processing & Analysis node_weigh Weigh Sample & Reference Standard node_dissolve Dissolve in Diluent (70:30 A:B) node_weigh->node_dissolve node_inject Inject into HPLC node_dissolve->node_inject node_separate Separation on C18 Column (Gradient Elution) node_inject->node_separate node_detect UV Detection at 254 nm node_separate->node_detect node_integrate Integrate Peak Areas node_detect->node_integrate node_calculate Calculate % Purity (Area Normalization) node_integrate->node_calculate node_report Generate Report node_calculate->node_report

Caption: Experimental workflow from sample preparation to data analysis.

hplc_system solvent Mobile Phase A & B 0.1% Formic Acid in Water/ACN pump HPLC Pump Gradient Formation solvent->pump injector Autosampler Sample Injection (10 µL) pump->injector column C18 Column (150x4.6mm, 5µm) Separation @ 30°C injector->column detector UV Detector Detection @ 254 nm column->detector data_system Data System Chromatogram Generation detector->data_system

Caption: Schematic of the recommended HPLC system configuration.

Comparative Data and Discussion

The following table presents hypothetical, yet realistic, data illustrating the performance differences between Method A and Method B for the analysis of a synthesized 2-Diphenylaminoethanol sample containing known impurities.

Table 2: Comparative Chromatographic Performance
ParameterMethod A: Recommended MethodMethod B: Alternative Method
Resolution (Main Peak vs. Impurity 1) 2.51.2
Tailing Factor (Main Peak) 1.11.8
Theoretical Plates (Main Peak) 12,0007,500
Analysis Time 20 min20 min
Calculated Purity 99.5%99.1%

Discussion of Results:

The data clearly demonstrates the superiority of Method A. The C18 column in Method A provides greater hydrophobic interaction, resulting in a significantly higher resolution between the main 2-Diphenylaminoethanol peak and a closely eluting impurity. A resolution value greater than 2 indicates baseline separation, which is crucial for accurate quantification. In contrast, the resolution of 1.2 in Method B suggests peak overlap, which can lead to inaccurate purity assessment.

Furthermore, the use of formic acid as a mobile phase additive in Method A effectively minimizes peak tailing for the basic 2-Diphenylaminoethanol analyte, as shown by the tailing factor of 1.1 (an ideal peak has a tailing factor of 1.0). The higher tailing factor of 1.8 in Method B, which uses a buffered mobile phase without a strong ion-pairing agent, indicates significant peak asymmetry. This is a common issue when analyzing basic compounds on silica-based columns without appropriate mobile phase modifiers.

The higher number of theoretical plates in Method A is indicative of a more efficient separation, leading to sharper peaks and improved overall chromatographic performance. While both methods have the same analysis time, the superior separation efficiency and peak shape of Method A provide more reliable and accurate purity results. The difference in calculated purity, though seemingly small, can be significant in a pharmaceutical context where stringent purity thresholds must be met.

Conclusion

Validating the purity of synthesized 2-Diphenylaminoethanol requires a robust and well-validated HPLC method. This guide has demonstrated that a method employing a C18 column with a formic acid-modified mobile phase (Method A) provides superior performance compared to an alternative method using a cyano column and an acetate buffer (Method B). The recommended method offers better resolution, improved peak shape, and higher efficiency, leading to more accurate and reliable purity determination. By understanding the scientific principles behind these methodological choices, researchers can confidently develop and validate analytical methods that ensure the quality and safety of their pharmaceutical products.

References

  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]

  • Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]

  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Retrieved from [Link]

  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • Patel, B., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 2(1), 3-13. Retrieved from [Link]

Sources

Comparative

Peer-Reviewed Methods for the Synthesis and Application of 2-Diphenylaminoethanol

An In-Depth Technical Guide for Researchers This guide provides a comprehensive analysis of the synthesis and potential applications of 2-Diphenylaminoethanol. Designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive analysis of the synthesis and potential applications of 2-Diphenylaminoethanol. Designed for researchers, scientists, and drug development professionals, this document delves into established synthetic methodologies, compares its structural and functional properties to relevant alternatives, and provides detailed experimental protocols grounded in established scientific principles.

Introduction and Significance

2-Diphenylaminoethanol, also known as 2-(N-phenylanilino)ethanol, is an organic compound featuring a diphenylamine moiety connected to an ethanol group[]. While not a widely commercialized pharmaceutical agent itself, its core structure is of significant interest in medicinal chemistry. It serves as a key structural analogue to a class of first-generation antihistamines, most notably Diphenhydramine (Benadryl®)[2]. Understanding the synthesis and properties of 2-Diphenylaminoethanol provides a valuable framework for exploring structure-activity relationships (SAR) in drug discovery, particularly in the development of H1 receptor antagonists and other pharmacologically active molecules. This guide will explore its synthesis, compare its implied function against established drugs, and offer practical protocols for its laboratory preparation and evaluation.

Synthesis of 2-Diphenylaminoethanol: A Comparative Analysis

The synthesis of 2-Diphenylaminoethanol is typically achieved through the N-alkylation of diphenylamine. This approach is a variation of well-established nucleophilic substitution reactions. The two primary peer-reviewed strategies involve the reaction of diphenylamine with either a 2-haloethanol or ethylene oxide.

The most common and direct method is a nucleophilic substitution reaction, closely related to the Williamson ether synthesis, where an alkoxide is the nucleophile[3]. In this case, the secondary amine (diphenylamine) acts as the nucleophile, attacking an electrophilic alkyl halide.

  • Route A: Reaction with 2-Chloroethanol: This is a straightforward and widely applicable method for the hydroxyethylation of secondary amines. The reaction proceeds via an SN2 mechanism where the nitrogen atom of diphenylamine attacks the carbon atom bearing the chlorine in 2-chloroethanol. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated, driving the reaction to completion.

  • Route B: Reaction with Ethylene Oxide: This method involves the ring-opening of the strained epoxide ring by the nucleophilic diphenylamine. This reaction is highly regioselective, with the nucleophile attacking one of the carbon atoms of the epoxide, leading directly to the 2-hydroxyethyl derivative. This process is often performed under controlled temperature and pressure conditions.

Comparative Data on Synthetic Routes
ParameterRoute A: via 2-ChloroethanolRoute B: via Ethylene OxideRationale & Causality
Primary Reactants Diphenylamine, 2-ChloroethanolDiphenylamine, Ethylene OxideBoth routes utilize the same core amine, differing in the electrophilic source of the ethanol group.
Reaction Type SN2 Nucleophilic SubstitutionEpoxide Ring-OpeningRoute A is a classic substitution, while Route B leverages the high reactivity of the strained epoxide ring.
Catalyst/Base Typically requires a base (e.g., Na2CO3, Et3N)Can be catalyzed by acid or base, or proceed thermallyThe base in Route A is stoichiometric to neutralize acid byproduct. Catalysis in Route B lowers the activation energy for ring-opening.
Typical Yield 60-80%70-90%Ethylene oxide's high reactivity and the atom economy of the addition reaction often lead to higher theoretical yields.
Safety Concerns 2-Chloroethanol is toxic and a skin irritant.Ethylene oxide is a highly flammable, toxic, and carcinogenic gas requiring specialized handling equipment.The gaseous and highly reactive nature of ethylene oxide presents significantly greater handling challenges and safety risks.
Scalability More amenable to standard laboratory scale-up.Industrial scale requires specialized high-pressure reactors.The use of a liquid electrophile (2-chloroethanol) simplifies reactor design and handling compared to a gaseous one.
Generalized Synthesis Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Diphenylamine Diphenylamine Reaction Nucleophilic Substitution (S_N2) Diphenylamine->Reaction Alkylating_Agent Alkylating Agent (e.g., 2-Chloroethanol) Alkylating_Agent->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product 2-Diphenylaminoethanol (Final Product) Purification->Product

Caption: Generalized workflow for the synthesis of 2-Diphenylaminoethanol via SN2 reaction.

Applications & Performance Comparison

The primary pharmacological relevance of 2-Diphenylaminoethanol stems from its structural similarity to first-generation H1 antihistamines. These drugs function by competitively blocking histamine H1 receptors, preventing the downstream effects of histamine release that cause allergic symptoms like itching, swelling, and sneezing[2][4].

Diphenhydramine, a prominent member of this class, is an ether derivative, specifically 2-(diphenylmethoxy)-N,N-dimethylethanolamine[5]. The key structural difference is the ether linkage (-O-) in Diphenhydramine versus the secondary amine linkage (-NH-) in 2-Diphenylaminoethanol (if one considers the core diphenylmethyl- R -ethanolamine scaffold). This seemingly minor change significantly impacts the molecule's polarity, basicity, and ability to cross the blood-brain barrier.

Mechanism of Action: H1 Antihistamines

During an allergic reaction, allergens bind to IgE antibodies on the surface of mast cells, triggering the release of histamine and other inflammatory mediators[6]. Histamine then binds to H1 receptors on various cells, causing vasodilation, increased vascular permeability, and smooth muscle contraction, leading to the classic symptoms of allergy[4]. First-generation antihistamines are inverse agonists at the H1 receptor, stabilizing its inactive conformation and preventing histamine from binding.

Allergen Allergen MastCell Mast Cell (with IgE) Allergen->MastCell binds to Histamine Histamine Release MastCell->Histamine triggers H1Receptor H1 Receptor Histamine->H1Receptor binds to Symptoms Allergic Symptoms (Vasodilation, Itching) H1Receptor->Symptoms activates Antihistamine Antihistamine (e.g., Diphenhydramine) Block BLOCKS Antihistamine->Block Block->H1Receptor competitively inhibits

Caption: Simplified pathway of allergic response and H1 antihistamine intervention.

Performance Comparison: 2-Diphenylaminoethanol Motif vs. Antihistamine Classes

The key differentiator between first and second-generation antihistamines is the ability to cross the blood-brain barrier. First-generation agents are more lipophilic and readily enter the central nervous system (CNS), where they block H1 receptors, causing sedation and anticholinergic effects (e.g., dry mouth)[2]. Second-generation drugs were specifically designed to be more hydrophilic and are substrates for P-glycoprotein efflux pumps in the brain, largely preventing CNS entry and sedative side effects[7].

FeatureFirst-Generation (e.g., Diphenhydramine)Second-Generation (e.g., Cetirizine, Loratadine)2-Diphenylaminoethanol (Predicted)
Primary Target Histamine H1 Receptor[2]Histamine H1 Receptor[7]Histamine H1 Receptor
Blood-Brain Barrier Readily crosses[2]Limited penetration[6][7]Likely to cross due to high lipophilicity of diphenyl groups.
Primary Effect Antihistaminic, Sedative[4]AntihistaminicAntihistaminic, likely sedative.
Common Side Effects Drowsiness, dry mouth, dizziness[2]Minimal drowsiness (at standard doses)[7]Predicted to have a side effect profile similar to first-generation agents.
Clinical Use Allergies, motion sickness, sleep aid[7]Allergic rhinitis, chronic urticaria[7][8]Primarily a research compound or synthetic intermediate.

Experimental Protocols

The following protocols are provided as representative, self-validating methodologies for the synthesis and preliminary functional assessment of 2-Diphenylaminoethanol.

Protocol 1: Synthesis of 2-Diphenylaminoethanol via N-Alkylation

This protocol describes the synthesis using the 2-chloroethanol method due to its greater laboratory safety and accessibility compared to the ethylene oxide method.

A. Materials & Reagents:

  • Diphenylamine (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

B. Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diphenylamine, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Begin stirring the mixture to form a suspension.

  • Add 2-chloroethanol to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (disappearance of diphenylamine), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude oil or solid.

  • Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-Diphenylaminoethanol.

C. Validation:

  • Yield: Calculate the percentage yield based on the initial amount of diphenylamine.

  • Purity: Confirm purity using High-Performance Liquid Chromatography (HPLC).

  • Identity: Verify the chemical structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product will show characteristic peaks for the aromatic protons, the methylene groups of the ethanol chain, and the hydroxyl proton.

Protocol 2: In Vitro Evaluation of Antihistaminic Activity

This protocol uses the classic guinea pig ileum assay, a robust method for assessing H1 receptor antagonism[4].

A. Materials & Reagents:

  • Isolated guinea pig ileum segment

  • Tyrode's solution (physiological salt solution)

  • Histamine dihydrochloride stock solution

  • 2-Diphenylaminoethanol (Test Compound)

  • Diphenhydramine (Positive Control)

  • Organ bath with an isometric transducer

B. Procedure:

  • Suspend a segment of the guinea pig ileum (approx. 2-3 cm) in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated.

  • Allow the tissue to equilibrate for 30-60 minutes under a resting tension of 1g.

  • Record a baseline response.

  • Dose-Response Curve for Histamine: Add histamine to the organ bath in a cumulative manner (e.g., 10⁻⁹ M to 10⁻⁵ M) and record the contractile response until a maximum contraction is achieved. This establishes the control response.

  • Wash the tissue with fresh Tyrode's solution until it returns to baseline.

  • Inhibition Assay: Incubate the tissue with a known concentration of 2-Diphenylaminoethanol for 20-30 minutes.

  • Repeat the cumulative addition of histamine in the presence of the test compound and record the new dose-response curve.

  • Repeat steps 5-7 with different concentrations of the test compound and with the positive control (Diphenhydramine).

C. Data Analysis & Validation:

  • Plot the contractile response (as a percentage of the maximum) against the log concentration of histamine for each condition (control, test compound, positive control).

  • A rightward shift in the histamine dose-response curve in the presence of 2-Diphenylaminoethanol indicates competitive antagonism at the H1 receptor.

  • Calculate the pA₂ value (a measure of antagonist potency) to quantify the antihistaminic activity.

  • Compare the potency of 2-Diphenylaminoethanol with that of Diphenhydramine. A successful experiment will show a dose-dependent inhibition of histamine-induced contractions.

Conclusion

2-Diphenylaminoethanol represents an important structural motif in medicinal chemistry. Its synthesis is readily achievable through standard organic chemistry techniques, with the choice of method depending on a balance of yield, safety, and scalability. While not a therapeutic agent itself, its close structural relationship to first-generation antihistamines like Diphenhydramine makes it a valuable tool for SAR studies. Experimental evaluation of its H1 receptor antagonist activity, when compared against established first- and second-generation drugs, can provide crucial insights for the rational design of novel therapeutics with tailored efficacy and side-effect profiles. The protocols provided herein offer a solid foundation for researchers to synthesize, purify, and evaluate this and similar compounds in a drug discovery context.

References

  • End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. RSC Publishing. [Link]

  • Synthesis of 1,2-Diphenyliminoethanols and the Evaluation of Their Possible Biological Activity. David Publishing. [Link]

  • Synthesis of Benadryl. Chemistry Steps. [Link]

  • SYNTHESIS OF DIPHENHYDRAMINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. YouTube. [Link]

  • METHOD FOR PRODUCING DIPHENHYDRAMINE.
  • Regulatory Acceptance of Alternative Methods in the Development and Approval of Pharmaceuticals. PubMed. [Link]

  • Alternative strategies in drug development: clinical pharmacological aspects. PubMed. [Link]

  • [Advances in synthesis of 2-phenylethanol]. PubMed. [Link]

  • Evaluation of the Antihistamine and Anti-Inflammatory Effects of a Nutraceutical Blend Based on Quercetin, Perilla frutescens, Boswellia serrata, Blackcurrant, Parthenium, Helichrysum, Lactobacillus acidophilus and Bifidobacterium animalis Through In Vitro and In Vivo Approaches—Preliminary Data. MDPI. [Link]

  • Reliable Alternatives for Drug Discovery: Questions and Answers. Crown Bioscience Blog. [Link]

  • (PDF) ANTIHISTAMINIC ACTIVITY MODELS. ResearchGate. [Link]

  • Alternative Animal and Non-Animal Models for Drug Discovery and Development: Bonus or Burden?. PubMed. [Link]

  • Clinical advantages of dual activity in allergic rhinitis. PubMed. [Link]

  • Exploring alternatives to animal testing in drug discovery. Drug Target Review. [Link]

  • Topical antihistamines display potent anti-inflammatory activity linked in part to enhanced permeability barrier function. PubMed. [Link]

  • Antihistamines. StatPearls - NCBI Bookshelf. [Link]

  • An Overview of Nanomaterial Applications in Pharmacology. PMC - NIH. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

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Route proposals generated from BenchChem retrosynthesis models.

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